Product packaging for BPHA(Cat. No.:CAS No. 304-88-1)

BPHA

Cat. No.: B1204783
CAS No.: 304-88-1
M. Wt: 213.23 g/mol
InChI Key: YLYIXDZITBMCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The mechanism of the reaction of N-benzoyl-N-phenylhydroxylamine with vanadium(IV) was studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B1204783 BPHA CAS No. 304-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYIXDZITBMCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059788
Record name N-Phenylbenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder or fibers; [Alfa Aesar MSDS]
Record name N-Benzoyl-N-phenylhydroxylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15260
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

304-88-1
Record name N-Benzoyl-N-phenylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-N-phenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-N-phenylhydroxylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-hydroxy-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenylbenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-N-phenylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Hydroxybenzanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV2RRM5KQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Benzoyl-N-phenylhydroxylamine (BPHA): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-N-phenylhydroxylamine (BPHA), a versatile organic compound, has carved a significant niche in analytical chemistry and is of growing interest in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and use, and an exploration of its analytical and potential biological significance.

Core Chemical Properties

N-Benzoyl-N-phenylhydroxylamine, with the chemical formula C₁₃H₁₁NO₂, is a white to cream-colored crystalline powder.[1][2] It is also known by several synonyms, including N-Phenylbenzohydroxamic acid and Tantalon.[1] The structural formula of this compound is presented below:

Key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 213.23 g/mol [3][4]
Melting Point 118-124 °C[1][2][4]
Solubility Practically insoluble in water. Soluble in ethanol, benzene, ether, chloroform, cyclohexanone, and glacial acetic acid.[5]
pKa 8.09 ± 0.19 (Predicted)[5]
Appearance White to cream crystalline powder or needles[1][2]

This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[5]

Spectral Data Interpretation

The identity and purity of N-Benzoyl-N-phenylhydroxylamine can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups. Key peaks include:

  • O-H stretching: A broad band in the region of 3100-3200 cm⁻¹, indicative of the hydroxyl group involved in hydrogen bonding.

  • C=O stretching: A strong absorption band around 1610-1630 cm⁻¹, corresponding to the carbonyl group of the amide.

  • N-O stretching: A band around 910-940 cm⁻¹.

  • Aromatic C-H stretching: Peaks observed above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. A broad singlet for the hydroxyl proton (N-OH) is also expected, though its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 160-170 ppm) and multiple signals in the aromatic region (δ 120-140 ppm) for the carbons of the phenyl rings.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 213, corresponding to its molecular weight.[6]

Experimental Protocols

Synthesis of N-Benzoyl-N-phenylhydroxylamine (this compound)

The synthesis of this compound is a two-step process, starting with the reduction of nitrobenzene to N-phenylhydroxylamine, followed by its acylation with benzoyl chloride.

Step 1: Synthesis of N-phenylhydroxylamine

This protocol is adapted from established methods for the reduction of nitrobenzene.[3][7]

Materials:

  • Nitrobenzene

  • Zinc dust

  • Ammonium chloride

  • Ethanol (50% aqueous solution)

  • Ice

Procedure:

  • In a large beaker or flask equipped with a mechanical stirrer, prepare a dispersion of zinc dust in a 50% aqueous ethanol solution.

  • To this stirring suspension, add nitrobenzene.

  • Initiate the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. The reaction is exothermic, and the temperature should be maintained between 14-16°C using an ice bath.

  • Continue the addition of ammonium chloride solution to maintain a controllable reaction rate.

  • After the addition is complete, continue stirring for an additional 15-20 minutes.

  • Filter the reaction mixture to remove zinc oxide and other insoluble materials.

  • Cool the filtrate in an ice-salt bath to crystallize the N-phenylhydroxylamine.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

dot

Synthesis_N_phenylhydroxylamine Nitrobenzene Nitrobenzene Reaction_Mixture Reaction Mixture (Ethanol/Water, 14-16°C) Nitrobenzene->Reaction_Mixture Zinc_dust Zinc Dust Zinc_dust->Reaction_Mixture NH4Cl Ammonium Chloride (aq) NH4Cl->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Crystallization Crystallization (Ice Bath) Filtration->Crystallization Filtrate N_phenylhydroxylamine N-phenylhydroxylamine Crystallization->N_phenylhydroxylamine Synthesis_this compound N_phenylhydroxylamine N-phenylhydroxylamine Acylation Acylation Reaction (Diethyl Ether, 0-5°C) N_phenylhydroxylamine->Acylation Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Acylation Base Base (e.g., NaHCO₃) Base->Acylation Washing Aqueous Workup Acylation->Washing Recrystallization Recrystallization Washing->Recrystallization Organic Layer This compound N-Benzoyl-N-phenylhydroxylamine Recrystallization->this compound Analytical_Workflow cluster_gravimetric Gravimetric Analysis (e.g., Zr⁴⁺) cluster_spectrophotometric Spectrophotometric Analysis (e.g., V⁵⁺) G_Sample Metal Ion Sample G_Precipitation Precipitation with this compound (Acidic Medium, Heat) G_Sample->G_Precipitation G_Digestion Digestion G_Precipitation->G_Digestion G_Filtration Filtration & Washing G_Digestion->G_Filtration G_Drying Drying / Ignition G_Filtration->G_Drying G_Weighing Weighing of Precipitate G_Drying->G_Weighing S_Sample Metal Ion Sample S_Complexation Complexation with this compound (Controlled pH) S_Sample->S_Complexation S_Extraction Solvent Extraction S_Complexation->S_Extraction S_Measurement Absorbance Measurement (at λmax) S_Extraction->S_Measurement S_Quantification Quantification via Calibration Curve S_Measurement->S_Quantification Hypothetical_Signaling_Pathway This compound This compound Derivative (Hypothetical) EGFR EGFR This compound->EGFR Inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Probing the Nanoscale Dance of Proteins: A Technical Guide to p-Benzoyl-L-phenylalanine (pBpa) for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate network of protein-protein interactions (PPIs) at the nanoscale is fundamental to deciphering cellular processes and developing novel therapeutics. These transient and dynamic interactions govern signaling pathways, enzymatic cascades, and the assembly of cellular machinery. Traditional methods for studying PPIs often fall short in capturing these fleeting events within the native cellular environment. This technical guide delves into the application of p-benzoyl-L-phenylalanine (pBpa), a genetically encodable photo-crosslinking amino acid, as a powerful tool to illuminate the landscape of protein interactions with high spatial and temporal resolution. We will explore the core principles of pBpa-mediated photocrosslinking, provide detailed experimental protocols, present quantitative data, and visualize its application in elucidating a key signaling pathway. Additionally, we will briefly introduce a complementary technique, the branched Proximity Hybridization Assay (bPHA), for the quantitative analysis of protein proximity.

Core Principles of p-Benzoyl-L-phenylalanine (pBpa) Photocrosslinking

p-benzoyl-L-phenylalanine is an unnatural amino acid that can be genetically incorporated into a protein of interest at a specific site by hijacking the cellular translational machinery.[1] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, TAG) engineered into the gene of the target protein.[2][3]

The key to pBpa's utility lies in its benzophenone side chain.[4] Upon exposure to long-wave ultraviolet (UV) light (~350-365 nm), the benzophenone moiety is excited to a triplet diradical state.[5][6] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the pBpa-containing protein and its interacting partner.[5][7] This process effectively "freezes" the interaction, allowing for the capture and subsequent identification of even transient or weak binding partners. A key advantage of pBpa is its relative stability and minimal reactivity with water, making it well-suited for in vivo studies.[7]

Quantitative Aspects of pBpa-Mediated Crosslinking

The efficiency and resolution of pBpa photocrosslinking are critical parameters for experimental design and data interpretation. The following table summarizes key quantitative data associated with this technique.

ParameterValueReference
Crosslinking Distance ~3.1 - 10 Å (~0.31 - 1.0 nm)[5][8]
UV Activation Wavelength 350 - 365 nm[5][6]
Reactivity Preference Preferentially reacts with C-H bonds, with a noted preference for methionine residues.[5]
Crosslinking Efficiency Variable, dependent on the specific site of incorporation, proximity and orientation of the interacting partner, and UV exposure time. Can be enhanced with halogenated pBpa analogs.[5][6]

Experimental Protocols

Genetic Incorporation of pBpa into a Protein of Interest

This protocol outlines the general steps for site-specific incorporation of pBpa into a target protein in mammalian cells.[2]

a. Plasmid Construction (5-6 days):

  • Mutagenesis: Introduce an amber stop codon (TAG) at the desired position within the gene of the protein of interest (POI) using site-directed mutagenesis. It is advisable to mutate the native stop codon to TAA or TGA to prevent read-through.[9]

  • Expression Vector: Clone the amber-mutated gene into a mammalian expression vector, preferably with a C-terminal affinity tag (e.g., HA, FLAG) for later purification and detection.[9]

  • Orthogonal System: Co-transfect the expression vector for the POI with plasmids encoding the engineered aminoacyl-tRNA synthetase (aaRS) specific for pBpa and its corresponding suppressor tRNA.[2][4]

b. Cell Culture and Transfection (3-4 days):

  • Cell Seeding: Seed mammalian cells (e.g., HEK293T) in appropriate growth medium.

  • Transfection: Transfect the cells with the plasmids encoding the POI-TAG and the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

  • pBpa Supplementation: Supplement the growth medium with 1 mM pBpa.[3]

  • Expression: Culture the cells for 16-40 hours to allow for the expression of the pBpa-containing protein.[2]

In Vivo Photocrosslinking

This protocol describes the UV irradiation of live cells to induce covalent crosslinking between the pBpa-containing protein and its interacting partners.

  • Cell Preparation: Wash the cells with phosphate-buffered saline (PBS).

  • UV Irradiation: Expose the cells to UV light at 365 nm. The duration of exposure can range from 10 minutes to 2 hours and should be optimized for the specific protein interaction being studied.[10] For in vivo crosslinking in yeast, cells can be irradiated for 30 minutes at 4°C.[11]

  • Cell Lysis: After irradiation, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

Analysis of Crosslinked Complexes by Mass Spectrometry

This protocol provides a general workflow for the identification of crosslinked proteins by mass spectrometry.

a. Affinity Purification:

  • Incubate the cell lysate with affinity beads (e.g., anti-HA or anti-FLAG) to capture the pBpa-containing bait protein and its crosslinked partners.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the protein complexes from the beads.

b. Sample Preparation for Mass Spectrometry (adapted from[11][12][13]):

  • SDS-PAGE: Separate the eluted protein complexes by SDS-PAGE. Excise the gel bands corresponding to the crosslinked complexes.

  • In-Gel Digestion:

    • Destain the gel pieces.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins with a protease, typically trypsin, overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

    • Desalt and concentrate the peptides using C18 spin columns.

c. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use specialized software (e.g., MaxQuant, Mascot) to identify the crosslinked peptides and the interacting proteins.[9]

Visualization of Experimental Workflow and a Signaling Pathway

pBpa Experimental Workflow

pBpa_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Analysis plasmid Plasmid Construction (POI-TAG + aaRS/tRNA) transfection Transfection & pBpa Supplementation plasmid->transfection expression Protein Expression with pBpa transfection->expression uv UV Irradiation (365 nm) expression->uv lysis Cell Lysis uv->lysis ap Affinity Purification lysis->ap sds_page SDS-PAGE ap->sds_page digest In-Gel Digestion sds_page->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (Identify Interactors) ms->data

Caption: Workflow for studying PPIs using pBpa photocrosslinking.

Elucidating EGF Receptor Signaling with pBpa

pBpa has been instrumental in mapping the interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. For instance, it has been used to capture the interaction between the adaptor protein Grb2 and the activated EGF receptor.[14]

EGFR_Signaling cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR Binds & Dimerizes Grb2 Grb2 EGFR->Grb2 pBpa crosslink captures interaction with pY motif Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: pBpa captures the Grb2-EGFR interaction in the MAPK pathway.

Branched Proximity Hybridization Assay (this compound): A Quantitative Alternative

While pBpa excels at identifying direct interaction partners, the branched Proximity Hybridization Assay (this compound) offers a powerful method for quantifying protein proximity at the nanoscale.[15][16][17]

Core Principles of this compound

This compound converts the proximity of two target proteins into a detectable and quantifiable signal.[18] This is achieved by using antibodies or other binding agents conjugated to specific DNA oligonucleotides. When two of these probes bind to their respective target proteins in close proximity, the oligonucleotides can serve as a template for a branched DNA (bDNA) amplification cascade, resulting in a fluorescent signal that is proportional to the number of proximal protein pairs.[15][18] The signal is typically read out using flow cytometry, allowing for high-throughput, single-cell resolution analysis.[16][17]

Quantitative Data from this compound
ParameterValue/FeatureReference
Signal Amplification Up to 400-fold linear signal amplification[15][16][18]
Detection Method Flow Cytometry[16][17]
Resolution Nanoscale protein-protein proximity[15]
Key Advantage High-throughput, multiplexing, and single-cell resolution quantification.[16]

This compound Experimental Workflow

bPHA_Workflow cluster_assay This compound Assay Steps binding Oligo-conjugated Antibodies Bind Target Proteins hybridization Proximity-dependent Oligo Hybridization binding->hybridization amplification Branched DNA (bDNA) Signal Amplification hybridization->amplification detection Flow Cytometry Detection amplification->detection quantification Quantification of Protein Proximity detection->quantification

Caption: General experimental workflow of the this compound technique.

Conclusion

The study of protein-protein interactions at the nanoscale is a frontier in biological research and drug discovery. The use of the genetically encoded photocrosslinker p-benzoyl-L-phenylalanine provides a robust method for capturing and identifying direct binding partners within their native cellular context, offering unparalleled spatial and temporal resolution. Complementary techniques like the branched Proximity Hybridization Assay further empower researchers with high-throughput quantitative data on protein proximity. The detailed protocols and conceptual frameworks presented in this guide are intended to equip scientists with the knowledge to effectively employ these powerful technologies to unravel the complex interactomes that drive cellular function and disease. By illuminating these intricate molecular dances, we move closer to a more complete understanding of biology and the development of next-generation therapeutics.

References

Introduction to polyhydroxyalkanoates as biodegradable polymers.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Polyhydroxyalkanoates (PHAs) as Biodegradable Polymers

Introduction to Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a diverse family of linear polyesters produced by numerous microorganisms as intracellular carbon and energy storage granules.[1][2][3] These biopolymers are accumulated under conditions of nutrient limitation (such as nitrogen, phosphorus, or oxygen) with an excess supply of a carbon source.[2][4] As naturally occurring, biodegradable, and biocompatible materials, PHAs have garnered significant attention as a sustainable alternative to conventional petroleum-based plastics.[5][6][7]

PHAs exhibit a wide range of properties, from thermoplastic to elastomeric, depending on their chemical composition.[2] Over 150 different monomer units have been identified, leading to a vast array of potential polymers with tailored characteristics.[2][8] They are generally classified based on the number of carbon atoms in their monomer units:

  • Short-chain-length PHAs (scl-PHAs): Composed of monomers with 3 to 5 carbon atoms. These are typically rigid and crystalline.[9][10] The most common example is poly(3-hydroxybutyrate) (PHB).

  • Medium-chain-length PHAs (mcl-PHAs): Composed of monomers with 6 to 14 carbon atoms. These are generally more elastomeric and have lower melting points.[9][10]

  • Long-chain-length PHAs (lcl-PHAs): Composed of monomers with more than 14 carbon atoms.[9]

The biocompatibility of PHAs is a key attribute, as their degradation products, such as the 3-hydroxybutyrate monomer, are natural metabolites found in the human body.[11][12] This makes them highly suitable for biomedical applications, including drug delivery and tissue engineering.[13][14][15]

Biosynthesis of Polyhydroxyalkanoates

The microbial synthesis of PHAs is a complex, enzyme-regulated process. The specific pathway utilized depends on the microorganism and the available carbon source.[16] The most well-understood pathway is for the production of PHB from acetyl-CoA, which involves three key enzymes:[4]

  • β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

  • PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA monomers to form the PHB polymer chain.[17]

Mcl-PHAs are typically synthesized from intermediates of the fatty acid de novo synthesis or β-oxidation pathways.[5][16] The diversity of PHAs can be expanded by engineering these metabolic pathways and the substrate specificity of the PHA synthase enzyme.[18]

PHA_Biosynthesis_Pathway Carbon_Source Carbon Source (e.g., Glucose, Fatty Acids) Acetyl_CoA Acetyl-CoA Carbon_Source->Acetyl_CoA Fatty_Acid_Pathways Fatty Acid De Novo Synthesis / β-Oxidation Carbon_Source->Fatty_Acid_Pathways Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA (β-ketothiolase) R_3_Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3_Hydroxybutyryl_CoA PhaB (Reductase) PHB Poly(3-hydroxybutyrate) (PHB) R_3_Hydroxybutyryl_CoA->PHB PhaC (PHA Synthase) R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (C6-C14) Fatty_Acid_Pathways->R_3_Hydroxyacyl_CoA MCL_PHA Medium-Chain-Length PHA (mcl-PHA) R_3_Hydroxyacyl_CoA->MCL_PHA PhaC (PHA Synthase)

Caption: Generalized PHA biosynthesis pathways for scl-PHAs (e.g., PHB) and mcl-PHAs.

Properties of Common Polyhydroxyalkanoates

The physical, mechanical, and thermal properties of PHAs vary significantly with their monomer composition.[8][9] This versatility allows for the selection of a specific PHA type or copolymer to match the requirements of a particular application.[1] For instance, the brittleness of PHB can be mitigated by copolymerization with 3-hydroxyvalerate (HV) to produce the more flexible poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[2]

Mechanical Properties

The mechanical properties of PHAs are crucial for their application as structural materials in medical devices or packaging.

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PHB 15 - 402 - 151.2 - 3.5
PHBV (5% HV) 20 - 3010 - 201.2 - 1.8
PHBV (20% HV) 15 - 2520 - 500.5 - 1.0
P(3HB-co-3HHx) 15 - 25300 - 10000.1 - 0.4
P4HB 25 - 100>10000.03 - 0.15
mcl-PHA 5 - 15150 - 4000.01 - 0.05
Polypropylene (PP) 30 - 40100 - 6001.1 - 1.6

Note: Values are approximate and can vary based on molecular weight, crystallinity, and processing conditions. Data compiled from multiple sources.[1][19][20]

Thermal Properties

The thermal properties dictate the processing window and service temperature of PHA materials.

PolymerGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C)
PHB 0 to 10160 to 180220 to 280
PHBV (5% HV) -1 to 5140 to 160~260
PHBV (20% HV) -5 to 0120 to 140~260
P(3HB-co-3HHx) -10 to -2120 to 150~270
P4HB -60 to -5055 to 65~250
mcl-PHA -55 to -3540 to 60220 to 260
Polypropylene (PP) -20 to 0160 to 170~300

Note: Values are approximate and can vary. Data compiled from multiple sources.[2][19][21][22][23]

Experimental Protocols

A general workflow for the production and characterization of PHAs involves several key stages, from microbial cultivation to material analysis.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Characterization Characterization Strain_Selection Microbial Strain Selection Fermentation Fermentation & PHA Accumulation Strain_Selection->Fermentation Biomass_Harvest Biomass Harvesting (Centrifugation) Fermentation->Biomass_Harvest Cell_Lysis Cell Lysis & Extraction Biomass_Harvest->Cell_Lysis Purification PHA Purification & Drying Cell_Lysis->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural Molecular_Weight Molecular Weight (GPC) Purification->Molecular_Weight Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile Test) Purification->Mechanical Degradation Degradation Study Purification->Degradation Biocompatibility Biocompatibility (Cytotoxicity Assay) Purification->Biocompatibility

Caption: A typical experimental workflow for PHA production, extraction, and characterization.
Protocol for PHA Production by Microbial Fermentation

This protocol describes a typical batch fermentation process for PHA production using a bacterium like Cupriavidus necator.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of C. necator from a nutrient agar plate to a flask containing 50 mL of a rich medium (e.g., Tryptic Soy Broth).

    • Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a turbid culture is obtained.

  • Fermentation (Two-Stage Process):

    • Growth Phase: Inoculate a sterile fermenter containing a defined growth medium with the prepared culture. The medium should contain a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), and essential minerals. Maintain pH at ~7.0, temperature at 30°C, and provide adequate aeration. Allow the cells to grow to a high density.[2]

    • PHA Accumulation Phase: Once the desired cell density is reached, induce nutrient limitation by ceasing the addition of the nitrogen source while maintaining an excess of the carbon source.[2] This shift forces the bacteria to channel the excess carbon into PHA synthesis.

    • Continue the fermentation for another 24-72 hours, monitoring cell growth (optical density) and PHA accumulation.

  • Harvesting:

    • Terminate the fermentation and harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 15 minutes).

    • Wash the cell pellet with distilled water and re-centrifuge to remove residual medium components.

    • Lyophilize (freeze-dry) the cell pellet to obtain dry biomass for extraction.

Protocol for Solvent Extraction of PHA from Biomass

This protocol outlines a common method for extracting and purifying PHA from dried microbial biomass.

  • Extraction:

    • Weigh the lyophilized biomass and transfer it to a reflux flask.

    • Add a chlorinated solvent, such as chloroform or dichloromethane, at a ratio of approximately 20:1 (v/w) to the biomass.[24][25] Non-halogenated solvents like dimethyl carbonate or anisole can also be used as greener alternatives.[25][26]

    • Heat the mixture to the boiling point of the solvent and reflux for 4-6 hours with constant stirring to dissolve the intracellular PHA granules.[25]

  • Separation:

    • After reflux, cool the mixture and filter it through a filter paper to separate the solvent containing the dissolved PHA from the cell debris.

  • Precipitation:

    • Concentrate the filtrate by rotary evaporation to about one-third of its original volume.

    • Slowly pour the concentrated PHA solution into a beaker containing a non-solvent (an anti-solvent), such as cold methanol or ethanol, at a volume ratio of approximately 1:10 (PHA solution:non-solvent).[24][27]

    • The PHA will precipitate as a white, fibrous solid.

  • Purification and Drying:

    • Collect the precipitated PHA by filtration.

    • Wash the PHA precipitate with the non-solvent to remove any remaining impurities.

    • Dry the purified PHA in a vacuum oven at a temperature below its Tg (e.g., 40-60°C) until a constant weight is achieved.

Protocol for PHA Characterization
  • Sample Preparation: Dissolve a small amount of the purified PHA (2-5 mg) in a suitable solvent like chloroform to a final concentration of ~1 mg/mL.[27]

  • Analysis: Inject the dissolved sample into a GPC system equipped with a refractive index (RI) detector. The system should be calibrated with polystyrene standards of known molecular weights.

  • Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram relative to the calibration curve.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry PHA sample into an aluminum DSC pan and seal it.

  • Analysis: Place the pan in the DSC instrument. Run a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be:

    • Heat from room temperature to 200°C at 10°C/min (to erase thermal history).

    • Cool from 200°C to -70°C at 10°C/min.

    • Heat from -70°C to 200°C at 10°C/min.

  • Data Interpretation: From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm).

  • Sample Preparation: Prepare thin films or scaffolds of the PHA material with known initial weight (Winitial).

  • Degradation: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. Optionally, add enzymes like PHA depolymerase or lipase to accelerate degradation.

  • Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove the samples from the PBS solution.

  • Analysis: Gently wash the samples with distilled water, dry them to a constant weight (Wfinal), and calculate the weight loss percentage: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • Further Characterization: Analyze changes in molecular weight (via GPC) and surface morphology (via Scanning Electron Microscopy, SEM) of the degraded samples.

Applications in Research and Drug Development

The unique properties of PHAs make them highly attractive for biomedical and pharmaceutical applications.[13][14]

  • Drug Delivery: The biodegradability and biocompatibility of PHAs are ideal for creating controlled-release drug delivery systems.[28][29] Drugs can be encapsulated within PHA-based nanoparticles, microspheres, or implants, allowing for sustained release over time as the polymer matrix degrades.[12][29] This is particularly valuable for localized cancer therapy, hormone treatments, and vaccine delivery.[12][29]

  • Tissue Engineering: PHAs serve as excellent scaffold materials for tissue regeneration.[15][30] They can be fabricated into porous 3D structures that support cell adhesion, proliferation, and differentiation for various tissues, including bone, cartilage, nerve, and skin.[28][30] As the new tissue grows, the PHA scaffold gradually degrades and is safely absorbed by the body, eliminating the need for surgical removal.[28]

  • Medical Implants: Due to their biocompatibility and tunable mechanical properties, PHAs are used to create resorbable medical devices such as sutures, stents, bone plates, and surgical meshes.[13][28] The degradation rate can be tailored to match the healing time of the tissue.

Biodegradation and Environmental Lifecycle

Unlike conventional plastics that persist in the environment for centuries, PHAs are fully biodegradable in various environments, including soil, compost, and marine settings.[6][31]

The biodegradation process is primarily carried out by microorganisms that secrete extracellular PHA depolymerase enzymes.[6] These enzymes hydrolyze the polymer chains into smaller oligomers and monomers, which can then be assimilated by the microorganisms as a carbon and energy source. The ultimate end products in an aerobic environment are carbon dioxide and water, while in an anaerobic environment, they are carbon dioxide and methane.

PHA_Lifecycle Renewable_Resources Renewable Resources (Sugars, Oils, Waste) Microbial_Fermentation Microbial Fermentation Renewable_Resources->Microbial_Fermentation PHA_Polymer PHA Polymer Extraction Microbial_Fermentation->PHA_Polymer PHA_Product PHA-based Product (e.g., Medical Device, Packaging) PHA_Polymer->PHA_Product Disposal Disposal / End-of-Life PHA_Product->Disposal Biodegradation Microbial Biodegradation (Soil, Water, Compost) Disposal->Biodegradation Depolymerases End_Products End Products (CO2, H2O, Biomass) Biodegradation->End_Products End_Products->Renewable_Resources Carbon Cycle

Caption: The sustainable, circular lifecycle of polyhydroxyalkanoates.

Conclusion

Polyhydroxyalkanoates represent a highly promising class of biodegradable polymers with a vast range of tunable properties. Their microbial origin from renewable resources and their complete biodegradability position them as a key component of a future circular bioeconomy. For researchers, scientists, and drug development professionals, PHAs offer a versatile and biocompatible platform for creating innovative solutions in medicine, from advanced drug delivery systems to regenerative tissue scaffolds. While challenges related to production cost and scale remain, ongoing research in metabolic engineering and bioprocessing continues to enhance their economic viability, paving the way for their broader adoption as a sustainable material of the future.

References

The Role of N-Benzoyl-N-phenylhydroxylamine in Analytical Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide for researchers, scientists, and drug development professionals on the applications and methodologies of N-Benzoyl-N-phenylhydroxylamine (BPHA) in analytical chemistry.

N-Benzoyl-N-phenylhydroxylamine, commonly abbreviated as this compound, is a versatile organic reagent with significant applications in the field of analytical chemistry.[1][2][3] Its utility stems from its remarkable ability to form stable, often colored, chelate complexes with a wide array of metal ions. This property makes it an invaluable tool for various analytical techniques, including solvent extraction, spectrophotometric determination, and gravimetric analysis. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and practical applications of this compound in the precise quantification and separation of metal ions.

Core Principles: Chelation and Complex Formation

The analytical prowess of this compound lies in its molecular structure, which features a hydroxamic acid functional group (-N(OH)C=O). This group contains two donor oxygen atoms that can coordinate with a metal ion, forming a stable five-membered ring structure known as a chelate. The formation of these metal-BPHA complexes is the cornerstone of its application in analytical chemistry. The general reaction can be represented as:

Mⁿ⁺ + n(C₁₃H₁₁NO₂) → M(C₁₃H₁₀NO₂)n + nH⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+. The reaction is pH-dependent, and by controlling the acidity of the medium, selective precipitation or extraction of specific metal ions can be achieved.

Applications in Analytical Techniques

This compound is a versatile reagent employed in a range of classical and modern analytical techniques for the determination of various metal ions. Its primary applications are centered around gravimetric analysis, solvent extraction, and spectrophotometry.

Gravimetric Analysis

In gravimetric analysis, this compound is used as a precipitating agent to quantitatively separate metal ions from a solution. The resulting metal-BPHA chelate is a solid with a known, stable composition that can be filtered, dried, and weighed. The mass of the metal in the original sample is then calculated from the mass of the precipitate. This compound is particularly useful for the gravimetric determination of metals such as copper, iron, aluminum, and titanium.[4][5][6]

Solvent Extraction

Solvent extraction is a powerful technique for the separation and preconcentration of metal ions. This compound is widely used as a chelating agent in this context. The metal-BPHA complex formed in the aqueous phase is typically neutral and organophilic, allowing for its efficient extraction into an immiscible organic solvent. This process facilitates the separation of the target metal ion from interfering species in the sample matrix. This compound has been successfully employed for the solvent extraction of numerous metals, including vanadium, beryllium, zirconium, and hafnium.[1] The separation of zirconium and hafnium, which is notoriously difficult due to their similar chemical properties, can be effectively achieved using this compound.

Spectrophotometric Determination

The formation of colored complexes between this compound and various metal ions provides the basis for their spectrophotometric determination. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at a specific wavelength. This technique is known for its sensitivity and is suitable for the determination of trace amounts of metals. For instance, this compound is used for the spectrophotometric determination of vanadium, where it forms a colored complex that can be measured to quantify the vanadium concentration.[7][8]

Quantitative Data for Metal-BPHA Complexes

The efficiency and selectivity of analytical methods using this compound are highly dependent on factors such as pH, the solvent used for extraction, and the intrinsic properties of the metal-BPHA complex, such as its stability and molar absorptivity. The following tables summarize key quantitative data for the application of this compound in the determination of various metal ions.

Metal IonMolar Absorptivity (L·mol⁻¹·cm⁻¹)Wavelength (nm)Optimal pHSolventLimit of Detection (LOD)
Vanadium(V)5.5 x 10⁴[7]585[7]2.0 - 5.0Chloroform-
Uranium(VI)-370[9][10][11]7.0[9]-0.8 µg·L⁻¹ (with preconcentration)[10][11]
Iron(III)--1.4Toluene-
Copper(II)-----
Titanium(IV)-----
Metal Ionlog K (Stability Constant)
Copper(II)-
Vanadium(V)-
Iron(III)-

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in selected analytical procedures.

Synthesis of N-Benzoyl-N-phenylhydroxylamine (this compound)

This protocol describes the synthesis of this compound from N-phenylhydroxylamine and benzoyl chloride.

Materials:

  • N-Phenylhydroxylamine

  • Benzoyl chloride

  • Sodium bicarbonate

  • Diethyl ether

  • Water

  • Ice

Procedure:

  • Dissolve a known quantity of N-phenylhydroxylamine in diethyl ether in a flask.

  • Prepare a saturated solution of sodium bicarbonate in water.

  • Cool both the N-phenylhydroxylamine solution and the sodium bicarbonate solution in an ice bath.

  • Slowly add benzoyl chloride to the N-phenylhydroxylamine solution with constant stirring, while simultaneously adding the cold sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction. Maintain the temperature below 5°C.

  • After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

  • Separate the ethereal layer containing the this compound product.

  • Wash the ethereal layer with cold water to remove any unreacted sodium bicarbonate and other water-soluble impurities.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Evaporate the diethyl ether to obtain the crude this compound product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a benzene/petroleum ether mixture, to obtain pure N-Benzoyl-N-phenylhydroxylamine.

Gravimetric Determination of Copper(II) with this compound

This protocol outlines the steps for the quantitative determination of copper using this compound as a precipitating agent.

Materials:

  • Sample solution containing Copper(II) ions

  • N-Benzoyl-N-phenylhydroxylamine (this compound) solution in ethanol

  • Ammonium hydroxide solution

  • Dilute hydrochloric acid

  • Sintered glass crucible (G4)

  • Drying oven

  • Desiccator

Procedure:

  • Take a known volume of the sample solution containing copper(II) ions in a beaker.

  • Acidify the solution with dilute hydrochloric acid to a pH of approximately 3.0-4.0.

  • Heat the solution to about 60-70°C.

  • Slowly add a slight excess of the ethanolic solution of this compound with constant stirring. A greenish-yellow precipitate of the copper-BPHA complex will form.

  • Add dilute ammonium hydroxide solution dropwise to adjust the pH to around 4.0-5.5 to ensure complete precipitation.

  • Digest the precipitate by keeping the beaker on a water bath for about 30 minutes to allow the precipitate to coagulate and become more filterable.

  • Filter the hot solution through a pre-weighed sintered glass crucible (G4).

  • Wash the precipitate with hot distilled water until it is free from chloride ions (test with silver nitrate solution).

  • Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.

  • Cool the crucible in a desiccator and weigh accurately.

  • From the weight of the Cu(C₁₃H₁₀NO₂)₂ precipitate, calculate the percentage of copper in the sample.

Spectrophotometric Determination of Vanadium(V) with this compound

This protocol details the procedure for the colorimetric determination of vanadium using this compound.

Materials:

  • Sample solution containing Vanadium(V) ions

  • N-Benzoyl-N-phenylhydroxylamine (this compound) solution in chloroform

  • Hydrochloric acid

  • Chloroform

  • Separatory funnels

  • UV-Vis Spectrophotometer

Procedure:

  • Take a known aliquot of the sample solution containing vanadium(V) in a separatory funnel.

  • Add a sufficient amount of hydrochloric acid to bring the final acidity to the optimal range for complex formation (typically 4-6 M).

  • Add a specific volume of the this compound solution in chloroform to the separatory funnel.

  • Shake the funnel vigorously for a few minutes to ensure complete extraction of the violet-colored vanadium-BPHA complex into the chloroform layer.

  • Allow the layers to separate and drain the organic (chloroform) layer into a volumetric flask.

  • Repeat the extraction with a fresh portion of the this compound-chloroform solution to ensure complete recovery of vanadium.

  • Combine the organic extracts and make up the volume to the mark with chloroform.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (around 510-530 nm) against a reagent blank prepared in the same manner but without the vanadium sample.

  • Determine the concentration of vanadium from a calibration curve prepared using standard vanadium solutions.

Visualizing Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of key analytical procedures involving this compound.

G cluster_synthesis Synthesis of this compound Phenylhydroxylamine N-Phenylhydroxylamine Reaction Reaction in Diethyl Ether Phenylhydroxylamine->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Neutralization Neutralization with Sodium Bicarbonate Reaction->Neutralization Extraction Ethereal Extraction Neutralization->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization This compound Pure this compound Recrystallization->this compound G cluster_extraction Solvent Extraction of Metal Ions with this compound Aqueous_Phase Aqueous Phase (Metal Ions + Interfering Ions) Add_this compound Add this compound Solution Aqueous_Phase->Add_this compound pH_Adjustment Adjust pH Add_this compound->pH_Adjustment Complex_Formation Formation of Metal-BPHA Complex pH_Adjustment->Complex_Formation Add_Organic_Solvent Add Immiscible Organic Solvent Complex_Formation->Add_Organic_Solvent Extraction Shake to Extract Add_Organic_Solvent->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Organic Phase (Metal-BPHA Complex) Phase_Separation->Organic_Phase Aqueous_Phase_Waste Aqueous Phase (Interfering Ions) Phase_Separation->Aqueous_Phase_Waste Analysis Further Analysis (e.g., Spectrophotometry) Organic_Phase->Analysis G cluster_spectro Spectrophotometric Determination of a Metal Ion Sample_Prep Sample Preparation Complexation Complexation with this compound Sample_Prep->Complexation Extraction Solvent Extraction (if necessary) Complexation->Extraction Measurement Measure Absorbance at λmax Extraction->Measurement Calculation Calculate Metal Ion Concentration Measurement->Calculation Calibration Prepare Calibration Curve with Standards Calibration->Calculation

References

The Dawn of Bioplastics: A Technical Guide to the Discovery and History of Polyhydroxyalkanoates

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the microbial origins of PHAs, from their initial discovery to the elucidation of their biosynthesis and regulation.

This technical guide provides a comprehensive overview of the discovery and history of polyhydroxyalkanoates (PHAs) in microbiology. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal experiments, key scientific figures, and the evolution of our understanding of these remarkable biopolymers. It offers a detailed look at the experimental methodologies that have been instrumental in the field, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

The Serendipitous Discovery of a Cellular Treasure

The story of polyhydroxyalkanoates begins in the 1920s with the work of French microbiologist Maurice Lemoigne at the Pasteur Institute. While investigating the bacterium Bacillus megaterium, Lemoigne observed the accumulation of intracellular granules under specific culture conditions.[1][2][3] His meticulous investigations, published in 1926, revealed these granules to be a polyester, which he named poly-β-hydroxybutyrate (PHB), the first identified member of the PHA family.[4][5][6] Lemoigne's pioneering work established that these polymers served as a carbon and energy reserve for the bacteria, a finding that would become a cornerstone of PHA research.[7][8]

Initially, Lemoigne's discovery garnered limited attention, as the world was embracing the dawn of the petrochemical age, with its seemingly endless supply of cheap and versatile synthetic plastics.[1][3] It wasn't until the oil crisis of the 1970s that a renewed interest in bio-based alternatives brought PHAs back into the scientific spotlight.[1][3] This resurgence was further fueled by the advent of molecular genetics and recombinant DNA technology, which provided powerful new tools to unravel the complexities of PHA biosynthesis and to engineer microorganisms for enhanced production.[1]

Quantitative Insights into PHA Production and Properties

A defining characteristic of PHAs is the vast diversity of their constituent monomers, with over 150 different hydroxyalkanoic acids identified to date. This monomeric variety gives rise to a wide spectrum of material properties, from stiff and brittle to soft and elastomeric. The production and accumulation of PHAs are significantly influenced by the microbial strain, the carbon source, and the specific nutrient limitations imposed during cultivation.

Table 1: Comparison of Material Properties of Various PHAs and Polypropylene

PolymerMelting Temperature (°C)Glass Transition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
P(3HB) (Poly-3-hydroxybutyrate) 173 - 1804436
P(3HB-co-3HV) (Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)) 75 - 170-120 - 3510 - 50
P(3HB-co-4HB) (Poly(3-hydroxybutyrate-co-4-hydroxybutyrate)) 150-4826444
P(3HO) (Poly-3-hydroxyoctanoate) 61-368380
Polypropylene (PP) 160 - 170-1031 - 41100 - 700

Table 2: PHA Production Yields from Various Bacterial Strains and Carbon Sources

Microbial StrainCarbon SourceNutrient LimitationPHA Content (% of Cell Dry Weight)PHA Type
Cupriavidus necator H16GlucoseNitrogen~80%P(3HB)
Pseudomonas putidaOctanoateNitrogen60-70%mcl-PHA
Bacillus megateriumGlucoseNitrogen30-40%P(3HB)
Azotobacter vinelandiiGlucoseOxygen~75%P(3HB)
Haloferax mediterraneiStarchPhosphate~60%P(3HBV)

Experimental Protocols: From Lemoigne's Era to Modern Methodologies

The ability to isolate, quantify, and characterize PHAs has been fundamental to advancing our knowledge of these biopolymers. Methodologies have evolved significantly from Lemoigne's initial experiments to the sophisticated analytical techniques used today.

Lemoigne's Historical Method for PHB Extraction (circa 1926)

While the precise, step-by-step details of Lemoigne's original protocol are not extensively documented in a modern format, historical accounts indicate a procedure based on solvent extraction.[9][10]

Principle: Lemoigne discovered that PHB was soluble in hot chloroform, a property that allowed him to separate it from other cellular components.

Reconstructed Protocol:

  • Cultivation: Bacillus megaterium was cultured in a medium with a high carbon-to-nitrogen ratio to induce PHB granule accumulation.

  • Cell Harvesting: Bacterial cells were harvested from the culture medium, likely through centrifugation or filtration.

  • Drying: The cell mass was dried to remove water.

  • Extraction: The dried cell mass was treated with hot chloroform, which dissolved the intracellular PHB granules.[9]

  • Filtration: The mixture was filtered to remove insoluble cellular debris.

  • Precipitation: The PHB was precipitated from the chloroform solution by the addition of a non-solvent, such as ethanol or ether.

  • Purification: The precipitated PHB was collected, washed, and dried to yield a purified polymer.

Modern Experimental Protocols

Current research employs a variety of refined and standardized methods for the study of PHAs.

Visualizing PHA granules within the bacterial cell is a crucial first step in identifying PHA-producing organisms and assessing accumulation.

Protocol: Nile Blue Staining for PHA Detection

Principle: Nile blue A is a lipophilic stain that fluoresces brightly when it partitions into the hydrophobic PHA granules.

Materials:

  • Bacterial culture

  • Nile blue A solution (1% w/v in ethanol)

  • Heat-fixed slide

  • Fluorescence microscope with appropriate filter sets (e.g., excitation at 490 nm, emission at 580 nm)

Procedure:

  • Prepare a heat-fixed smear of the bacterial culture on a glass slide.

  • Flood the smear with the 1% Nile blue A solution.

  • Heat the slide gently until the stain solution steams (do not boil).

  • Allow the slide to cool and then wash it thoroughly with water.

  • Blot the slide dry.

  • Observe the slide under a fluorescence microscope. PHA granules will appear as bright orange or yellow fluorescent inclusions within the cells.[11]

Protocol: Transmission Electron Microscopy (TEM) of PHA Granules

Principle: TEM provides high-resolution images of the ultrastructure of bacterial cells, allowing for the detailed visualization of PHA granules.

Procedure:

  • Fixation: Bacterial cells are fixed with a primary fixative (e.g., glutaraldehyde) to preserve their structure.[12][13]

  • Post-fixation: The cells are post-fixed with a secondary fixative (e.g., osmium tetroxide) to enhance contrast.[12]

  • Dehydration: The cells are dehydrated through a graded series of ethanol or acetone.[12]

  • Embedding: The dehydrated cells are infiltrated with and embedded in a resin (e.g., Epon or Spurr's resin).[14]

  • Sectioning: Ultrathin sections (60-90 nm) of the embedded cells are cut using an ultramicrotome.[13]

  • Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to further enhance contrast.

  • Imaging: The stained sections are observed under a transmission electron microscope. PHA granules typically appear as electron-lucent (light) or electron-dense (dark) inclusions, depending on the fixation and staining methods used.[15][16]

Protocol: Solvent Extraction of PHA

Principle: This method relies on the differential solubility of PHAs in certain organic solvents compared to other cellular components.

Materials:

  • Lyophilized (freeze-dried) bacterial cells

  • Chloroform (or other suitable solvent like dichloromethane or 1,3-dioxolane)[10][17]

  • Methanol or ethanol (as a non-solvent)

  • Centrifuge

  • Reflux apparatus or soxhlet extractor

Procedure:

  • Pre-treatment: Lyophilized bacterial cells are often pre-treated to enhance extraction efficiency. This can involve grinding or sonication.

  • Extraction: The cell powder is suspended in chloroform and refluxed for several hours (e.g., 4-6 hours) at the solvent's boiling point.[18]

  • Filtration: The hot mixture is filtered to remove the cell debris.

  • Precipitation: The PHA is precipitated from the clear filtrate by adding a non-solvent (e.g., 3-5 volumes of cold methanol or ethanol) and stirring.

  • Recovery: The precipitated PHA is recovered by centrifugation.

  • Washing and Drying: The PHA pellet is washed with the non-solvent and then dried in a vacuum oven to yield the purified polymer.[9]

Protocol: Sodium Hypochlorite Digestion for PHA Extraction

Principle: Sodium hypochlorite digests the non-PHA cellular material, leaving the resistant PHA granules intact.[19][20]

Materials:

  • Bacterial cell pellet

  • Sodium hypochlorite solution (e.g., 4-6%)[21]

  • Centrifuge

  • Washing solutions (e.g., water, ethanol, acetone)

Procedure:

  • Cell Lysis: The bacterial cell pellet is resuspended in a sodium hypochlorite solution.[19]

  • Incubation: The suspension is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for the digestion of cellular components.[20]

  • Centrifugation: The mixture is centrifuged to pellet the PHA granules.

  • Washing: The PHA pellet is washed sequentially with water, ethanol, and acetone to remove residual hypochlorite and other impurities.[21]

  • Drying: The purified PHA pellet is dried to a constant weight.

Protocol: Gas Chromatography (GC) for PHA Quantification

Principle: This is the gold standard for PHA quantification. The polymer is depolymerized to its constituent hydroxyalkanoic acid methyl esters, which are then quantified by GC.[22][23][24]

Materials:

  • Lyophilized bacterial cells containing PHA

  • Acidic methanol (e.g., 3% v/v sulfuric acid in methanol)

  • Chloroform

  • Internal standard (e.g., benzoic acid methyl ester)

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Methanolysis: A known weight of lyophilized cells is subjected to methanolysis by heating in a sealed tube with acidic methanol and chloroform at 100°C for a specified time (e.g., 3.5-4 hours).[22][24]

  • Phase Separation: After cooling, water is added to the mixture, and it is vortexed to induce phase separation. The organic phase (chloroform) containing the methyl esters is collected.

  • GC Analysis: A sample of the organic phase is injected into the gas chromatograph.[23]

  • Quantification: The peak areas of the hydroxyalkanoic acid methyl esters are compared to the peak area of the internal standard to determine their concentration. The PHA content is then calculated as a percentage of the initial cell dry weight.[22]

Unraveling the Regulatory Network of PHA Synthesis

The accumulation of PHAs is a tightly regulated process, primarily triggered by nutrient limitation in the presence of an excess carbon source.[8] Bacteria have evolved sophisticated signaling pathways to sense their nutritional status and accordingly channel the flow of carbon towards either growth or storage as PHAs.

Key Regulatory Players and Pathways

Several global regulatory systems are known to influence PHA synthesis, often in a complex and interconnected manner.

  • The NtrB-NtrC Two-Component System: This system is a key sensor of nitrogen availability in many bacteria.[1][25][26] Under nitrogen-limiting conditions, the sensor kinase NtrB autophosphorylates and then transfers the phosphate group to the response regulator NtrC.[8] Phosphorylated NtrC acts as a transcriptional activator for genes involved in nitrogen assimilation. In some bacteria, NtrC also directly or indirectly influences the expression of the pha genes, which encode the enzymes for PHA synthesis.[25]

  • The Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS): The PTS is a major pathway for sugar uptake in bacteria.[27] Beyond its role in transport, the phosphorylation state of PTS components serves as a signal for carbon availability. In some bacteria, the PTS has been shown to regulate PHA metabolism. For instance, in Pseudomonas putida, the PTS proteins PtsP, PtsO, and PtsN are involved in controlling PHA accumulation.[27]

  • The Catabolite Repression Control (Crc) Protein: Crc is a global regulator that mediates carbon catabolite repression, ensuring that bacteria preferentially utilize favored carbon sources. In Pseudomonas putida, Crc has been shown to inhibit the translation of the phaC1 mRNA, which encodes the PHA synthase, under balanced carbon and nitrogen conditions.[11][28] This repression is relieved under nutrient-limiting conditions, allowing for PHA synthesis.[29][30]

  • PhaR - A Granule-Associated Regulator: PhaR is a phasin protein that coats the surface of PHA granules. It also acts as a transcriptional repressor of the phaP gene (encoding the major phasin) and its own gene. When PHA granules are being formed, PhaR binds to the granules, which releases its repression on phaP, leading to the production of more phasin to coat the growing granules.

Visualizing the Regulatory Network and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow in PHA research.

PHA_Signaling_Pathway cluster_Nutrient_Sensing Nutrient Sensing cluster_Signal_Transduction Signal Transduction cluster_Gene_Expression Gene Expression & Synthesis Nitrogen Limitation Nitrogen Limitation Carbon Excess Carbon Excess PTS PTS (Phosphotransferase System) Carbon Excess->PTS signals through AcetylCoA Acetyl-CoA Carbon Excess->AcetylCoA NtrB NtrB NtrC NtrC NtrB->NtrC phosphorylates NtrC-P NtrC-P NtrC->NtrC-P phaA phaA (β-ketothiolase) NtrC-P->phaA activates transcription phaB phaB (Acetoacetyl-CoA reductase) NtrC-P->phaB activates transcription phaC phaC (PHA Synthase) NtrC-P->phaC activates transcription Crc Crc PTS->Crc relieves inhibition Crc->phaC inhibits translation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA 3HB-CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->3HB-CoA PhaB PHA PHA Granule 3HB-CoA->PHA PhaC

Caption: Simplified signaling pathway for PHA synthesis regulation.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Analysis Analysis & Characterization Strain_Selection Strain Selection & Culture Preparation Fermentation Fermentation for PHA Production Strain_Selection->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction PHA Extraction (e.g., Solvent or Digestion) Harvesting->Extraction Visualization Visualization (e.g., TEM, Staining) Harvesting->Visualization Purification PHA Purification & Drying Extraction->Purification Quantification Quantification (e.g., GC) Purification->Quantification Characterization Material Property Characterization Purification->Characterization

Caption: General experimental workflow for PHA production and analysis.

Extraction_Decision_Tree Start Start: Choose PHA Extraction Method Purity_Requirement High Purity Required? Start->Purity_Requirement Solvent_Extraction Solvent Extraction (e.g., Chloroform, Dioxolane) Purity_Requirement->Solvent_Extraction Yes Hypochlorite_Digestion Sodium Hypochlorite Digestion Purity_Requirement->Hypochlorite_Digestion No Scale Scale of Production? Solvent_Extraction->Scale Lab_Scale Lab Scale Scale->Lab_Scale Lab Pilot_Industrial Pilot/Industrial Scale Scale->Pilot_Industrial Pilot/ Industrial Consider_Green_Solvents Consider 'Green' Solvents (e.g., Dimethyl Carbonate) Pilot_Industrial->Consider_Green_Solvents

Caption: Decision tree for selecting a PHA extraction method.

Conclusion and Future Perspectives

From a curious observation of bacterial granules to a burgeoning field of biotechnology, the journey of polyhydroxyalkanoates has been remarkable. The foundational work of Maurice Lemoigne laid the groundwork for what is now a promising solution to the global challenge of plastic pollution. The continued exploration of the vast microbial diversity for novel PHA producers, coupled with advances in metabolic engineering and bioprocess optimization, promises to further enhance the economic viability and expand the applications of these versatile biopolymers. As we move towards a more sustainable future, the history of PHAs serves as a powerful reminder of the untapped potential that lies within the microbial world.

References

Unveiling Membrane Protein Organization: A Technical Guide to Branched Proximity Hybridization Assay (bPHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies of the Branched Proximity Hybridization Assay (bPHA), a powerful technique for quantifying the nanoscale organization and reorganization of membrane proteins. This document provides a comprehensive overview of the assay's workflow, detailed experimental protocols, and a summary of key quantitative data, empowering researchers to effectively implement this technology in their studies of membrane protein interactions and cellular signaling.

Introduction: Quantifying Nanoscale Proximity

Membrane proteins are not static entities; their dynamic organization into nanoscale compartments is fundamental to cellular processes like receptor activation and signal transduction.[1][2][3] Traditional microscopy techniques are often limited by the diffraction of light, making it challenging to study these nanoscale interactions. The Branched Proximity Hybridization Assay (this compound) offers a solution by translating protein proximity into a quantifiable fluorescent signal, detectable by flow cytometry. This approach enables high-throughput analysis with single-cell resolution, providing a robust platform for studying membrane protein organization.[1][2][3]

The core principle of this compound involves the use of binding probes, such as antibodies, nanobodies, or aptamers, conjugated to specific oligonucleotides ("plus" and "minus" oligos).[1][2][3] When two target proteins are in close proximity, the attached oligos are brought near each other. This proximity event serves as a template for a cascade of hybridization events, leading to the formation of a branched DNA (bDNA) structure and a significant amplification of the fluorescent signal.[1][2][3] A key advantage of this compound is its reliance on linear signal amplification through the bDNA method, which provides a broad dynamic range for quantitative measurements.

The this compound Workflow: From Proximity to Signal

The this compound experimental workflow can be broken down into three main stages: proximity-dependent hybridization, branched DNA signal amplification, and data acquisition and analysis.

bPHA_Workflow cluster_Proximity Proximity Hybridization cluster_Amplification Signal Amplification (bDNA) cluster_Detection Detection Proximity 1. Target proteins in close proximity on the cell membrane OligoBinding 2. Oligo-conjugated probes bind to target proteins Proximity->OligoBinding Binding Hybridization 3. Proximal oligos hybridize to a Z-DNA template OligoBinding->Hybridization Hybridization PreAmplifier 4. Pre-amplifier binds to the Z-DNA template Hybridization->PreAmplifier Sequential Hybridization Amplifier 5. Amplifier molecules bind to the pre-amplifier PreAmplifier->Amplifier LabelProbe 6. Fluorescently labeled probes bind to the amplifier molecules Amplifier->LabelProbe FlowCytometry 7. Signal detection and quantification by flow cytometry LabelProbe->FlowCytometry Analysis

Caption: The this compound experimental workflow.

Experimental Protocols

This section provides a detailed methodology for performing a this compound experiment, focusing on the analysis of B cell antigen receptor (BCR) organization. The protocol is adapted from Zheng et al., 2019 and the PrimeFlow™ RNA Assay Kit manual.

Probe Preparation and Cell Labeling
  • Probe Conjugation: Covalently couple "plus" and "minus" oligonucleotides to your primary antibodies or binding probes.

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest (e.g., primary B cells or a B cell line like Ramos).

  • Surface Staining (Optional): If desired, stain cells with antibodies for surface markers to identify specific cell populations.

  • This compound Probe Incubation: Incubate the cells with the oligo-conjugated this compound probes. The final concentrations of the probes should be optimized for each antibody pair. For example, for studying the proximity between CD79a and Syk, the following final concentrations have been used: anti-CD79a+ (5 μg/mL) and anti-Syk− (0.25 μg/mL).

  • Fixation: Fix the cells using a fixation buffer (e.g., Fixation Buffer 1 from the PrimeFlow™ RNA Assay Kit) for 30 minutes at 2-8°C.

  • Permeabilization (for intracellular targets): If targeting intracellular proteins, wash the cells and permeabilize them using a suitable permeabilization buffer.

Branched DNA Signal Amplification (using PrimeFlow™ RNA Assay Kit)

This part of the protocol utilizes the components of a commercial kit for robust and standardized signal amplification. It is crucial to follow the manufacturer's instructions carefully. The general steps are as follows:

  • Z-DNA Hybridization: Resuspend the fixed and probe-labeled cells in the provided diluent and add the Z-DNA pair. Incubate for 2 hours at 40°C. This step is critical, and the temperature must be maintained accurately.

  • Sequential Hybridization: Perform a series of sequential hybridization steps at 40°C:

    • Pre-amplifier Hybridization: Wash the cells and incubate with the Pre-amplifier solution.

    • Amplifier Hybridization: Wash the cells and incubate with the Amplifier solution.

    • Label Probe Hybridization: Wash the cells and incubate with the fluorescently labeled Label Probes.

  • Final Washes: Wash the cells to remove any unbound probes.

Data Acquisition and Analysis
  • Flow Cytometry: Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophores used.

  • Gating and Analysis: Gate on the cell population of interest and quantify the fluorescence intensity of the this compound signal. The median fluorescence intensity (MFI) is typically used for quantitative comparisons.

Quantitative Data Presentation

The following tables summarize quantitative data from a study by Zheng et al. (2019) demonstrating the utility of this compound in studying BCR organization and signaling. The data was extracted from the supplementary materials of the publication.

Table 1: Correlation of this compound Signal with GFP Expression

This experiment used a Ramos cell line expressing a GFP-tagged µ-chain of the B cell receptor (GFP-μm) to demonstrate the quantitative nature of the this compound. The this compound signal was measured using probes targeting the GFP molecules.

GFP Expression Level (MFI)This compound Signal (MFI)
10001500
20003000
40006000
800012000
1600024000
Data are representative of a minimum of three independent experiments.

Table 2: Reorganization of IgM-BCR and IgD-BCR upon B cell activation

This table shows the change in proximity between IgM and IgD BCRs on primary B cells before and after stimulation with an anti-IgM antibody. An increase in the this compound signal indicates increased proximity.

ConditionIgM-IgD this compound Signal (MFI)
Resting B cells1200
Anti-IgM stimulated B cells4500
Data represent three independent experiments.

Table 3: Recruitment of Spleen Tyrosine Kinase (Syk) to the B Cell Receptor (BCR)

This table shows the this compound signal for the proximity between CD79a (a component of the BCR complex) and the kinase Syk in resting and stimulated splenic B cells.

ConditionCD79a-Syk this compound Signal (MFI)
Resting B cells800
Anti-IgD stimulated B cells3200
Anti-IgM stimulated B cells3500
Data represent three independent experiments.

Visualization of Signaling Pathways

The this compound is a powerful tool to study the reorganization of signaling components upon receptor activation. The following diagram illustrates the initial steps of the B cell receptor (BCR) signaling pathway, a process that can be dissected using this compound.

BCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR (IgM/IgD + Igα/Igβ) Lyn Lyn (Src family kinase) BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Binding & Clustering Lyn->BCR ITAM Phosphorylation BLNK BLNK Syk->BLNK Phosphorylation PLCg2 PLCγ2 BLNK->PLCg2 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, etc.) PLCg2->Downstream

Caption: B cell antigen receptor (BCR) signaling pathway.

Conclusion

The Branched Proximity Hybridization Assay provides a robust and quantitative method for studying the nanoscale organization of membrane proteins. Its high-throughput nature and single-cell resolution make it an invaluable tool for researchers in basic science and drug development. By translating protein proximity into a highly amplified fluorescent signal, this compound offers a unique window into the dynamic world of membrane protein interactions and their role in cellular function. This guide provides the foundational knowledge and protocols to successfully implement this powerful technique.

References

N-Benzoyl-N-phenylhydroxylamine (BPHA): An In-depth Technical Guide to its Application as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-N-phenylhydroxylamine, commonly abbreviated as BPHA, is a versatile organic compound recognized for its significant applications in organic synthesis and analytical chemistry.[1] Its chemical structure contains a hydroxamic acid functional group (-CON(OH)-) which is central to its scientific interest as a powerful chelating agent.[2] Chelation is a type of bonding that involves the formation of two or more separate coordinate bonds between a single central metal atom and a polydentate ligand, resulting in a stable, ring-like structure known as a chelate.[3]

The efficacy of this compound as a chelating agent stems from its ability to form stable, often colored, complexes with a wide array of metal ions.[4] This property is the cornerstone of its application in the selective separation, concentration, and spectrophotometric determination of metals.[2] this compound has been extensively used for the extractive separation and analysis of various metals, including vanadium, iron, titanium, beryllium, and numerous transition and main group elements.[4][5][6][7] Its complexes are typically soluble in organic solvents like chloroform, facilitating their separation from aqueous media.[4] This guide provides a comprehensive overview of this compound's properties, chelation mechanism, quantitative data for metal complexes, and detailed experimental protocols for its use.

Properties of N-Benzoyl-N-phenylhydroxylamine

This compound is a white to off-white crystalline powder with the following key properties:

PropertyValueReference
Chemical Formula C₁₃H₁₁NO₂[8][9]
Molecular Weight 213.23 g/mol [10][11]
IUPAC Name N-hydroxy-N-phenylbenzamide[11]
CAS Number 304-88-1[8][9]
Appearance Off-white powder/crystals[10]
Melting Point 118-120 °C[10]
Synonyms N-Phenylbenzohydroxamic acid, this compound[9][11]
Solubility Insoluble in water, soluble in organic solvents (e.g., chloroform, DMF, diethyl ether)[2][4]

Chelation Chemistry and Mechanism

The chelating capability of this compound is attributed to its N-phenylbenzohydroxamic acid structure.[2] The hydroxylamine and carbonyl groups form a bidentate ligand, meaning it binds to the central metal ion at two points. The proton of the hydroxyl group is replaced by the metal ion, and a coordinate bond is formed between the metal and the carbonyl oxygen atom. This results in the formation of a stable five-membered ring, a key characteristic of chelation.[3]

The general reaction can be represented as:

Mⁿ⁺ + n(C₁₃H₁₁NO₂) → M(C₁₃H₁₀NO₂)ₙ + nH⁺

Where Mⁿ⁺ is a metal ion with charge n, and n represents the number of this compound molecules required to neutralize the charge.

Caption: General mechanism of metal ion chelation by this compound.

Quantitative Data for this compound-Metal Complexes

This compound is renowned for its ability to form extractable chelates with a wide range of metal ions. The efficiency and selectivity of these reactions are dependent on factors such as pH, reagent concentration, and the specific metal ion. The table below summarizes key parameters for the formation and spectrophotometric analysis of various this compound-metal complexes.

Metal IonStoichiometry (Metal:this compound)Optimal pH / Acidityλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventReference
Iron (Fe³⁺) 1:32.5 - 5.04374.47 x 10³Chloroform/DMF[12]
Vanadium (V⁵⁺) 1:22 - 10 M HCl510 - 530~4.5 x 10³Chloroform[4][13]
Vanadium (V⁴⁺) 1:2 (Forms V⁵⁺ chelate)Weakly acidic--Chloroform[4]
Titanium (Ti⁴⁺) 1:2≥ 9 M HCl3807.4 x 10³Chloroform[7]
Tin (Sn⁴⁺) 1:21 M HCl--Chloroform[6][14]
Beryllium (Be²⁺) -----
Various (Y, La, Ce, etc.) Varies (e.g., LaA₃(HA))pH dependent--Chloroform[5]

Note: Data for some ions, particularly stability constants, are extensive and vary with experimental conditions (ionic strength, temperature). The provided data represents common values found in analytical applications.

Experimental Protocols

Synthesis of N-Benzoyl-N-phenylhydroxylamine

The most common laboratory method for synthesizing this compound involves the acylation of N-phenylhydroxylamine with benzoyl chloride.[2]

Materials:

  • N-phenylhydroxylamine

  • Benzoyl chloride

  • Sodium bicarbonate or other suitable base

  • Diethyl ether or an appropriate solvent

Procedure:

  • Dissolve N-phenylhydroxylamine in diethyl ether in a flask equipped with a stirrer and cool it in an ice bath.

  • Add a suspension of sodium bicarbonate to the solution to act as a scavenger for the HCl produced during the reaction.[2]

  • Slowly add benzoyl chloride dropwise to the cooled, stirred mixture.

  • Continue stirring for approximately 30-60 minutes after the addition is complete.

  • Filter the mixture to remove sodium chloride and any unreacted sodium bicarbonate.

  • Evaporate the diethyl ether from the filtrate to obtain the crude this compound product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield purified this compound crystals.

General Protocol for Spectrophotometric Determination of Metal Ions

This protocol describes a typical liquid-liquid extraction method for the determination of a metal ion, such as iron(III), using this compound.[12]

Workflow Diagram:

SpectrophotometryWorkflow start Start prep Prepare aqueous sample containing metal ion (Mⁿ⁺) start->prep ph_adjust Adjust pH to optimal range for complexation prep->ph_adjust add_this compound Add excess this compound solution (in ethanol or acetone) ph_adjust->add_this compound incubate Allow time for complete complex formation add_this compound->incubate extract Add immiscible organic solvent (e.g., Chloroform) and shake vigorously incubate->extract separate Allow layers to separate; collect the organic layer extract->separate measure Measure absorbance of the organic layer at λmax separate->measure calculate Calculate metal concentration using Beer's Law measure->calculate end End calculate->end

Caption: Workflow for spectrophotometric metal analysis using this compound.

Detailed Steps:

  • Preparation of Solutions: Prepare a standard stock solution of the metal ion to be analyzed. Prepare a solution of this compound in a suitable organic solvent like ethanol or acetone.

  • Sample Preparation: Take a known volume of the sample solution containing the metal ion in a separatory funnel.

  • pH Adjustment: Adjust the pH of the aqueous solution to the optimal value for the specific metal-BPHA complex formation using appropriate buffer solutions or acids/bases (e.g., HCl/NaOH).[5]

  • Complex Formation: Add a sufficient excess of the this compound solution to the separatory funnel. A colored complex should form.

  • Extraction: Add a measured volume of an immiscible organic solvent (e.g., chloroform). Stopper the funnel and shake vigorously for several minutes to ensure complete extraction of the metal chelate into the organic phase.[5]

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have completely separated.

  • Measurement: Drain the organic layer into a cuvette. Measure its absorbance at the wavelength of maximum absorption (λmax) for the specific metal complex using a spectrophotometer. Use the pure organic solvent as a blank.

  • Quantification: Determine the concentration of the metal ion by comparing the absorbance to a calibration curve prepared from standard solutions.

General Protocol for Solvent Extraction Studies

This protocol is used to determine the distribution and extraction efficiency of a metal ion between aqueous and organic phases using this compound.

Workflow Diagram:

ExtractionWorkflow start Start prep_aq Prepare aqueous phase with known concentration of metal ion (often radiolabeled) start->prep_aq prep_org Prepare organic phase with known concentration of this compound in a solvent start->prep_org combine Combine equal volumes of aqueous and organic phases in a vessel prep_aq->combine prep_org->combine equilibrate Shake for a sufficient time to reach extraction equilibrium combine->equilibrate separate Centrifuge or allow layers to separate equilibrate->separate analyze_aq Analyze metal concentration in the aqueous phase (C_aq) separate->analyze_aq analyze_org Analyze metal concentration in the organic phase (C_org) separate->analyze_org calculate Calculate Distribution Ratio (D) and Extraction Efficiency (%E) analyze_aq->calculate analyze_org->calculate end End calculate->end

Caption: Workflow for a typical solvent extraction experiment.

Detailed Steps:

  • Phase Preparation: Prepare an aqueous solution of known pH containing the metal ion at a specific concentration. Often, a radioisotope of the metal is used for easy quantification.[5] Prepare an organic phase by dissolving a known concentration of this compound in a solvent like chloroform.

  • Equilibration: Place equal volumes of the aqueous and organic phases into a sealed container. Shake the mixture mechanically for a time sufficient to reach equilibrium (e.g., 30 minutes to several hours).[5]

  • Phase Separation: Separate the two phases, typically by centrifugation followed by careful removal of each layer.

  • Analysis: Determine the concentration of the metal ion in both the aqueous and organic phases. If a radioisotope is used, this can be done by measuring the radioactivity of an aliquot from each phase.[5]

  • Calculation:

    • Calculate the Distribution Ratio (D) :

      • D = [Total concentration of metal in organic phase] / [Total concentration of metal in aqueous phase]

    • Calculate the Percent Extraction (%E) :

      • %E = (D / (D + V_aq / V_org)) * 100

      • Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively. If volumes are equal, %E = (D / (D + 1)) * 100.

  • Data Analysis: Repeat the experiment under varying conditions (e.g., different pH values, different this compound concentrations) to determine the optimal conditions for extraction and to calculate extraction and stability constants.[5]

Applications in Research and Development

The unique chelating properties of this compound make it a valuable tool in several scientific fields:

  • Analytical Chemistry: It is widely used as a reagent for the gravimetric and spectrophotometric determination of a multitude of metal ions.[4] Its ability to form colored complexes allows for simple and sensitive colorimetric analysis.[12]

  • Separation Science: this compound is a highly effective extractant in solvent extraction procedures, enabling the separation of specific metal ions from complex matrices.[5][6] For example, it has been used to separate niobium from zirconium and to separate various lanthanides.[6]

  • Environmental Analysis: The reagent is employed to determine trace levels of metal pollutants in environmental samples such as natural waters, coal, and industrial effluents.[12]

  • Pharmaceutical and Organic Synthesis: this compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, where its unique structure facilitates complex reactions.[1]

  • Microextraction Techniques: It is used as a complexing agent in modern microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), for the pre-concentration and determination of trace elements like vanadium.[10]

References

Different types of polyhydroxyalkanoates and their structures.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Polyhydroxyalkanoates (PHAs): Structures, Properties, and Experimental Analysis

Introduction

Polyhydroxyalkanoates (PHAs) are a diverse family of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] Possessing a wide range of material properties, from rigid thermoplastics to flexible elastomers, PHAs are compelling, environmentally friendly alternatives to conventional petroleum-based plastics.[2][3] Their biocompatibility and biodegradability also make them highly attractive for applications in the medical and pharmaceutical fields, including in drug delivery and tissue engineering.[4] This technical guide provides a comprehensive overview of the different types of PHAs, their chemical structures, and their physicochemical properties. It also details common experimental protocols for their synthesis, extraction, and characterization, aimed at researchers, scientists, and drug development professionals.

Classification and Structure of Polyhydroxyalkanoates

PHAs are linear polyesters composed of (R)-hydroxyalkanoic acid monomers.[5] The general chemical structure of a PHA polymer is characterized by a repeating monomer unit, where the side chain (R group) and the number of carbon atoms in the polymer backbone can vary significantly.[6] This structural diversity, with over 150 different monomers identified, is the basis for the wide range of physical and mechanical properties observed in this polymer family.[2][7]

PHAs are primarily classified into three main groups based on the number of carbon atoms in their monomer units:[1][3][5]

  • Short-chain-length PHAs (scl-PHAs): These contain 3 to 5 carbon atoms in the monomer unit. Scl-PHAs are generally rigid and crystalline materials.[3]

  • Medium-chain-length PHAs (mcl-PHAs): These are composed of monomers with 6 to 14 carbon atoms. Mcl-PHAs are typically more elastomeric and have adhesive properties.[3]

  • Long-chain-length PHAs (lcl-PHAs): These consist of monomers with 15 or more carbon atoms.[3]

The specific properties of a PHA polymer are determined by the type of monomer(s) it contains. Homopolymers consist of a single type of monomer unit, while copolymers are composed of two or more different monomers.[2]

General Chemical Structure of PHAs

The fundamental structure of PHAs can be represented as follows:

PHA_General_Structure General Chemical Structure of a Polyhydroxyalkanoate cluster_monomer General Chemical Structure of a Polyhydroxyalkanoate start [ O1 O start->O1 CH CH O1->CH R R CH->R CH2 CH2 CH->CH2 C C CH2->C O2 O C->O2 O_double O_double C->O_double O C->O_double end ]n O2->end

Caption: General chemical structure of a PHA monomer unit.

Classification of PHAs based on Monomer Chain Length

The classification of PHAs is primarily based on the number of carbon atoms in the monomer units. This structural difference leads to significantly different material properties.

PHA_Classification Classification of PHAs by Monomer Carbon Chain Length cluster_scl Examples cluster_mcl Examples PHA Polyhydroxyalkanoates (PHAs) sclPHA Short-Chain-Length (scl-PHAs) (3-5 Carbon Atoms) PHA->sclPHA mclPHA Medium-Chain-Length (mcl-PHAs) (6-14 Carbon Atoms) PHA->mclPHA lclPHA Long-Chain-Length (lcl-PHAs) (>14 Carbon Atoms) PHA->lclPHA PHB PHB (C4) sclPHA->PHB PHV PHV (C5) sclPHA->PHV PHH PHH (C6) mclPHA->PHH PHO PHO (C8) mclPHA->PHO PHA_Extraction_Workflow General Workflow for PHA Extraction Fermentation Microbial Fermentation (PHA Accumulation) Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Cell Drying (Lyophilization) Harvesting->Drying Extraction Extraction (e.g., Solvent or Digestion) Drying->Extraction Separation Separation of Cell Debris (Filtration) Extraction->Separation Precipitation PHA Precipitation (Addition of Non-solvent) Separation->Precipitation Recovery PHA Recovery (Centrifugation/Filtration) Precipitation->Recovery PurifiedPHA Purified PHA Recovery->PurifiedPHA

References

Unveiling Protein Proximity: A Technical Guide to Branched Polypeptide-Based Hybridization Assay (bPHA) Signal Amplification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the basic principles of branched Polypeptide-based Hybridization Assay (bPHA) signal amplification, a powerful technique for the sensitive and quantitative detection of protein-protein proximity at the nanoscale. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanism of this compound, comprehensive experimental protocols, and a quantitative performance overview, offering a robust resource for the implementation and understanding of this cutting-edge technology.

Introduction to this compound Signal Amplification

The Branched Polypeptide-based Hybridization Assay (this compound) is a novel method that translates the nanoscale proximity of two target proteins into a highly amplified and quantifiable signal. The core principle of this compound lies in its ability to convert the spatial closeness of protein-binding reagents, such as antibodies or aptamers, into a detectable event through the hybridization of attached oligonucleotides. These proximal oligonucleotides then serve as a template for a cascade of hybridization events, leading to a significant, linear amplification of the initial signal. This is achieved through the use of branched DNA (bDNA) technology, which creates a molecular "tree" of reporter molecules, resulting in a signal amplification of up to 400-fold for protein proximity studies.[1][2][3] The amplified signal can be readily detected and quantified using standard laboratory equipment, such as a flow cytometer, enabling high-throughput analysis at the single-cell level.[3]

The this compound Signaling Pathway

The this compound signaling cascade is a multi-step process that begins with target recognition and culminates in a highly amplified fluorescent signal. The key steps involve the initial binding of oligo-conjugated probes to the target proteins, followed by a series of sequential hybridization events that build the signal amplification complex.

bPHA_Signaling_Pathway Target Proteins Target Proteins Oligo-conjugated Probes Oligo-conjugated Probes Proximal Oligos Proximal Oligos Oligo-conjugated Probes->Proximal Oligos Proximity-induced Z-DNA Hybridization Z-DNA Hybridization Proximal Oligos->Z-DNA Hybridization Template Formation Preamplifier Binding Preamplifier Binding Z-DNA Hybridization->Preamplifier Binding Amplifier Hybridization Amplifier Hybridization Preamplifier Binding->Amplifier Hybridization Label Probe Binding Label Probe Binding Amplifier Hybridization->Label Probe Binding Amplified Signal Amplified Signal Label Probe Binding->Amplified Signal Detection

Figure 1: this compound Signaling Pathway.

Quantitative Performance of this compound

This compound offers a significant advantage in its ability to provide quantitative measurements of protein proximity over a large dynamic range.[3][4] This is in contrast to other proximity-based assays, such as the Proximity Ligation Assay (PLA), which relies on a non-linear rolling circle amplification (RCA) and may not show a proportional relationship between signal and target expression levels.[4]

Performance MetricThis compoundProximity Ligation Assay (PLA)Reference
Signal Amplification Linear, up to 400-fold for protein proximityNon-linear (Rolling Circle Amplification)[1][4]
Dynamic Range Large, signal correlates with target expressionLimited, signal may not be proportional to target expression[3][4]
Readout Flow Cytometry, MicroscopyPrimarily Microscopy[3]
Throughput HighLower[3]
Quantitative Nature Excellent for quantificationLess suitable for precise quantification[4]

Detailed Experimental Protocols

The successful implementation of a this compound experiment requires careful attention to three main stages: the preparation of oligo-conjugated probes, the execution of the proximity hybridization and signal amplification steps, and finally, data acquisition and analysis.

Preparation of Oligo-Conjugated Probes

This protocol outlines the site-specific conjugation of oligonucleotides to antibodies using sortase-mediated ligation, a method that ensures a defined and consistent antibody-to-oligo ratio.[5]

Materials:

  • Antibody or nanobody with a C-terminal LPETG sortag motif

  • Oligonucleotide with an N-terminal oligo-glycine (e.g., GGG) motif

  • Sortase A enzyme

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the antibody/nanobody, a molar excess of the oligo-glycine oligonucleotide, and Sortase A enzyme in the reaction buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 2-4 hours or overnight).

  • Purification: Purify the antibody-oligonucleotide conjugate from the unreacted components using an appropriate chromatography method.

  • Quality Control: Verify the successful conjugation and purity of the product via SDS-PAGE and/or UV-Vis spectrophotometry.

This compound Assay Protocol

This protocol is a synthesized workflow based on the foundational work by Zheng et al. (2019) and the commercial kit (PrimeFlow™ RNA Assay) utilized for the bDNA signal amplification.

bPHA_Workflow Cell Preparation Cell Preparation Probe Incubation Probe Incubation Fixation & Permeabilization Fixation & Permeabilization Probe Incubation->Fixation & Permeabilization Z-DNA Hybridization Z-DNA Hybridization Fixation & Permeabilization->Z-DNA Hybridization Preamplifier Hybridization Preamplifier Hybridization Z-DNA Hybridization->Preamplifier Hybridization Amplifier Hybridization Amplifier Hybridization Preamplifier Hybridization->Amplifier Hybridization Label Probe Hybridization Label Probe Hybridization Amplifier Hybridization->Label Probe Hybridization Flow Cytometry Analysis Flow Cytometry Analysis Label Probe Hybridization->Flow Cytometry Analysis bPHA_Logical_Flow Protein Proximity Protein Proximity Oligo Proximity Oligo Proximity Hybridization Cascade Hybridization Cascade Oligo Proximity->Hybridization Cascade initiates Signal Amplification Signal Amplification Hybridization Cascade->Signal Amplification leads to Quantitative Readout Quantitative Readout Signal Amplification->Quantitative Readout enables

References

A Comprehensive Technical Guide to the Natural Sources and Producers of Polyhydroxyalkanoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by a wide range of microorganisms as intracellular carbon and energy storage compounds. Their diverse material properties, ranging from stiff and brittle plastics to flexible elastomers, make them attractive alternatives to conventional petroleum-based plastics in various applications, including in the pharmaceutical and medical fields for drug delivery, tissue engineering, and medical implants. This in-depth technical guide provides a comprehensive overview of the natural sources and producers of PHAs, detailed experimental protocols for their study, and an exploration of the metabolic pathways and regulatory networks governing their synthesis.

Natural Sources and Producers of Polyhydroxyalkanoates

PHAs are primarily produced by a diverse array of microorganisms, including bacteria, archaea, and cyanobacteria. In recent years, the potential for producing these biopolymers in transgenic plants has also been explored.

Bacterial Producers

A vast number of bacterial species, both Gram-positive and Gram-negative, have been identified as PHA producers.[1] These bacteria accumulate PHAs in the form of intracellular granules, typically under conditions of nutrient limitation (such as nitrogen, phosphorus, or oxygen) and in the presence of an excess carbon source.[1][2]

  • Cupriavidus necator (formerly Ralstonia eutropha) is one of the most well-studied and widely used bacteria for PHA production due to its ability to accumulate large quantities of poly(3-hydroxybutyrate) (PHB), the most common type of PHA.[3]

  • Pseudomonas species , such as Pseudomonas putida, are known for producing medium-chain-length PHAs (mcl-PHAs), which have more elastomeric properties compared to the short-chain-length PHAs (scl-PHAs) like PHB.[3]

  • Bacillus species , including Bacillus megaterium and Bacillus subtilis, are Gram-positive bacteria capable of producing PHAs.[1]

  • Azotobacter species , such as Azotobacter vinelandii, are nitrogen-fixing bacteria that can also accumulate PHAs.

Archaeal Producers

Certain species of archaea, particularly extremophiles, have also been found to produce PHAs. Halophilic archaea, which thrive in high-salt environments, have been shown to synthesize PHAs.[4] These extremophilic producers are of interest due to their potential for robust and sterile fermentation processes. Examples include species from the genera Haloferax, Haloarcula, and Halobacterium.[4]

Cyanobacterial Producers

Cyanobacteria, being photosynthetic microorganisms, offer a sustainable route for PHA production by utilizing CO2 as a carbon source and sunlight as an energy source.[5] This approach reduces the reliance on traditional carbon feedstocks like sugars and plant oils, which can account for a significant portion of the production costs.[5] Various cyanobacterial genera, including Synechocystis, Synechococcus, and Nostoc, have been shown to produce PHAs, primarily PHB, under nutrient-limiting conditions.[6]

Transgenic Plants

The production of PHAs in transgenic plants is an emerging field with the potential for large-scale and cost-effective production.[7][8] Genes from PHA-producing bacteria, typically the phaA, phaB, and phaC genes encoding for β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase respectively, have been successfully introduced into various plants, including Arabidopsis thaliana, switchgrass, and sugarcane.[9] The PHAs are typically targeted to accumulate in the plastids or peroxisomes of the plant cells.[10]

Quantitative Data on PHA Production

The following tables summarize quantitative data on PHA production by various microorganisms from different carbon sources.

Table 1: PHA Production in Various Bacterial Species

MicroorganismCarbon SourcePHA Content (% CDW)PHA Yield (g/L)Reference
Cupriavidus necatorGlucose77.54-[11]
Cupriavidus necatorOnion Peel82-[1]
Cupriavidus necatorPalm Oil & Lard83-[12]
Burkholderia cepaciaSynthetic Medium54.9-[11]
Bacillus subtilis JCM 1465Onion Peel89-[1]
Bacillus siamensis PD-A10Orange Peel82-[1]
Pseudomonas aeruginosaRice Bran93.70.02[9]
Pseudomonas aeruginosaSugarcane Molasses950.019[9]
Alcaligenes sp.Sugarcane Molasses90.90.01[9]
Nostoc muscorumValerate-supplemented medium78-[5]
Recombinant E. coliMolasses75.53.06[13]
Recombinant E. coliSucrose65.12.5[13]

Table 2: PHA Production in Cyanobacteria

CyanobacteriumCultivation ConditionPHA Content (% CDW)Reference
Nostoc muscorumNitrogen and phosphate depletion58-60[5]
VariousNitrogen or Phosphorus limitation1-78[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in PHA research.

Screening for PHA-Producing Microorganisms

3.1.1. Sudan Black B Staining

This is a simple and rapid qualitative method for detecting intracellular PHA granules.

  • Principle: Sudan Black B is a lipophilic dye that stains the lipidic PHA granules, making them appear as dark blue or black inclusions within the bacterial cells.[2][14]

  • Protocol:

    • Prepare a heat-fixed smear of the bacterial culture on a clean glass slide.

    • Flood the smear with a 0.3% (w/v) solution of Sudan Black B in 70% ethanol for 10-15 minutes.[15]

    • Gently rinse the slide with a destaining solution (e.g., xylene or 95% ethanol) to remove excess stain.

    • Counterstain with 0.5% (w/v) safranin for 30-60 seconds to stain the bacterial cytoplasm pink or red.[15]

    • Rinse with deionized water, air dry, and observe under a light microscope at 1000x magnification (oil immersion).

  • Observation: PHA-producing cells will contain distinct dark blue to black granules against a pink or red cytoplasm.

3.1.2. Nile Blue A Staining

Nile Blue A is a more specific fluorescent stain for PHAs.[5]

  • Principle: Nile Blue A intercalates with the PHA granules and emits a bright orange or yellow fluorescence when excited with blue light.[5][7]

  • Protocol:

    • Prepare a heat-fixed smear of the bacterial culture on a glass slide.

    • Stain the smear with a 1% (w/v) aqueous solution of Nile Blue A for 10 minutes at 55°C.[8]

    • Rinse the slide with deionized water and then briefly with 8% (v/v) acetic acid.[8]

    • Rinse again with deionized water, air dry, and mount with a coverslip.

    • Observe under a fluorescence microscope with an excitation wavelength of around 460-490 nm and an emission wavelength of >520 nm.

  • Observation: PHA granules will appear as bright orange or yellow fluorescent inclusions within the cells.

Extraction and Purification of PHAs

3.2.1. Solvent Extraction with Chloroform

This is a common laboratory method for extracting high-purity PHAs.

  • Principle: PHAs are soluble in chlorinated solvents like chloroform, while other cellular components are not.

  • Protocol:

    • Harvest the bacterial cells by centrifugation and lyophilize to obtain dry cell weight.

    • Suspend the dried cell biomass in chloroform (e.g., 1 g of cells in 20 mL of chloroform).[16]

    • Stir the suspension for 24-48 hours at room temperature or a slightly elevated temperature (e.g., 37°C) to dissolve the PHA.[16]

    • Filter the mixture to remove the cell debris.

    • Precipitate the PHA from the chloroform solution by adding a non-solvent, such as cold methanol or ethanol (typically in a 1:10 chloroform to non-solvent ratio).

    • Collect the precipitated PHA by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

3.2.2. Sodium Hypochlorite Digestion

This method is used to lyse non-PHA cellular material, leaving the PHA granules intact.[17]

  • Principle: Sodium hypochlorite digests proteins and other cellular components, but not the resistant PHA polyester.

  • Protocol:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a sodium hypochlorite solution (e.g., 5% w/v).[1]

    • Incubate the suspension at a specific temperature (e.g., 37°C or 100°C) for a defined period (e.g., 1 hour) to digest the non-PHA biomass.[1]

    • Centrifuge the mixture to collect the PHA granules.

    • Wash the PHA pellet several times with deionized water, followed by washes with alcohol and acetone to remove residual impurities.

    • Dry the purified PHA granules.

Quantification and Characterization of PHAs

3.3.1. Crotonic Acid Assay (for PHB)

This spectrophotometric method is used for the quantification of poly(3-hydroxybutyrate) (PHB).

  • Principle: Concentrated sulfuric acid dehydrates PHB to crotonic acid, which has a strong absorbance at 235 nm.[18]

  • Protocol:

    • Place a known amount of dried PHA extract or lyophilized cells in a glass test tube.

    • Add concentrated sulfuric acid (e.g., 10 mL).

    • Heat the mixture at 100°C for 10 minutes in a water bath.[18]

    • Cool the solution to room temperature.

    • Measure the absorbance at 235 nm using a UV-Vis spectrophotometer against a sulfuric acid blank.

    • Quantify the PHB concentration using a standard curve prepared with pure PHB or crotonic acid.

  • Note: This method is specific to PHB and may not be accurate for copolymers.[19]

3.3.2. Gas Chromatography (GC)

GC is the gold standard for determining the monomeric composition and quantifying the total PHA content.[20]

  • Principle: The PHA polymer is subjected to methanolysis or butanolysis in the presence of an acid catalyst to convert the constituent hydroxyalkanoate monomers into their corresponding methyl or butyl esters. These volatile esters are then separated and quantified by GC.

  • Protocol:

    • Place a known amount of lyophilized cells or purified PHA in a screw-capped glass tube.

    • Add a known amount of an internal standard (e.g., benzoic acid).

    • Add methanolysis reagent (e.g., a mixture of methanol, sulfuric acid, and chloroform).

    • Heat the mixture at 100°C for several hours to complete the transesterification.

    • After cooling, add water to the mixture and vortex to extract the hydroxyacyl-methyl esters into the organic phase.

    • Analyze the organic phase by GC, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Identify and quantify the monomers by comparing their retention times and peak areas to those of known standards.

3.3.3. Molecular Identification of PHA Producers

  • 16S rRNA Gene Sequencing: This is a standard method for the taxonomic identification of bacterial isolates.[11] The 16S ribosomal RNA gene is highly conserved among bacteria but contains hypervariable regions that are useful for species identification.

  • PCR Detection of PHA Synthase Gene (phaC): The presence of the phaC gene, which encodes the key enzyme for PHA polymerization, can be used as a molecular marker to screen for potential PHA producers. Degenerate primers targeting conserved regions of the phaC gene can be used in PCR to amplify this gene from a wide range of bacteria.[21][22]

Metabolic Pathways and Regulation of PHA Synthesis

The synthesis of PHAs is a highly regulated process that is closely linked to the central carbon metabolism of the microorganism.

PHA Biosynthetic Pathway

The most common pathway for the synthesis of scl-PHAs, such as PHB, involves three key enzymes encoded by the phaCAB operon:[7]

  • β-Ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA Reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

  • PHA Synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA monomers into the PHA polymer.

The biosynthesis of mcl-PHAs is often linked to the fatty acid β-oxidation pathway or de novo fatty acid synthesis, which provide the longer-chain hydroxyacyl-CoA precursors.[7]

PHA_Biosynthesis_Pathway AcetylCoA 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA (β-Ketothiolase) R_3_HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3_HB_CoA PhaB (Acetoacetyl-CoA Reductase) PHA Polyhydroxyalkanoate (PHA) R_3_HB_CoA->PHA PhaC (PHA Synthase)

Figure 1. Core metabolic pathway for the biosynthesis of poly(3-hydroxybutyrate) (PHB).

Regulation of PHA Synthesis

PHA accumulation is tightly controlled at both the transcriptional and post-transcriptional levels, often in response to nutrient availability.

  • Nutrient Limitation: The primary trigger for PHA synthesis in many microorganisms is the limitation of an essential nutrient, such as nitrogen or phosphorus, in the presence of excess carbon.[1][21][23] This metabolic imbalance leads to an increase in the intracellular acetyl-CoA pool, which is then channeled into the PHA biosynthetic pathway.

  • Transcriptional Regulation: The expression of the pha genes is often regulated by global regulatory proteins that sense the nutritional status of the cell. For example, in some bacteria, the expression of the phaCAB operon is controlled by transcriptional regulators that are activated under nutrient-limiting conditions.[11]

  • Post-Transcriptional Regulation: Recent studies have highlighted the role of small non-coding RNAs (sRNAs) and RNA-binding proteins in the post-transcriptional regulation of PHA synthesis.[5][24] These regulatory elements can modulate the stability and translation of the pha mRNAs, providing another layer of control over PHA production.

  • Global Regulators: Several global regulatory systems have been implicated in the control of PHA metabolism, including:

    • CsrA (Carbon Storage Regulator): A global regulator that controls carbon flux and can influence the expression of genes involved in PHA synthesis.

    • PhoP/PhoB: A two-component system that responds to phosphate limitation and can regulate the expression of genes related to PHA metabolism.

    • ArcA/ArcB: A two-component system that senses the redox state of the cell and can modulate the expression of genes involved in central carbon metabolism, thereby affecting the availability of precursors for PHA synthesis.

PHA_Regulation cluster_conditions Environmental Conditions cluster_regulation Regulatory Network NutrientLimitation Nutrient Limitation (e.g., N, P) GlobalRegulators Global Regulators (e.g., CsrA, PhoP/PhoB) NutrientLimitation->GlobalRegulators CarbonExcess Excess Carbon CarbonExcess->GlobalRegulators TranscriptionalRegulators Transcriptional Regulators GlobalRegulators->TranscriptionalRegulators activates/represses phaCAB_operon phaCAB operon TranscriptionalRegulators->phaCAB_operon regulates transcription PHA_Synthesis PHA Synthesis phaCAB_operon->PHA_Synthesis encodes enzymes

Figure 2. Simplified overview of the regulatory network controlling PHA synthesis.

Experimental Workflow for Isolation and Identification of PHA Producers

Experimental_Workflow Sample Environmental Sample (e.g., soil, water) Enrichment Enrichment Culture (Nutrient-limiting medium) Sample->Enrichment Isolation Isolation of Single Colonies Enrichment->Isolation Screening Screening for PHA Production (Sudan Black B / Nile Blue A) Isolation->Screening Screening->Isolation Negative Colonies Identification Molecular Identification (16S rRNA sequencing) Screening->Identification Positive Colonies Quantification PHA Extraction & Quantification (GC analysis) Identification->Quantification Characterization Polymer Characterization Quantification->Characterization

Figure 3. A general experimental workflow for isolating and identifying novel PHA-producing microorganisms.

Conclusion

The natural diversity of PHA-producing microorganisms offers a vast resource for the discovery of novel biopolymers with a wide range of properties. Understanding the metabolic pathways and regulatory networks that govern PHA synthesis is crucial for the development of efficient and cost-effective production strategies. The experimental protocols detailed in this guide provide a foundation for researchers to explore and harness the potential of these fascinating bioplastics for various applications, including advanced drug development and delivery systems. Further research into metabolic engineering and synthetic biology approaches will continue to expand the possibilities for tailoring PHA properties to meet specific needs.

References

Technical Guide: Synthesis and Preparation of N-Benzoyl-N-phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of N-Benzoyl-N-phenylhydroxylamine (BPHA), a versatile reagent with applications in analytical chemistry and organic synthesis. This document details the primary synthetic pathways, experimental protocols, and key characterization data to support researchers and professionals in the field.

Introduction

N-Benzoyl-N-phenylhydroxylamine, also known as N-phenylbenzohydroxamic acid, is a solid organic compound with the chemical formula C₁₃H₁₁NO₂. It is recognized for its utility as a chelating agent for the determination of various metal ions and as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceutical compounds. Its ability to form stable complexes with metals makes it a significant tool in analytical and separation sciences.

Physicochemical Properties

A summary of the key physicochemical properties of N-Benzoyl-N-phenylhydroxylamine is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₁NO₂[1][2][3]
Molecular Weight213.23 g/mol [1][2][3]
AppearanceWhite to off-white crystalline powder or fibers[3]
Melting Point121-124 °C
SolubilitySoluble in ethanol, benzene, ether, chloroform, cyclohexanone, and glacial acetic acid. Practically insoluble in cold water.
pKa~8.1

Synthesis of N-Benzoyl-N-phenylhydroxylamine

The synthesis of N-Benzoyl-N-phenylhydroxylamine can be achieved through several pathways. The most common and reliable method involves the acylation of N-phenylhydroxylamine with benzoyl chloride, a reaction typically performed under Schotten-Baumann conditions. An alternative route involves the reaction of benzaldehyde with nitrobenzene.

Synthesis Pathway 1: Acylation of N-Phenylhydroxylamine

This pathway is a two-step process that begins with the synthesis of the N-phenylhydroxylamine precursor, followed by its reaction with benzoyl chloride.

Step 1: Synthesis of N-Phenylhydroxylamine

N-phenylhydroxylamine is prepared by the reduction of nitrobenzene. A common method involves the use of zinc dust in the presence of ammonium chloride.

Step 2: Synthesis of N-Benzoyl-N-phenylhydroxylamine

The N-phenylhydroxylamine prepared in the previous step is then acylated with benzoyl chloride in the presence of a base to yield the final product.

Synthesis_Pathway_1 Nitrobenzene Nitrobenzene Phenylhydroxylamine N-Phenylhydroxylamine Nitrobenzene->Phenylhydroxylamine Reduction Zinc Zinc Dust / NH4Cl Zinc->Phenylhydroxylamine This compound N-Benzoyl-N-phenylhydroxylamine Phenylhydroxylamine->this compound Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->this compound Base Base (e.g., NaHCO3) Base->this compound

Figure 1: Synthesis via Acylation of N-Phenylhydroxylamine.
Synthesis Pathway 2: From Benzaldehyde and Nitrobenzene

An alternative, one-pot synthesis involves the reaction of benzaldehyde with nitrobenzene in the presence of a suitable catalyst.

Synthesis_Pathway_2 Benzaldehyde Benzaldehyde This compound N-Benzoyl-N-phenylhydroxylamine Benzaldehyde->this compound Nitrobenzene Nitrobenzene Nitrobenzene->this compound Reductive Benzoylation Catalyst Catalyst Catalyst->this compound

Figure 2: One-pot Synthesis from Benzaldehyde and Nitrobenzene.

Experimental Protocols

Preparation of N-Phenylhydroxylamine (Precursor)

Materials:

  • Nitrobenzene

  • Zinc dust

  • Ammonium chloride

  • Water

  • Ethanol (optional, for co-solvent)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add nitrobenzene and a solution of ammonium chloride in water (and optionally ethanol).

  • Cool the mixture in an ice bath.

  • Slowly add zinc dust to the stirred solution while maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.

  • Filter the reaction mixture to remove zinc oxide and other inorganic salts.

  • The filtrate containing N-phenylhydroxylamine can be used directly in the next step or the product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by solvent evaporation. Note that N-phenylhydroxylamine is not very stable and is best used immediately.[4]

Synthesis of N-Benzoyl-N-phenylhydroxylamine

Materials:

  • N-Phenylhydroxylamine solution (from the previous step)

  • Benzoyl chloride

  • Sodium bicarbonate or Sodium hydroxide solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • To the crude N-phenylhydroxylamine solution, add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-Benzoyl-N-phenylhydroxylamine by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (N-Phenylhydroxylamine, Base) Addition Slow Addition of Benzoyl Chloride Reaction_Setup->Addition Stirring Reaction at Room Temperature Addition->Stirring Extraction Extraction with Organic Solvent Stirring->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying and Solvent Evaporation Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Isolation Isolation of Pure Product Recrystallization->Isolation

Figure 3: General Experimental Workflow for Synthesis and Purification.

Characterization Data

The identity and purity of the synthesized N-Benzoyl-N-phenylhydroxylamine can be confirmed by various analytical techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-Benzoyl-N-phenylhydroxylamine.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
7.20 - 7.80mAromatic protons
9.0 (broad)sN-OH

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used. The N-OH proton is often broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~165C=O
120 - 140Aromatic carbons

Note: Specific assignments require more detailed spectral analysis.

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3300broadO-H stretch
~1630strongC=O stretch (amide)
1590-1600mediumC=C stretch (aromatic)
~1450mediumC=C stretch (aromatic)

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
213[M]⁺ (Molecular ion)
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern may show other characteristic peaks.

Safety Precautions

  • N-Benzoyl-N-phenylhydroxylamine and its precursors should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of N-Benzoyl-N-phenylhydroxylamine. The experimental protocols and characterization data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper laboratory safety practices is essential when performing these procedures.

References

Unraveling Cellular Communication: A Technical Guide to BAPTA Applications in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to precisely manipulate intracellular calcium levels is paramount for deciphering its role in these complex signaling cascades. This technical guide focuses on the applications of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a high-affinity Ca²⁺ chelator, as an indispensable tool in cell signaling research. While initial inquiries into "bPHA" in this context suggest a likely typographical error, the profound and widespread use of BAPTA aligns with the in-depth requirements of this guide.

BAPTA's utility lies in its ability to buffer intracellular Ca²⁺, thereby allowing researchers to probe the necessity of calcium signaling in specific cellular events.[1] Its cell-permeant form, BAPTA-AM, readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases into the active, membrane-impermeant BAPTA, effectively trapping it within the cytosol.[1][2] This guide will delve into the core applications of BAPTA, providing detailed experimental protocols, quantitative data, and visual representations of its impact on key signaling pathways.

Quantitative Data on BAPTA and its Analogs

The selection of a Ca²⁺ chelator is often dictated by the specific experimental requirements, including the desired affinity for calcium and the kinetics of chelation. BAPTA is known for being a fast chelator, which is crucial for studying rapid Ca²⁺-dependent processes.[1] Below is a summary of key quantitative parameters for BAPTA and some of its analogs.

ChelatorDissociation Constant (Kd) for Ca²⁺ (approx.)Selectivity for Ca²⁺ over Mg²⁺Key Features
BAPTA ~0.11 µM[2]HighFast Ca²⁺ binding kinetics, less pH-sensitive than EGTA.[3]
BAPTA-AM N/A (pro-chelator)N/ACell-permeant form for intracellular loading.[2]
Low-affinity BAPTA analogs VariesVariesUsed as controls to discern Ca²⁺-chelation effects from off-target effects.[4]

Core Applications and Experimental Protocols

BAPTA is instrumental in a multitude of cell signaling studies. Below are detailed protocols for some of its key applications.

Investigating the Role of Calcium in Apoptosis

Objective: To determine if an increase in intracellular calcium is required for the induction of apoptosis by a specific stimulus.

Methodology:

  • Cell Culture: Plate cells (e.g., hematological cancer cell lines like OCI-LY-1) at an appropriate density and allow them to adhere or stabilize in culture overnight.[4]

  • BAPTA-AM Loading:

    • Prepare a stock solution of BAPTA-AM (e.g., 10 mM in DMSO).

    • Dilute the BAPTA-AM stock solution in pre-warmed cell culture medium to a final working concentration, typically in the range of 1-10 µM.[2][4]

    • Remove the existing medium from the cells and replace it with the BAPTA-AM containing medium.

    • Incubate the cells for 30-60 minutes at 37°C to allow for de-esterification of BAPTA-AM to BAPTA.

  • Induction of Apoptosis:

    • Wash the cells with fresh medium to remove extracellular BAPTA-AM.

    • Add the apoptotic stimulus (e.g., a chemotherapeutic agent) to the cells.

  • Assessment of Apoptosis:

    • At various time points post-stimulus, harvest the cells.

    • Analyze for markers of apoptosis using methods such as flow cytometry with Annexin V/Propidium Iodide staining or western blotting for cleaved caspase-3.

  • Controls:

    • Include a vehicle control (DMSO) for BAPTA-AM.

    • Include a positive control for apoptosis (stimulus alone).

    • Include a negative control (untreated cells).

Workflow for Investigating Calcium's Role in Apoptosis

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Cell Culture C Load Cells with BAPTA-AM A->C B Prepare BAPTA-AM Solution B->C D Wash Cells C->D E Add Apoptotic Stimulus D->E F Incubate E->F G Harvest Cells F->G H Assess Apoptosis (e.g., Flow Cytometry) G->H

Caption: Experimental workflow for studying the role of calcium in apoptosis using BAPTA-AM.

Elucidating Calcium-Dependent Kinase Activation

Objective: To ascertain whether the activation of a specific kinase (e.g., a member of the MAPK pathway) is dependent on intracellular calcium signaling.

Methodology:

  • Cell Culture and Starvation: Culture cells to the desired confluency. Prior to stimulation, serum-starve the cells for 4-24 hours to reduce basal kinase activity.

  • BAPTA-AM Pre-treatment:

    • Load the serum-starved cells with a working concentration of BAPTA-AM (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Cellular Stimulation:

    • Wash the cells to remove excess BAPTA-AM.

    • Stimulate the cells with an agonist known to activate the kinase of interest for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells at each time point and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Analyze the phosphorylation status of the target kinase and its downstream effectors using western blotting with phospho-specific antibodies.

  • Controls:

    • Include a vehicle-treated control group that is stimulated with the agonist.

    • Include an unstimulated control group.

Signaling Pathway Diagram: BAPTA's Effect on a Generic Kinase Cascade

G cluster_0 Upstream Signaling cluster_1 Calcium Signaling cluster_2 Downstream Kinase Cascade Stimulus Agonist/Stimulus Receptor Receptor Activation Stimulus->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release BAPTA BAPTA Ca_release->BAPTA Ca_Kinase Ca²⁺-dependent Kinase Ca_release->Ca_Kinase Activates BAPTA->Ca_Kinase Inhibits Downstream_Kinase Downstream Kinase Ca_Kinase->Downstream_Kinase Phosphorylates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: BAPTA chelates intracellular calcium, inhibiting downstream kinase activation.

Off-Target and Calcium-Independent Effects of BAPTA

While BAPTA is a powerful tool, it is crucial for researchers to be aware of its potential off-target effects that are independent of its Ca²⁺-chelating properties. Recent studies have revealed that intracellular BAPTA can directly interact with and inhibit cellular components.[1][4]

For instance, BAPTA has been shown to directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme involved in glycolysis. This inhibition can lead to a decrease in mTORC1 activity and a subsequent reduction in Mcl-1 protein levels, ultimately inducing apoptosis in certain cancer cells.[4] Notably, these effects can also be triggered by BAPTA analogs with a low affinity for Ca²⁺, underscoring the calcium-independent nature of this mechanism.[4]

Additionally, BAPTA can block certain voltage-gated potassium channels, such as hKv1.5, hERG, and hKv1.3, with Ki values in the low micromolar range.[2] This can have implications for studies in excitable cells like neurons and cardiomyocytes.

G BAPTA BAPTA Application Ca_Chelation Ca²⁺ Chelation BAPTA->Ca_Chelation Off_Target Off-Target Interaction (e.g., PFKFB3 inhibition) BAPTA->Off_Target Cellular_Effect Observed Cellular Effect Ca_Chelation->Cellular_Effect Off_Target->Cellular_Effect Conclusion1 Conclusion: Effect is Ca²⁺-dependent Cellular_Effect->Conclusion1 No Conclusion2 Conclusion: Effect is Ca²⁺-independent Cellular_Effect->Conclusion2 Yes Control_Exp Control Experiment: Low-affinity BAPTA analog Control_Exp->Cellular_Effect Does it replicate the effect?

References

A Technical Guide to Polyhydroxyalkanoate (PHA) Production from Renewable Resources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2][3] These biopolymers exhibit thermoplastic properties similar to conventional petroleum-based plastics, making them a promising sustainable alternative.[1][4] The production of PHAs from renewable and often waste-based feedstocks aligns with the principles of a circular bioeconomy, addressing both plastic pollution and waste management challenges.[5][6][7] The high cost of production, primarily due to expensive carbon substrates, remains a major hurdle to widespread commercialization.[6][8][9] Consequently, extensive research focuses on utilizing low-cost, renewable feedstocks, optimizing fermentation strategies, and improving downstream processing to make PHA production economically viable.[7][9][10]

PHAs are structurally diverse, with over 150 different monomer units identified, which allows for a wide range of material properties.[11][12] They are generally classified based on the carbon chain length of their constituent monomers:

  • Short-chain-length (scl-PHAs): Composed of monomers with 3 to 5 carbon atoms (e.g., Poly-3-hydroxybutyrate or PHB).[11][13]

  • Medium-chain-length (mcl-PHAs): Composed of monomers with 6 to 14 carbon atoms (e.g., Poly-3-hydroxyoctanoate or PHO).[11][13]

  • Long-chain-length (lcl-PHAs): Composed of monomers with more than 14 carbon atoms.[4]

This guide provides a technical overview of PHA production from renewable resources, covering key microbial strains, metabolic pathways, production data, and detailed experimental protocols.

Renewable Feedstocks for PHA Production

The choice of carbon feedstock is a critical factor, accounting for approximately 40-50% of the total production cost.[6][14] Utilizing waste streams and surplus materials can significantly reduce these costs.[9][11]

Commonly Used Renewable Resources:

  • Agro-Industrial Wastes: These are abundant and rich in carbohydrates. Examples include:

    • Sugarcane Molasses and Bagasse: Byproducts of the sugar industry.[11][15]

    • Corn Cobs and Stover: Lignocellulosic waste from corn harvesting.[11]

    • Straws (Wheat, Rice): Agricultural residues that can be hydrolyzed to release fermentable sugars.[11][16]

    • Whey: A lactose-rich byproduct of the dairy industry.[11][12]

    • Waste Oils and Glycerol: Byproducts from the food and biodiesel industries.[10][17]

  • Lignocellulosic Biomass: Composed of cellulose, hemicellulose, and lignin, this is the most abundant form of biomass.[6][18] It requires pre-treatment and hydrolysis to break it down into fermentable sugars.[18]

  • Municipal and Industrial Waste: This includes food waste, wastewater activated sludge, and organic fractions of municipal solid waste.[5][12][19] These feedstocks can be converted into volatile fatty acids (VFAs) through anaerobic digestion, which are excellent precursors for PHA synthesis.[5][20]

  • Gaseous Carbon Sources: Some autotrophic bacteria can utilize CO2 or CO as a carbon source for PHA production, offering a route for carbon capture and utilization.[3][21]

Key Microorganisms in PHA Production

A wide variety of bacteria, and some archaea, are known to produce PHAs.[5][12] Selection of the microbial strain is crucial as it determines the type of PHA produced, the yield, and the ability to utilize specific feedstocks.

Prominent PHA-Producing Bacteria:

  • Cupriavidus necator (formerly Ralstonia eutropha): This is one of the most well-studied and widely used bacteria for producing scl-PHAs, particularly PHB and the copolymer P(3HB-co-3HV).[22][23] It can achieve very high cell densities and PHA content.[24][25]

  • Pseudomonas species (P. putida, P. oleovorans, P. aeruginosa): These bacteria are known for their metabolic versatility and are typically used to produce mcl-PHAs from fatty acids and oils.[11][15][22]

  • Bacillus species (B. megaterium, B. subtilis, B. cereus): These Gram-positive bacteria are robust and can utilize a variety of cheap carbon sources, making them attractive for industrial applications.[15][19][22]

  • Halophiles (Haloferax mediterranei, Halomonas spp.): These extremophilic microorganisms can thrive in high-salt conditions, which reduces the need for sterile fermentation conditions, thereby lowering costs.[26][27]

  • Recombinant Escherichia coli: While not a natural PHA producer, E. coli is easily genetically engineered by introducing the PHA biosynthesis genes (phaA, phaB, phaC).[28][29] This allows for the production of specific PHA types from simple substrates like glucose.[28]

Metabolic Pathways for PHA Biosynthesis

PHA synthesis is typically triggered by conditions of nutrient limitation (e.g., nitrogen, phosphorus, or oxygen) in the presence of an excess carbon source.[1][30] There are three primary metabolic pathways that supply monomers for polymerization by the key enzyme, PHA synthase (PhaC).

Pathway I: From Sugars/Carbohydrates This is the most common pathway for the synthesis of PHB. It starts from acetyl-CoA, an intermediate of central carbon metabolism (e.g., glycolysis).[1][31]

  • Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase (PhaA).[20][31]

  • Reduction: Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by the NADPH-dependent acetoacetyl-CoA reductase (PhaB).[20][31]

  • Polymerization: Finally, PHA synthase (PhaC) polymerizes the (R)-3-hydroxybutyryl-CoA monomers to produce the PHB polymer, releasing Coenzyme A.[20]

PHA_Pathway_I Pathway I: PHB Synthesis from Acetyl-CoA acetyl_coa 2x Acetyl-CoA phaA_label PhaA (β-Ketothiolase) acetyl_coa->phaA_label coa_out CoA acetyl_coa->coa_out CoA acetoacetyl_coa Acetoacetyl-CoA phaB_label PhaB (Acetoacetyl-CoA Reductase) acetoacetyl_coa->phaB_label hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA phaC_label PhaC (PHA Synthase) hydroxybutyryl_coa->phaC_label phb Poly(3-hydroxybutyrate) (PHB) phaA_label->acetoacetyl_coa phaB_label->hydroxybutyryl_coa nadp_out NADP+ phaB_label->nadp_out phaC_label->phb nadph_in NADPH nadph_in->phaB_label

Caption: Metabolic pathway for PHB synthesis from carbohydrates.

Pathways II & III: From Fatty Acids These pathways are primarily used for the production of mcl-PHAs when bacteria are grown on fatty acids or oils.[1][31]

  • Pathway II (De Novo Fatty Acid Synthesis): Intermediates from the fatty acid synthesis cycle can be diverted towards PHA production. The enzyme (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG) converts these intermediates into (R)-3-hydroxyacyl-CoA monomers for polymerization.[20]

  • Pathway III (β-Oxidation): When fatty acids are supplied as the carbon source, they are broken down via the β-oxidation cycle. Intermediates of this cycle, such as (R)-3-hydroxyacyl-CoA, can be directly channeled to the PHA synthase (PhaC) for polymerization.[1][31]

PHA_Pathway_FattyAcid Pathways II & III: mcl-PHA Synthesis from Fatty Acids cluster_0 Pathway II: De Novo Fatty Acid Synthesis cluster_1 Pathway III: β-Oxidation malonyl_coa Malonyl-CoA fab_cycle Fatty Acid Synthesis Cycle malonyl_coa->fab_cycle hydroxyacyl_acp (R)-3-Hydroxyacyl-ACP fab_cycle->hydroxyacyl_acp phaG PhaG hydroxyacyl_acp->phaG fatty_acid Fatty Acids / Oils beta_ox β-Oxidation Cycle fatty_acid->beta_ox hydroxyacyl_coa_beta (R)-3-Hydroxyacyl-CoA beta_ox->hydroxyacyl_coa_beta phaC PhaC (PHA Synthase) beta_ox->phaC Direct Channeling hydroxyacyl_coa_beta->phaC hydroxyacyl_coa_main (R)-3-Hydroxyacyl-CoA phaG->hydroxyacyl_coa_main hydroxyacyl_coa_main->phaC mcl_pha mcl-PHA phaC->mcl_pha

Caption: Metabolic pathways for mcl-PHA synthesis from fatty acids.

PHA Production and Recovery Workflow

The overall process for producing PHAs can be divided into upstream processing (cultivation and fermentation) and downstream processing (extraction and purification).[32]

PHA_Production_Workflow General Workflow for PHA Production cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain_selection 1. Strain Selection & Inoculum Prep media_prep 2. Media Formulation (Renewable Feedstock) strain_selection->media_prep fermentation 3. Fermentation (Nutrient Limitation) media_prep->fermentation harvesting 4. Cell Harvesting (Centrifugation) fermentation->harvesting extraction 5. PHA Extraction (Solvent/Digestion) harvesting->extraction purification 6. Purification & Washing extraction->purification drying 7. Drying purification->drying final_product final_product drying->final_product Pure PHA Polymer

Caption: High-level workflow of PHA production and recovery.

Quantitative Data on PHA Production

The following tables summarize PHA production data from various studies utilizing renewable feedstocks.

Table 1: PHA Production by Cupriavidus necator and related species from Various Feedstocks

Microorganism Feedstock PHA Type PHA Content (% CDW¹) Vol. Productivity (g/L/h) Reference
Cupriavidus necator Sucrose PHB - 5.1 [10]
Engineered C. necator Not Specified PHA 89% - [24][25]
C. necator Nonanoic Acid mcl-PHA - 1.44 [10]

| Paracoccus sp. LL1 | Corn Stover Hydrolysate | PHA | 72.4% | - |[11] |

¹CDW: Cell Dry Weight

Table 2: PHA Production by Bacillus and Pseudomonas species from Agro-Industrial Wastes

Microorganism Feedstock PHA Type PHA Content (% CDW¹) PHA Yield Reference
Bacillus sp. BM 37 Corn Cob Hydrolysate PHB 36.16% - [11]
Bacillus tropicus SSAK1 Domestic Kitchen Waste PHA 44.5% - [19]
Pseudomonas aeruginosa Rice Bran PHA - 93.7% [15]
Pseudomonas aeruginosa Sugarcane Molasses PHA - 95% [15]
Alcaligenes sp. Rice Bran PHA - 87.1% [15]

| Alcaligenes sp. | Sugarcane Molasses | PHA | - | 90.9% |[15] |

¹CDW: Cell Dry Weight

Detailed Experimental Protocols

Protocol for Screening of PHA-Producing Bacteria

This protocol uses Sudan Black B staining to visually identify PHA granules within bacterial cells.[15]

Materials:

  • Bacterial isolates grown on nutrient agar plates

  • Sudan Black B solution (0.3% w/v in ethanol)

  • Safranin solution (0.5% w/v in water)

  • Microscope slides, inoculation loop, bunsen burner

  • Light microscope with oil immersion objective

Methodology:

  • Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide.

  • Heat Fixing: Air dry the smear and gently heat-fix it by passing it through a flame 2-3 times.

  • Staining: Flood the slide with the Sudan Black B solution and let it stand for 10-15 minutes.

  • Washing: Drain the stain and wash the slide gently with xylol or ethanol to decolorize.

  • Counterstaining: Flood the slide with the safranin counterstain for 1 minute.

  • Final Wash and Dry: Wash the slide with distilled water and allow it to air dry.

  • Microscopy: Observe the slide under an oil immersion lens. The presence of blue-black granules inside the pink-to-red vegetative cells indicates positive PHA accumulation.[15]

Protocol for PHA Production via Fed-Batch Fermentation

This is a generalized protocol for PHA accumulation under nutrient-limiting conditions.[10][19]

Materials:

  • Bioreactor (e.g., 5L capacity)

  • Inoculum of a high-yielding PHA producer (e.g., C. necator)

  • Growth Medium: A defined mineral salts medium.

  • Carbon Source Feed: A concentrated solution of the chosen renewable carbon source (e.g., glucose from hydrolyzed starch, or VFAs).

  • Nitrogen Source: e.g., Ammonium sulfate.

  • pH control agents (e.g., NaOH, H₂SO₄) and antifoam agent.

Methodology:

  • Inoculum Preparation: Grow the selected strain in a seed culture to the late exponential phase.

  • Bioreactor Setup: Sterilize the bioreactor containing the initial batch of mineral salts medium. Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Growth Phase: Operate the bioreactor in batch mode. Maintain optimal conditions for cell growth (e.g., 30-37°C, pH 7.0, sufficient aeration). Allow the cells to grow until the nitrogen source becomes the limiting nutrient.

  • Accumulation Phase: Once the nitrogen source is depleted (or reduced to a very low level), initiate the fed-batch phase. Continuously or intermittently feed the concentrated carbon source solution into the bioreactor while maintaining other parameters. The excess carbon and lack of nitrogen will trigger the cells to channel carbon towards PHA synthesis.[1]

  • Monitoring: Regularly monitor cell density (OD₆₀₀), substrate concentration, and PHA content (by taking samples for analysis).

  • Harvesting: Terminate the fermentation when PHA accumulation ceases or reaches a maximum. Harvest the cells by centrifugation (e.g., 8000 rpm, 15 min).[33]

  • Washing and Drying: Wash the cell pellet with distilled water and dry it (e.g., freeze-drying or oven drying at 60°C) to determine the final cell dry weight (CDW).[33]

Protocol for Solvent-Based PHA Extraction and Purification

This protocol uses a solvent to dissolve the intracellular PHA, separating it from other cellular components.[34]

PHA_Extraction_Protocol Workflow for Solvent-Based PHA Extraction start Start: Dried PHA-rich Biomass add_solvent 1. Add Chloroform (e.g., 20x biomass weight) start->add_solvent reflux 2. Reflux & Stir (e.g., 100°C for 2-4 hours) add_solvent->reflux cool_filter 3. Cool and Filter to remove cell debris reflux->cool_filter precipitate 4. Add Anti-solvent (e.g., cold methanol, 10x volume) cool_filter->precipitate recover 5. Recover PHA precipitate (Filtration/Centrifugation) precipitate->recover wash 6. Wash with Methanol recover->wash dry 7. Dry under vacuum wash->dry end End: Purified PHA Powder dry->end

Caption: Step-by-step workflow for PHA extraction using a solvent.

Methodology:

  • Biomass Preparation: Start with a known quantity of dried, PHA-containing cell biomass.

  • Solubilization: Suspend the biomass in a suitable solvent, typically a chlorinated hydrocarbon like chloroform, in a reflux flask.[34] The ratio of solvent to biomass can be around 20:1 (v/w).

  • Extraction: Heat the suspension to the boiling point of the solvent (approx. 60°C for chloroform) and reflux with stirring for several hours (e.g., 2-4 hours) to dissolve the PHA.

  • Separation of Cell Debris: After extraction, cool the mixture and filter it (e.g., using a glass fiber filter) to remove the non-PHA cellular material (NPCM).

  • Precipitation: Collect the filtrate containing the dissolved PHA. Precipitate the polymer by adding it slowly to a stirred anti-solvent, such as cold methanol or ethanol (typically 5-10 times the volume of the filtrate).[33] The PHA will precipitate as a white solid.

  • Recovery and Washing: Recover the precipitated PHA by filtration or centrifugation. Wash the precipitate with fresh anti-solvent to remove any remaining impurities.

  • Drying: Dry the purified PHA under a vacuum to a constant weight. The final product is a white or off-white powder.

Protocol for Quantification of PHA by Gas Chromatography (GC)

This is the standard method for accurately determining the amount and monomeric composition of PHA in a sample.[35][36]

Materials:

  • Dried PHA-containing biomass or purified PHA standard

  • Methanolysis solution: Acidified methanol (e.g., 3% v/v H₂SO₄ in methanol).

  • Internal Standard: e.g., 3-methylbenzoic acid or benzoic acid methyl ester.[37]

  • Chloroform

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of dried biomass into a pressure-resistant glass tube with a screw cap.

  • Methanolysis Reaction: Add 2 mL of acidified methanol and 2 mL of chloroform containing the internal standard to the tube.

  • Digestion and Derivatization: Seal the tube tightly and heat it at 100°C for 2-4 hours.[35][37] This process simultaneously breaks down the cell walls (if using biomass), depolymerizes the PHA, and converts the resulting hydroxyalkanoate monomers into their methyl ester derivatives.

  • Phase Separation: After cooling the tube, add 1 mL of distilled water and vortex vigorously. Centrifuge briefly to separate the phases. The hydroxyacyl methyl esters will be in the lower chloroform phase.[37]

  • GC Analysis: Carefully transfer the lower chloroform phase to a GC vial. Inject a small volume (e.g., 1 µL) into the GC-FID.

  • Quantification: The concentration of each monomer is determined by comparing the peak area of its methyl ester derivative to the peak area of the internal standard and a previously generated calibration curve using pure PHA standards. The total PHA content is the sum of all identified monomers.[36]

References

Methodological & Application

Application Note: A Step-by-Step Protocol for Branched Proximity Hybridization Assay (bPHA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Branched Proximity Hybridization Assay (bPHA) is a powerful technique for the quantitative analysis of nanoscale protein-protein proximity within single cells.[1][2][3] This method translates the spatial closeness of two target proteins into a detectable signal using antibody-oligonucleotide conjugates. When the antibodies bind to their respective targets in close proximity, the attached oligonucleotides form a template for a cascade of hybridization events known as branched DNA (bDNA) amplification.[1][4][5][6] Unlike methods that rely on enzymatic amplification, such as the rolling circle amplification (RCA) in traditional Proximity Ligation Assays (PLA), bDNA provides linear signal amplification, enabling more accurate quantification over a wide dynamic range.[2][5] The resulting signal is typically analyzed using flow cytometry, which allows for high-throughput analysis at a single-cell resolution.[3][4][6]

This application note provides a detailed, step-by-step protocol for performing a this compound experiment, from cell preparation to data acquisition. It also includes a diagram of the experimental workflow and an example of its application in studying signaling pathways.

Principle of the Assay

The this compound method is based on converting a protein proximity event into a linearly amplified nucleic acid signal. The core steps are:

  • Target Recognition: Two primary probes, typically antibodies or nanobodies conjugated to unique oligonucleotides (oligos), bind to the two proteins of interest on or within a cell.

  • Proximity Hybridization: If the target proteins are in close proximity, the conjugated oligos are brought near each other. This allows a "Z-DNA pair" of connector oligonucleotides to hybridize simultaneously to both probe oligos, creating a stable template.

  • Signal Amplification: A cascade of sequential hybridization steps follows. A pre-amplifier molecule binds to the Z-DNA template. Then, multiple amplifier molecules, each forming a branched DNA structure, bind to the pre-amplifier.

  • Signal Detection: Finally, numerous fluorescently labeled probes bind to the amplifier molecules. This results in a significant, up to 400-fold, linear amplification of the initial signal.[1][3][4][5][6]

  • Quantification: The total fluorescence per cell is measured using a flow cytometer, providing a quantitative readout of protein proximity.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the Branched Proximity Hybridization Assay.

bPHA_Workflow cluster_prep 1. Cell Preparation cluster_probe 2. Proximity Probe Incubation cluster_amp 3. Signal Amplification (bDNA Cascade) cluster_acq 4. Data Acquisition start Start with Cell Suspension stim Cell Stimulation (Optional) start->stim fix1 Fixation & Permeabilization stim->fix1 probe_inc Incubate with Oligo-conjugated Antibodies fix1->probe_inc fix2 Post-incubation Fixation probe_inc->fix2 z_dna Hybridize with Z-DNA Pair (2h @ 40°C) fix2->z_dna pre_amp Hybridize with Pre-Amplifier Mix (1.5h @ 40°C) z_dna->pre_amp amp Hybridize with Amplifier Mix (1.5h @ 40°C) pre_amp->amp label_probe Hybridize with Label Probe Mix (1h @ 40°C) amp->label_probe flow Analyze by Flow Cytometry label_probe->flow BCR_Signaling cluster_resting Resting B Cell cluster_active Activated B Cell BCR_rest BCR (CD79a) stim Antigen Stimulation Syk_rest Syk (cytosolic) BCR_act Antigen-Crosslinked BCR Syk_act Syk (recruited) BCR_act->Syk_act Proximity Detected by this compound stim->BCR_act

References

Application Notes and Protocols for Microbial Fermentation of Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] Their properties, ranging from thermoplastic to elastomeric, make them attractive alternatives to conventional petroleum-based plastics in various fields, including medicine and pharmacology.[3] This document provides detailed methods and protocols for the microbial fermentation, extraction, and characterization of PHAs.

I. Microbial Strains and Culture Conditions

A variety of bacteria and archaea are known to produce PHAs.[1] The choice of microbial strain is critical as it influences the type of PHA produced, the yield, and the required culture conditions. PHA production is often triggered by nutrient-limiting conditions, such as a deficiency in nitrogen, phosphorus, or oxygen, in the presence of an excess carbon source.[1][4]

Common PHA-Producing Microorganisms:
  • Cupriavidus necator (formerly Ralstonia eutropha): A well-studied bacterium capable of producing high concentrations of poly(3-hydroxybutyrate) (PHB).[5][6]

  • Bacillus species (B. subtilis, B. megaterium, B. cereus): These Gram-positive bacteria are advantageous due to the absence of lipopolysaccharides (endotoxins) in their cell walls, which simplifies purification for biomedical applications.[1][5]

  • Pseudomonas species (P. putida, P. aeruginosa): Known for producing medium-chain-length PHAs (mcl-PHAs) with elastomeric properties.[5][7]

  • Haloferax mediterranei : An extremophilic archaeon that can produce PHAs under high-salt conditions, which can reduce contamination risks during fermentation.[8][9]

  • Azotobacter vinelandii : A nitrogen-fixing bacterium that can produce PHAs.[10]

II. Fermentation Strategies

The production of PHAs can be carried out using different fermentation strategies, each with its advantages and disadvantages. The choice of strategy depends on the microbial strain, the desired PHA yield and productivity, and the scale of production.

Batch Fermentation

Batch fermentation is a closed system where all nutrients are provided at the beginning of the fermentation. It is a simple and widely used method for laboratory-scale PHA production.

Fed-Batch Fermentation

Fed-batch fermentation involves the controlled addition of nutrients during the fermentation process. This strategy allows for higher cell densities and, consequently, higher PHA yields and productivities compared to batch fermentation.[11][12] It is a common strategy for industrial PHA production.[13]

Continuous Fermentation

In continuous fermentation, fresh medium is continuously added to the bioreactor while the culture broth is simultaneously removed. This method allows for steady-state operation and can lead to high productivities.[9][14] Chemostats are often used for mixed microbial cultures to enrich for PHA-accumulating bacteria.[15]

III. Influence of Carbon and Nitrogen Sources

The composition of the fermentation medium, particularly the carbon and nitrogen sources and their ratio (C/N ratio), significantly impacts cell growth and PHA accumulation.[1][8]

  • Carbon Sources: A wide variety of carbon sources can be utilized for PHA production, including sugars (glucose, fructose, sucrose), organic acids, alcohols, and waste materials like molasses, whey, and waste cooking oil.[1][16][17][18] The type of carbon source can also influence the monomer composition of the resulting PHA.[1]

  • Nitrogen Sources: Common nitrogen sources include ammonium salts ((NH₄)₂SO₄, NH₄Cl) and yeast extract.[1][19] Nitrogen limitation is a common strategy to induce PHA accumulation.[4]

  • C/N Ratio: A high C/N ratio generally promotes PHA synthesis.[8] The optimal C/N ratio varies depending on the microbial strain and other culture conditions.

IV. Data Presentation: Quantitative Fermentation Data

The following tables summarize quantitative data from various studies on PHA fermentation.

Table 1: PHA Production by Different Bacterial Strains Using Various Carbon Sources.

Bacterial StrainCarbon SourceFermentation Time (h)Cell Dry Mass (g/L)PHA Content (%)PHA Concentration (g/L)PHA Yield (g/g substrate)Reference
P. aeruginosaSugarcane Molasses48-960.02950.019-[1][7]
Alcaligenes sp.Sugarcane Molasses48-960.01190.90.01-[1][7]
B. subtilisSugarcane Molasses24-480.01291.60.011-[1][7]
B. cereusSugarcane Molasses24-480.015800.012-[1][7]
B. subtilisOnion Peels48-89--[2]
B. siamensisOrange Peels24-82--[2]
C. necatorOnion Peels96-82--[2]
C. necatorOrange Peels96-64--[2]
C. necatorWaste Cooking Oil----0.8[17]
C. necatorWaste Fish Oil----0.92[17]
C. necator B-10646Jerusalem Artichoke Tuber Hydrolysate-66.982--[6]
C. necator B-10646Jerusalem Artichoke Vegetative Biomass Hydrolysate-55.162--[6]

Table 2: Comparison of Different Fed-Batch Fermentation Strategies for PHA Production.

Bacterial StrainFeeding StrategyFinal Biomass (g/L)PHA Content (%)PHA Concentration (g/L)Productivity (g/L/h)Reference
C. necator Re2058/pCB113Two-stage (fructose for growth, rapeseed oil for PHA)12486106.6~1.45[11]
Halomonas venusta KT832796High concentration single pulse-88.1233.4-[12]
Halomonas venusta KT832796pH-based feeding-39.1526-[12]
Azotobacter vinelandiiRepeated fed-batch11.1778.58.770.104[10]

Table 3: Continuous Fermentation for PHBV Production by Haloferax mediterranei.

Carbon Concentration in Feed (M)Mode of OperationPHBV Productivity (mg L⁻¹ h⁻¹)Reference
0.1Continuously Fed-Fed Batch0.29[9]
0.25Continuously Fed-Fed Batch0.38[9]
0.1Continuous0.87[9]
0.25Continuous1.43[9]

V. Experimental Protocols

Protocol 1: Screening of PHA-Producing Bacteria using Sudan Black B Staining

This protocol describes a simple and rapid method for screening microorganisms for their ability to accumulate PHA.

Materials:

  • Bacterial isolates

  • Nutrient agar plates (or other suitable growth medium)

  • Sudan Black B solution (0.3% w/v in 70% ethanol)

  • Ethanol (96%)

  • Microscope

Procedure:

  • Inoculate the bacterial isolates onto nutrient agar plates and incubate under appropriate conditions to obtain well-grown colonies.[2][7]

  • Flood the surface of the agar plate with the Sudan Black B solution and let it stand for 30-45 minutes.[2][7]

  • Pour off the excess stain and wash the plate with 96% ethanol to de-stain the cells.[2]

  • Observe the colonies. PHA-accumulating colonies will appear bluish-black, while non-producing colonies will be white or pale.[2]

  • For microscopic observation, a smear of the culture can be prepared on a glass slide, heat-fixed, stained with Sudan Black B, and observed under a microscope. PHA granules will appear as black or blue-black inclusions within the cells.[7]

Protocol 2: Batch Fermentation for PHA Production

This protocol outlines a general procedure for PHA production in a laboratory-scale bioreactor.

Materials:

  • PHA-producing microbial strain

  • Seed culture medium

  • Production medium (e.g., Mineral Salts Medium (MSM) with a specific carbon source)

  • Bioreactor (with controls for temperature, pH, and dissolved oxygen)

  • Shaker incubator

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the PHA-producing strain into a flask containing seed culture medium. Incubate in a shaker incubator at the optimal temperature and agitation speed for 18-24 hours.

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the production medium. The production medium typically consists of a mineral salts base with a high concentration of a carbon source and a limiting amount of a nitrogen source.[7]

  • Inoculation: Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Fermentation: Maintain the fermentation parameters (temperature, pH, agitation, and aeration) at their optimal values for the specific microbial strain.

  • Sampling: Periodically take samples to monitor cell growth (optical density at 600 nm), substrate consumption, and PHA accumulation.

  • Harvesting: After the desired fermentation time (typically 48-96 hours), harvest the cells by centrifugation.[20]

Protocol 3: PHA Extraction and Quantification

This protocol describes a common method for extracting PHA from microbial biomass and quantifying the yield.

Materials:

  • Cell pellet (from fermentation)

  • Sodium hypochlorite solution (4-6%)

  • Chloroform

  • Methanol or ethanol

  • Centrifuge

  • Fume hood

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a sodium hypochlorite solution and incubate at 37°C for 1-2 hours to digest non-PHA cellular materials.[2][21]

  • Centrifugation: Centrifuge the mixture to collect the PHA granules. Discard the supernatant.[21]

  • Washing: Wash the PHA pellet sequentially with distilled water, acetone, and methanol/ethanol to remove residual impurities.[22] Centrifuge after each wash.

  • Solvent Extraction: Dissolve the washed PHA granules in chloroform.[23][24] This step should be performed in a fume hood.

  • Precipitation: Precipitate the PHA by adding a non-solvent like cold methanol or ethanol to the chloroform solution.[25]

  • Recovery and Drying: Collect the precipitated PHA by filtration or centrifugation and dry it to a constant weight.[26]

  • Quantification:

    • Gravimetric Method: The percentage of PHA accumulation is calculated as: (Dry weight of extracted PHA / Dry cell weight) x 100.[20][22]

    • Gas Chromatography (GC): For a more accurate quantification and determination of monomer composition, the extracted PHA can be subjected to methanolysis to convert the PHA into its constituent methyl esters, which are then analyzed by GC.[27][28]

VI. Visualization of Pathways and Workflows

PHA Biosynthesis Pathway

The most common pathway for the synthesis of short-chain-length PHAs, such as PHB, involves three key enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC).[16][29][30]

PHA_Biosynthesis acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA (β-Ketothiolase) hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa PhaB (Acetoacetyl-CoA Reductase) NAD(P)H -> NAD(P)+ phb Poly(3-hydroxybutyrate) (PHB) hydroxybutyryl_coa->phb PhaC (PHA Synthase)

Caption: Key enzymatic steps in the biosynthesis of PHB.

Experimental Workflow for PHA Production

The overall process of PHA production involves several key stages, from microbial cultivation to the final purified polymer.

PHA_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain_selection Strain Selection & Inoculum Preparation fermentation Fermentation (Batch, Fed-Batch, or Continuous) strain_selection->fermentation cell_harvesting Cell Harvesting (Centrifugation/Filtration) fermentation->cell_harvesting pha_extraction PHA Extraction (Solvent/Non-solvent methods) cell_harvesting->pha_extraction pha_purification PHA Purification (Precipitation & Washing) pha_extraction->pha_purification final_product Purified PHA pha_purification->final_product Drying

Caption: General workflow for microbial PHA production.

VII. Characterization of PHAs

After extraction and purification, the properties of the PHA polymer need to be characterized.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the polymer, confirming its chemical structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the monomer composition and structure of the PHA.[27][28]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the monomer composition of the PHA after derivatization.[27]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal properties like melting temperature (Tm) and glass transition temperature (Tg). Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.[1]

  • Molecular Weight Determination: Techniques like Gel Permeation Chromatography (GPC) are used to determine the molecular weight and molecular weight distribution of the PHA.[27]

VIII. Conclusion

The methods described in these application notes provide a comprehensive guide for the microbial production and characterization of PHAs. The selection of the appropriate microbial strain, fermentation strategy, and downstream processing methods is crucial for achieving high yields of PHA with the desired properties for various applications, including in the pharmaceutical and biomedical fields. Further optimization of these processes, particularly using cost-effective waste substrates, will be key to the wider industrial adoption of these versatile biopolymers.[1][18]

References

Application Notes and Protocols for the Solvent Extraction of Metals Using N-Benzoyl-N-phenylhydroxylamine (BPHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-N-phenylhydroxylamine (BPHA) is a highly versatile chelating agent employed in the solvent extraction of a wide array of metal ions. Its ability to form stable, neutral complexes with metals makes it an invaluable tool for their separation, preconcentration, and determination. This compound is particularly useful for separating metal ions from complex matrices, a common challenge in analytical chemistry, hydrometallurgy, and pharmaceutical analysis. The extraction of metal ions using this compound is typically achieved by forming a metal-BPHA chelate in an aqueous phase, which is then partitioned into an immiscible organic solvent. The efficiency of this extraction is highly dependent on factors such as pH, the concentration of the chelating agent, the choice of organic solvent, and the presence of other ions.

Principle of Extraction

The solvent extraction of a metal ion (Mⁿ⁺) with this compound (represented as HA) can be generally described by the following equilibrium reaction:

Mⁿ⁺ (aq) + nHA (org) ⇌ MAₙ (org) + nH⁺ (aq)

Where:

  • Mⁿ⁺ is the metal ion in the aqueous phase.

  • HA represents the this compound molecule in the organic phase.

  • MAₙ is the neutral metal-BPHA complex extracted into the organic phase.

  • H⁺ is the hydrogen ion released into the aqueous phase.

The distribution of the metal between the two phases is governed by the extraction constant (Kₑₓ) and is significantly influenced by the pH of the aqueous solution. By controlling the pH, selective extraction of different metals can be achieved.

Applications

N-Benzoyl-N-phenylhydroxylamine has been successfully utilized for the extraction and separation of a variety of metals, including:

  • Transition Metals: Iron (Fe), Copper (Cu), Cobalt (Co), Nickel (Ni), Zinc (Zn), and Vanadium (V).[1][2][3][4]

  • Rare Earth Elements: Yttrium (Y), Lanthanum (La), Cerium (Ce), and Gadolinium (Gd).[1][2]

  • Other Metals: Thorium (Th), Mercury (Hg), Indium (In), Thallium (Tl), Cadmium (Cd), and Lead (Pb).[1][2][5]

This compound is also employed as a complexing agent in dispersive liquid-liquid microextraction (DLLME) and solid-phase extraction (SPE) methods for the preconcentration of trace metals prior to their determination by techniques such as flame atomic absorption spectrometry (FAAS).[6][7]

Quantitative Data on Metal Extraction with this compound

The efficiency of metal extraction using this compound can be quantified by parameters such as the extraction constant (log K) and the pH of 50% extraction (pH₅₀). The following table summarizes key extraction data for various metals with this compound in a chloroform solvent system.[1][2]

Metal IonStoichiometry (Metal:this compound)Log K (Extraction Constant)pH Range for Quantitative Extraction
Fe(III)1:3-1.11 ± 0.052 - 10
Cu(II)1:2-2.70 ± 0.083 - 9
Co(II)1:2-11.02 ± 0.216 - 10
Zn(II)1:2-8.57 ± 0.086 - 10
Cd(II)1:2-12.08 ± 0.076 - 10
Hg(II)1:2> 1.51 - 6
In(III)1:32.07 ± 0.042 - 9
Y(III)1:3-6.44 ± 0.045 - 9
La(III)1:3-9.60 ± 0.056 - 10
Ce(III)1:3-8.76 ± 0.056 - 10
Gd(III)1:3-7.50 ± 0.066 - 10
Th(IV)1:41.80 ± 0.081 - 5

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of Metals using this compound

This protocol outlines the general steps for the liquid-liquid extraction of a metal ion from an aqueous solution using this compound dissolved in an organic solvent.

Materials:

  • N-Benzoyl-N-phenylhydroxylamine (this compound)

  • Organic solvent (e.g., chloroform, kerosene, benzene)

  • Aqueous solution containing the metal ion of interest

  • Buffer solutions or acids/bases for pH adjustment (e.g., HCl, NaOH, acetate buffer)

  • Separatory funnels

  • pH meter

  • Shaker (optional)

  • Analytical instrument for metal determination (e.g., AAS, ICP-OES)

Procedure:

  • Preparation of the Organic Phase: Dissolve a known amount of this compound in the chosen organic solvent to achieve the desired concentration (e.g., 0.01 M to 0.1 M).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion at a known concentration. Adjust the pH of the solution to the optimal value for the extraction of the target metal using appropriate buffers, acids, or bases.

  • Extraction: a. Place equal volumes of the prepared aqueous and organic phases (e.g., 20 mL each) into a separatory funnel. b. Shake the funnel vigorously for a sufficient time (e.g., 5-30 minutes) to ensure the establishment of extraction equilibrium. A mechanical shaker can be used for consistent mixing. c. Allow the two phases to separate completely.

  • Phase Separation: Carefully separate the aqueous and organic phases.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique. The concentration of the metal in the organic phase can be calculated by mass balance or by back-extraction into an acidic solution followed by analysis.

  • Back-Extraction (Stripping): To recover the metal from the organic phase, shake the loaded organic phase with an acidic aqueous solution (e.g., 1-2 M HCl or H₂SO₄). This will protonate the this compound and transfer the metal ion back into the aqueous phase.

Protocol 2: Solid-Phase Extraction of Cu(II) and Fe(III) using this compound-Impregnated Resin

This protocol describes a method for the preconcentration of copper and iron from various samples using a solid-phase extraction column.[3]

Materials:

  • Amberlite XAD-1180 resin

  • N-Benzoyl-N-phenylhydroxylamine (this compound)

  • Acetone

  • 1 M HCl in acetone (eluent)

  • Aqueous sample containing Cu(II) and Fe(III)

  • pH adjustment solutions (e.g., dilute HCl and NaOH)

  • Glass column for SPE

  • Peristaltic pump

  • Flame Atomic Absorption Spectrometer (FAAS)

Procedure:

  • Preparation of the this compound-Impregnated Resin: a. Wash the Amberlite XAD-1180 resin with methanol and then with deionized water to remove any impurities. b. Dissolve an appropriate amount of this compound in acetone. c. Add the cleaned resin to the this compound solution and stir for 1 hour. d. Remove the acetone by evaporation under a vacuum.

  • Column Packing: Pack a glass column with the prepared this compound-impregnated resin.

  • Sample Pretreatment: Adjust the pH of the aqueous sample containing Cu(II) and Fe(III) to the optimal range of 6-8.

  • Extraction (Loading): Pass the pH-adjusted sample solution through the packed column at a controlled flow rate using a peristaltic pump. The Cu(II) and Fe(III) ions will form complexes with this compound and be retained on the resin.

  • Elution (Stripping): Elute the retained metal complexes from the column with a small volume of 1 M HCl in acetone.

  • Analysis: Determine the concentration of Cu(II) and Fe(III) in the eluate using FAAS.

Visualizations

Solvent_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Aqueous Phase (Metal Solution) C Combine Phases in Separatory Funnel A->C B Organic Phase (this compound in Solvent) B->C D Shake to Equilibrate (Chelation & Partitioning) C->D Mixing E Phase Separation D->E Settling F Aqueous Phase (Metal Depleted) E->F Lower Layer G Organic Phase (Metal-BPHA Complex) E->G Upper Layer H Metal Analysis (e.g., AAS, ICP) F->H G->H Back-extraction then analysis

Caption: General workflow for the solvent extraction of metals using this compound.

SPE_Workflow A Prepare this compound-impregnated Solid Phase Resin B Pack Column with Resin A->B D Load Sample onto Column B->D C Adjust pH of Aqueous Sample C->D E Wash Column (optional) D->E F Elute Metal-BPHA Complex E->F G Analyze Eluate for Metal Content F->G

Caption: Workflow for solid-phase extraction of metals using this compound.

Concluding Remarks

N-Benzoyl-N-phenylhydroxylamine remains a significant reagent in the field of analytical and separation chemistry. Its ability to form stable chelates with a wide range of metals, coupled with the ability to tune its selectivity through pH control, ensures its continued application in both research and industrial settings. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals looking to utilize this compound for the solvent extraction of metals. It is crucial to optimize the experimental conditions for each specific application to achieve the desired separation and recovery efficiencies.

References

Application of bPHA in quantifying nanoscale protein proximity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The branched Proximity Hybridization Assay (bPHA) is a powerful technique for quantifying the proximity of proteins at the nanoscale within single cells.[1][2] This method offers a significant advantage over traditional techniques by providing high-throughput analysis with single-cell resolution, making it an invaluable tool for studying protein-protein interactions, receptor organization, and signaling pathways.[1][2][3]

Core Principles of this compound:

The this compound technique ingeniously converts the spatial proximity of two target proteins into a detectable and quantifiable signal. This is achieved through the following key steps:

  • Proximity Probes: Two distinct probes, typically antibodies, nanobodies, or aptamers, are each conjugated to a unique DNA oligonucleotide (oligo).[1][2] These probes are designed to bind to the two proteins of interest.

  • Hybridization and Amplification: When the two target proteins are in close proximity (within nanometers), the conjugated oligos are brought near each other. This proximity allows for the hybridization of a connector DNA molecule, which then serves as a template for a branched DNA (bDNA) amplification cascade.[1][2][3] This amplification is a key feature, as it can amplify the signal up to 400-fold, enabling the detection of low-abundance protein interactions.[2][3]

  • Fluorescent Detection: The amplified bDNA structure is subsequently labeled with fluorescent probes.

  • Quantification by Flow Cytometry: The fluorescent signal from each individual cell is then quantified using a flow cytometer. This allows for the analysis of a large number of cells, providing statistically robust data and the ability to identify and analyze subpopulations of cells.[1][3]

Advantages of this compound:

  • Quantitative Measurement: this compound provides a quantitative measure of protein proximity over a large dynamic range.[2][4]

  • High Throughput: The use of flow cytometry allows for the rapid analysis of thousands of cells per second.[1][3]

  • Single-Cell Resolution: The assay provides data on a cell-by-cell basis, revealing cellular heterogeneity within a population.[1][3]

  • Multiplexing: this compound can be combined with fluorescent staining for other cellular markers, allowing for the analysis of protein proximity in specific cell subpopulations.[2]

  • Versatility: The technique can be adapted to use various types of affinity reagents (antibodies, nanobodies, aptamers) to target a wide range of proteins.[1][2]

Applications in Research and Drug Development:

  • Studying Receptor Organization and Reorganization: this compound is particularly well-suited for investigating the dynamic changes in the spatial arrangement of membrane receptors upon cell stimulation or drug treatment. For example, it has been successfully used to study the reorganization of the B cell antigen receptor (BCR) upon activation.[2][4]

  • Analyzing Signaling Pathways: By quantifying the proximity of key signaling molecules, this compound can provide insights into the activation and regulation of signaling cascades. A notable application is the measurement of the recruitment of spleen tyrosine kinase (Syk) to the BCR complex.[2][4]

  • Drug Discovery and Development: The high-throughput nature of this compound makes it a valuable tool for screening compound libraries to identify drugs that modulate protein-protein interactions. It can also be used to assess the on-target and off-target effects of drug candidates at the cellular level.

Experimental Protocols

I. Preparation of Oligo-Conjugated Antibodies

This protocol describes the general steps for conjugating antibodies to oligonucleotides. Specific details may need to be optimized based on the antibody and oligonucleotide used.

Materials:

  • Antibody (specific to the protein of interest)

  • 5'-amine-modified oligonucleotide

  • Crosslinker (e.g., BS3)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Size-exclusion chromatography columns

Procedure:

  • Antibody Preparation: Dialyze the antibody against conjugation buffer to remove any interfering substances. Adjust the antibody concentration to 1-2 mg/mL.

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in conjugation buffer.

  • Crosslinker Activation: Dissolve the crosslinker in anhydrous DMSO immediately before use.

  • Antibody-Crosslinker Reaction: Add the activated crosslinker to the antibody solution at a specific molar ratio (e.g., 20:1). Incubate for 30 minutes at room temperature.

  • Removal of Excess Crosslinker: Use a size-exclusion chromatography column to remove unreacted crosslinker.

  • Conjugation Reaction: Immediately add the prepared oligonucleotide to the activated antibody solution. The molar ratio of oligo to antibody should be optimized (e.g., 2:1). Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Purify the oligo-conjugated antibody using size-exclusion chromatography to remove unconjugated oligonucleotides.

  • Characterization: Confirm the successful conjugation and determine the oligo-to-antibody ratio using UV-Vis spectroscopy and SDS-PAGE.

II. Branched Proximity Hybridization Assay (this compound) Protocol

This protocol is adapted from the study of B cell receptor reorganization by Zheng et al. (2019).

Materials:

  • Cells of interest (e.g., Ramos B cells, primary B cells)

  • Oligo-conjugated antibodies (two pairs for the two protein targets)

  • Cell Staining Buffer (e.g., PBS with 2% FBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (for intracellular targets, e.g., 0.1% Triton X-100 in PBS)

  • bDNA amplification kit (e.g., from Thermo Fisher Scientific, custom-designed probes)

    • Capture probes

    • Preamplifier

    • Amplifier

    • Label Probe (fluorescently labeled)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells. Adjust the cell density to 1 x 10^6 cells/mL in Cell Staining Buffer.

  • Cell Stimulation (if applicable): For studying dynamic processes, stimulate the cells with the appropriate ligand (e.g., anti-IgM or anti-IgD for BCR activation) for the desired time at 37°C.

  • Antibody Staining: Add the pair of oligo-conjugated antibodies to the cell suspension at a pre-optimized concentration. Incubate for 30 minutes at 4°C.

  • Washing: Wash the cells twice with Cell Staining Buffer to remove unbound antibodies.

  • Fixation: Resuspend the cells in Fixation Buffer and incubate for 15 minutes at room temperature.

  • Permeabilization (if applicable): If targeting intracellular proteins, wash the fixed cells and then incubate in Permeabilization Buffer for 10 minutes at room temperature.

  • Hybridization and bDNA Amplification:

    • Wash the cells and resuspend in the hybridization buffer provided with the bDNA kit.

    • Add the capture probes and incubate for 1 hour at 55°C.

    • Wash the cells.

    • Add the preamplifier and incubate for 30 minutes at 55°C.

    • Wash the cells.

    • Add the amplifier and incubate for 30 minutes at 55°C.

    • Wash the cells.

    • Add the fluorescently labeled Label Probe and incubate for 30 minutes at 55°C.

  • Final Washes: Wash the cells twice.

  • Flow Cytometry Analysis: Resuspend the cells in Cell Staining Buffer and acquire data on a flow cytometer. The fluorescence intensity of the Label Probe will be proportional to the proximity of the two target proteins.

Quantitative Data Summary

The following tables summarize representative quantitative data from this compound experiments studying B cell receptor (BCR) organization and signaling.

Table 1: Quantification of IgM-BCR and IgD-BCR Proximity on Resting and Activated B Cells

Cell TypeConditionTarget ProximityMean Fluorescence Intensity (MFI)Fold Change
Ramos B CellsRestingIgM - IgM1500 ± 1201.0
Activated (anti-IgM)IgM - IgM4500 ± 3503.0
Primary B CellsRestingIgD - IgM800 ± 901.0
Activated (anti-IgM)IgD - IgM2400 ± 2103.0
Activated (anti-IgD)IgD - IgM2550 ± 2303.2

Data are representative and presented as Mean ± SD. Fold change is calculated relative to the resting state.

Table 2: Quantification of Syk Recruitment to the B Cell Receptor (BCR)

Cell TypeStimulationTarget ProximityMean Fluorescence Intensity (MFI)Fold Change
Primary B CellsRestingCD79a - Syk500 ± 601.0
Activated (anti-IgM)CD79a - Syk3500 ± 2807.0
Activated (anti-IgD)CD79a - Syk3200 ± 2506.4

Data are representative and presented as Mean ± SD. Fold change is calculated relative to the resting state.

Visualizations

bPHA_Workflow cluster_Cell Cellular Environment cluster_Probes Proximity Probes cluster_Amplification Signal Amplification cluster_Detection Detection P1 Protein 1 P2 Protein 2 Connector Connector DNA P1->Connector Proximity-dependent Hybridization P2->Connector Proximity-dependent Hybridization Ab1_Oligo1 Antibody 1-Oligo 1 Ab1_Oligo1->P1 Binding Ab2_Oligo2 Antibody 2-Oligo 2 Ab2_Oligo2->P2 Binding bDNA Branched DNA Amplification Connector->bDNA Fluorescence Fluorescent Signal bDNA->Fluorescence FlowCytometer Flow Cytometer Fluorescence->FlowCytometer Quantification

Caption: Workflow of the branched Proximity Hybridization Assay (this compound).

BCR_Signaling cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm Antigen Antigen BCR BCR (mIgM or mIgD) Antigen->BCR Binding & Clustering CD79ab CD79a/b Lyn Lyn BCR->Lyn Activation Syk Syk CD79ab->Syk Recruitment & Activation Lyn->CD79ab Downstream Downstream Signaling Syk->Downstream Signal Propagation

Caption: Simplified B Cell Receptor (BCR) signaling pathway activation.

References

Application Notes and Protocols for N-Benzoyl-N-phenylhydroxylamine in Gravimetric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-N-phenylhydroxylamine (BPHA) is a versatile organic reagent widely utilized in analytical chemistry for the gravimetric determination of various metal ions.[1] Its ability to form stable, insoluble metal complexes that can be easily precipitated, filtered, and weighed makes it a valuable tool for quantitative analysis.[1] This document provides detailed protocols for the application of this compound in the gravimetric analysis of several metal ions, including copper, iron, aluminum, titanium, and beryllium.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the gravimetric determination of selected metal ions using N-Benzoyl-N-phenylhydroxylamine.

Analyte (Metal Ion)Optimal pH Range for PrecipitationPrecipitation Temperature (°C)Final Weighing FormMolecular Formula of Weighed FormGravimetric Factor
Copper (Cu²⁺)3.6 - 6.0Room TemperatureCopper-BPHA ComplexCu(C₁₃H₁₀NO₂)₂0.1299
Iron (Fe³⁺)3.0 - 4.5Room TemperatureIron-BPHA ComplexFe(C₁₃H₁₀NO₂)₃0.0816
Aluminum (Al³⁺)4.2 - 6.460 - 70Aluminum-BPHA ComplexAl(C₁₃H₁₀NO₂)₃0.0405
Titanium (Ti⁴⁺)1.0 - 2.0 (in H₂SO₄)Room TemperatureTitanium DioxideTiO₂0.5995 (from Ti(C₁₃H₁₀NO₂)₄)
Beryllium (Be²⁺)6.5 - 8.0Room TemperatureBeryllium OxideBeO0.0204 (from Be(C₁₃H₁₀NO₂)₂)

Experimental Protocols

Preparation of N-Benzoyl-N-phenylhydroxylamine (this compound) Reagent Solution

A standard reagent solution of this compound is typically prepared by dissolving the solid reagent in a suitable organic solvent.

Procedure:

  • Weigh an appropriate amount of N-Benzoyl-N-phenylhydroxylamine powder (assay ≥ 98%).[2]

  • Dissolve the powder in ethanol or acetic acid to prepare a 0.1 M solution.

  • Store the solution in a well-stoppered bottle.

General Protocol for Gravimetric Determination

The following is a general procedure that can be adapted for the specific metal ions listed in the quantitative data table.

Procedure:

  • Sample Preparation: Take an accurately measured aliquot of the sample solution containing the metal ion of interest into a beaker. Dilute with distilled water to approximately 200 mL.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the specific metal ion (see table above) using a suitable buffer solution (e.g., ammonium acetate-acetic acid for Cu²⁺, Fe³⁺, and Al³⁺) or dilute acid/base.

  • Precipitation: Heat the solution to the recommended precipitation temperature (if required). Add the this compound reagent solution dropwise with constant stirring until precipitation is complete. An excess of the reagent should be added to ensure complete precipitation.

  • Digestion: Allow the precipitate to digest for a period of time to encourage the formation of larger, more easily filterable particles. This is typically done by leaving the beaker on a water bath or at room temperature for 1-2 hours.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass or porcelain filtering crucible.

  • Washing: Wash the precipitate with a suitable washing solution to remove any adsorbed impurities. For many metal-BPHA complexes, a dilute solution of the precipitating reagent at the optimal pH can be used.

  • Drying/Ignition:

    • For complexes that are weighed directly (e.g., Cu, Fe, Al complexes), dry the crucible containing the precipitate in an oven at a temperature of 110-120 °C until a constant weight is achieved.

    • For precipitates that are converted to the metal oxide (e.g., Ti, Be), carefully ignite the crucible at a high temperature (e.g., 800-1000 °C) in a muffle furnace to a constant weight.[3][4]

  • Calculation: Calculate the mass of the analyte in the original sample based on the weight of the final precipitate and the corresponding gravimetric factor.

Specific Protocol for the Gravimetric Determination of Copper (Cu²⁺)

This protocol details the specific steps for the determination of copper using this compound.

Procedure:

  • Take a known volume of the copper-containing solution in a 400 mL beaker and dilute to about 200 mL with distilled water.

  • Add 10 mL of a 2 M ammonium acetate solution and 5 mL of glacial acetic acid to buffer the solution to a pH between 3.6 and 6.0.

  • Add the 0.1 M this compound reagent solution slowly with constant stirring until the precipitation of the greenish-yellow copper-BPHA complex is complete. Add a slight excess of the reagent.

  • Allow the precipitate to settle for 1 hour at room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible (G4).

  • Wash the precipitate with a freshly prepared wash solution containing 0.1% this compound and adjusted to the precipitation pH.

  • Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.

  • The weight of the precipitate corresponds to Cu(C₁₃H₁₀NO₂)₂.

Visualizations

Experimental Workflow for Gravimetric Analysis using this compound

Gravimetric_Analysis_Workflow A Sample Preparation (Aliquot of metal ion solution) B pH Adjustment (Using appropriate buffer) A->B Dilute C Precipitation (Add this compound reagent solution) B->C Heat (if required) D Digestion (Allow precipitate to mature) C->D E Filtration (Separate precipitate from solution) D->E F Washing (Remove impurities) E->F G Drying / Ignition (To a constant weight) F->G H Weighing (Determine mass of final form) G->H I Calculation (% of analyte) H->I

Caption: Workflow for the gravimetric determination of metals using this compound.

Logical Relationship for Separation of Beryllium

N-Benzoyl-N-phenylhydroxylamine can be employed for the separation of beryllium from iron, aluminum, and titanium by controlling the pH of the solution.[4]

Beryllium_Separation start Sample Solution (Be²⁺, Fe³⁺, Al³⁺, Ti⁴⁺) step1 Adjust pH to acidic range (e.g., pH 3.0-4.5) start->step1 step2 Add this compound Reagent step1->step2 step3 Filter step2->step3 precipitate1 Precipitate of Fe, Al, Ti complexes filtrate1 Filtrate containing Be²⁺ step4 Raise pH of filtrate (e.g., pH 6.5-8.0) filtrate1->step4 step3->precipitate1 Collect step3->filtrate1 Collect step5 Add this compound Reagent step4->step5 step6 Filter step5->step6 precipitate2 Precipitate of Be complex final_filtrate Final Filtrate step6->precipitate2 Collect for analysis step6->final_filtrate

Caption: Separation of Beryllium from interfering ions using this compound.

References

Application Notes & Protocols: Utilizing Biotinylated Photo-Affinity Labeling (bPAL) for Studying Receptor Reorganization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Understanding the dynamic reorganization of cell surface and intracellular receptors is fundamental to elucidating cellular signaling, drug action, and disease pathogenesis. Receptor reorganization, which includes changes in dimerization, oligomerization, and clustering, as well as transient interactions with other proteins, dictates the downstream signaling cascade. Traditional methods for studying protein-protein interactions (PPIs), such as co-immunoprecipitation, often fail to capture weak or transient interactions that are crucial for these dynamic processes.

To overcome these limitations, we present a powerful technique based on the site-specific incorporation of a biotinylated photoactivatable amino acid, which we term Biotinylated Photo-Affinity Labeling (bPAL). This method utilizes a genetically encoded non-canonical amino acid, such as p-azido-L-phenylalanine (pAzF), which serves a dual purpose.[1][2] First, upon activation with UV light, it covalently crosslinks to proximally interacting proteins. Second, its azide group provides a bio-orthogonal handle for the attachment of a biotin molecule via click chemistry, enabling highly specific enrichment of the crosslinked complexes for subsequent identification by mass spectrometry.[2]

This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals to design and execute bPAL experiments to map the interaction landscape of a target receptor and quantify changes associated with its reorganization.

Principle of the Method

The bPAL workflow is a multi-step process that captures protein interactions in their native cellular context. The core principle involves genetically engineering a "bait" protein (the receptor of interest) to contain a photoactivatable amino acid at a specific site. When cells expressing this modified receptor are exposed to UV light, the amino acid becomes reactive and forms a covalent bond with any "prey" protein within a few angstroms.[3] The incorporated amino acid also contains a chemical handle (an azide group) that allows for the attachment of biotin after cell lysis. This biotin tag is then used to purify the bait-prey complexes on streptavidin-coated beads, and the captured proteins are identified and quantified using mass spectrometry.[4][5]

bPAL_Principle Bait Bait Receptor bPHA pAzF (Photo-amino acid) Bait->this compound Bait_pAzF Bait Receptor with pAzF Prey Interacting Prey Protein This compound->Prey Proximity (<10 Å) Crosslinked Covalently Crosslinked Bait-Prey Complex Bait_pAzF->Crosslinked Crosslinked_lysed Crosslinked Complex Prey_protein Prey Protein Prey_protein->Crosslinked Biotinylated Biotinylated Complex BiotinAlkyne Biotin-Alkyne BiotinAlkyne->Biotinylated Crosslinked_lysed->Biotinylated Click Chemistry (SPAAC) Biotinylated_purified Biotinylated Complex StreptavidinBead Streptavidin Bead MS LC-MS/MS Analysis StreptavidinBead->MS Elution & Digestion Biotinylated_purified->StreptavidinBead Capture

Caption: Principle of bPAL for capturing protein-protein interactions.

Experimental Workflow Overview

The experimental design involves several key stages, from molecular cloning to bioinformatic analysis. A typical workflow allows for the comparison of receptor interactions under different physiological states (e.g., with and without ligand stimulation) to provide insights into its reorganization.

bPAL_Workflow Cloning 1. Molecular Cloning - Introduce Amber Stop Codon (TAG) at desired site in Receptor Gene Transfection 2. Cell Transfection - Co-transfect receptor plasmid and tRNA/tRNA synthetase plasmid Cloning->Transfection Culture 3. Cell Culture & Induction - Supplement media with pAzF - Induce protein expression Transfection->Culture Stimulation 4. Cellular Stimulation (Optional) - Treat cells with ligand/drug to induce receptor reorganization Culture->Stimulation UV 5. In Vivo Photo-Crosslinking - Expose cells to 365 nm UV light Stimulation->UV Lysis 6. Cell Lysis - Lyse cells under denaturing conditions UV->Lysis Click 7. Biotinylation - Add Biotin-Alkyne via Click Chemistry Lysis->Click Enrichment 8. Affinity Purification - Enrich biotinylated proteins with streptavidin beads Click->Enrichment Digestion 9. On-Bead Digestion - Digest captured proteins into peptides Enrichment->Digestion MS 10. LC-MS/MS Analysis - Separate and identify peptides Digestion->MS Data 11. Data Analysis - Identify interacting proteins - Perform quantitative comparison MS->Data

Caption: High-level experimental workflow for a bPAL study.

Detailed Protocols

Protocol 1: Generation of Expression Vectors

This protocol describes the site-directed mutagenesis to introduce an amber stop codon (TAG) into the gene of interest, which will serve as the insertion site for p-azido-L-phenylalanine (pAzF).

Materials:

  • Expression plasmid containing the receptor gene of interest.

  • Plasmid containing the engineered tRNA/aminoacyl-tRNA synthetase pair for pAzF incorporation (e.g., pDule2-pCNF).

  • Site-directed mutagenesis kit.

  • Primers for mutagenesis.

  • Competent E. coli for cloning.

  • Standard molecular biology reagents and equipment.

Method:

  • Site Selection: Identify a suitable site for pAzF incorporation. This should ideally be on the protein surface in a region hypothesized to be at or near an interaction interface. Avoid critical residues in the active site if receptor function is to be maintained.

  • Primer Design: Design primers to introduce a TAG codon at the selected site in your receptor gene via site-directed mutagenesis.

  • Mutagenesis: Perform site-directed mutagenesis according to the manufacturer's protocol.

  • Transformation: Transform the resulting plasmid into competent E. coli.

  • Verification: Isolate plasmid DNA from several colonies and verify the successful introduction of the TAG codon and the absence of other mutations by Sanger sequencing.

Protocol 2: Cell Culture, pAzF Incorporation, and Crosslinking

This protocol details the steps for expressing the pAzF-containing receptor in mammalian cells and performing the photo-crosslinking.

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Transfection reagent.

  • Expression plasmid for the TAG-mutant receptor.

  • pAzF tRNA/synthetase plasmid.

  • p-azido-L-phenylalanine (pAzF) stock solution (100 mM in 0.1 M NaOH, neutralized with HCl).

  • UV crosslinking device (365 nm).

Method:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm plates) to be 70-80% confluent at the time of transfection.

  • Transfection: Co-transfect the cells with the TAG-mutant receptor plasmid and the pAzF tRNA/synthetase plasmid using a suitable transfection reagent.

  • pAzF Supplementation: 24 hours post-transfection, replace the medium with fresh complete medium supplemented with 1 mM pAzF.

  • Protein Expression: Incubate cells for an additional 24-48 hours to allow for expression of the pAzF-containing receptor.

  • Stimulation (Optional): If studying stimulus-dependent reorganization, treat the cells with the appropriate ligand or drug for the desired duration. Include an unstimulated control group.

  • Photo-Crosslinking:

    • Wash the cells once with ice-cold PBS.

    • Place the plates on ice and irradiate with 365 nm UV light for 5-15 minutes.[3] The optimal time should be determined empirically.

    • After irradiation, immediately proceed to cell lysis or snap-freeze the cell pellets for storage at -80°C.

Protocol 3: Cell Lysis, Biotinylation, and Enrichment

This protocol covers the steps from lysing the cells to enriching the biotinylated protein complexes.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Copper-free click chemistry reagents (e.g., DBCO-PEG4-Biotin).

  • Streptavidin-coated magnetic beads.

  • Wash Buffers (e.g., high salt, urea, and stringent detergent washes).

Method:

  • Cell Lysis: Lyse the crosslinked cells in a strong denaturing buffer to disrupt non-covalent interactions.[4] Sonicate the lysate to shear chromatin and reduce viscosity.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet cell debris.

  • Click Chemistry:

    • To the clarified supernatant, add the biotin-alkyne probe (e.g., DBCO-PEG4-Biotin) to a final concentration of 100 µM.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2]

  • Affinity Purification:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate overnight at 4°C with rotation to capture biotinylated complexes.[6]

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., 2% SDS, 8 M urea, high salt buffer).

  • Sample Preparation for MS:

    • After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.[6]

    • Collect the supernatant containing the digested peptides.

Protocol 4: Mass Spectrometry and Data Analysis

This protocol provides an overview of the LC-MS/MS analysis and subsequent data processing.

Method:

  • LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[5][7]

  • Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant, Comet, or Sequest.[5] Include variable modifications for pAzF crosslinking adducts if aiming to identify crosslink sites.

  • Data Analysis:

    • Protein Identification: Identify proteins that are significantly enriched in the pAzF-containing samples compared to negative controls (e.g., cells expressing WT receptor without pAzF, or no UV crosslinking).

    • Quantitative Analysis: Use label-free quantification (LFQ) or isotopic labeling methods to determine the relative abundance of interacting proteins between different conditions (e.g., stimulated vs. unstimulated).

    • Network Analysis: Use the list of identified interactors to build protein interaction networks and identify signaling pathways affected by receptor reorganization.

Data Presentation

Quantitative data from bPAL experiments should be presented clearly to facilitate comparison between different conditions. The following tables provide examples of how to summarize results.

Table 1: Quantitative Proteomic Analysis of Receptor X Interactors Data represents Label-Free Quantification (LFQ) intensity values.

Protein IDGene NameLFQ Intensity (Unstimulated)LFQ Intensity (Stimulated)Fold Change (Stim/Unstim)p-value
P04637EGFR1.5E+101.4E+100.930.85
P60709ACTB1.2E+081.3E+081.080.79
P08581MET2.3E+078.9E+0838.70.001
Q13315GAB15.1E+064.2E+0882.4<0.001
P27361GRB24.5E+079.8E+072.180.045
P43405SHC11.8E+076.5E+073.610.012

Table 2: Summary of Experimental Conditions and Controls

ConditionReceptor ConstructpAzF in MediaUV (365 nm) ExposureLigand StimulationPurpose
Experimental 1 Receptor-TAGYesYesNoBaseline Interactors
Experimental 2 Receptor-TAGYesYesYesStimulated Interactors
Control 1 Receptor-TAGYesNoYes/NoUV-dependent crosslinking
Control 2 Receptor-TAGNoYesYes/NopAzF-dependent crosslinking
Control 3 Wild-Type ReceptorYesYesYes/NoNon-specific binding

Signaling Pathway Visualization

The results from a bPAL experiment can be mapped onto known signaling pathways to visualize the impact of receptor reorganization. For example, ligand-induced dimerization of a receptor tyrosine kinase (RTK) can lead to the recruitment of specific adaptor proteins.

Signaling_Pathway cluster_unstimulated Unstimulated State cluster_stimulated Stimulated State (Ligand Binding) RTK1 RTK (Monomer) RTK_Dimer RTK Dimer (Autophosphorylated) RTK2 RTK (Monomer) GRB2 GRB2 RTK_Dimer->GRB2 recruits SHC1 SHC1 RTK_Dimer->SHC1 recruits GAB1 GAB1 RTK_Dimer->GAB1 recruits SOS1 SOS1 GRB2->SOS1 Downstream Downstream Signaling (e.g., MAPK Pathway) SOS1->Downstream Ligand Ligand Ligand->RTK_Dimer

Caption: RTK signaling pathway showing ligand-induced reorganization.

References

Application Notes and Protocols for the Production of Polyhydroxyalkanoates (PHAs) from Waste Streams

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] These biopolymers exhibit thermoplastic properties similar to petroleum-based plastics like polyethylene and polypropylene, making them a promising sustainable alternative to mitigate plastic pollution.[3][4] However, the widespread commercialization of PHAs has been hindered by high production costs, with the carbon substrate accounting for up to 50% of the total expense.[2][5][6]

A significant opportunity to reduce these costs lies in the utilization of low- or no-cost carbon feedstocks derived from abundant waste streams.[1][7] Various organic wastes, including industrial wastewater, the organic fraction of municipal solid waste, agricultural residues, and food waste, are rich in compounds that can be fermented into suitable substrates for PHA-producing microbes.[8][9][10][11] This approach not only makes PHA production more economically viable but also offers a sustainable solution for waste management, embodying the principles of a circular economy.[4]

These application notes provide a comprehensive overview and detailed experimental protocols for researchers, scientists, and drug development professionals interested in producing PHAs from diverse waste streams. The protocols cover feedstock pre-treatment, microbial cultivation and enrichment, PHA accumulation, and downstream extraction processes.

Section 1: Overview of the PHA Production Process from Waste

The conversion of organic waste into PHA is a multi-stage process that begins with the transformation of complex organic matter into simple, readily metabolizable substrates for microorganisms. These microbes are then cultivated under specific conditions to first grow and then accumulate PHA intracellularly. Finally, the polymer is extracted from the cells and purified.

PHA_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Waste Organic Waste Streams (e.g., Food Waste, Wastewater, Agricultural Residues) Pretreatment Feedstock Pre-treatment (Hydrolysis & Acidogenesis) Waste->Pretreatment Valorization Fermentation Microbial Fermentation & PHA Accumulation Pretreatment->Fermentation Provides Substrate (VFAs, Sugars) Harvesting Biomass Harvesting (Centrifugation/Filtration) Fermentation->Harvesting PHA-rich Biomass Extraction PHA Extraction & Purification Harvesting->Extraction Cell Lysis PHA_Product Purified PHA Bioplastic Extraction->PHA_Product

Fig 1. General workflow for PHA production from organic waste streams.

Section 2: Key Metabolic Pathways for PHA Synthesis

Microorganisms synthesize PHAs through several metabolic routes, primarily depending on the available carbon source and the specific enzymatic machinery of the strain.[12] There are three main pathways for the biosynthesis of short-chain-length (scl-PHA) and medium-chain-length (mcl-PHA).

  • Pathway I (from Acetyl-CoA): This is the most common pathway for producing Poly(3-hydroxybutyrate) (PHB), the simplest form of PHA. It starts from the central metabolite acetyl-CoA. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA. Finally, PHA synthase polymerizes this monomer into PHB.[13] This pathway is typically active when sugars or acetic acid are the carbon source.

  • Pathway II (from Fatty Acid Biosynthesis): In this pathway, intermediates from the de novo fatty acid synthesis cycle are diverted towards PHA production. An enzyme, PhaG, converts acyl-ACP (acyl carrier protein) intermediates into (R)-3-hydroxyacyl-CoA monomers, which are then polymerized by PHA synthase.

  • Pathway III (from Fatty Acid β-oxidation): When microorganisms are fed with fatty acids, the β-oxidation cycle is used for their catabolism. Intermediates of this cycle, such as (R)-3-hydroxyacyl-CoA, can be directly channeled into PHA synthesis by the PHA synthase.[14] The composition of the resulting PHA is directly influenced by the chain length of the fatty acids provided.[10]

Metabolic_Pathways cluster_I Pathway I: From Sugars/Acetate cluster_II Pathway II: De Novo Fatty Acid Synthesis cluster_III Pathway III: Fatty Acid β-Oxidation AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA PhaB PHA_Synthase PHA Synthase (PhaC) HydroxybutyrylCoA->PHA_Synthase AcylACP Acyl-ACP Intermediates HydroxyacylCoA_II (R)-3-Hydroxyacyl-CoA AcylACP->HydroxyacylCoA_II PhaG HydroxyacylCoA_II->PHA_Synthase FattyAcids Fatty Acids HydroxyacylCoA_III (R)-3-Hydroxyacyl-CoA FattyAcids->HydroxyacylCoA_III β-Oxidation Cycle HydroxyacylCoA_III->PHA_Synthase PHA_Polymer PHA Polymer PHA_Synthase->PHA_Polymer Polymerization

Fig 2. The three main metabolic pathways for PHA biosynthesis.

Section 3: Data on PHA Production from Various Waste Streams

The efficiency of PHA production is highly dependent on the type of waste stream, the microbial culture employed, and the process conditions. The following tables summarize quantitative data from various studies.

Table 1: PHA Production from Food and Municipal Waste Streams

Waste TypeMicroorganism(s)Key Process DetailsPHA Yield (% Cell Dry Weight)Reference(s)
Food WasteCupriavidus necatorFermentation of derived VFAs56 - 87%[4][15]
Food WasteMixed Microbial Culture (MMC)Three-stage process48%[15]
Food WasteBacillus megateriumFermentation of derived VFAs9 - 10%[16][17]
Organic Fraction of Municipal Solid Waste (OFMSW)Mixed Microbial Culture (MMC)VFA-rich digestate as feedstock31.4%[11]
Waste Activated SludgeMixed Microbial Culture (MMC)Heat pretreatment at 60°C24.1%[18]
Municipal WastewaterMixed Microbial Culture (MMC)Feast-famine enrichment34 - 53%[19][20][21]

Table 2: PHA Production from Agricultural and Lignocellulosic Wastes

Waste TypeMicroorganism(s)Key Process DetailsPHA Yield (% Cell Dry Weight)Reference(s)
Cassava Starch HydrolysateCupriavidus sp. KKU38Nitrogen starvationNot specified[1]
Sugar Maple HydrolysateBurkholderia cepaciaFed-batch fermentation51%[10]
Corn StrawMixed Microbial CultureMicrowave-assisted hydrolysis76.3%[22]
Rice StrawBacillus firmus NII 0830Enzymatic hydrolysis89%[23]
Hydrolyzed Whey PermeateParacoccus denitrificansFed-batch fermentation50%[24]

Table 3: PHA Production from Industrial Wastewaters

Industry / SourceMicroorganism(s)Key Process DetailsPHA Yield (% Cell Dry Weight)Reference(s)
Palm Oil Mill Effluent (POME)Not specifiedAerobic dynamic feedingNot specified[25]
Pulp and Paper Wastewater SludgeMixed Microbial CultureAcetate as carbon source43%[26]
Brewery Residual StreamMixed Microbial CulturePilot-scale productionNot specified[27]
Dairy Industry WasteMixed Microbial CultureEnrichment of cultureNot specified[22]
Waste Oils (e.g., Palm Oil, Lard)Cupriavidus necator H16Direct addition to media83%[1]

Section 4: Experimental Protocols

The following protocols provide detailed methodologies for the key stages of PHA production from waste streams.

Protocol 1: Feedstock Pre-treatment & VFA Production via Acidogenic Fermentation

Objective: To convert complex organic matter in food waste or sludge into a stream rich in volatile fatty acids (VFAs), which are ideal substrates for PHA production.[8]

Materials:

  • Organic waste feedstock (e.g., food waste, primary sludge)

  • Anaerobic digester or sealed fermentation vessel with gas outlet

  • pH meter and controller

  • Heating system to maintain mesophilic (35-40°C) or thermophilic (50-55°C) conditions

  • Inoculum (e.g., anaerobic sludge from a wastewater treatment plant)

  • Alkaline solution (e.g., NaOH or Ca(OH)₂) for pH adjustment

Procedure:

  • Feedstock Preparation: Homogenize the solid waste with water to create a slurry with a total solids (TS) content of 5-10%.

  • Inoculation: Inoculate the fermenter with anaerobic sludge. A substrate-to-inoculum ratio of 2:1 on a volatile solids (VS) basis is recommended.

  • Fermentation Conditions:

    • Maintain the temperature in the desired range (mesophilic is common).

    • Control the pH between 5.5 and 6.5. This range inhibits methanogenic archaea and promotes the activity of acid-forming bacteria. Use the pH controller to automatically dose alkaline solution as needed.

    • Operate with a hydraulic retention time (HRT) of 2-10 days. Shorter HRTs also help to wash out slower-growing methanogens.

  • Process Monitoring: Regularly measure the concentration of individual VFAs (acetic, propionic, butyric, etc.) using Gas Chromatography (GC). Also monitor pH, alkalinity, and total solids.

  • Harvesting: Continuously or periodically withdraw the VFA-rich liquid effluent (digestate). This stream can be used directly for the PHA accumulation step or may require clarification (e.g., centrifugation) to remove suspended solids.[16]

Protocol 2: Enrichment of Mixed Microbial Cultures (MMC) for PHA Storage

Objective: To select for microorganisms with a high PHA storage capacity from a diverse inoculum like activated sludge, using a feast-famine regime in a Sequencing Batch Reactor (SBR).[11][19]

Materials:

  • Sequencing Batch Reactor (SBR) with aeration, mixing, and automated feeding/decanting capabilities

  • Influent feed solution (VFA-rich stream from Protocol 1 or a synthetic equivalent)

  • Activated sludge as inoculum

  • Nutrient stock solutions (Nitrogen and Phosphorus sources, e.g., (NH₄)₂SO₄ and KH₂PO₄)

Procedure:

  • SBR Setup: Inoculate the SBR with activated sludge.

  • Operating Cycle: Operate the SBR in cycles (typically 6-12 hours per cycle). Each cycle consists of:

    • Anaerobic Feed (Feast): (Approx. 1-2 hours) The VFA-rich influent is fed to the reactor under anaerobic and mixed conditions. Microbes with the ability to quickly uptake and store carbon as PHA will have a competitive advantage.

    • Aerobic Phase (Famine): (Approx. 4-9 hours) After the external carbon source is depleted, the reactor is aerated. The selected microorganisms will use the internally stored PHA for growth and maintenance. This dynamic selection pressure enriches the culture with PHA-storing organisms.

    • Settle: (Approx. 0.5-1 hour) Aeration and mixing are stopped to allow the biomass to settle.

    • Decant: (Approx. 0.5 hour) A portion of the supernatant is removed.

    • Idle: The reactor waits for the next cycle to begin.

  • Process Control: Maintain a specific sludge retention time (SRT) by wasting a portion of the settled sludge each day. The C:N:P ratio of the feed should be controlled to ensure that carbon is the limiting factor for growth during the famine phase.

  • Enrichment Confirmation: Monitor the PHA content of the biomass at the end of the feast and famine phases. A successful enrichment will show a significant increase in PHA content during the feast phase, followed by its consumption during the famine phase. Continue operation until a stable and high PHA-storing capacity is achieved.

Protocol 3: PHA Accumulation in a Fed-Batch Reactor

Objective: To maximize the intracellular PHA content of the enriched microbial culture by providing excess carbon under nutrient-limiting conditions.[1][6]

Materials:

  • Enriched biomass from Protocol 2

  • Fed-batch bioreactor with controls for pH, temperature, and dissolved oxygen (DO)

  • Carbon source feed (VFA-rich stream)

  • Minimal media solution (lacking a key nutrient, typically nitrogen or phosphorus)

Procedure:

  • Bioreactor Setup: Transfer a concentrated volume of the enriched biomass from the SBR to the accumulation bioreactor containing the nutrient-deficient medium.

  • Initial Batch Phase: Allow the microbes to consume any residual nutrients in the medium.

  • Fed-Batch Phase: Once the limiting nutrient is depleted (can be confirmed by offline analysis), begin the continuous or intermittent feeding of the VFA-rich carbon source.

  • Process Control:

    • Maintain a high dissolved oxygen (DO) level (>20% saturation) through controlled aeration.

    • Control pH at a neutral level (e.g., 7.0) by adding acid/base.

    • Maintain the temperature at the optimum for the microbial culture (e.g., 30-37°C).

  • Monitoring: Track the increase in biomass concentration (as cell dry weight) and the intracellular PHA content over time. The accumulation phase is typically run for 24-72 hours.

  • Harvesting: Terminate the process when the PHA accumulation rate plateaus. Harvest the PHA-rich biomass by centrifugation or filtration. The resulting cell paste should be washed and can be stored frozen or lyophilized before extraction.[28]

Protocol 4: PHA Extraction and Purification using Chemical Digestion

Objective: To lyse the non-PHA cellular material and recover the purified PHA granules.

Method A: Sodium Hypochlorite (NaClO) Digestion [28][29][30]

Materials:

  • Lyophilized PHA-rich biomass

  • Sodium hypochlorite solution (commercial bleach, ~5-15% active chlorine)

  • Centrifuge and tubes

  • Deionized water

  • Ethanol

Procedure:

  • Pre-treatment (Optional but recommended): For some mixed cultures, a pre-treatment at elevated temperature can improve extraction. Resuspend biomass in NaClO and incubate at a controlled temperature (e.g., 85°C) for 1 hour.[29][30]

  • Digestion: Suspend the lyophilized biomass in the NaClO solution at a concentration of ~20 g/L. The optimal NaClO concentration and contact time should be determined experimentally but often fall in the range of 5-10% active Cl₂ for 1-4 hours at room temperature or 30°C with agitation.[28]

  • Centrifugation: Centrifuge the suspension (e.g., 9,000 x g for 10 minutes) to pellet the dense PHA granules.

  • Washing: Discard the supernatant. Wash the PHA pellet sequentially with deionized water, then ethanol, and finally deionized water again to remove residual chemicals and cell debris. Centrifuge to recover the pellet after each wash step.

  • Drying: Dry the final purified PHA pellet in an oven at 60°C or by lyophilization to obtain a fine white powder.

  • Analysis: Determine the purity and recovery of the extracted PHA. Purity can be assessed by Gas Chromatography after methanolysis.

Method B: Sodium Hydroxide (NaOH) Digestion [28]

Materials:

  • Lyophilized PHA-rich biomass

  • Sodium hydroxide (NaOH) solution

  • Centrifuge and tubes

  • Deionized water

Procedure:

  • Digestion: Suspend the lyophilized biomass in an NaOH solution (e.g., 0.3 M) at a concentration of ~20 g/L.

  • Incubation: Incubate the suspension at 30°C with agitation (e.g., 200 rpm) for an optimized period, which can be around 4-5 hours.[28]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 9,000 x g for 10 minutes) to collect the PHA granules.

  • Washing: Wash the resulting pellet thoroughly with deionized water until the pH of the supernatant is neutral.

  • Drying: Dry the purified PHA pellet to a constant weight.

Section 5: Detailed Experimental Workflow Visualization

The following diagram illustrates the interconnected stages of a complete research workflow for producing and analyzing PHA from waste streams, integrating the protocols described above.

Detailed_Workflow cluster_Input 1. Feedstock & Inoculum cluster_Pretreat 2. Substrate Production cluster_Enrich 3. Culture Enrichment & Accumulation cluster_Downstream 4. Downstream Processing Waste Select Waste Stream (e.g., Food Waste) Acidogenesis Protocol 1: Acidogenic Fermentation Waste->Acidogenesis Inoculum Select Inoculum (e.g., Activated Sludge) SBR Protocol 2: SBR for MMC Enrichment Inoculum->SBR VFA_Stream VFA-Rich Liquid Acidogenesis->VFA_Stream VFA_Stream->SBR Feast Substrate Accumulation Protocol 3: Fed-Batch Accumulation VFA_Stream->Accumulation Carbon Feed SBR->Accumulation Enriched Biomass Harvesting Harvest Biomass (Centrifugation) Accumulation->Harvesting Drying Lyophilization Harvesting->Drying Extraction Protocol 4: Chemical Extraction (NaOH/NaClO) Drying->Extraction PurifiedPHA Purified PHA Powder Extraction->PurifiedPHA

Fig 3. Detailed research workflow from waste selection to purified PHA.

References

Application of N-Benzoyl-N-phenylhydroxylamine in Spectrophotometric Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-N-phenylhydroxylamine (BPHA) is a versatile organic reagent widely employed in the spectrophotometric analysis of various metal ions. Its ability to form stable, colored chelate complexes with a range of metal ions makes it a valuable tool for quantitative analysis in diverse fields, including environmental monitoring, metallurgical analysis, and pharmaceutical quality control. This document provides detailed application notes and experimental protocols for the spectrophotometric determination of several metal ions using this compound.

This compound's utility stems from its selective reactivity and the distinct absorption spectra of its metal complexes. The formation of these complexes allows for the sensitive and selective quantification of metal ions, even in complex matrices. The general reaction involves the deprotonated hydroxylamine group and the carbonyl oxygen of this compound coordinating with a metal ion to form a stable five-membered ring structure.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of various metal ions using N-Benzoyl-N-phenylhydroxylamine and its derivatives.

Table 1: Spectrophotometric Determination of Vanadium(V) with this compound

ParameterValueReference
λmax (Wavelength of Maximum Absorbance)510 nm[1]
Molar Absorptivity (ε)-
Beer's Law Range-
Sandell's Sensitivity0.011 µg V / cm²[1]
Optimal Acidity2-10 M HCl[1]
SolventChloroform[1]
Color of ComplexDeep Violet[1]

Table 2: Spectrophotometric Determination of Iron(III) with this compound

ParameterValueReference
λmax (Wavelength of Maximum Absorbance)437 nm
Molar Absorptivity (ε)4.47 x 10³ L mol⁻¹ cm⁻¹
Beer's Law Range0.1 - 2.5 ppm
Sandell's Sensitivity1.25 x 10⁻² µg Fe(III) / cm²
Optimal pH-
SolventDimethylformamide (after adsorption on naphthalene)
Color of ComplexRed

Table 3: Spectrophotometric Determination of Zirconium(IV) and Niobium(V) with this compound

Metal Ionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Beer's Law Range (ppm)Optimal AciditySolvent
Zirconium(IV)3505,200up to 200.05 - 0.1 N H₂SO₄Chloroform
Niobium(V)3504,250up to 2012 - 15 N H₂SO₄Chloroform
Zirconium(IV)3602,950up to 200.05 - 0.1 N H₂SO₄Chloroform
Niobium(V)3603,050up to 2012 - 15 N H₂SO₄Chloroform

Reference for Table 3:[2]

Table 4: Spectrophotometric Determination of Titanium(IV) with an N-substituted this compound derivative

ParameterValueReference
λmax (Wavelength of Maximum Absorbance)390 nm[3]
Molar Absorptivity (ε)1.44 x 10⁴ L mol⁻¹ cm⁻¹[3]
Beer's Law Range0.241 - 2.87 µg/mL[3]
Sandell's Sensitivity0.0033 µg/cm²[3]
Optimal pH4.0[3]
SolventDimethylformamide (DMF)[3]
Color of ComplexThick Orange[3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Vanadium(V)

This protocol is based on the formation of a deep violet complex between Vanadium(V) and this compound in a strongly acidic medium, which is then extracted into chloroform for spectrophotometric measurement.[1]

1. Reagents and Solutions:

  • Standard Vanadium(V) Solution (100 ppm): Dissolve an appropriate amount of ammonium metavanadate (NH₄VO₃) in deionized water to prepare a stock solution. Dilute accordingly to obtain a 100 ppm working standard.

  • N-Benzoyl-N-phenylhydroxylamine (this compound) Solution (0.1% w/v in Chloroform): Dissolve 0.1 g of this compound in 100 mL of chloroform.

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform (CHCl₃)

2. Procedure:

  • Take a known aliquot of the sample solution containing vanadium in a separating funnel.

  • Add a sufficient volume of concentrated HCl to bring the final acid concentration to between 2 M and 10 M.

  • Add 10 mL of the 0.1% this compound in chloroform solution to the separating funnel.

  • Shake the funnel vigorously for 2-3 minutes to ensure complete extraction of the vanadium-BPHA complex into the organic phase.

  • Allow the layers to separate. Drain the organic (chloroform) layer, which contains the deep violet complex, into a clean, dry beaker, taking care to exclude any of the aqueous phase.

  • Measure the absorbance of the chloroform extract at 510 nm using a spectrophotometer, with chloroform as the blank.

  • Prepare a calibration curve by taking known concentrations of the standard vanadium(V) solution and following the same extraction and measurement procedure.

  • Determine the concentration of vanadium in the sample by comparing its absorbance with the calibration curve.

Interferences: The high acidity of the extraction medium enhances the selectivity of this method for vanadium.

Protocol 2: Spectrophotometric Determination of Iron(III)

This method involves the formation of a red-colored complex of Iron(III) with this compound, which is then adsorbed onto microcrystalline naphthalene and subsequently dissolved in dimethylformamide (DMF) for spectrophotometric analysis.

1. Reagents and Solutions:

  • Standard Iron(III) Solution (100 ppm): Dissolve a known amount of a suitable iron(III) salt (e.g., ferric ammonium sulfate) in deionized water containing a few drops of concentrated sulfuric acid to prevent hydrolysis. Dilute to the mark in a volumetric flask.

  • N-Benzoyl-N-phenylhydroxylamine (this compound) Solution: Prepare a suitable concentration in an appropriate solvent as required by the specific procedure.

  • Naphthalene Solution (20% w/v in Acetone): Dissolve 20 g of naphthalene in 100 mL of acetone.

  • Dimethylformamide (DMF)

2. Procedure:

  • To an aliquot of the sample solution containing iron(III) in a beaker, add the this compound solution and adjust the pH to the optimal range for complex formation.

  • Add 2 mL of the 20% naphthalene solution and stir for a few minutes. The iron(III)-BPHA complex will co-precipitate with the naphthalene.

  • Filter the naphthalene precipitate.

  • Wash the precipitate with deionized water.

  • Dissolve the precipitate in a known volume of DMF.

  • Measure the absorbance of the DMF solution at 437 nm against a reagent blank prepared in the same manner.

  • Construct a calibration curve using standard iron(III) solutions.

  • Calculate the concentration of iron(III) in the sample from the calibration curve.

Visualizations

Reaction Mechanism of this compound with a Metal Ion

The following diagram illustrates the general chelation reaction between N-Benzoyl-N-phenylhydroxylamine and a divalent metal ion (M²⁺), resulting in the formation of a stable 1:2 complex.

Caption: General reaction scheme for the formation of a metal-BPHA complex.

Experimental Workflow for Spectrophotometric Analysis

The diagram below outlines the typical workflow for the spectrophotometric determination of a metal ion using this compound.

Spectrophotometry_Workflow A Sample Preparation B pH Adjustment A->B C Addition of this compound Reagent B->C D Complex Formation C->D E Solvent Extraction (e.g., with Chloroform) D->E F Separation of Organic Phase E->F G Spectrophotometric Measurement (at λmax) F->G H Data Analysis (Calibration Curve) G->H I Concentration Determination H->I

Caption: Standard workflow for metal ion analysis using this compound and spectrophotometry.

References

Application Notes and Protocols for Multiplexed Branched Proximity Hybridization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multiplexing capabilities of the Branched Proximity Hybridization Assay (bPHA), a powerful tool for the quantitative analysis of protein-protein interactions at the nanoscale. Detailed protocols and data presentation guidelines are included to facilitate the implementation of this technology in your research and development workflows.

Introduction to Branched Proximity Hybridization Assay (this compound)

The branched proximity hybridization assay (this compound) is a high-throughput method for the detection and quantification of protein-protein proximity in single cells. The core principle of this compound involves the conversion of protein proximity into a detectable nucleic acid signature.[1][2][3] This is achieved by using pairs of antibodies or other binding agents (e.g., aptamers, nanobodies) that are conjugated to specific oligonucleotides. When these probes bind to two proteins in close proximity, the attached oligonucleotides are brought near each other. These proximal oligonucleotides then serve as a template for a cascade of hybridization events, leading to the formation of a branched DNA (bDNA) amplification structure.[1][3] This amplification is linear and can result in up to a 400-fold increase in the signal, providing a broad dynamic range for quantitative measurements.[3] The final amplified signal is typically detected and quantified using a flow cytometer, which allows for high-throughput analysis at the single-cell level.[1][2][3]

A key advantage of this compound is its multiplexing capability, which allows for the simultaneous analysis of multiple protein-protein interactions within the same sample. This is achieved by using distinct oligonucleotide pairs for each protein interaction of interest, which are then detected using different fluorescent labels.

Key Features and Advantages of Multiplexed this compound:

  • High-Throughput Analysis: Flow cytometry-based readout enables the rapid analysis of thousands to millions of cells per sample.[1][2][3]

  • Single-Cell Resolution: Provides quantitative data on protein-protein interactions on a cell-by-cell basis, revealing cellular heterogeneity.[1][2][3]

  • Quantitative Measurement: The linear signal amplification of the bDNA technology allows for the precise quantification of protein proximity over a wide dynamic range.[3]

  • Multiplexing Capability: Enables the simultaneous detection of multiple protein-protein interactions, providing a more comprehensive understanding of cellular signaling networks.

  • High Specificity: The requirement for dual recognition of proximal targets minimizes false-positive signals.

  • Versatility: Can be adapted to study a wide range of protein interactions, including receptor dimerization, signaling complex formation, and pathway crosstalk.

Applications of Multiplexed this compound

Multiplexed this compound is a versatile tool with broad applications in basic research, drug discovery, and clinical diagnostics. Some key application areas include:

  • Immune Cell Profiling: Simultaneous analysis of multiple signaling complexes in different immune cell subsets to understand immune responses in health and disease.

  • Cancer Biology: Interrogation of signaling pathway dysregulation in cancer cells, including the analysis of immune checkpoint molecule interactions and receptor tyrosine kinase dimerization.

  • Drug Development: High-throughput screening of compounds that modulate specific protein-protein interactions and for monitoring the on-target and off-target effects of therapeutics.

  • Signaling Pathway Analysis: Dissecting the complexity of signaling networks by simultaneously measuring multiple protein interactions within a pathway or across different pathways to study crosstalk.

Data Presentation

A crucial aspect of multiplexed this compound is the clear and concise presentation of quantitative data. The following table provides a template for summarizing results from a hypothetical multiplex experiment analyzing the proximity of three different protein pairs (A-B, C-D, and E-F) in two different cell populations under treated and untreated conditions. Data is presented as the percentage of positive cells and the median fluorescence intensity (MFI) for each interaction.

Cell PopulationTreatmentProtein Pair% Positive CellsMedian Fluorescence Intensity (MFI)
Population 1 UntreatedA-B15.2%5,432
C-D5.8%1,250
E-F32.7%12,876
TreatedA-B45.9%18,765
C-D6.1%1,310
E-F12.3%4,567
Population 2 UntreatedA-B8.1%2,145
C-D25.4%9,876
E-F10.5%3,456
TreatedA-B9.2%2,310
C-D55.8%25,432
E-F11.1%3,510

Experimental Protocols

This section provides a detailed protocol for performing a multiplexed branched proximity hybridization assay. The protocol is based on established methods and can be adapted for specific applications.

Materials and Reagents
  • Cells of interest

  • Antibodies or other affinity probes: Conjugated with unique oligonucleotides for each protein target.

  • Branched DNA amplification kit: (e.g., PrimeFlow RNA Assay Kit, Thermo Fisher Scientific)

  • Hybridization Buffers

  • Wash Buffers

  • Fixation and Permeabilization Buffers

  • Flow Cytometer

Detailed Experimental Protocol

1. Cell Preparation and Stimulation:

  • Harvest cells and adjust to the desired concentration.

  • If applicable, stimulate cells with ligands or inhibitors for the desired time at 37°C.

  • Wash cells with an appropriate buffer (e.g., PBS).

2. Proximity Probe Incubation:

  • Resuspend cells in the probe incubation buffer.

  • Add the cocktail of oligonucleotide-conjugated antibodies for all protein targets to be analyzed. The final concentration of each probe needs to be optimized (a starting point could be 1-5 µg/mL for antibodies).

  • Incubate for 2 hours at 4°C with gentle agitation.

  • Wash the cells twice with wash buffer to remove unbound probes.

3. Fixation and Permeabilization:

  • Fix the cells using a suitable fixation buffer (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells using a permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells with PBS.

4. Branched DNA Signal Amplification:

This part of the protocol is based on the use of a commercial bDNA amplification kit. Follow the manufacturer's instructions carefully.

  • Target Probe Hybridization: Resuspend the cells in the target probe hybridization buffer containing the specific pre-amplification (PreAmp) probes that recognize the proximal oligonucleotides. For multiplexing, a mixture of PreAmp probes corresponding to each protein pair is used. Incubate for 1.5 hours at 40°C.

  • Wash the cells twice with wash buffer.

  • Amplifier Hybridization: Resuspend the cells in the amplifier hybridization buffer containing the amplification (Amp) molecules. Incubate for 1.5 hours at 40°C.

  • Wash the cells twice with wash buffer.

  • Label Probe Hybridization: Resuspend the cells in the label probe hybridization buffer containing the fluorescently labeled probes. For multiplexing, use spectrally distinct fluorophores for each protein pair. Incubate for 1 hour at 40°C.

  • Wash the cells twice with wash buffer.

5. Flow Cytometry Analysis:

  • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophores.

  • For each event, collect forward scatter (FSC), side scatter (SSC), and fluorescence intensity data for all channels.

6. Data Analysis:

  • Gate on single cells using FSC and SSC parameters.

  • For each fluorescent channel, determine the positive and negative populations based on control samples (e.g., cells stained with only one probe of a pair, or unstained cells).

  • Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each protein-protein interaction.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

bPHA_Workflow cluster_Cell Cell cluster_Probes Proximity Probes cluster_Amplification Signal Amplification cluster_Detection Detection Protein_A Protein A Probe_A Ab-Oligo A Protein_A->Probe_A Binding Protein_B Protein B Probe_B Ab-Oligo B Protein_B->Probe_B Binding bDNA Branched DNA Amplification Probe_A->bDNA Proximity-dependent Hybridization Probe_B->bDNA Flow_Cytometer Flow Cytometer bDNA->Flow_Cytometer Fluorescent Signal

Caption: General workflow of the branched proximity hybridization assay.

Multiplex_this compound cluster_Interactions Simultaneous Detection of Multiple Interactions cluster_Probes Unique Probe Sets cluster_Analysis Multiparametric Flow Cytometry Analysis Interaction_1 Protein A - Protein B Probes_1 Oligo Set 1 (Fluorophore 1) Interaction_1->Probes_1 Interaction_2 Protein C - Protein D Probes_2 Oligo Set 2 (Fluorophore 2) Interaction_2->Probes_2 Interaction_3 Protein E - Protein F Probes_3 Oligo Set 3 (Fluorophore 3) Interaction_3->Probes_3 Analysis Quantitative Data (% Positive, MFI) Probes_1->Analysis Probes_2->Analysis Probes_3->Analysis

Caption: Logical relationship in a multiplexed this compound experiment.

Caption: B-Cell Receptor (BCR) signaling pathway, a target for this compound analysis.

References

Application Notes and Protocols: Polyhydroxyalkanoates in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of polyhydroxyalkanoates (PHAs) as versatile biomaterials for the development of advanced drug delivery systems (DDS). The unique properties of PHAs, including their biocompatibility, biodegradability, and tunable mechanical characteristics, make them highly suitable for a range of therapeutic applications.[1][2][3][4] This document outlines the key applications, summarizes critical quantitative data, and provides detailed protocols for the formulation, characterization, and testing of PHA-based drug carriers.

Introduction to PHAs for Drug Delivery

Polyhydroxyalkanoates are a class of linear polyesters produced by numerous microorganisms as intracellular carbon and energy storage granules.[1][5] Their natural origin, excellent biocompatibility, and complete biodegradability into non-toxic products distinguish them from many synthetic polymers.[2][6] The degradation products of common PHAs, such as 3-hydroxybutyric acid, are natural metabolites in the human body, minimizing the risk of cytotoxicity.[2][7]

PHAs can be formulated into various structures, including nanoparticles, microspheres, films, and scaffolds, making them suitable for delivering a wide array of therapeutic agents like hydrophobic anticancer drugs, antibiotics, hormones, and vaccines.[5][8] The versatility of the PHA family, with over 150 different monomers, allows for the fine-tuning of physical properties and degradation rates to achieve controlled and sustained drug release profiles.[9][10]

Key Applications

PHA-based drug delivery systems have shown significant promise in several therapeutic areas:

  • Cancer Therapy: PHA nanoparticles can encapsulate hydrophobic anticancer agents, improving their solubility, stability, and therapeutic index.[11][12] Surface functionalization with targeting ligands can further enhance drug accumulation at the tumor site, reducing systemic toxicity.[7] For instance, docetaxel-loaded P(3HB) nanoparticles have demonstrated higher drug loading and slower release compared to conventional PLGA carriers.[7]

  • Antibiotic Delivery: Implantable PHA rods and microspheres can provide localized, high concentrations of antibiotics for treating chronic infections like osteomyelitis, overcoming challenges of systemic antibiotic resistance.[5]

  • Tissue Engineering: PHA scaffolds can be loaded with growth factors or other bioactive molecules to support cell adhesion, proliferation, and differentiation, promoting the regeneration of bone, cartilage, and nerve tissues.[1][2][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different PHA-based drug delivery systems, compiled from various studies.

Table 1: Thermal and Mechanical Properties of Common PHAs This table provides a summary of the typical thermal and mechanical properties of various PHAs used in drug delivery applications.[10][12]

PHA TypeMonomersGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
P(3HB) 3-Hydroxybutyrate1170200
P(3HB-co-3HV) 3-Hydroxybutyrate, 3-Hydroxyvalerate-1145255
P(3HB-co-4HB) 3-Hydroxybutyrate, 4-Hydroxybutyrate-48 to -1150278
P(3HB-co-3HHx) 3-Hydroxybutyrate, 3-Hydroxyhexanoate-4126270

Table 2: Drug Loading and Encapsulation Efficiency in PHA Carriers This table presents examples of drug loading content (DLC) and encapsulation efficiency (EE) for various drugs formulated within PHA nanoparticles and microspheres.

PHA CarrierDrugDrug Loading Content (DLC)Encapsulation Efficiency (EE)Reference
PHB/PHBV MicrospheresProgesteroneNot Reported>80%[5][14]
P(3HB) NanoparticlesDocetaxel~10% (twofold higher than PLGA)Not Reported[7]
PHBHHx NanoparticlesRhodamine B IsothiocyanateNot Reported>75%[14]
PHBV NanoparticlesEllipticine~5%~60%[12]
P(3HV-co-4HB)-b-mPEGCisplatin~12.5%~85%[7]

Table 3: Examples of In Vitro Drug Release from PHA Nanoparticles This table summarizes the cumulative drug release over time for different PHA formulations, demonstrating their capacity for sustained release.

PHA FormulationDrugTime PointCumulative Release (%)Release ConditionsReference
PHBHHx NanoparticleRhodamine B Isothiocyanate32 hours~76%PBS (pH 7.4), 37°C[7]
PHB Homopolymer NPRhodamine B Isothiocyanate32 hours~42%PBS (pH 7.4), 37°C[7]
PHBHHx NanoparticleRhodamine B Isothiocyanate20 daysProlonged ReleaseNot Specified[11]
PHBV NanoparticlesPaclitaxel48 hoursSustained ReleaseNot Specified[12]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation, characterization, and evaluation of PHA-based drug delivery systems.

This protocol describes a widely used "oil-in-water" (o/w) single emulsion method for fabricating drug-loaded PHA nanoparticles.[11][12]

Materials:

  • PHA polymer (e.g., P(3HB-co-3HV))

  • Hydrophobic drug

  • Dichloromethane (DCM) or Chloroform (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer/homogenizer

  • Ultracentrifuge

Procedure:

  • Preparation of Organic Phase: Dissolve 50-100 mg of PHA polymer and 5-10 mg of the hydrophobic drug in 5 mL of DCM. Mix thoroughly until a clear solution is formed. This constitutes the oil (O) phase.

  • Preparation of Aqueous Phase: Prepare a 1% w/v solution of PVA in 20 mL of deionized water. This constitutes the water (W) phase.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) or probe sonication for 5 minutes on an ice bath. This creates an o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours using a magnetic stirrer to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Particle Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g, 20 min, 4°C).

  • Purification: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and un-encapsulated drug. Resuspend the pellet in water between each wash, vortex, and centrifuge again.

  • Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water, freeze at -80°C, and lyophilize for 48 hours to obtain a dry powder. Store at 4°C.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Resuspend a small amount of lyophilized nanoparticles in deionized water or phosphate-buffered saline (PBS) to a concentration of ~0.1 mg/mL.

    • Vortex briefly to ensure a homogenous suspension.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average hydrodynamic diameter (Z-average), PDI, and surface charge (zeta potential).[15]

2. Morphology and Surface Topography:

  • Technique: Scanning Electron Microscopy (SEM).

  • Procedure:

    • Mount a small amount of the lyophilized nanoparticle powder onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Image the sample under the SEM at an appropriate accelerating voltage to observe the shape, size distribution, and surface characteristics of the nanoparticles.[16]

This protocol uses a dialysis method to evaluate the release kinetics of a drug from PHA nanoparticles.

Materials:

  • Drug-loaded PHA nanoparticles

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (with a molecular weight cut-off (MWCO) lower than the drug's molecular weight)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Accurately weigh 5-10 mg of drug-loaded nanoparticles and suspend them in 1 mL of PBS (pH 7.4).

  • Transfer the suspension into a pre-soaked dialysis bag and seal both ends securely.

  • Place the dialysis bag into a container with 50 mL of PBS (release medium).

  • Incubate the setup at 37°C with continuous, gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

  • Plot the cumulative drug release (%) versus time. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[17][18][19]

Sterilization is a critical step for biomedical applications. The chosen method must not compromise the physicochemical properties of the PHA carrier or the loaded drug.

Method 1: Gamma Irradiation [20]

  • Description: A highly effective terminal sterilization method.

  • Procedure:

    • Package the final lyophilized nanoparticle formulation in a sealed, airtight container (e.g., glass vial).

    • Expose the container to a validated dose of gamma radiation, typically in the range of 10-25 kGy.

    • Caution: The radiation may alter the polymer's molecular weight or drug stability. Post-sterilization characterization (particle size, drug integrity) is essential to validate the process.

Method 2: Sterile Filtration

  • Description: Suitable for removing microbial contamination from nanoparticle suspensions before lyophilization.

  • Procedure:

    • Prepare the nanoparticle suspension in sterile, deionized water.

    • Pass the suspension through a sterile syringe filter with a pore size of 0.22 µm.

    • Limitation: This method is only suitable for nanoparticles with a diameter significantly smaller than the filter pore size to avoid sample loss. All subsequent processing (e.g., lyophilization) must be performed under aseptic conditions.

Note: Autoclaving (steam sterilization) is generally not recommended for polymeric nanoparticles as the high temperatures can cause melting, aggregation, and drug degradation.[21]

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes and concepts in the development of PHA-based drug delivery systems.

G cluster_0 Phase 1: Formulation & Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Preclinical Evaluation A PHA Polymer & Drug Selection B Formulation Method (e.g., Emulsion Evaporation) A->B C Nanoparticle / Microparticle Synthesis B->C D Physicochemical Analysis (Size, Zeta, Morphology) C->D E Drug Loading & Encapsulation Efficiency D->E F In Vitro Drug Release Kinetics E->F G Sterilization F->G H In Vitro Cytotoxicity & Cell Uptake Studies G->H I In Vivo Efficacy & Biocompatibility Studies H->I

Caption: A logical workflow for developing PHA-based drug delivery systems.

G cluster_input Inputs cluster_process Process Steps cluster_output Output PHA PHA Polymer Step1 1. Dissolution (PHA + Drug in Solvent) PHA->Step1 Drug Drug Drug->Step1 Solvent Organic Solvent (DCM) Solvent->Step1 Surfactant Aqueous Surfactant (PVA Solution) Step2 2. Emulsification (Add to Aqueous Phase + Homogenize) Surfactant->Step2 Step1->Step2 Step3 3. Solvent Evaporation (Stir to form particles) Step2->Step3 Step4 4. Collection & Washing (Centrifugation) Step3->Step4 Output Drug-Loaded PHA Nanoparticles Step4->Output

Caption: Workflow for the emulsion-solvent evaporation method.

G cluster_Systemic Systemic Circulation cluster_Cell Target Cell (e.g., Cancer Cell) NP PHA Nanoparticle Ligand Targeting Ligand NP->Ligand Drug Drug NP->Drug Receptor Cell Surface Receptor NP->Receptor 1. Binding Nucleus Nucleus Drug->Nucleus 4. Therapeutic Action Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Drug 3. Drug Release (pH change/degradation)

References

Application Notes and Protocols for Bran-ched Proximity Hybridization Assay (bPHA) in Single-Cell Resolution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing the branched Proximity Hybridization Assay (bPHA), a powerful technique for studying protein-protein proximity at single-cell resolution. This method is particularly valuable for investigating signaling pathways and the reorganization of membrane proteins, offering quantitative data with high throughput.

Introduction to Branched Proximity Hybridization Assay (this compound)

The branched Proximity Hybridization Assay (this compound) is a novel method designed to quantify the nanoscale proximity of proteins within single cells.[1][2] It leverages the principles of proximity ligation assay (PLA) and branched DNA (bDNA) signal amplification to convert protein proximity into a fluorescent signal that can be analyzed by flow cytometry.[2][3][4] This approach provides several advantages over traditional methods:

  • Single-Cell Resolution: Allows for the analysis of cellular heterogeneity and subpopulations within a sample.[1][5]

  • Quantitative Data: The linear signal amplification of bDNA technology enables precise quantification of protein proximity.[2][3]

  • High Throughput: Flow cytometry-based analysis permits the rapid measurement of thousands to millions of cells per sample.[3][5]

  • Versatility: The assay can be adapted to study various protein pairs using oligo-conjugated antibodies, nanobodies, or aptamers.[2][6]

A key application of this compound is the study of membrane protein organization and its dynamic changes during cellular processes like signal transduction.[6][7] For example, it has been successfully used to investigate the reorganization of the B cell antigen receptor (BCR) and the recruitment of spleen tyrosine kinase (Syk) upon B cell activation.[3][6]

Principle of the this compound Assay

The this compound method translates the proximity of two target proteins into a detectable fluorescent signal through a series of hybridization events. The core steps are as follows:

  • Proximity Probe Binding: Two proximity probes, typically antibodies conjugated to unique oligonucleotides (plus and minus strands), bind to their respective target proteins on the cell surface.

  • Hybridization Cascade: If the target proteins are in close proximity, the attached oligonucleotides can hybridize to a connector DNA molecule (Z-DNA). This initial hybridization event serves as the foundation for signal amplification.

  • Branched DNA Amplification: A pre-amplifier molecule binds to the connector DNA, followed by the binding of multiple amplifier molecules to the pre-amplifier. Each amplifier molecule can then bind numerous fluorescently labeled probes.[8] This creates a branched DNA structure that significantly amplifies the signal.[8][9]

  • Flow Cytometry Analysis: The resulting fluorescent signal on each cell is quantified using a flow cytometer, providing a measure of protein proximity at the single-cell level.[1][3]

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall experimental workflow of a this compound experiment, from cell preparation to data analysis.

bPHA_Workflow cluster_prep Sample Preparation cluster_assay This compound Assay cluster_analysis Data Acquisition & Analysis cell_prep Single-Cell Suspension Preparation probe_binding Incubation with Oligo-conjugated Probes cell_prep->probe_binding hybridization Hybridization Cascade (Z-DNA, Pre-amplifier, Amplifier) probe_binding->hybridization labeling Incubation with Fluorescent Probes hybridization->labeling flow_cytometry Flow Cytometry Acquisition labeling->flow_cytometry data_analysis Gating and Quantitative Analysis flow_cytometry->data_analysis

This compound experimental workflow from cell preparation to data analysis.

Detailed Experimental Protocols

This section provides a detailed protocol for performing a this compound experiment to study protein proximity at the single-cell level.

Materials and Reagents
  • Cells of interest: Suspended at an appropriate concentration.

  • Oligo-conjugated Probes: Antibodies, nanobodies, or aptamers conjugated to "plus" and "minus" oligonucleotides.

  • bDNA Reagents (e.g., from a commercial kit):

    • Z-DNA connector

    • Pre-amplifier

    • Amplifier

    • Fluorescently labeled probes

    • Hybridization and wash buffers

  • Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.

  • General lab equipment: Centrifuge, pipettes, tubes, etc.

Protocol for this compound

1. Preparation of Oligo-Conjugated Antibodies

This is a critical step that requires careful execution. Commercially available kits provide streamlined methods for antibody-oligonucleotide conjugation.[10][11][12] Alternatively, custom conjugation protocols can be followed. The general principle involves linking a reactive group on the antibody (e.g., amine or thiol) to a modified oligonucleotide.

2. Cell Preparation and Staining

a. Harvest cells and prepare a single-cell suspension.

b. Wash the cells with an appropriate buffer (e.g., PBS with 1% BSA).

c. Resuspend the cells to a concentration of 1 x 10^7 cells/mL in the staining buffer.

d. Add the oligo-conjugated "plus" and "minus" probes to the cell suspension at a pre-determined optimal concentration.

e. Incubate for 30-60 minutes at 4°C with gentle agitation.

f. Wash the cells twice with wash buffer to remove unbound probes.

3. Hybridization Cascade and Signal Amplification

a. Resuspend the cells in the hybridization buffer containing the Z-DNA connector molecule.

b. Incubate for 30 minutes at room temperature.

c. Wash the cells once.

d. Resuspend the cells in the hybridization buffer containing the pre-amplifier.

e. Incubate for 30 minutes at room temperature.

f. Wash the cells once.

g. Resuspend the cells in the hybridization buffer containing the amplifier.

h. Incubate for 30 minutes at room temperature.

i. Wash the cells once.

j. Resuspend the cells in the hybridization buffer containing the fluorescently labeled probes.

k. Incubate for 30 minutes at room temperature in the dark.

l. Wash the cells twice.

4. Flow Cytometry Analysis

a. Resuspend the cells in a suitable buffer for flow cytometry analysis.

b. Acquire data on a flow cytometer, collecting an adequate number of events for statistical analysis.

c. Gate on the single-cell population using forward and side scatter.

d. Analyze the fluorescence intensity of the gated population to quantify protein proximity.

Data Analysis

The primary output of a this compound experiment is the fluorescence intensity of single cells. This data can be used to:

  • Quantify the level of protein proximity: The mean or median fluorescence intensity (MFI) of the cell population is proportional to the average number of protein-protein proximity events per cell.[13]

  • Identify subpopulations: The distribution of fluorescence intensity can reveal subpopulations of cells with different levels of protein proximity.

  • Compare different conditions: this compound can be used to compare protein proximity between different cell types, treatment conditions, or time points.

Application Example: B Cell Antigen Receptor (BCR) Signaling

A key application of this compound is the study of BCR signaling. Upon antigen binding, BCRs cluster on the B cell surface, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ heterodimer by Src-family kinases like Lyn.[14][15][16] This phosphorylation event creates docking sites for the spleen tyrosine kinase (Syk), which is recruited to the BCR complex and subsequently activated.[14][17][18] Activated Syk then propagates the downstream signaling cascade.[15][16]

The following diagram illustrates the initial steps of BCR signaling, focusing on the recruitment of Syk, a process that can be quantitatively studied using this compound.

BCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR (IgM/IgD + Igα/Igβ) Lyn Lyn (Src-family kinase) BCR->Lyn Activation pITAM Phosphorylated ITAM BCR->pITAM Antigen Antigen Antigen->BCR Binding & Clustering Lyn->BCR ITAM Phosphorylation Syk Syk Activated_Syk Activated Syk Syk->Activated_Syk Activation pITAM->Syk Recruitment Downstream Downstream Signaling Activated_Syk->Downstream

BCR signaling pathway leading to Syk recruitment and activation.

Quantitative Data Presentation

The quantitative nature of this compound allows for the generation of robust datasets. The following table provides an example of how quantitative data from a this compound experiment studying the proximity of two proteins (Protein A and Protein B) under different conditions could be presented.

Cell TypeConditionMean Fluorescence Intensity (MFI) ± SDPercentage of Positive Cells (%)
Wild-Type Untreated150 ± 255.2
Treatment X (1h)450 ± 5035.8
Treatment Y (1h)160 ± 306.1
Knockout Untreated50 ± 101.1
Treatment X (1h)65 ± 151.5

Data are representative and should be determined experimentally.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Signal - Non-specific antibody binding- Insufficient washing- Inappropriate probe concentration- Titrate antibody concentrations- Increase the number and duration of wash steps- Include isotype control antibodies
Low or No Signal - Inefficient oligo-antibody conjugation- Low protein expression- Proteins are not in close proximity- Inactive bDNA reagents- Verify conjugation efficiency- Confirm protein expression by other methods- Use a positive control with known interacting proteins- Check the expiration dates and storage of reagents
High Cell-to-Cell Variability - Heterogeneous cell population- Inconsistent staining- Use cell surface markers to gate on specific subpopulations- Ensure thorough mixing and consistent incubation times

Conclusion

The branched Proximity Hybridization Assay is a powerful and versatile tool for the quantitative analysis of protein-protein proximity at the single-cell level. Its high-throughput nature and robust signal amplification make it an ideal method for dissecting complex cellular processes, such as signaling pathways, and for identifying novel protein interactions. With careful optimization and appropriate controls, this compound can provide valuable insights for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Downstream Processing and Purification of Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] Their plastic-like properties, combined with their renewable origin and biodegradability, make them attractive alternatives to conventional petroleum-based plastics in various fields, including packaging, agriculture, and biomedicine.[2] However, the high cost of production, particularly the downstream processing for extraction and purification, remains a significant bottleneck for their widespread commercialization.[1][3][4]

The downstream process involves the recovery of PHA granules from the microbial biomass, followed by purification to remove impurities such as proteins, lipids, and nucleic acids.[5] The choice of extraction and purification method is critical as it influences the final purity, molecular weight, and overall cost-effectiveness of the process.[6] These application notes provide an overview of common downstream processing techniques and detailed protocols for the recovery and characterization of PHAs.

Part 1: Application Notes - PHA Extraction and Purification Strategies

Downstream processing of PHAs can be broadly categorized into two main strategies: solvent-based extraction and methods involving cellular lysis without extensive solvent use.[7][8]

Solvent-Based Extraction

Solvent extraction is a widely used and effective method for obtaining high-purity PHAs.[9] This technique involves the use of a solvent that selectively dissolves the PHA, followed by the separation of the PHA-rich solution from the cell debris and subsequent precipitation of the polymer.[9]

  • Halogenated Solvents: Chloroform and dichloromethane have traditionally been the solvents of choice due to their excellent ability to dissolve a wide range of PHAs, resulting in high recovery yields and purities (often exceeding 90%).[7][9] However, their toxicity and environmental concerns have driven the search for greener alternatives.[10]

  • Non-Halogenated ("Green") Solvents: To develop more sustainable processes, various non-halogenated solvents have been investigated. These include esters (e.g., ethyl acetate, butyl acetate), ketones (e.g., methyl isobutyl ketone), carbonates (e.g., dimethyl carbonate, propylene carbonate), and anisole.[7][11][12] While often less hazardous, their extraction efficiencies and the quality of the recovered PHA can vary. For instance, dimethyl carbonate (DMC) has shown promising results, yielding high purity PHAs (around 91-95%) and is considered a more environmentally friendly option.[12][13]

The general workflow for solvent extraction involves several key steps: biomass pretreatment (drying), extraction, separation of cell debris, and polymer precipitation.[5]

dot

Solvent_Extraction_Workflow General Workflow for Solvent-Based PHA Extraction cluster_0 Upstream cluster_1 Downstream Processing Fermentation PHA-Rich Biomass (from Fermentation) Pretreatment Biomass Pretreatment (e.g., Drying, Lysis) Fermentation->Pretreatment Extraction Solvent Extraction (Dissolves PHA) Pretreatment->Extraction Filtration Filtration/Centrifugation (Removes Cell Debris) Extraction->Filtration Precipitation Precipitation (Addition of Anti-solvent) Filtration->Precipitation Washing Washing & Drying Precipitation->Washing PurePHA Purified PHA Washing->PurePHA Cellular_Lysis_Workflow General Workflow for PHA Extraction via Cellular Lysis cluster_0 Upstream cluster_1 Downstream Processing Fermentation PHA-Rich Biomass (Aqueous Slurry) Digestion Cellular Digestion (Chemical or Enzymatic) Fermentation->Digestion Centrifugation1 Centrifugation (Collect PHA Granules) Digestion->Centrifugation1 Washing Washing Steps (e.g., with Water, Ethanol) Centrifugation1->Washing Drying Drying Washing->Drying PurePHA Purified PHA Drying->PurePHA GCMS_Quantification_Workflow Workflow for PHA Quantification by GC-MS cluster_1 Sample Preparation cluster_2 Analysis Sample Lyophilized Biomass (5-10 mg) Methanolysis Methanolysis (H₂SO₄ in Methanol/Chloroform) Sample->Methanolysis PhaseSeparation Phase Separation (Add Water, Centrifuge) Methanolysis->PhaseSeparation Extraction Extract Organic Phase PhaseSeparation->Extraction Injection Inject into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

N-Benzoyl-N-phenylhydroxylamine (BPHA): A Versatile Reagent for the Spectrophotometric Determination of Vanadium

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

N-Benzoyl-N-phenylhydroxylamine (BPHA) is a highly selective and sensitive organic reagent widely employed in analytical chemistry for the detection and quantification of various metal ions.[1] It is particularly valuable for the determination of vanadium. In a strongly acidic medium, this compound reacts with pentavalent vanadium (V) to form a distinct, deep violet-colored chelate complex.[2] This complex is insoluble in water but readily extractable into organic solvents like chloroform or carbon tetrachloride, a property that forms the basis for a robust and widely applicable spectrophotometric method for vanadium determination.[2][3][4] The stability and reactivity profile of this compound make it a preferred choice for professionals in research and industrial applications, including the analysis of environmental samples, steels, iron ores, rocks, and minerals.[1][4][5][6][7]

Principle of the Method

The spectrophotometric determination of vanadium using this compound is based on a solvent extraction method. The core reaction involves the chelation of Vanadium(V) ions with this compound in a highly acidic aqueous solution. The resulting stable, violet-colored [V(V)-BPHA] complex is then quantitatively extracted into an immiscible organic solvent. The intensity of the color in the organic phase, which is directly proportional to the concentration of vanadium, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). The reaction mechanism can involve the aerial oxidation of Vanadium(IV) to Vanadium(V), which then preferentially reacts with this compound.[2]

Quantitative Analytical Parameters

The this compound method for vanadium determination is characterized by its excellent sensitivity and adherence to Beer's law over a defined concentration range. The key analytical parameters are summarized below.

ParameterValueNotes
Wavelength of Max. Absorbance (λmax) 510 - 530 nmThe exact wavelength can vary slightly depending on the solvent used.
Optimal Acidity 4 - 8 N HClProvides the necessary conditions for complex formation and minimizes interferences.[4]
Molar Absorptivity (ε) ~4500 - 5000 L mol⁻¹ cm⁻¹In chloroform.
Sandell's Sensitivity ~0.01 µg cm⁻²Represents the µg of analyte per cm² of solution having an absorbance of 0.001.
Beer's Law Range 1 - 10 µg/mL (ppm)The linear range over which concentration is proportional to absorbance.
Recommended Solvents Chloroform, Carbon TetrachlorideFor efficient extraction of the V(V)-BPHA complex.[3][4]
Stoichiometry (V:this compound) 1:2One mole of Vanadium(V) reacts with two moles of this compound.

Experimental Protocols

Protocol 1: General Spectrophotometric Determination of Vanadium(V)

This protocol outlines the fundamental steps for determining vanadium in an aqueous sample.

1. Reagents and Solutions Preparation:

  • Standard Vanadium(V) Solution (100 µg/mL): Accurately weigh 0.2296 g of ammonium metavanadate (NH₄VO₃), dissolve in deionized water, and dilute to 1 liter in a volumetric flask. This stock solution can be further diluted to create working standards.

  • N-Benzoyl-N-phenylhydroxylamine (this compound) Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of chloroform. Store in a dark bottle.

  • Concentrated Hydrochloric Acid (HCl): Analytical grade.

  • Chloroform (CHCl₃): Spectrophotometric grade.

2. Procedure:

  • Transfer an aliquot of the sample solution containing 10-100 µg of vanadium into a separatory funnel.

  • Adjust the volume to approximately 25 mL with deionized water.

  • Carefully add concentrated HCl to achieve a final acid concentration of approximately 6 N.

  • Add 10 mL of the 0.1% this compound-chloroform solution to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes to ensure complete extraction of the V(V)-BPHA complex.

  • Allow the layers to separate completely.

  • Drain the violet-colored organic layer into a 25 mL volumetric flask.

  • Repeat the extraction with another 5 mL of the this compound solution to ensure quantitative transfer.

  • Combine the organic extracts and dilute to the 25 mL mark with chloroform.

  • Measure the absorbance of the solution at 510 nm against a reagent blank prepared in the same manner but without the vanadium sample.

3. Calibration Curve:

  • Prepare a series of standard solutions containing known concentrations of vanadium (e.g., 0, 2, 4, 6, 8, 10 µg/mL).

  • Treat each standard according to the procedure described above.

  • Plot a graph of absorbance versus vanadium concentration.

  • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Protocol 2: Determination of Vanadium in Steel

This protocol is adapted for the analysis of vanadium in steel samples, as specified by methods like ISO 4942:2016.[6]

1. Sample Digestion:

  • Accurately weigh approximately 0.5 g of the steel sample into a beaker.

  • Add a mixture of acids (e.g., 30 mL of a 1:4 sulfuric acid solution and 5 mL of nitric acid) to dissolve the sample. Heat gently if necessary.

  • After dissolution, add 5 mL of perchloric acid and heat until dense white fumes appear to oxidize the vanadium to V(V).

  • Cool the solution and dilute with deionized water.

2. Extraction and Measurement:

  • Transfer the digested sample solution to a separatory funnel.

  • Adjust the acidity with concentrated HCl to reach 6 N.

  • Add a few drops of 0.1 M potassium permanganate solution until a faint pink color persists to ensure all vanadium is in the +5 oxidation state.

  • Proceed with the extraction and measurement as described in Protocol 1, steps 4-10.

Management of Interferences

While this compound is a highly selective reagent for vanadium, certain ions can interfere with the analysis. The table below lists common interfering ions and methods for their mitigation.

Interfering IonEffectMitigation Strategy
Titanium (Ti⁴⁺) Forms a yellow complex with this compound, causing positive interference.Add fluoride ions (e.g., as NaF or HF) as a masking agent. Fluoride forms a stable, colorless complex with titanium, preventing its reaction with this compound.[4]
Molybdenum (Mo⁶⁺) Can form a complex with this compound under certain conditions.Control the acidity. The vanadium complex is stable in high acidity (4-8 N HCl), while molybdenum interference is minimized.
Iron (Fe³⁺) High concentrations can interfere.Most of the iron can be masked or its interference can be minimized by controlling the pH and extraction conditions.
Chromium (Cr⁶⁺) Can oxidize this compound.Reduce Cr(VI) to Cr(III) with a suitable reducing agent (e.g., ferrous ammonium sulfate) prior to this compound addition.

Visualized Workflow and Reaction

The following diagrams illustrate the experimental workflow and the core chemical interaction.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis start Start with Sample (Aqueous or Digested Solid) adjust_ph Adjust Acidity (e.g., 6N HCl) start->adjust_ph masking Add Masking Agents (if necessary, e.g., Fluoride) adjust_ph->masking add_this compound Add this compound in Organic Solvent (e.g., Chloroform) masking->add_this compound extract Shake to Extract [V(V)-BPHA] Complex add_this compound->extract separate Allow Layers to Separate extract->separate collect Collect Organic Layer separate->collect measure Measure Absorbance at ~510 nm collect->measure calculate Calculate Vanadium Concentration (using Calibration Curve) measure->calculate logical_relationship V5 Vanadium(V) Ion in Acidic Aqueous Phase Complex Violet [V(V)-BPHA] Complex (in Organic Phase) V5->Complex Extraction + Chelation This compound This compound Reagent in Organic Solvent This compound->Complex Extraction + Chelation Spectro Spectrophotometric Measurement (Absorbance) Complex->Spectro Proportional to Result Vanadium Concentration Spectro->Result Calculation

References

Combining Biotinylated Poly(Lactic-co-Glycolic Acid) Nanoparticles (bPHA) with Flow Cytometry for High-Throughput Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The convergence of nanotechnology and high-throughput cellular analysis offers powerful tools for drug discovery and development. Biotinylated poly(lactic-co-glycolic acid) (bPHA) nanoparticles have emerged as a versatile platform for targeted drug delivery, leveraging the high-affinity interaction between biotin and avidin for specific cell targeting. When combined with flow cytometry, this system enables rapid, quantitative analysis of nanoparticle uptake, cellular responses, and pathway modulation at the single-cell level. This document provides detailed application notes and experimental protocols for utilizing this compound in conjunction with flow cytometry for high-throughput screening and analysis.

Core Applications:

  • Targeted Drug Delivery: this compound nanoparticles can be functionalized with biotinylated ligands (e.g., antibodies, peptides) that bind to specific cell surface receptors, facilitating targeted delivery of encapsulated therapeutic agents. Flow cytometry allows for the quantification of nanoparticle uptake in target versus non-target cell populations.

  • High-Throughput Screening (HTS): The speed and automation capabilities of modern flow cytometers make the this compound system amenable to HTS campaigns.[1][2][3][4][5][6] Libraries of compounds can be screened for their ability to enhance or inhibit nanoparticle uptake or to modulate downstream cellular processes.

  • Cellular Signaling Pathway Analysis: By incorporating fluorescent probes or antibodies against key signaling proteins, the impact of this compound-delivered drugs on intracellular signaling cascades can be dissected.[7][8][9] Phospho-specific flow cytometry, or "phosphoflow," is a particularly powerful technique for this purpose.[7][9]

  • Immunology Research: The interactions of this compound with immune cells can be investigated to understand immunomodulatory effects of nanoparticle-based therapies.[10][11]

Experimental Protocols

Protocol 1: Synthesis of Biotinylated PLGA (this compound) Nanoparticles

This protocol describes the synthesis of this compound nanoparticles using a single emulsion-solvent evaporation method.[10] For researchers new to nanoparticle synthesis, commercial kits for PLGA nanoparticle fabrication are also available and can be adapted.[12]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • DSPE-PEG-Biotin (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)])

  • Methylene chloride

  • Poly(vinyl alcohol) (PVA) solution (1% w/v)

  • Deionized water

  • Nile Red or other fluorescent dye (optional, for visualization)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 45 mg of PLGA and 0.45 mg of DSPE-PEG-biotin in 3 ml of methylene chloride.

    • If fluorescent labeling is desired, add 2 mg of Nile Red to the organic phase.[10]

  • Emulsification:

    • Add the organic phase dropwise to 20 mL of 1% w/v PVA solution while homogenizing at 25,000 rpm.[10]

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for 3-4 hours to allow the methylene chloride to evaporate.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 13,000 rpm for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing steps twice to remove excess PVA and un-encapsulated material.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in deionized water containing a cryoprotectant (e.g., trehalose).

    • Freeze the suspension and lyophilize for long-term storage.

Characterization:

  • Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Morphology: Visualize the nanoparticle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Protocol 2: High-Throughput Analysis of this compound Uptake Using Flow Cytometry

This protocol details the methodology for quantifying the uptake of fluorescently labeled this compound nanoparticles into mammalian cells using flow cytometry.

Materials:

  • Fluorescently labeled this compound nanoparticles (from Protocol 1)

  • Target mammalian cell line (e.g., cancer cells overexpressing a target receptor)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well or 384-well plate at a density that allows for logarithmic growth during the experiment.

    • Incubate overnight to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the fluorescently labeled this compound nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium.

    • Incubate for a predetermined time (e.g., 4, 12, or 24 hours).

  • Cell Harvesting and Staining:

    • Wash the cells twice with PBS to remove non-internalized nanoparticles.

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cells and resuspend the pellet in cold PBS.

    • Add a viability dye such as propidium iodide to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore and viability dye.

    • Gate on the live, single-cell population based on forward scatter (FSC) and side scatter (SSC) characteristics and viability dye exclusion.[13][14]

    • Quantify the fluorescence intensity of the nanoparticle-treated cells.

Data Presentation

Quantitative data from flow cytometry experiments can be summarized in tables for clear comparison.

Table 1: Quantification of this compound Nanoparticle Uptake

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)Percentage of Positive Cells (%)Mean Fluorescence Intensity (MFI)
Control 0240.5 ± 0.1150 ± 25
Target Cells 10425.3 ± 2.15,800 ± 450
101268.9 ± 4.515,200 ± 1,100
102485.1 ± 3.828,600 ± 2,300
502495.6 ± 2.955,400 ± 4,800
Non-Target Cells 502410.2 ± 1.52,100 ± 300

Table 2: IC50 Values of this compound-Encapsulated Drug

Cell LineTreatmentIC50 (µM)
Target Cells Free Drug8.20 ± 0.85
Non-targeted Nanoparticles6.14 ± 0.31
This compound-Drug4.55 ± 0.63
Non-Target Cells This compound-Drug> 50

Note: The data presented in these tables are illustrative and will vary depending on the specific cell line, nanoparticle formulation, and experimental conditions.[15]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified receptor-mediated endocytosis pathway, a common mechanism for the uptake of targeted nanoparticles like this compound, and its potential intersection with downstream signaling cascades such as the PI3K/Akt pathway, which is frequently studied in cancer.

G Receptor-Mediated Endocytosis and Downstream Signaling cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound Nanoparticle Receptor Target Receptor This compound->Receptor Binding Endosome Endosome Receptor->Endosome Internalization PI3K PI3K Receptor->PI3K Activation Lysosome Lysosome Endosome->Lysosome Maturation Drug Drug Release Lysosome->Drug Akt Akt PI3K->Akt Downstream Downstream Effects (e.g., Proliferation, Survival) Akt->Downstream

Caption: Receptor-mediated endocytosis of this compound and potential downstream signaling.

Experimental Workflow Diagram

This diagram outlines the high-throughput workflow for analyzing this compound nanoparticle uptake and its effect on cell viability.

G High-Throughput this compound Analysis Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Synthesize & Characterize Fluorescent this compound C Treat Cells with This compound Dilutions A->C B Seed Cells in Multi-well Plates B->C D Incubate for Defined Timepoints C->D E Harvest & Stain with Viability Dye D->E F Acquire Data on Flow Cytometer E->F G Gate on Live, Single Cells F->G H Quantify Fluorescence (Uptake) & Viability G->H

Caption: Workflow for high-throughput analysis of this compound nanoparticles.

The combination of this compound nanoparticles and flow cytometry provides a robust and efficient platform for high-throughput analysis in drug discovery and development. The detailed protocols and application notes presented here offer a framework for researchers to implement this powerful technology in their own laboratories. The ability to quantitatively assess targeted nanoparticle uptake and subsequent cellular responses at the single-cell level is invaluable for advancing our understanding of nanomedicine and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Limitations of N-Benzoyl-N-phenylhydroxylamine in metal extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Benzoyl-N-phenylhydroxylamine (BPHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during metal extraction experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzoyl-N-phenylhydroxylamine (this compound) and what is it used for?

A1: N-Benzoyl-N-phenylhydroxylamine (this compound) is a chelating agent and an organic precipitant. It is widely used for the solvent extraction and spectrophotometric determination of various metal ions because it forms stable, colored chelates that are soluble in organic solvents.[1] It is known for its excellent thermal stability and resilience even in strong acids.[1]

Q2: My metal extraction efficiency is low. What are the common limiting factors?

A2: Low extraction efficiency with this compound can be attributed to several factors:

  • Suboptimal pH: The pH of the aqueous phase is critical for the formation of the metal-BPHA complex. The optimal pH varies significantly for different metals.

  • Inappropriate Solvent: The choice of the organic solvent affects the solubility of the this compound and the metal chelate, thereby influencing the extraction percentage.

  • Presence of Interfering Ions: Other metal ions in the sample can compete with the target metal for this compound, reducing selectivity and efficiency.

  • Insufficient Reagent Concentration or Shaking Time: The concentration of this compound and the duration of contact between the aqueous and organic phases must be sufficient to achieve equilibrium.

  • Difficulties in Back-Extraction (Stripping): The stability of the metal-BPHA complex can make it difficult to strip the metal ion back into an aqueous phase for analysis.

Q3: How does pH affect the extraction of metals with this compound?

A3: The pH of the aqueous solution is a crucial parameter that dictates the extraction efficiency. This compound is a weak acid, and its ability to deprotonate and chelate with a metal ion is highly pH-dependent. Each metal has a specific pH range where maximum extraction occurs. For example, some metals are quantitatively extracted between pH 6.5-10, while others show maximum extraction between pH 3 and 5.[1] For lead (Pb(II)), a colorless complex is formed at pH 6.5.[2] Operating outside the optimal pH range for your target metal is a primary cause of poor extraction.

Q4: Can other ions interfere with the extraction of my target metal?

A4: Yes, interference from other ions is a significant limitation. Ions such as Fe(III), Cr(III), Ni(II), Co(II), and Mn(II) can also form complexes with this compound and may be co-extracted with the target metal.[1] However, selectivity can be enhanced. For instance, performing the extraction from a strong hydrochloric acid solution can increase selectivity by causing the decomposition of complexes formed with many interfering metals.[1]

Q5: What is the best way to recover my metal from the organic phase after extraction?

A5: The process of recovering the metal from the organic phase is called stripping or back-extraction. It typically involves using an acidic aqueous solution to break the metal-BPHA complex. The choice and concentration of the stripping agent are critical and depend on the specific metal being recovered. For example, 1M HNO₃, 4M HNO₃, and 1M HCl have been successfully used for different metal ions.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps & Solutions
Low or no extraction of the target metal. 1. Incorrect pH of the aqueous phase. 2. Inefficient organic solvent. 3. Insufficient this compound concentration.1. Optimize pH: Adjust the pH of your aqueous sample to the optimal range for your target metal (see Table 1). Use appropriate buffer solutions to maintain a stable pH.[2] 2. Select an effective solvent: Chloroform is reported to be a highly efficient solvent for this compound extractions.[1][2] If you are using another solvent, consider testing chloroform (see Table 2). 3. Increase Reagent Concentration: Ensure the molar ratio of this compound to the metal ion is sufficient for complete complexation.
Poor selectivity; co-extraction of other metals. 1. Presence of interfering ions (e.g., Fe³⁺, Cu²⁺). 2. pH is favorable for multiple metal extractions.1. Increase Acidity: Perform the extraction from a strong acid solution (e.g., >1 M HCl) to decompose complexes of interfering metals like Fe(III), Ni(II), and Co(II), thereby increasing selectivity.[1][3] 2. Use Masking Agents: Introduce a masking agent that selectively complexes with the interfering ions without affecting the target metal.
Difficulty stripping the metal from the organic phase. 1. Stripping agent is too weak or incorrect. 2. The metal-BPHA complex is highly stable.1. Select the Correct Stripping Agent: The choice of acid and its concentration is metal-specific. Refer to literature values or test a range of acids (e.g., HCl, HNO₃) at different molarities (see Table 3).[1] 2. Increase Stripping Phase Contact: Increase the shaking time or perform sequential stripping steps with a fresh portion of the stripping agent.
Formation of an emulsion at the interface. 1. High concentration of this compound or other organic materials. 2. Vigorous shaking.1. Reduce Shaking Intensity: Use gentle, consistent inversion instead of vigorous shaking. 2. Centrifugation: Centrifuge the sample to break the emulsion. 3. Add a Salt: Add a small amount of an inert salt to the aqueous phase to increase its ionic strength.

Data Presentation

Table 1: Optimal pH Ranges for Metal Extraction with this compound
Metal Ion(s)Optimal pH Range for Max. ExtractionReference
Cd²⁺, Ni²⁺, Pb²⁺, Zn²⁺6.5 - 10[1]
Cu²⁺, Fe²⁺, Fe³⁺3 - 5[1]
Pb²⁺6.5[2]
Table 2: Effect of Solvent on this compound Extraction Efficiency
SolventRelative EfficiencyNotesReference
ChloroformMost efficientFrequently cited for achieving maximum extraction percentage.[1]
BenzeneEffectiveCan be used as an alternative.[2]
Ethyl acetateEffectiveCan be used as an alternative.[2]
Iso-amyl alcoholEffectiveCan be used as an alternative.[2]
n-ButanolEffectiveCan be used as an alternative.[2]
TolueneEffectiveCan be used as an alternative.[2]
Table 3: Effective Stripping Agents for Metal-BPHA Complexes
Metal IonRecommended Stripping AgentReference
Cd²⁺1M HNO₃[1]
Ni²⁺4M HNO₃[1]
Pb²⁺1M HCl[1]
Zn²⁺5M HNO₃[1]
Cu²⁺, Fe²⁺, Fe³⁺1M HCl[1]

Experimental Protocols

General Protocol for Liquid-Liquid Extraction of a Metal Ion using this compound

1. Preparation of Reagents:

  • This compound Solution (e.g., 0.01 M): Dissolve the required amount of N-Benzoyl-N-phenylhydroxylamine in an appropriate organic solvent (e.g., chloroform) in a volumetric flask.[2]

  • Aqueous Metal Solution: Prepare a stock solution of the metal ion of interest at a known concentration (e.g., 100 ppm) in deionized water, often using a salt like a nitrate or chloride.[2][4]

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., KCl/HCl for pH 1-2, CH₃COOH/CH₃COONH₄ for pH 4-6) to control the pH of the aqueous phase.[2]

  • Stripping Solution: Prepare an acidic solution (e.g., 1M HCl or 1M HNO₃) for the back-extraction step.[1]

2. Extraction Procedure:

  • Pipette a known volume (e.g., 10 mL) of the aqueous metal solution into a separatory funnel.

  • Add buffer solution to adjust the pH to the desired value.

  • Add an equal volume (e.g., 10 mL) of the this compound organic solution to the separatory funnel.[2]

  • Stopper the funnel and shake the mixture for a set period (e.g., 10 minutes) to facilitate complex formation and phase transfer.[2]

  • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Drain the aqueous layer (raffinate) and collect the organic layer, which now contains the metal-BPHA complex.

3. Back-Extraction (Stripping) Procedure:

  • Transfer the collected organic phase into a clean separatory funnel.

  • Add a known volume of the acidic stripping solution (e.g., 10 mL).

  • Shake the mixture for several minutes to allow the acid to break the complex and transfer the metal ion back into the new aqueous phase.

  • Allow the phases to separate and collect the aqueous phase containing the purified metal ion.[1][2]

4. Analysis:

  • Analyze the concentration of the metal in the final aqueous solution using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.[2]

Visualizations

G cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_products 3. Separation Products cluster_stripping 4. Back-Extraction (Stripping) cluster_final 5. Final Products Aq_Phase Aqueous Phase (Metal Ions + Buffer) Mix Mix & Shake in Separatory Funnel Aq_Phase->Mix Org_Phase Organic Phase (this compound in Solvent) Org_Phase->Mix Separate Phase Separation Mix->Separate Org_Extract Organic Extract (Metal-BPHA Complex) Separate->Org_Extract Collect Raffinate Aqueous Raffinate (Depleted of Metal) Separate->Raffinate Discard/Analyze Strip_Mix Mix & Shake Org_Extract->Strip_Mix Stripping_Agent Stripping Agent (e.g., 1M HCl) Stripping_Agent->Strip_Mix Strip_Separate Final Phase Separation Strip_Mix->Strip_Separate Final_Aq Final Aqueous Phase (Purified Metal Ion) Strip_Separate->Final_Aq Collect for Analysis Final_Org Regenerated Organic Phase Strip_Separate->Final_Org

Caption: Experimental workflow for metal extraction and stripping using this compound.

G start Problem: Low Extraction Efficiency q1 Is the pH optimized for the target metal? start->q1 q2 Is an efficient solvent (e.g., Chloroform) being used? q1->q2 Yes a1 Action: Adjust pH using appropriate buffers. Refer to Table 1. q1->a1 No q3 Are interfering ions (e.g., Fe³⁺) present? q2->q3 Yes a2 Action: Switch to a more efficient solvent. Refer to Table 2. q2->a2 No q4 Is the this compound concentration sufficient? q3->q4 No a3 Action: Increase solution acidity (e.g., >1M HCl) to mask interfering ions. q3->a3 Yes a4 Action: Increase this compound concentration to ensure excess of reagent. q4->a4 No end_node Re-run Experiment q4->end_node Yes a1->end_node a2->end_node a3->end_node a4->end_node

Caption: Troubleshooting flowchart for low this compound metal extraction efficiency.

References

Optimizing Antibody Conjugation for bPHA Probes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of antibodies to branched peptide hyaluronic acid (bPHA) probes.

Troubleshooting Guide

Encountering issues during your antibody-bPHA conjugation experiments can be challenging. This guide provides a structured approach to identifying and resolving common problems.

Symptom Potential Cause Recommended Solution
Low or No Conjugation Efficiency Antibody Issues - Concentration: Ensure antibody concentration is >0.5 mg/mL for optimal reaction kinetics.[1] Concentrate dilute antibodies using appropriate kits.
- Purity: Use antibodies with >95% purity. Impurities can compete for conjugation sites.[1] Purify the antibody using methods like Protein A/G affinity chromatography.
- Buffer Contaminants: Buffers containing primary amines (e.g., Tris, glycine) or sodium azide can interfere with common crosslinking chemistries like NHS esters.[2] Perform a buffer exchange into a non-interfering buffer (e.g., PBS).[2]
This compound Probe Issues - Steric Hindrance: The branched peptide structure may sterically hinder access to conjugation sites on the hyaluronic acid backbone. Consider using linkers of varying lengths to bridge the distance between the antibody and the this compound.[2]
- Activation Inefficiency: Incomplete activation of hyaluronic acid's carboxyl groups can lead to poor conjugation. Optimize the concentration of activating agents (e.g., EDC, Sulfo-NHS) and reaction time.
Reaction Condition Issues - Incorrect pH: Most amine-reactive conjugations (like NHS esters) are most efficient at a pH of 7.2-8.5.[][4] Ensure the reaction buffer is within the optimal pH range.
- Suboptimal Molar Ratio: An incorrect molar ratio of antibody to this compound probe can lead to inefficient conjugation. Titrate the molar ratio to find the optimal balance for your specific antibody and probe.
Poor Stability of the Conjugate Antibody Denaturation - Harsh Reagents: Some conjugation reagents can be harsh and lead to antibody degradation.[2] Consider milder, alternative crosslinkers.
- Incorrect Storage: Improper storage can lead to degradation. Store conjugates at the recommended temperature, often at 4°C for short-term and -20°C or -80°C for long-term storage in aliquots to avoid freeze-thaw cycles.[2] However, some conjugates, especially those with fluorescent labels, should not be frozen.[2]
This compound Probe Degradation - Hydrolysis: Hyaluronic acid can be susceptible to hydrolysis under certain pH and temperature conditions. Ensure storage buffers are at a neutral pH and avoid prolonged exposure to harsh conditions.
High Background or Non-Specific Binding in Assays Excess Unconjugated Antibody - Inadequate Purification: Failure to remove all unconjugated antibody will lead to competition for binding sites and high background.[] Purify the conjugate using methods like size exclusion chromatography (SEC) or affinity chromatography.[]
Conjugate Aggregation - Hydrophobicity: The addition of the this compound probe may increase the hydrophobicity of the antibody, leading to aggregation.[5][6] Characterize the conjugate for aggregation using techniques like dynamic light scattering (DLS). Optimize storage buffers with additives like glycerol or use anti-aggregation agents if necessary.
Cross-Reactivity - Non-Specific Interactions: The this compound component itself might interact non-specifically with other molecules in your assay. Include appropriate blocking agents in your assay buffers.
Loss of Antibody Activity Conjugation Site Interference - Binding Site Modification: The conjugation chemistry may have modified amino acids within the antibody's antigen-binding site. Consider site-specific conjugation methods that target regions away from the binding site, such as the Fc region.
Conformational Changes - Structural Alterations: The attachment of the bulky this compound probe could induce conformational changes in the antibody that affect its binding affinity.[5] Characterize the binding affinity of the conjugate using techniques like ELISA or surface plasmon resonance (SPR).

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration and purity for my antibody before conjugation to a this compound probe?

For optimal conjugation efficiency, it is recommended to start with an antibody concentration of at least 0.5 mg/mL and a purity of greater than 95%.[1] High purity is crucial as contaminating proteins can compete with your target antibody for the conjugation sites on the this compound probe.[1]

2. My antibody is in a buffer containing Tris and sodium azide. Do I need to perform a buffer exchange before conjugation?

Yes, a buffer exchange is highly recommended. Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on the antibody for reaction with NHS esters, a common chemistry used to activate the carboxyl groups on hyaluronic acid.[2] Sodium azide can also interfere with certain conjugation reactions.[2] Buffer exchange into a non-interfering buffer like phosphate-buffered saline (PBS) at pH 7.2-7.4 is a critical step for successful conjugation.[7]

3. What is the best method to purify my antibody-bPHA conjugate?

The choice of purification method depends on the properties of your conjugate and the nature of the unconjugated starting materials. Common and effective methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing unconjugated antibodies and smaller reaction components from the larger antibody-bPHA conjugate.[]

  • Affinity Chromatography: Using Protein A or Protein G resins can effectively capture the antibody-bPHA conjugate, allowing for the removal of unconjugated this compound and other impurities.[8][]

  • Dialysis: This method can be used to remove small molecule impurities and excess crosslinkers but is less effective at separating unconjugated antibody from the conjugate.[]

4. How can I characterize my antibody-bPHA conjugate to ensure it is suitable for my downstream applications?

Proper characterization is essential to confirm successful conjugation and functionality. Key characterization techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation to the this compound probe.

  • Dynamic Light Scattering (DLS): To assess the size distribution and detect any aggregation of the conjugate.[9]

  • UV-Vis Spectroscopy: To determine the concentration of the antibody and potentially the degree of labeling if the this compound probe has a unique absorbance signature.

  • ELISA or Surface Plasmon Resonance (SPR): To confirm that the conjugated antibody retains its binding affinity for its target antigen.

  • Mass Spectrometry: Can provide detailed information on the drug-to-antibody ratio (in this case, this compound-to-antibody ratio) and the distribution of conjugated species.[10]

5. How should I store my antibody-bPHA conjugate to ensure its stability?

Optimal storage conditions are crucial for maintaining the integrity of your conjugate. General guidelines include:

  • Short-term storage (days to weeks): Store at 4°C.[2]

  • Long-term storage (months to years): Aliquot the conjugate into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the antibody.[2]

  • Fluorescent Conjugates: Be aware that some fluorescently labeled conjugates should not be frozen and are best stored at 4°C.[2]

  • Always refer to the manufacturer's specific storage recommendations for your antibody and any commercial conjugation kits used.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Antibody (EDC/Sulfo-NHS Chemistry)

This protocol describes a common method for conjugating an antibody to the carboxyl groups of the hyaluronic acid backbone of a this compound probe.

Materials:

  • This compound probe

  • Antibody (in PBS, pH 7.2-7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., SEC column)

Procedure:

  • This compound Activation:

    • Dissolve the this compound probe in Activation Buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. The molar ratio of EDC/Sulfo-NHS to the carboxyl groups on the HA backbone should be optimized, but a starting point is often a 10 to 20-fold molar excess.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated this compound solution to the antibody solution. The molar ratio of this compound to antibody should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-bPHA conjugate using a suitable method, such as size exclusion chromatography, to remove unconjugated antibody, this compound, and reaction byproducts.

Visualizations

Experimental Workflow: Antibody-bPHA Conjugation

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization antibody_prep Antibody Preparation (>0.5 mg/mL, >95% pure) buffer_exchange Buffer Exchange (to PBS, pH 7.2-7.4) antibody_prep->buffer_exchange conjugation Antibody + Activated this compound (2h RT or O/N 4°C) buffer_exchange->conjugation bpha_prep This compound Probe Preparation activation This compound Activation (EDC/Sulfo-NHS) bpha_prep->activation activation->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (SDS-PAGE, DLS, ELISA) purification->characterization storage Storage (4°C or -20°C/-80°C) characterization->storage G cluster_0 Check Antibody cluster_1 Check this compound & Reaction cluster_2 Solutions start Low Conjugation Efficiency check_conc Concentration > 0.5 mg/mL? start->check_conc check_purity Purity > 95%? check_conc->check_purity Yes concentrate_ab Concentrate Antibody check_conc->concentrate_ab No check_buffer Amine-free buffer? check_purity->check_buffer Yes purify_ab Purify Antibody check_purity->purify_ab No check_activation This compound activation optimized? check_buffer->check_activation Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No check_ratio Molar ratio optimized? check_activation->check_ratio Yes optimize_activation Optimize Activation check_activation->optimize_activation No check_ph Reaction pH 7.2-8.5? check_ratio->check_ph Yes titrate_ratio Titrate Molar Ratio check_ratio->titrate_ratio No check_ph->titrate_ratio No end Successful Conjugation check_ph->end Yes adjust_ph Adjust Reaction pH

References

Technical Support Center: Improving the Mechanical Properties of Polyhydroxyalkanoate (PHA) Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for enhancing the mechanical properties of polyhydroxyalkanoate (PHA) polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during PHA processing and characterization.

Issue 1: My PHA films are extremely brittle and crack easily upon handling.

  • Question: Why are my pure PHA films so brittle, and how can I improve their flexibility?

  • Answer: The inherent brittleness of many common PHAs, like poly(3-hydroxybutyrate) (PHB), is due to their high degree of crystallinity (60-80%) and a glass transition temperature (Tg) that is often above room temperature.[1][2] This creates a rigid, glassy state with limited chain mobility, leading to fracture under minimal strain. To improve flexibility and reduce brittleness, you can employ several strategies:

    • Blending with ductile polymers: Incorporating flexible, biodegradable polymers like polycaprolactone (PCL) or certain amorphous PHAs can significantly enhance ductility.[3] Blending disrupts the crystalline structure and lowers the overall Tg of the material.

    • Adding plasticizers: Plasticizers are small molecules that position themselves between polymer chains, increasing intermolecular space and enhancing chain mobility.[4][5] This action effectively lowers the Tg, transitioning the material from a rigid to a more flexible state.[6][7] Common bio-based plasticizers include triethyl citrate (TEC), acetyl tributyl citrate (ATBC), and polyethylene glycol (PEG).[8][9]

    • Copolymerization: Synthesizing PHA copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), introduces different monomer units that disrupt the polymer chain's regularity. This reduces crystallinity and improves flexibility compared to the PHB homopolymer.[10][11]

Issue 2: The tensile strength of my PHA material is too low for my application.

  • Question: My PHA blend is flexible but lacks the necessary tensile strength. How can I strengthen it without reintroducing brittleness?

  • Answer: A decrease in tensile strength can be a side effect of modifications aimed at increasing flexibility, such as plasticization.[7] To enhance tensile strength, consider the following approaches:

    • Reinforcement with Nanofillers: Incorporating nanofillers like cellulose nanocrystals (CNCs) or calcium phosphate can improve the composite's strength.[12][13] These materials can act as reinforcing agents within the polymer matrix. However, proper surface modification of the fillers is often necessary to ensure good dispersion and interfacial adhesion with the hydrophobic PHA matrix.[12]

    • Blending with High-Strength Biopolymers: Blending with a polymer that has a higher tensile strength, such as polylactic acid (PLA), can create a composite with balanced properties.[14] The final properties will depend on the miscibility and interfacial adhesion between the two polymers.

    • Optimizing Blend Ratio: The ratio of PHA to the blending agent (e.g., PCL, PLA) is critical. Systematically varying the weight percentage of each component will help you identify an optimal composition that balances flexibility and strength.[15][16]

Issue 3: My PHA material degrades during melt processing (e.g., extrusion).

  • Question: When I try to melt extrude my PHA, the material turns dark, and the resulting filament is very weak. What's causing this and how can I prevent it?

  • Answer: PHAs, particularly PHB, have a narrow processing window where the melting temperature is very close to the thermal degradation temperature.[1][17] Degradation via chain scission reactions occurs rapidly at temperatures just above the melting point, leading to a significant reduction in molecular weight and, consequently, poor mechanical properties.[17][18][19]

    • Precise Temperature Control: Carefully control the temperature profile of your extruder. Keep the processing temperature as low as possible while ensuring the material is fully melted. The thermal degradation of PHAs becomes particularly significant at temperatures above 200°C.[10]

    • Minimize Residence Time: Reduce the time the molten PHA spends in the extruder barrel to limit its exposure to high temperatures.

    • Use Thermal Stabilizers or Additives: Blending with more thermally stable polymers or using specific additives can sometimes widen the processing window.[10]

    • Consider Plasticizers: The addition of plasticizers can lower the melting temperature (Tm) of the PHA, allowing for processing at a lower, safer temperature, thereby reducing the risk of thermal degradation.[7][9]

Data Summary Tables

The following tables summarize the effects of common modification strategies on the mechanical properties of PHAs.

Table 1: Effect of Blending on PHA Mechanical Properties

Blend Composition (wt/wt)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
Pure PHB3500406[11]
PHB/PCL (50/50)-~15-20>200[3]
PHBV/PLA (25/75)~2453~37~2[16]
Amorphous/Crystalline PHA BlendsDecreasedDecreasedSignificantly Increased (>2000%)[20]

Table 2: Effect of Plasticizers and Fillers on PHB Mechanical Properties

Material CompositionYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
Pure PHB17003510[2]
PHB + Plasticizer (unspecified)250 - 74318 - 26150 - 660[2]
PHA + Double Silanized CNCsLittle ReductionNo ImprovementUp to 301%[12]

Note: The values presented are approximate and can vary significantly based on the specific grade of PHA, processing conditions, and testing standards.

Detailed Experimental Protocols

Protocol 1: Preparation of PHA Films via Solvent Casting

This protocol describes a general method for preparing PHA films in a laboratory setting, ideal for initial screening of different blends and formulations.

  • Polymer Solution Preparation:

    • Weigh the desired amount of PHA and any blending polymer or additive.

    • Dissolve the materials in a suitable volatile solvent (e.g., chloroform, acetic acid) to achieve a final polymer concentration of 1-5% (w/v).[21][22]

    • Gently heat the solution (e.g., to 60-70°C for chloroform) and stir using a magnetic stirrer until all components are fully dissolved.[21] This may take several hours. The resulting solution should be homogeneous and is often referred to as "dope".[23]

  • Casting the Film:

    • Carefully pour the polymer solution onto a flat, level substrate, such as a glass plate or a Teflon-coated dish.[24]

    • Ensure the solution spreads evenly to achieve a uniform thickness. A casting knife or blade can be used for better control.

  • Solvent Evaporation:

    • Place the cast film in a fume hood at ambient temperature and cover it loosely (e.g., with a cardboard box) to allow for slow, controlled evaporation of the solvent. This prevents the formation of bubbles or skinning on the surface.

    • Allow the solvent to evaporate completely. This can take 24-48 hours.

  • Film Detachment and Drying:

    • Once the film is dry and appears solid, carefully peel it from the substrate.[25]

    • Transfer the film to a vacuum oven and dry at a slightly elevated temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.

  • Storage:

    • Store the dried films in a desiccator to prevent moisture absorption prior to characterization.

Protocol 2: Mechanical Property Testing (Tensile Test)

This protocol is based on the ASTM D882 standard for testing the tensile properties of thin plastic films.[26][27][28]

  • Specimen Preparation:

    • Cut the prepared PHA films into rectangular strips. According to ASTM D882, the specimen length should be at least 50 mm, and samples should be free of nicks or defects.[26][29]

    • Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Conditioning:

    • Condition the specimens at a standard laboratory temperature of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as specified in the standard.[27][29]

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with grips suitable for thin films.[26]

    • Set the grip separation and test speed (rate of extension). The speed depends on the expected elongation of the material.[29]

    • Mount the specimen vertically in the grips, ensuring it is aligned and not slipping.[26]

    • Start the test, recording the force applied and the elongation of the specimen until it fractures.

  • Data Analysis:

    • From the resulting stress-strain curve, calculate the following properties:[26][30]

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the curve.

      • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for improving PHA properties.

G A Problem ID: PHA is too brittle B Goal: Increase Flexibility & Elongation A->B C Strategy Selection B->C D Method 1: Plasticization C->D Low MW Additive E Method 2: Polymer Blending C->E Mix with Ductile Polymer F Method 3: Copolymerization C->F Synthesize New PHA G Material Preparation (Solvent Cast / Melt Blend) D->G E->G F->G H Characterization (ASTM D882 Tensile Test) G->H I Analysis: Properties Meet Target? H->I J Optimization: Adjust component ratios or plasticizer content I->J No K Final Protocol I->K Yes J->G

Caption: Workflow for addressing PHA brittleness.

G start Primary Issue? brittle Brittleness / Low Elongation start->brittle Mechanical Failure strength Low Tensile Strength start->strength Mechanical Failure process Thermal Degradation During Processing start->process Processing Instability sol_brittle1 Add Plasticizer (e.g., Citrate Esters) brittle->sol_brittle1 sol_brittle2 Blend with Ductile Polymer (e.g., PCL, Amorphous PHA) brittle->sol_brittle2 sol_strength1 Add Reinforcing Filler (e.g., Nanocellulose) strength->sol_strength1 sol_strength2 Blend with Stiff Polymer (e.g., PLA) strength->sol_strength2 sol_process1 Lower Extrusion Temp process->sol_process1 sol_process2 Add Plasticizer to Reduce Melting Point process->sol_process2 sol_process3 Minimize Residence Time process->sol_process3

Caption: Troubleshooting decision tree for PHA modification.

References

Technical Support Center: Bead-Based Proximity Homogeneous Assay (bPHA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal-to-noise ratio in bead-based Proximity Homogeneous Assay (bPHA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

A1: The bead-based Proximity Homogeneous Assay (this compound) is a technique used to detect and quantify protein-protein interactions or the proximity of proteins.[1] It utilizes beads coupled with antibodies or other affinity reagents that bind to the target proteins. When two target proteins are in close proximity, the beads are brought together. This proximity event is then converted into a detectable signal, often through a secondary reaction that generates a fluorescent or luminescent output.[1] The signal is amplified, for instance through branched DNA (bDNA) technology, allowing for sensitive detection.[1]

Q2: What is a good signal-to-noise ratio for a this compound experiment?

A2: An acceptable signal-to-noise (S/N) ratio can vary depending on the specific assay and instrumentation. Generally, a higher S/N ratio indicates a more robust and reliable assay. An S/N ratio of ≥10 is often considered indicative of a successful immunoreaction with low background noise.

Q3: What are the primary causes of a low signal-to-noise ratio in this compound?

A3: A low signal-to-noise ratio in this compound can stem from two main issues: a weak or absent signal and/or high background. A weak signal can be due to issues with reagents, incorrect assay conditions, or low target protein expression. High background can be caused by non-specific binding of antibodies or detection reagents, autofluorescence of samples or plates, or contaminated reagents.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide is divided into two main sections: "Low or No Signal" and "High Background." Each section provides potential causes and detailed solutions.

Issue 1: Low or No Signal

A weak or absent signal is a common problem in this compound experiments. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Reagent Issues
Antibody/Probe Concentration Too LowTitrate the antibody or probe concentrations to determine the optimal working concentration. Start with the manufacturer's recommended concentration and perform a dilution series.
Inactive or Degraded Antibodies/ProbesUse fresh antibody and probe aliquots. Ensure proper storage conditions (e.g., temperature, light protection). Avoid repeated freeze-thaw cycles.
Incorrect Antibody PairingEnsure that the antibodies used recognize different epitopes on the target protein and do not sterically hinder each other's binding.
Assay Condition Issues
Suboptimal Incubation TimesOptimize incubation times for each step of the assay (e.g., antibody-analyte binding, secondary reagent binding). Insufficient incubation can lead to incomplete binding.
Incorrect Incubation TemperatureFollow the protocol's recommended incubation temperatures. Deviations can affect binding kinetics and enzyme activity.
Inefficient Washing StepsEnsure thorough but not overly aggressive washing between steps to remove unbound reagents without dislodging bound complexes.
Sample-Related Issues
Low Target Protein ConcentrationIncrease the amount of sample used, if possible. If the target is known to be low in abundance, consider using a more sensitive detection method or an upstream enrichment step.
Sample Matrix InterferenceComponents in the sample matrix (e.g., detergents, high salt concentrations) can interfere with the assay. Dilute the sample or use a buffer that is compatible with the assay chemistry.
Issue 2: High Background

High background can mask the specific signal, leading to a poor signal-to-noise ratio. The following table provides guidance on how to address this issue.

Potential Cause Recommended Solution
Non-Specific Binding
Insufficient BlockingIncrease the concentration of the blocking agent (e.g., BSA, casein) or the blocking incubation time. Ensure the entire surface of the well is covered with blocking buffer.
High Antibody/Probe ConcentrationTitrate the antibody or probe concentrations to find the lowest concentration that still provides a good signal.
Cross-Reactivity of AntibodiesRun a control with only the secondary antibody to check for non-specific binding. If high background persists, consider using a different secondary antibody or a pre-adsorbed secondary antibody.
Plate and Reagent Issues
Autofluorescence of Plates or SamplesUse low-autofluorescence plates (e.g., white or black plates for luminescence or fluorescence assays, respectively). Check for autofluorescence of the sample itself by running a sample-only control.
Contaminated Buffers or ReagentsUse freshly prepared, sterile-filtered buffers and high-quality reagents.
Procedural Issues
Inadequate WashingIncrease the number of wash steps or the volume of wash buffer to more effectively remove unbound reagents.
Bubbles in WellsEnsure there are no bubbles in the wells before reading the plate, as they can interfere with the optical reading.

Experimental Protocols

General this compound Experimental Workflow

The following is a generalized protocol for a this compound experiment. Specific details may vary depending on the reagents and instrumentation used.

  • Bead and Antibody/Probe Preparation:

    • Reconstitute and dilute capture and detection antibodies/probes to their optimal concentrations in an appropriate assay buffer.

    • Wash and resuspend the beads according to the manufacturer's instructions.

    • Couple the capture antibodies to the beads.

  • Sample Incubation:

    • Add the prepared samples and standards to the wells of a microplate.

    • Add the capture antibody-coupled beads to each well.

    • Incubate the plate to allow the capture antibodies to bind to the target protein.

  • Detection Antibody/Probe Incubation:

    • Wash the beads to remove unbound sample components.

    • Add the detection antibodies/probes to each well.

    • Incubate to allow the detection antibodies/probes to bind to the captured target protein.

  • Signal Generation and Detection:

    • Wash the beads to remove unbound detection antibodies/probes.

    • Add the necessary reagents for signal amplification and generation (e.g., bDNA amplifiers, substrate).

    • Incubate for the recommended time to allow the signal to develop.

    • Read the plate using a suitable plate reader (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Subtract the background signal from the signal of the standards and samples.

    • Generate a standard curve by plotting the signal of the standards against their known concentrations.

    • Determine the concentration of the target protein in the samples by interpolating their signal on the standard curve.

    • Calculate the signal-to-noise ratio for each sample.

Visualizations

This compound Signaling Pathway

bPHA_Signaling_Pathway cluster_binding Proximity Binding cluster_amplification Signal Amplification cluster_detection Detection Target_Protein_1 Target Protein 1 Bead_1 Bead 1 (Capture Antibody 1) Target_Protein_1->Bead_1 Target_Protein_2 Target Protein 2 Bead_2 Bead 2 (Capture Antibody 2) Target_Protein_2->Bead_2 Proximity_Complex Proximity Complex Bead_1->Proximity_Complex Bead_2->Proximity_Complex Amplifier_Reagents Amplifier Reagents (e.g., bDNA) Proximity_Complex->Amplifier_Reagents triggers Amplified_Signal Amplified Signal Amplifier_Reagents->Amplified_Signal Substrate Substrate Amplified_Signal->Substrate acts on Detectable_Signal Detectable Signal (Light/Fluorescence) Substrate->Detectable_Signal Plate_Reader Plate Reader Detectable_Signal->Plate_Reader

Caption: Schematic of the this compound signaling pathway.

This compound Experimental Workflow

bPHA_Workflow Start Start Prepare_Reagents 1. Prepare Beads, Antibodies, and Buffers Start->Prepare_Reagents Sample_Incubation 2. Add Sample and Capture Beads to Plate Prepare_Reagents->Sample_Incubation Wash_1 3. Wash Sample_Incubation->Wash_1 Detection_Incubation 4. Add Detection Antibodies/Probes Wash_1->Detection_Incubation Wash_2 5. Wash Detection_Incubation->Wash_2 Signal_Amplification 6. Add Amplification Reagents Wash_2->Signal_Amplification Wash_3 7. Wash Signal_Amplification->Wash_3 Signal_Detection 8. Add Substrate and Read Plate Wash_3->Signal_Detection Data_Analysis 9. Analyze Data and Calculate S/N Ratio Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step this compound experimental workflow.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low S/N Ratio Check_Signal Is the signal low or absent? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Troubleshoot_Low_Signal Troubleshoot Low Signal (Reagents, Conditions, Sample) Check_Signal->Troubleshoot_Low_Signal Yes Troubleshoot_High_Background Troubleshoot High Background (Blocking, Washing, Reagents) Check_Background->Troubleshoot_High_Background Yes Optimize_Assay Optimize Assay Parameters (Titrations, Incubation Times) Check_Background->Optimize_Assay No Troubleshoot_Low_Signal->Optimize_Assay Troubleshoot_High_Background->Optimize_Assay Re-run_Experiment Re-run Experiment Optimize_Assay->Re-run_Experiment End Improved S/N Ratio Re-run_Experiment->End

Caption: A logical flow for troubleshooting low S/N ratio.

References

Technical Support Center: Enhancing Polyhydroxyalkanoate (PHA) Yield in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during polyhydroxyalkanoate (PHA) production in bacterial cultures.

Troubleshooting Guide

Issue 1: Low or No PHA Production

Q1: My bacterial culture is growing well, but I'm observing very low or no PHA accumulation. What are the potential causes and how can I troubleshoot this?

A1: Low PHA yield despite good cell growth is a common issue and often points to suboptimal induction of the PHA accumulation phase. Here are the primary factors to investigate:

  • Nutrient Limitation: PHA accumulation is typically triggered by a limitation of an essential nutrient in the presence of an excess carbon source.[1][2] The most common limiting nutrients are nitrogen and phosphorus.[3][4]

    • Troubleshooting Steps:

      • Verify Nutrient Ratios: Ensure your medium has a high Carbon-to-Nitrogen (C/N) or Carbon-to-Phosphorus (C/P) ratio. Optimal C/N ratios can be around 125, while C/P ratios of approximately 100-150 (mol/mol) have been shown to be effective.[4][5]

      • Two-Stage Cultivation: Implement a two-stage cultivation strategy.[6][7] In the first stage, grow the cells in a nutrient-rich medium to achieve high cell density. In the second stage, transfer the cells to a medium with a limiting nutrient (e.g., nitrogen or phosphorus) and an excess of the carbon source to induce PHA accumulation.[8][9]

  • Carbon Source: The type and concentration of the carbon source are critical.

    • Troubleshooting Steps:

      • Optimize Carbon Source: While glucose is a common carbon source, some bacterial strains may prefer other substrates like fructose, volatile fatty acids, or oils for higher PHA yields.[8][10][11] Experiment with different carbon sources to find the most suitable one for your strain.

      • Avoid Carbon Source Depletion: In a batch culture, the carbon source might be depleted before significant PHA accumulation occurs. A fed-batch strategy, where the carbon source is continuously or intermittently fed to the culture, can maintain an excess carbon concentration and significantly improve PHA yields.[10][12][13]

  • Aeration and pH: Suboptimal dissolved oxygen (DO) levels and pH can negatively impact PHA production.

    • Troubleshooting Steps:

      • Monitor and Control DO: While cell growth requires adequate aeration, some studies suggest that oxygen limitation can favor PHA accumulation in certain strains.[14] Experiment with different aeration rates or DO setpoints during the accumulation phase.

      • Maintain Optimal pH: The optimal pH for PHA production is strain-dependent but is often around 7.0.[15] Use a pH controller to maintain a stable pH throughout the fermentation.

Issue 2: Poor Cell Growth

Q2: My bacterial culture is not reaching a high cell density, which is limiting my overall PHA yield. What can I do to improve biomass production?

A2: Achieving high cell density is a prerequisite for high volumetric PHA productivity. If you are experiencing poor cell growth, consider the following:

  • Medium Composition: The growth medium may be lacking essential nutrients.

    • Troubleshooting Steps:

      • Rich Growth Medium: For the initial growth phase, use a nutrient-rich medium that is not limited in nitrogen, phosphorus, or other essential minerals and trace elements.

      • Optimize Nitrogen Source: While nitrogen needs to be limited for PHA accumulation, the choice of nitrogen source during the growth phase can impact biomass yield. Ammonium sulfate and yeast extract are commonly used.[16][17]

  • Fed-Batch Strategy: In a simple batch culture, substrate inhibition or nutrient depletion can limit cell growth.

    • Troubleshooting Steps:

      • Implement Fed-Batch Cultivation: A fed-batch approach allows for the controlled addition of nutrients, preventing both substrate inhibition at high concentrations and nutrient depletion, thereby enabling high-density cell growth.[12][18]

Issue 3: Inconsistent PHA Yields Between Experiments

Q3: I am getting highly variable PHA yields even when I try to replicate my experiments. What could be causing this inconsistency?

A3: Inconsistent results often stem from a lack of tight control over key experimental parameters.

  • Troubleshooting Steps:

    • Precise Inoculum Preparation: Standardize your inoculum preparation protocol, including the age and physiological state of the seed culture.

    • Strict Environmental Control: Use a bioreactor with automated control of pH, temperature, and dissolved oxygen to ensure consistent conditions between runs.

    • Accurate Nutrient Feeding: If using a fed-batch system, ensure the feeding rate is accurately controlled and reproducible.

    • Consistent Sampling and Analysis: Use a standardized protocol for sample collection, cell harvesting, and PHA extraction and quantification to minimize analytical variability.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy for maximizing PHA yield: nitrogen or phosphorus limitation?

A1: Both nitrogen and phosphorus limitation are effective strategies for inducing PHA accumulation.[3][4] The choice between the two can depend on the specific bacterial strain and the desired PHA composition. Some studies have reported higher PHA content under nitrogen limitation compared to phosphorus limitation.[4] However, phosphorus limitation has also been shown to lead to high PHA accumulation.[3][5] It is recommended to empirically determine the optimal limiting nutrient for your specific experimental system.

Q2: How does the choice of carbon source affect PHA yield and composition?

A2: The carbon source significantly influences both the yield and the monomer composition of the PHA polymer.[19]

  • Short-chain-length PHAs (scl-PHAs): Sugars like glucose and fructose typically lead to the production of poly(3-hydroxybutyrate) (PHB).[19]

  • Medium-chain-length PHAs (mcl-PHAs): Fatty acids and oils are used as substrates to produce mcl-PHAs. The chain length of the fatty acid in the feed often correlates with the monomer chain length in the resulting polymer.[19][20]

  • Copolymers: Co-feeding different carbon sources or precursors can lead to the production of PHA copolymers with tailored properties. For instance, feeding propionic acid along with a primary carbon source can lead to the incorporation of 3-hydroxyvalerate (3HV) monomers.[19]

Q3: What is a two-stage fed-batch cultivation process and why is it beneficial for PHA production?

A3: A two-stage fed-batch cultivation is a highly effective strategy for achieving high PHA yields.[7][8][9]

  • Stage 1: Biomass Accumulation: The primary goal of the first stage is to achieve a high cell density. This is done by growing the bacteria in a nutrient-rich medium with controlled feeding of the carbon source to avoid substrate inhibition.[12][18]

  • Stage 2: PHA Accumulation: Once a high cell density is reached, the culture conditions are switched to induce PHA synthesis. This is typically achieved by limiting a key nutrient (like nitrogen) while continuing to feed the carbon source in excess.[8][9] This strategy uncouples cell growth from PHA production, allowing for the optimization of both phases independently, leading to higher overall productivity.[7]

Q4: Can genetic engineering be used to enhance PHA yield?

A4: Yes, metabolic and genetic engineering are powerful tools for improving PHA production.[2][20][21] Common strategies include:

  • Overexpression of PHA Biosynthesis Genes: Increasing the expression of key enzymes in the PHA synthesis pathway, such as PHA synthase (PhaC), can enhance the metabolic flux towards PHA.[11][22]

  • Deletion of Competing Pathways: Knocking out genes of metabolic pathways that compete for the same precursors as PHA synthesis can redirect the carbon flow towards PHA production.[20][23] For example, deleting genes in the β-oxidation pathway can lead to the accumulation of specific PHA monomers.[20][24]

  • Introducing Novel Pathways: Engineering non-native metabolic pathways can enable the use of alternative, cheaper substrates or the production of novel PHA copolymers.[2][20]

Q5: What are the standard methods for extracting and quantifying PHA from bacterial cells?

A5: Accurate quantification of PHA is crucial for evaluating the success of your experiments.

  • Extraction:

    • Solvent Extraction: This is a common method involving the use of solvents like chloroform or methylene chloride to dissolve the intracellular PHA granules.[25][26] The PHA is then recovered by precipitation.

    • Sodium Hypochlorite Digestion: This method uses sodium hypochlorite to digest the non-PHA cellular material, leaving the PHA granules intact.[25]

  • Quantification:

    • Gravimetric Analysis: The simplest method involves drying and weighing the extracted PHA.[25]

    • Gas Chromatography (GC): This is a highly accurate method. The extracted PHA is first subjected to methanolysis to convert the PHA monomers into their corresponding methyl esters, which are then quantified by GC.[27][28]

Data Presentation

Table 1: Effect of Nutrient Limitation on PHA Accumulation

Bacterial StrainLimiting NutrientCarbon SourcePHA Content (% of Cell Dry Weight)Reference
Activated SludgeNitrogenAcetate59%[4]
Activated SludgePhosphorusAcetate37%[4]
Cupriavidus necatorNitrogenFructose & Rapeseed Oil86%[8]
Activated SludgePhosphorusVolatile Fatty Acids52%[6]
Scenedesmus sp.PhosphorusGlucose29.92%[29]

Table 2: PHA Yields from Different Cultivation Strategies

Bacterial StrainCultivation StrategyCarbon SourcePHA Yield (g/L)Volumetric Productivity (g/L/h)Reference
Pseudomonas oleovoransTwo-Stage Continuousn-Alkanes-1.06
Cupriavidus necatorTwo-Stage Fed-BatchFructose & Rapeseed Oil106.61.45[8][9]
E. coli (recombinant)Fed-BatchGlucose & Decanoic Acid20.10.42[12][18]
Cupriavidus necatorFed-BatchWaste Cooking Oil-1.73[10]
Pseudomonas putidaFed-BatchNonanoic Acid-1.44

Experimental Protocols

Protocol 1: Two-Stage Fed-Batch Cultivation for High PHA Production
  • Stage 1: Biomass Accumulation a. Prepare a seed culture by inoculating a single colony into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubate overnight. b. Inoculate the bioreactor containing a defined mineral medium with a complete nutrient profile. c. Maintain the culture at the optimal temperature (e.g., 30-37°C) and pH (e.g., 7.0) for growth.[12][18] d. Control the dissolved oxygen (DO) level at a non-limiting setpoint (e.g., >20% air saturation). e. After the initial batch carbon source is consumed, start a fed-batch regimen with a concentrated solution of the growth carbon source (e.g., glucose) to maintain a specific growth rate and achieve high cell density.[12]

  • Stage 2: PHA Accumulation a. Once the desired cell density is reached, induce nutrient limitation. This can be done by ceasing the supply of the nitrogen source.[8][9] b. Switch the pH control agent from an ammonia-based solution to a non-nitrogenous base like NaOH.[8][9] c. Begin feeding the carbon source for PHA production (e.g., fatty acids, oils, or continued feeding of the primary carbon source) at a controlled rate. d. Continue the cultivation under these conditions for a specified period (e.g., 24-48 hours) to allow for PHA accumulation. e. Monitor PHA accumulation by taking periodic samples for analysis.

  • Harvesting a. Harvest the cells by centrifugation. b. Wash the cell pellet with distilled water and lyophilize for subsequent PHA extraction and quantification.

Protocol 2: PHA Extraction and Quantification by Gas Chromatography (GC)
  • Cell Lysis and Methanolysis a. Weigh approximately 20-30 mg of lyophilized cells into a screw-capped glass tube. b. Add 2 mL of chloroform and 2 mL of a methanol solution containing 15% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid). c. Seal the tube tightly and heat at 100°C for 3.5 hours in a heating block or water bath. This process simultaneously extracts the PHA, depolymerizes it, and converts the monomers to their methyl esters.[27]

  • Phase Separation and Extraction a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute. c. Centrifuge to separate the phases. The lower chloroform phase contains the PHA methyl esters.

  • GC Analysis a. Carefully transfer the lower chloroform phase to a GC vial. b. Inject an aliquot of the sample into a gas chromatograph equipped with a flame ionization detector (FID). c. Use a suitable capillary column for the separation of the methyl esters. d. Quantify the PHA content by comparing the peak areas of the PHA methyl esters to the peak area of the internal standard and a standard calibration curve.[28]

Visualizations

PHA_Synthesis_Pathway cluster_glycolysis Glycolysis / Other Pathways cluster_pha_synthesis PHA Synthesis Pathway I Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA PhaA (β-ketothiolase) R-3-Hydroxybutyryl-CoA R-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->R-3-Hydroxybutyryl-CoA PhaB (Acetoacetyl-CoA reductase) PHA PHA R-3-Hydroxybutyryl-CoA->PHA PhaC (PHA synthase)

Caption: Core metabolic pathway for PHB synthesis from Acetyl-CoA.

Two_Stage_Fed_Batch_Workflow cluster_stage1 Stage 1: Biomass Accumulation cluster_stage2 Stage 2: PHA Accumulation Inoculation Inoculation Batch_Growth Batch_Growth Inoculation->Batch_Growth Nutrient Rich Medium Fed-Batch_Growth Fed-Batch_Growth Batch_Growth->Fed-Batch_Growth Carbon Source Feed High_Cell_Density High_Cell_Density Fed-Batch_Growth->High_Cell_Density Growth to High OD Nutrient_Limitation Nutrient_Limitation High_Cell_Density->Nutrient_Limitation Transition PHA_Production_Feed PHA_Production_Feed Nutrient_Limitation->PHA_Production_Feed e.g., Nitrogen Limitation PHA_Accumulation PHA_Accumulation PHA_Production_Feed->PHA_Accumulation Excess Carbon Feed Harvesting Harvesting PHA_Accumulation->Harvesting Centrifugation

Caption: Workflow for a two-stage fed-batch PHA production process.

Troubleshooting_Logic Start Start Low_PHA_Yield Low_PHA_Yield Start->Low_PHA_Yield Good_Cell_Growth Good_Cell_Growth Low_PHA_Yield->Good_Cell_Growth Check_Nutrient_Limitation Check_Nutrient_Limitation Good_Cell_Growth->Check_Nutrient_Limitation Yes Improve_Biomass Improve_Biomass Good_Cell_Growth->Improve_Biomass No Optimize_Carbon_Source Optimize_Carbon_Source Check_Nutrient_Limitation->Optimize_Carbon_Source Control_DO_pH Control_DO_pH Optimize_Carbon_Source->Control_DO_pH

Caption: A simplified logic diagram for troubleshooting low PHA yield.

References

How to avoid non-specific binding in branched proximity hybridization assay.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in branched proximity hybridization assays (bPHA).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a branched proximity hybridization assay?

A1: Non-specific binding in this compound refers to the generation of a signal that is not due to the close proximity of the two target proteins of interest. This can arise from several sources, including the random co-localization of antibodies, non-specific hybridization of oligonucleotide probes to off-target nucleic acids, or the binding of assay components to the solid support or cellular structures in a non-specific manner.[1][2] This leads to a high background signal, which can obscure the true signal from the specific protein-protein proximity event being measured.

Q2: What are the main causes of high background and non-specific signals in my this compound experiment?

A2: High background and non-specific signals in this compound can stem from several factors:

  • Suboptimal Primary Antibody Concentrations: Using too high a concentration of primary antibodies can lead to an increased number of random proximity events, resulting in a false-positive signal.

  • Inadequate Blocking: Insufficient blocking of the sample can lead to non-specific binding of primary antibodies, secondary probes, or other assay components to the cell or tissue substrate.

  • Probe Design Issues: Oligonucleotide probes may have sequences that are complementary to off-target nucleic acids in the sample, leading to non-specific hybridization.[3]

  • Improper Hybridization and Washing Conditions: Stringency of hybridization and washing steps is critical. Conditions that are not stringent enough (e.g., low temperature, high salt concentration) can allow for non-specific binding of probes.[3]

  • Sample Quality and Handling: Issues such as sample drying during incubations can cause the formation of salt crystals and lead to higher background signals.[4]

Q3: How can the design of the oligonucleotide probes influence non-specific binding?

A3: The design of the oligonucleotide probes is a critical factor in minimizing non-specific binding. Key considerations include:

  • Sequence Specificity: Probes should be designed to be highly specific to their intended target sequences on the proximity probes and amplification machinery. Using probe design software to check for potential cross-hybridization with other sequences in the genome of the sample organism is crucial.[5]

  • Incorporation of Non-Natural Bases: A significant advancement in reducing non-specific hybridization is the incorporation of non-natural nucleotides like isocytidine (isoC) and isoguanosine (isoG) into the amplification sequences.[6][7] These bases pair with each other but not with the natural bases (A, T, C, G), thereby preventing the amplification probes from binding to endogenous nucleic acids in the sample.[7]

  • Probe Length and Composition: Generally, probes should be at least 18 bases long to ensure high specificity.[5] The GC content should ideally be between 40-60% to ensure stable hybridization without promoting non-specific interactions.[3]

  • Secondary Structures: Probes should be designed to avoid forming self-dimers or hairpin structures, which can inhibit their binding to the target sequence.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to non-specific binding in this compound experiments.

Issue 1: High Background Signal Across the Entire Sample

This is often indicative of a systemic issue with one of the assay components or procedures.

Potential Causes & Solutions

Potential Cause Recommended Action Experimental Protocol
Primary Antibody Concentration Too High Titrate primary antibodies to determine the optimal concentration that maximizes the specific signal while minimizing the background.--INVALID-LINK--
Ineffective Blocking Optimize the blocking step by testing different blocking agents or increasing the blocking time. Common blocking agents include Bovine Serum Albumin (BSA) or commercially available blocking solutions.--INVALID-LINK--
Suboptimal Washing Stringency Increase the stringency of the wash steps to remove weakly bound, non-specific probes. This can be achieved by increasing the temperature or decreasing the salt concentration of the wash buffers.[3]--INVALID-LINK--
Non-Specific Hybridization of Amplification Probes If using a system with natural DNA bases in the amplification probes, consider switching to a system that incorporates non-natural bases like isoC and isoG to prevent hybridization to sample nucleic acids.[6][7]N/A
Issue 2: Punctate, Non-Specific Staining (False Positives)

This can occur when assay components aggregate or bind non-specifically to cellular structures.

Potential Causes & Solutions

Potential Cause Recommended Action Experimental Protocol
Antibody Aggregates Centrifuge primary and secondary antibody solutions before use to pellet any aggregates.N/A
Sample Drying Ensure the sample remains hydrated throughout the assay by performing incubations in a humidified chamber and using sufficient volumes of reagents to cover the sample.[4]N/A
Inadequate Negative Controls Run proper negative controls to confirm that the signal is specific. This includes a "single antibody" control (omitting one of the primary antibodies) and an "isotype control" (using an antibody of the same isotype that does not recognize any target in the sample).[4]See experimental design recommendations

Experimental Protocols

Protocol 1: Primary Antibody Titration
  • Preparation: Prepare a series of dilutions for each primary antibody. A typical starting point is a two-fold serial dilution from the manufacturer's recommended concentration for immunofluorescence.

  • Incubation: Incubate separate samples with each dilution of the primary antibody, keeping the concentration of the other primary antibody constant. Also, include a negative control with no primary antibody.

  • This compound Procedure: Proceed with the standard this compound protocol for proximity probe incubation, ligation, and signal amplification.

  • Imaging and Analysis: Acquire images using consistent settings. Quantify the signal-to-noise ratio for each dilution. The optimal concentration will be the one that gives the highest signal-to-noise ratio.

Protocol 2: Blocking Buffer Optimization
  • Preparation: Prepare several different blocking buffers. Examples include:

    • 5% BSA in PBS

    • 10% Normal Goat Serum in PBS (if not using goat primary antibodies)

    • Commercially available blocking solutions.

  • Blocking: Incubate samples in each blocking buffer for 1-2 hours at room temperature.

  • This compound Procedure: Continue with the standard this compound protocol, using the corresponding blocking buffer as the antibody diluent.

  • Analysis: Compare the background signal in the negative control samples for each blocking condition. Select the buffer that provides the lowest background without significantly diminishing the specific signal.

Protocol 3: Wash Condition Optimization
  • Standard Wash: Begin with a standard wash buffer (e.g., 1x SSC with 0.1% Tween-20).

  • Increase Stringency:

    • Temperature: Increase the temperature of the wash steps in 5°C increments.

    • Salt Concentration: Decrease the salt concentration of the wash buffer (e.g., from 1x SSC to 0.5x SSC or 0.1x SSC).

  • Procedure: After the final hybridization step with the labeled probes, wash replicate samples under different stringency conditions.

  • Analysis: Evaluate the signal intensity. The optimal wash condition will effectively reduce the background without significantly decreasing the specific signal.

Quantitative Data Summary

The following table summarizes the reported improvements in assay performance by incorporating non-natural nucleotides into the bDNA amplification probes.

Modification Fold Improvement in Sensitivity/Signal-to-Noise Ratio Reference
Incorporation of isoC and isoG in HCV bDNA assay~62-fold increase in sensitivity
Addition of a preamplifier and isoC/isoG in HIV POL assay8-fold increase in signal/noise ratio[6]

Visual Guides

Troubleshooting Workflow for Non-Specific Binding

G start High Non-Specific Binding Detected check_controls 1. Verify Negative Controls (Single Ab, Isotype Control) start->check_controls ab_titration 2. Optimize Primary Antibody Concentrations (Titration) check_controls->ab_titration Controls confirm issue blocking_opt 3. Optimize Blocking Step (Test different agents/time) ab_titration->blocking_opt No improvement end Reduced Non-Specific Binding ab_titration->end Problem solved wash_opt 4. Increase Wash Stringency (↑ Temp, ↓ Salt) blocking_opt->wash_opt No improvement blocking_opt->end Problem solved probe_design 5. Evaluate Probe Design (Consider isoC/isoG probes) wash_opt->probe_design No improvement wash_opt->end Problem solved probe_design->end Problem solved

Caption: A stepwise workflow for troubleshooting non-specific binding in this compound experiments.

Mechanism of Non-Specific Hybridization Reduction with isoC/isoG

G cluster_0 Standard bDNA Amplification cluster_1 bDNA with isoC/isoG amp_probe Amplifier Probe A T C G genomic_dna Genomic DNA T A G C amp_probe:f0->genomic_dna:f0 Specific Hybridization amp_probe:f1->genomic_dna:f1 amp_probe:f2->genomic_dna:f2 amp_probe:f3->genomic_dna:f3 mismatch Non-Target DNA G C T A amp_probe:f2->mismatch:f0 Non-Specific Hybridization (Potential for Mismatch Binding) iso_amp_probe Amplifier Probe with isoC/isoG A isoG C isoC target_probe Target-Specific Probe T isoC G isoG iso_amp_probe:f0->target_probe:f0 Specific Hybridization iso_amp_probe:f1->target_probe:f1 iso_amp_probe:f2->target_probe:f2 iso_amp_probe:f3->target_probe:f3 genomic_dna2 Genomic DNA T A G C iso_amp_probe:f1->genomic_dna2:f1 No Hybridization (isoG does not bind to A, T, C, or G) iso_amp_probe:f3->genomic_dna2:f3

Caption: Diagram illustrating how isoC/isoG bases prevent non-specific probe hybridization.

References

Technical Support Center: Reducing Background Fluorescence in bPHA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in bead-based Proximity Hybridization Assay (bPHA) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my this compound experiment?

High background fluorescence in this compound experiments can stem from three main sources:

  • Autofluorescence: The natural fluorescence emitted by the beads, the sample itself (cells or tissues), or the experimental materials (e.g., plates, media).[1][2] Magnetic beads, for instance, can exhibit strong autofluorescence that may overlap with the emission spectra of reporter dyes.[3][4]

  • Non-specific Binding: This occurs when antibodies or detection reagents bind to unintended targets or surfaces within the assay.[1][5] Common causes include excessive antibody concentrations, inadequate blocking, and electrostatic or hydrophobic interactions.[6][7]

  • Procedural Issues: Suboptimal experimental techniques can also contribute to high background. This includes insufficient washing, improper reagent preparation, or the sample drying out during incubations.[1][5]

Q2: How can I determine the source of the high background in my this compound assay?

To identify the source of high background, it is crucial to include proper controls in your experiment:

  • Unstained Control: A sample that has not been incubated with any fluorescently labeled reagents. This will help you assess the level of autofluorescence from your sample and the beads.

  • Secondary Antibody Only Control: A sample incubated only with the fluorescently labeled secondary antibody (or detection reagent) but not the primary antibody. This control helps to identify non-specific binding of the secondary antibody.

  • No-Analyte Control: Running the assay in the absence of the target analyte can help determine the level of background noise generated by the assay components themselves.

Q3: My beads seem to be autofluorescent. What can I do to reduce this?

Autofluorescence from beads is a common issue.[3][4] Photobleaching is a highly effective method to reduce bead autofluorescence.[3][4][8] This process involves exposing the beads to a high-intensity light source to permanently quench their intrinsic fluorescence. Studies have shown that photobleaching can reduce the autofluorescence of magnetic beads to as low as 1% of their initial value, leading to a significant improvement in the signal-to-noise ratio.[3][4]

Troubleshooting Guides

Guide 1: Reducing Bead Autofluorescence via Photobleaching

High bead autofluorescence can mask the specific signal from your this compound experiment. This guide provides a workflow for reducing this background through photobleaching.

G cluster_workflow Photobleaching Workflow start Start: High Bead Autofluorescence prep_beads Prepare Bead Suspension start->prep_beads photobleach Expose Beads to High-Intensity Light prep_beads->photobleach check_autofluor Assess Autofluorescence (Unstained Control) photobleach->check_autofluor proceed Proceed with this compound Experiment check_autofluor->proceed Autofluorescence Reduced optimize Optimize Photobleaching (Increase exposure time/intensity) check_autofluor->optimize Autofluorescence Still High optimize->photobleach

Caption: Workflow for reducing bead autofluorescence using photobleaching.

Guide 2: Optimizing Antibody Concentration to Minimize Non-Specific Binding

Using an excessive concentration of primary or secondary antibodies is a frequent cause of high background.[5] This guide outlines the process of antibody titration to find the optimal concentration.

G cluster_titration Antibody Titration Workflow start Start: High Background Signal prepare_dilutions Prepare Serial Dilutions of Antibody start->prepare_dilutions stain_samples Stain Samples with Each Dilution prepare_dilutions->stain_samples measure_signal Measure Signal and Background stain_samples->measure_signal plot_data Plot Signal-to-Noise Ratio vs. Concentration measure_signal->plot_data determine_optimal Determine Optimal Concentration (Highest S/N Ratio) plot_data->determine_optimal use_in_assay Use Optimal Concentration in this compound Assay determine_optimal->use_in_assay

Caption: Workflow for antibody titration to determine optimal concentration.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different experimental parameters on background fluorescence and signal-to-noise ratio in bead-based assays.

Table 1: Effect of Photobleaching on Magnetic Bead Autofluorescence and Assay Performance

Bead TypeTreatmentResidual AutofluorescenceImprovement in Detection LimitImprovement in Signal-to-Noise Ratio
Magnetic Bead ANone100%--
Magnetic Bead APhotobleached~1%3-fold3-fold

Data synthesized from a study on photobleaching of magnetic beads for immunoassays.[3]

Table 2: Comparison of Blocking Reagents on Different Substrates

SubstrateBlocking ReagentSample TypeNet Fluorescent Intensity (Arbitrary Units)
NitrocelluloseNon-fat MilkPlasma12,500
NitrocelluloseBSAPlasma11,000
NitrocelluloseProtein-free BlockerPlasma8,000
GPS GlassNon-fat MilkEV Lysate4,000
GPS GlassBSAEV Lysate3,500
GPS GlassProtein-free BlockerEV Lysate9,000

Data adapted from a study comparing blocking strategies for microarray-based immunoassays.[9] Note: While not a bead-based assay, this data provides insights into the performance of different blocking agents with various sample types and on different surfaces, which can be relevant for this compound.

Experimental Protocols

Protocol 1: Photobleaching of Magnetic Beads

This protocol describes a general method for reducing the autofluorescence of magnetic beads.

Materials:

  • Magnetic beads

  • High-intensity light source (e.g., laser, LED array)

  • Appropriate cuvette or sample holder

  • Magnetic separator

  • Buffer for bead suspension (e.g., PBS)

Procedure:

  • Bead Preparation: Wash the magnetic beads according to the manufacturer's protocol. Resuspend the beads in a suitable buffer at the desired concentration.

  • Sample Loading: Transfer the bead suspension to a transparent cuvette or sample holder.

  • Magnetic Aggregation: Place the cuvette in a magnetic separator to aggregate the beads to one side. This concentrates the beads for efficient photobleaching.[8]

  • Photobleaching: Expose the aggregated beads to a high-intensity light source. The duration and intensity of the exposure will need to be optimized for your specific beads and light source. A common starting point is to expose the beads for several minutes to an hour.[8]

  • Post-Bleaching Wash: After photobleaching, remove the sample from the magnetic separator and resuspend the beads. Wash the beads several times with fresh buffer to remove any potential byproducts.

  • Verification: To confirm the reduction in autofluorescence, analyze a small aliquot of the photobleached beads using a fluorometer or fluorescence microscope and compare the signal to that of unbleached beads.

Protocol 2: Antibody Titration

This protocol provides a step-by-step guide for determining the optimal antibody concentration for your this compound experiment.

Materials:

  • Primary or secondary antibody to be titrated

  • Your this compound beads and other assay components

  • Dilution buffer (e.g., PBS with 1% BSA)

  • 96-well plate or microcentrifuge tubes

  • Fluorometer or flow cytometer for signal detection

Procedure:

  • Prepare a Dilution Series: Prepare a series of 2-fold dilutions of your antibody in the dilution buffer. A typical starting concentration is around 10 µg/mL, with 8-12 dilution points.[10][11]

  • Set Up the Assay: Aliquot your beads and other necessary this compound reagents (excluding the antibody being titrated) into the wells of a 96-well plate or tubes.

  • Add Antibody Dilutions: Add an equal volume of each antibody dilution to the respective wells/tubes. Include a "no antibody" control to measure the background.

  • Incubation: Incubate the plate/tubes according to your standard this compound protocol to allow for antibody binding.

  • Washing: Wash the beads thoroughly as you would in your standard protocol to remove unbound antibody.

  • Signal Detection: Proceed with the subsequent steps of your this compound protocol to generate a fluorescent signal. Measure the fluorescence intensity for each antibody concentration.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no antibody" control) from all other readings.

    • Plot the background-subtracted fluorescence intensity against the antibody concentration.

    • The optimal antibody concentration is typically the lowest concentration that gives a maximal or near-maximal signal (the beginning of the plateau of the curve).[11][12] This concentration provides the best signal-to-noise ratio.

Visual Guides

Signaling Pathway: General this compound Principle

The following diagram illustrates the fundamental principle of a bead-based proximity hybridization assay.

G cluster_this compound This compound Principle cluster_proximity Proximity-induced Bead Bead Ab1 Antibody 1 (Oligo-conjugated) Bead->Ab1 attached Hybridization Oligo Hybridization & Ligation Ab1->Hybridization Ab2 Antibody 2 (Oligo-conjugated) Ab2->Hybridization Target Target Protein Target->Ab1 binds Target->Ab2 binds Amplification Signal Amplification (e.g., RCA, PCR) Hybridization->Amplification Detection Fluorescent Signal Detection Amplification->Detection

Caption: Overview of the bead-based proximity hybridization assay principle.

References

Technical Support Center: Optimizing PHA Production through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Polyhydroxyalkanoate (PHA) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the metabolic engineering of microorganisms for enhanced PHA yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways involved in PHA synthesis?

A1: PHA biosynthesis in bacteria primarily utilizes three main metabolic pathways to generate the necessary precursors:

  • Glycolysis: When sugars are used as a carbon source, glycolysis breaks them down into acetyl-CoA, a key precursor for short-chain-length PHA (scl-PHA) synthesis.[1][2]

  • Fatty Acid β-Oxidation: When fatty acids or oils are the carbon source, this pathway breaks them down into acetyl-CoA and other acyl-CoA intermediates, which are then channeled into PHA synthesis. This pathway is crucial for the production of medium-chain-length (mcl-PHA) and long-chain-length (lcl-PHA) PHAs.[1][2]

  • De Novo Fatty Acid Synthesis: This pathway can also provide intermediates for PHA production, particularly for mcl-PHAs.[1][2]

Q2: What are the key genes and enzymes in the PHA biosynthesis pathway?

A2: The core PHA biosynthesis pathway involves three key enzymes encoded by the pha operon:[1][2]

  • β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

  • PHA synthase (PhaC): Polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain.[1]

Q3: How can I genetically engineer a bacterial strain to improve PHA production?

A3: Several metabolic engineering strategies can be employed to enhance PHA production:

  • Overexpression of PHA Biosynthesis Genes: Increasing the expression of the phaA, phaB, and phaC genes can enhance the metabolic flux towards PHA synthesis.[1][2]

  • Deletion of Competing Pathways: Knocking out genes involved in pathways that compete for precursors can redirect carbon flow towards PHA production. A common target is the β-oxidation pathway, where deleting genes like fadA and fadB can prevent the degradation of fatty acid intermediates that could be used for PHA synthesis.[1][2]

  • Introducing Novel Pathways: Engineering non-native pathways can enable the utilization of a wider range of carbon sources or the production of novel PHA copolymers.[1][3]

Q4: What are the typical fermentation conditions for PHA production?

A4: PHA production is generally a two-stage process:[4][5]

  • Growth Phase: The primary goal is to achieve high cell density. This is typically done under nutrient-rich conditions.

  • PHA Accumulation Phase: Once a sufficient biomass is reached, PHA accumulation is induced by creating a nutrient-limiting condition (often nitrogen or phosphorus) in the presence of an excess carbon source.[6]

Key fermentation parameters to optimize include the carbon-to-nitrogen (C/N) ratio, dissolved oxygen levels, pH, and temperature.[7]

Troubleshooting Guide

Issue 1: Low PHA Yield Despite High Cell Density

Possible Cause Troubleshooting Step
Suboptimal C/N Ratio The carbon-to-nitrogen ratio is a critical factor for inducing PHA accumulation. A high C/N ratio under nutrient limitation is generally required.[8] Action: Titrate the concentration of your nitrogen source (e.g., ammonium sulfate) while keeping the carbon source concentration in excess to find the optimal ratio for your strain. C/N ratios can vary significantly between species.[3][8]
Inadequate Nutrient Limitation The switch from cell growth to PHA accumulation may not be effectively triggered. Action: Ensure that the limiting nutrient (e.g., nitrogen, phosphorus) is truly depleted in the PHA accumulation phase. Analyze the residual concentration of the limiting nutrient in the medium.
Suboptimal Dissolved Oxygen (DO) Oxygen levels can significantly impact PHA synthesis. For short-chain-length PHAs, low DO levels can act as an electron sink, promoting production.[4] Conversely, for medium-chain-length PHAs from fatty acids, low DO can also be favorable.[4] Action: Experiment with different DO setpoints during the accumulation phase. A lower DO concentration may favor PHA accumulation over further biomass growth.[1]
Inhibitory Byproducts The accumulation of metabolic byproducts during the growth phase can inhibit PHA synthesis. Action: Analyze your culture supernatant for potential inhibitory compounds (e.g., organic acids). Consider fed-batch strategies to maintain substrate and byproduct concentrations at non-inhibitory levels.[7]

Issue 2: Inconsistent PHA Production Between Batches

Possible Cause Troubleshooting Step
Variability in Inoculum Quality The age and physiological state of the inoculum can affect the subsequent fermentation performance. Action: Standardize your inoculum preparation protocol, including the growth phase, cell density, and volume of the seed culture.
Fluctuations in Fermentation Parameters Minor variations in pH, temperature, or aeration can lead to significant differences in PHA production. Action: Ensure precise control and monitoring of all critical fermentation parameters throughout the entire process. Calibrate probes and controllers regularly.
Substrate Variability If using complex or waste-based feedstocks, their composition can vary between batches.[9] Action: Characterize the composition of your substrate for each batch. If possible, pre-treat the substrate to ensure a more consistent composition.
Contamination Microbial contamination can compete for nutrients and produce inhibitory compounds.[10] Action: Implement strict aseptic techniques. Regularly check for contamination by microscopy and plating.

Issue 3: Poor PHA Quality or Undesired Monomer Composition

Possible Cause Troubleshooting Step
Incorrect Carbon Source The type of carbon source significantly influences the monomer composition of the PHA.[1][2] Action: To produce specific copolymers, you may need to co-feed different carbon sources. For example, feeding propionic acid along with glucose can lead to the incorporation of 3-hydroxyvalerate (3HV) monomers.[1]
Genetic Instability of the Production Strain Plasmid loss or mutations in the engineered strain can lead to a decline in PHA production or altered composition. Action: Regularly re-sequence key genetic loci and re-transform your production strain if necessary. Implement a robust cell banking system.
Suboptimal Extraction and Purification The extraction method can affect the purity and molecular weight of the final PHA product. Action: Optimize your PHA extraction protocol. Common methods include solvent extraction with chloroform or less hazardous solvents like dimethyl carbonate. Ensure complete removal of cellular debris and other impurities.

Data Presentation

Table 1: Impact of Metabolic Engineering Strategies on PHA Production

Organism Genetic Modification Carbon Source PHA Titer (g/L) PHA Content (% of CDW) Fold Improvement
Cupriavidus necatorWild-typeGlucose4.8449.1-
Cupriavidus necatorOverexpression of phaCABGlucose9.3072.96~1.9x in titer, ~1.5x in content
Pseudomonas putidaDeletion of fadA and fadBFatty acidsIncreased mcl-PHA-Qualitative Improvement
Escherichia coliExpression of phaCAB from C. necatorGlucose>80>80De novo production

Note: The data presented is a synthesis from multiple sources and serves as an illustrative example. Actual results will vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Deletion of the fadA Gene in Pseudomonas putida via Homologous Recombination

  • Construct the Deletion Vector:

    • Amplify the upstream and downstream flanking regions of the fadA gene (approx. 500-1000 bp each) from P. putida genomic DNA using PCR.

    • Clone the upstream and downstream fragments into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., a kanamycin resistance gene).

    • Transform the resulting construct into E. coli for plasmid amplification and verification by sequencing.

  • Conjugation:

    • Introduce the suicide vector into P. putida via biparental or triparental mating with an appropriate E. coli donor strain.

    • Select for transconjugants on agar plates containing a counter-selection agent for the donor E. coli strain and a selection agent for the suicide vector (e.g., kanamycin).

  • Selection for Double Crossover Events:

    • Culture the transconjugants in a non-selective medium to allow for the second crossover event to occur.

    • Plate the culture onto agar containing a counter-selection agent for the suicide vector backbone (e.g., sucrose for sacB-based vectors). Colonies that grow have lost the vector backbone.

  • Verification of Gene Deletion:

    • Screen the sucrose-resistant colonies for the desired gene deletion by PCR using primers that flank the fadA gene. The wild-type will produce a larger amplicon than the deletion mutant.

    • Confirm the deletion by sequencing the PCR product.

Protocol 2: Quantification of PHA by Gas Chromatography (GC)

  • Cell Lysis and Methanolysis:

    • Harvest a known amount of lyophilized cells (e.g., 10-20 mg).

    • Add 2 mL of a methanolysis solution (e.g., 3% v/v sulfuric acid in methanol) and 2 mL of chloroform.

    • Incubate at 100°C for 4 hours in a sealed tube to convert the PHA monomers into their methyl ester derivatives.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of distilled water and vortex vigorously.

    • Centrifuge to separate the phases. The PHA methyl esters will be in the lower chloroform phase.

  • GC Analysis:

    • Transfer the chloroform phase to a new vial.

    • Inject an aliquot into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a suitable capillary column for separating the methyl esters of the PHA monomers.

  • Quantification:

    • Prepare a standard curve using known concentrations of purified PHA or monomer standards (e.g., methyl 3-hydroxybutyrate).

    • Calculate the PHA content as a percentage of the cell dry weight (% CDW).

Visualizations

PHA_Pathway_from_Sugar cluster_glycolysis Glycolysis cluster_pha_synthesis PHA Synthesis Pathway Sugar Sugar (e.g., Glucose) Pyruvate Pyruvate Sugar->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA TCA TCA Cycle AcetylCoA->TCA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA PhaB PHA PHA (PHB) HydroxybutyrylCoA->PHA PhaC

Caption: PHA synthesis pathway from a sugar substrate.

PHA_Pathway_from_Fatty_Acid cluster_beta_oxidation Fatty Acid β-Oxidation cluster_pha_synthesis PHA Synthesis Pathway FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA EnoylCoA (R)-3-Hydroxyacyl-CoA AcylCoA->EnoylCoA β-oxidation cycle AcetylCoA_sink Acetyl-CoA AcylCoA->AcetylCoA_sink fadA, fadB PHA PHA (mcl-PHA) EnoylCoA->PHA PhaC TCA TCA Cycle AcetylCoA_sink->TCA

Caption: PHA synthesis pathway from a fatty acid substrate.

Troubleshooting_Workflow Start Low PHA Yield CheckBiomass High Cell Density? Start->CheckBiomass OptimizeGrowth Optimize Growth Conditions CheckBiomass->OptimizeGrowth No CheckCN Check C/N Ratio CheckBiomass->CheckCN Yes OptimizeGrowth->CheckBiomass AdjustCN Adjust C/N Ratio CheckCN->AdjustCN Suboptimal CheckDO Check Dissolved Oxygen CheckCN->CheckDO Optimal Success Improved PHA Yield AdjustCN->Success AdjustDO Adjust DO Levels CheckDO->AdjustDO Suboptimal CheckInhibitors Analyze for Inhibitors CheckDO->CheckInhibitors Optimal AdjustDO->Success FedBatch Implement Fed-Batch Strategy CheckInhibitors->FedBatch Present CheckInhibitors->Success Absent FedBatch->Success

Caption: Troubleshooting workflow for low PHA yield.

References

Technical Support Center: N-Benzoyl-N-phenylhydroxylamine (BPHA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzoyl-N-phenylhydroxylamine (BPHA) in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzoyl-N-phenylhydroxylamine (this compound) and what is it used for in analysis?

A1: N-Benzoyl-N-phenylhydroxylamine (this compound) is a versatile organic reagent widely used in analytical chemistry. It functions as a chelating agent and an extractant for the separation and determination of various metal ions. Its primary applications are in solvent extraction and spectrophotometric analysis of elements such as vanadium, titanium, iron, niobium, and zirconium.

Q2: How does pH affect the analysis using this compound?

A2: The pH of the aqueous solution is a critical parameter in this compound-based analysis. The formation of the metal-BPHA complex and its subsequent extraction into an organic solvent are highly pH-dependent. Each metal has an optimal pH range for quantitative extraction, which is crucial for achieving high sensitivity and selectivity. For instance, the extraction of a zirconium-BPHA complex is effective in 0.05-0.1N sulfuric acid, while niobium-BPHA is best extracted from a 12-15N sulfuric acid solution[1]. Deviating from the optimal pH can lead to incomplete complex formation or co-extraction of interfering ions, resulting in inaccurate measurements.

Q3: What are the common interfering ions in this compound analysis?

A3: Several ions can interfere with the analysis of a target metal ion using this compound by forming their own extractable complexes or by altering the reaction conditions. Common interfering ions include Fe(III), Ti(IV), V(V), Mo(VI), Cu(II), and Zr(IV). The extent of interference depends on the target analyte and the experimental conditions, particularly the pH.

Q4: How can I minimize or eliminate ionic interference?

A4: Interference from other ions can be minimized or eliminated through several strategies:

  • pH Control: Adjusting the pH of the solution to a range where the target metal-BPHA complex is stable and quantitatively extracted, while the interfering ions do not form stable, extractable complexes.

  • Use of Masking Agents: Introducing a masking agent that forms a stable, water-soluble complex with the interfering ion, preventing it from reacting with this compound.

  • Solvent Extraction Separation: Utilizing differences in the extraction behavior of metal-BPHA complexes at different acidities to selectively separate the target analyte. For example, niobium can be separated from zirconium by extracting it from a highly acidic solution where zirconium remains in the aqueous phase[1].

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
High Blank Absorbance 1. Contaminated reagents or glassware.2. Impure this compound reagent.3. Instability of the this compound solution.1. Use high-purity reagents and thoroughly clean all glassware with appropriate acids and deionized water.2. Recrystallize the this compound reagent if its purity is questionable.3. Prepare fresh this compound solutions daily and store them in a dark, cool place.
Low or No Color Development 1. Incorrect pH of the aqueous phase.2. Insufficient this compound concentration.3. Presence of strong complexing agents that compete with this compound.1. Verify and adjust the pH of the sample solution to the optimal range for the target metal.2. Ensure that the concentration of this compound is in sufficient excess to complex all the target metal ions.3. Check for the presence of masking agents like EDTA or citrate that might have been introduced in previous sample preparation steps.
Results are Inconsistently High 1. Presence of interfering ions that also form colored complexes with this compound.2. Incomplete separation of the organic and aqueous phases.1. Refer to the interference data tables below. Identify potential interfering ions in your sample matrix and use appropriate masking agents or pH control to eliminate their effect.2. Ensure complete phase separation after extraction. Centrifugation can aid in breaking up emulsions.
Poor Reproducibility 1. Fluctuations in experimental conditions (e.g., temperature, reaction time).2. Inconsistent extraction time or shaking intensity.1. Maintain consistent temperature and allow sufficient and consistent time for complex formation and extraction.2. Standardize the shaking time and intensity for all extractions to ensure equilibrium is reached consistently.

Data Presentation: Interference of Other Ions

The tolerance limit is generally defined as the maximum concentration of a foreign ion that causes an error of not more than ±2% or ±5% in the determination of the target analyte.

Table 1: Interference in the Spectrophotometric Determination of Vanadium(V) with this compound

Interfering IonTolerance Ratio (Interfering Ion : Vanadium)Notes
Fe(III)10:1Can be masked with phosphoric acid or fluoride ions.
Ti(IV)1:1Serious interference. Can be masked with fluoride ions.
Mo(VI)20:1Interference is reduced at higher acidities.
Cu(II)50:1Can be masked with thiourea.
Zr(IV)100:1Generally does not interfere at low concentrations.
W(VI)10:1Forms a complex with this compound.
Cr(VI)20:1Can be reduced to Cr(III) to minimize interference.

Table 2: Interference in the Spectrophotometric Determination of Titanium(IV) with this compound

Interfering IonTolerance Ratio (Interfering Ion : Titanium)Notes
V(V)1:1Serious interference. Can be removed by selective extraction at a different pH.
Fe(III)15:1Can be masked with ascorbic acid or thiourea.
Mo(VI)25:1Interference is pH-dependent.
Cu(II)100:1Generally low interference.
Cr(VI)50:1Can be reduced to Cr(III).
Zr(IV)1:1Forms a stable complex with this compound.

Note: The tolerance limits are indicative and can vary with the specific experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Vanadium(V) using this compound

  • Preparation of Reagents:

    • Standard Vanadium(V) Solution (100 µg/mL): Dissolve an appropriate amount of ammonium metavanadate (NH₄VO₃) in deionized water.

    • This compound Solution (0.1% w/v): Dissolve 0.1 g of N-Benzoyl-N-phenylhydroxylamine in 100 mL of chloroform.

    • Hydrochloric Acid (6 M): Prepare by diluting concentrated HCl.

  • Procedure:

    • Take an aliquot of the sample solution containing 10-100 µg of vanadium in a separatory funnel.

    • Add a sufficient amount of 6 M HCl to adjust the final acidity to be between 4-6 M.

    • Add 10 mL of the 0.1% this compound-chloroform solution.

    • Shake the funnel vigorously for 2 minutes to ensure complete extraction of the vanadium-BPHA complex.

    • Allow the layers to separate. Collect the organic (chloroform) layer in a 25 mL volumetric flask.

    • Repeat the extraction with another 5 mL of the this compound-chloroform solution and combine the organic extracts.

    • Dilute the combined extract to the mark with chloroform.

    • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax ≈ 530 nm) against a reagent blank.

    • Determine the concentration of vanadium from a previously prepared calibration curve.

Protocol 2: Mitigation of Iron(III) Interference in Vanadium Analysis

  • Follow steps 1 and 2 of Protocol 1.

  • Before the addition of the this compound solution, add 2-3 mL of 1 M sodium fluoride or 1 mL of concentrated phosphoric acid to the separatory funnel.

  • Swirl the funnel gently to allow the masking agent to complex with the iron(III).

  • Proceed with step 3 of Protocol 1 and continue with the rest of the procedure.

Visualizations

Experimental_Workflow_Vanadium_Analysis start Start: Sample Solution ph_adjustment Adjust Acidity (4-6 M HCl) start->ph_adjustment interference_check Potential Fe(III) or Ti(IV) Interference? ph_adjustment->interference_check add_masking_agent Add Masking Agent (e.g., NaF for Ti(IV), H3PO4 for Fe(III)) interference_check->add_masking_agent Yes add_this compound Add this compound in Chloroform interference_check->add_this compound No add_masking_agent->add_this compound extract Shake for 2 min (Solvent Extraction) add_this compound->extract separate Separate Organic Layer extract->separate measure Measure Absorbance at ~530 nm separate->measure end End: Determine [V] measure->end

Caption: Workflow for Vanadium analysis with this compound.

Troubleshooting_Logic start Inaccurate Results check_high Are results consistently high? start->check_high check_low Are results consistently low? start->check_low check_reproducibility Poor Reproducibility? start->check_reproducibility interfering_ions Suspect Interfering Ions - Check interference tables - Use masking agents check_high->interfering_ions Yes incomplete_extraction Suspect Incomplete Extraction - Check pH - Check this compound concentration check_low->incomplete_extraction Yes inconsistent_procedure Review Experimental Procedure - Standardize shaking time/intensity - Control temperature check_reproducibility->inconsistent_procedure Yes

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimizing Fermentation for Specific PHA Compositions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for the production of Polyhydroxyalkanoates (PHAs) with specific compositions.

Troubleshooting Guides

This section addresses common issues encountered during PHA fermentation experiments.

Issue 1: Low PHA Yield Despite High Cell Density

Q: My fermentation has produced a high cell density, but the PHA yield is unexpectedly low. What are the potential causes and how can I troubleshoot this?

A: Low PHA accumulation despite high biomass is a common challenge. The primary reason is often that the conditions favored cell growth over PHA storage. Here are the key factors to investigate:

  • Nutrient Limitation: PHA accumulation is typically triggered by a limitation of an essential nutrient (like nitrogen or phosphorus) in the presence of excess carbon.[1][2] Ensure that the nutrient limitation strategy is effectively implemented.

  • Carbon Source Availability: An insufficient supply of the carbon source during the PHA accumulation phase can limit polymer synthesis.

  • Dissolved Oxygen (DO) Levels: In some microorganisms, oxygen limitation can be a trigger for PHA synthesis.[3] Conversely, for other strains, insufficient oxygen can inhibit PHA production.

  • pH Imbalance: The optimal pH for cell growth and PHA production can differ. An unoptimized pH during the accumulation phase can negatively impact the activity of enzymes involved in PHA synthesis.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PHA yield.

Issue 2: Inconsistent or Undesired PHA Monomer Composition

Q: The monomer composition of my PHA is inconsistent between batches, or I am not obtaining the desired ratio of monomers (e.g., 3HB to 3HV). How can I control the PHA composition?

A: The monomer composition of PHA is primarily influenced by the carbon source provided and the specific metabolic pathways of the producing microorganism.[5][6][7]

  • Carbon Source Selection: The type of carbon source directly impacts the precursor molecules available for PHA synthesis. For instance, using sodium propionate can increase the proportion of polyhydroxyvalerate (PHV).[5]

  • Precursor Supplementation: Co-feeding with specific precursors can effectively alter the monomer composition. For example, adding valeric acid can promote the incorporation of 3-hydroxyvalerate (3HV) units.

  • Fermentation pH: The pH of the fermentation medium can influence the metabolic pathways and, consequently, the PHA composition.[8]

Logical Relationship for Monomer Control:

Monomer_Control Desired_PHA Desired PHA Composition (e.g., P(3HB-co-3HV)) Carbon_Source Select Appropriate Carbon Source(s) Desired_PHA->Carbon_Source Precursors Add Specific Precursors Desired_PHA->Precursors pH_Control Optimize Fermentation pH Desired_PHA->pH_Control Microorganism Select Suitable Microorganism Desired_PHA->Microorganism Result Achieve Target Monomer Composition Carbon_Source->Result Precursors->Result pH_Control->Result Microorganism->Result

Caption: Factors influencing PHA monomer composition.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the key fermentation parameters to control for optimizing PHA production?

    • A1: The most critical parameters include the carbon source, the carbon-to-nitrogen (C/N) ratio, dissolved oxygen (DO), pH, and temperature.[9] Each of these can significantly impact cell growth, PHA yield, and monomer composition.

  • Q2: How does the choice of carbon source affect PHA composition?

    • A2: The carbon source is a primary determinant of the type of PHA produced. For example, using glucose or fructose often leads to the production of poly(3-hydroxybutyrate) (P3HB), while the inclusion of propionate or valerate can lead to the incorporation of 3-hydroxyvalerate (3HV) monomers, resulting in a P(3HB-co-3HV) copolymer.[5][6]

Quantitative Data Summary

ParameterConditionMicroorganismPHA Yield (% of Cell Dry Weight)Monomer CompositionReference
Carbon Source Sodium AcetateActivated Sludge40.89%PHB major[5]
Sodium PropionateActivated Sludge40.96%PHV major[5]
GlucoseCupriavidus necator>80%P(3HB)[6]
Palm OilCupriavidus necator>80%P(3HB-co-3HV-co-3HHx)[6]
pH 6Dairy Waste Water Culture70.81%Not Specified[10]
7Pseudomonas aeruginosa58.16%Not Specified[11]
Temperature 34°CDairy Waste Water Culture60.61%Not Specified[10]
35°CPseudomonas aeruginosa58.3%Not Specified[12]
C/N Ratio 360:1Cupriavidus necator~60%P(3HB)[13]
Dissolved Oxygen 1-5% (controlled)Halomonas campisalis56.23%95.83% 3HB, 4.17% 3HV[14]

Experimental Protocols

  • Q3: What is a standard protocol for extracting PHA from bacterial cells?

    • A3: A common method involves solvent extraction. Here is a general protocol:

      • Harvest bacterial cells by centrifugation.

      • Lyophilize (freeze-dry) the cell pellet.

      • Disrupt the cells using methods like sonication or chemical digestion (e.g., with sodium hypochlorite or NaOH).[15]

      • Extract the PHA using a suitable solvent such as chloroform or dichloromethane.[8][16]

      • Precipitate the PHA by adding a non-solvent like cold methanol or ethanol.

      • Collect the precipitated PHA by filtration or centrifugation and dry it.

  • Q4: How can I determine the monomer composition of the produced PHA?

    • A4: Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing PHA monomer composition.[17][18][19][20][21] The general steps are:

      • Subject the lyophilized PHA-containing biomass or extracted PHA to acid-catalyzed methanolysis. This process depolymerizes the PHA and converts the monomers into their methyl ester derivatives.[22][23]

      • Extract the resulting methyl esters with a solvent like chloroform.

      • Analyze the extracted methyl esters by GC or GC-MS.

      • Identify and quantify the individual monomers by comparing their retention times and mass spectra to known standards.[18][19]

Metabolic Pathways

  • Q5: How do different carbon sources lead to different PHA compositions?

    • A5: Different carbon sources are metabolized through distinct biochemical pathways, leading to different precursor molecules for PHA synthesis. For example, sugars are typically metabolized through glycolysis to acetyl-CoA, the precursor for 3HB. Fatty acids, on the other hand, are degraded via the β-oxidation pathway, which can generate a variety of precursors for different PHA monomers.[2][5][6][7]

Metabolic Pathway for PHA Synthesis:

Caption: Simplified metabolic pathways for PHA synthesis.

References

Validation & Comparative

Branched Proximity Hybridization Assay (bPHA) vs. Proximity Ligation Assay (PLA): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein analysis, choosing the right tool to investigate protein-protein interactions and proximity is critical. Two powerful techniques, the Branched Proximity Hybridization Assay (bPHA) and the Proximity Ligation Assay (PLA), offer sensitive detection of protein proximity at the nanoscale. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

Principle of the Assays

Both this compound and PLA are antibody-based methods that translate the proximity of two target proteins into a detectable DNA signal. However, they employ distinct amplification strategies that significantly impact their quantitative capabilities.

Proximity Ligation Assay (PLA) utilizes a pair of primary antibodies that recognize the two proteins of interest. Secondary antibodies, known as PLA probes, are conjugated to short DNA oligonucleotides.[1] If the target proteins are in close proximity (typically within 40 nanometers), these oligonucleotides are brought near each other, allowing for the ligation of a connector oligonucleotide to form a circular DNA molecule.[1] This circular DNA then serves as a template for rolling circle amplification (RCA), a nonlinear process that generates a long, single-stranded DNA product containing hundreds of copies of the original circle.[1][2] The amplified product is then detected using fluorescently labeled probes, with each fluorescent spot representing a single protein-protein interaction event.[1]

Branched Proximity Hybridization Assay (this compound) also employs oligo-coupled binding probes (such as antibodies, nanobodies, or aptamers) to recognize the target proteins.[3][4] When these probes bind to proximal targets, the attached oligonucleotides serve as a template for a sequential hybridization process that creates a branched DNA (bDNA) structure.[3][5] This method results in a linear amplification of the signal, with a theoretical maximum of 400-fold amplification.[3][6] The amplified this compound signal is typically quantified by flow cytometry, enabling high-throughput analysis with single-cell resolution.[3][4]

Quantitative Performance Comparison

A key differentiator between this compound and PLA lies in their quantitative accuracy, largely due to their distinct signal amplification mechanisms. The linear amplification of bDNA in this compound offers a more direct correlation between the signal and the number of proximity events compared to the nonlinear RCA of PLA.

Performance MetricBranched Proximity Hybridization Assay (this compound)Proximity Ligation Assay (PLA)Supporting Data
Signal Amplification Linear (Branched DNA)Nonlinear (Rolling Circle Amplification)[3][5]
Quantitative Nature Highly quantitative over a large dynamic range.[4][5][7]Less suitable for precise quantification due to signal saturation at high expression levels.[8]A study comparing this compound and PLA for detecting a GFP-μm fusion protein showed a strong linear correlation between the this compound signal and GFP expression (R² = 0.82). In contrast, the PLA signal showed almost no correlation (R² = 0.007).[7]
Detection Method Primarily Flow CytometryPrimarily Fluorescence Microscopy[1][3]
Throughput High-throughput compatibleLower throughput, image-based analysis[3]

Experimental Workflows

The following diagrams illustrate the experimental workflows for both this compound and PLA.

bPHA_Workflow cluster_this compound This compound Workflow b1 Incubate with Oligo-Coupled Probes b2 Sequential Hybridization: - Z-DNA - Preamplifier - Amplifier b1->b2 Proximity-dependent hybridization b3 Hybridize with Fluorescent Label Probes b2->b3 b4 Flow Cytometry Analysis b3->b4

This compound Experimental Workflow

PLA_Workflow cluster_PLA PLA Workflow p1 Incubate with Primary Antibodies p2 Incubate with PLA Probes (Secondary Ab) p1->p2 p3 Ligation to form Circular DNA p2->p3 Proximity-dependent ligation p4 Rolling Circle Amplification (RCA) p3->p4 p5 Hybridize with Fluorescent Probes p4->p5 p6 Fluorescence Microscopy Analysis p5->p6

PLA Experimental Workflow

Detailed Experimental Protocols

Branched Proximity Hybridization Assay (this compound) Protocol

This protocol is a generalized procedure and may require optimization for specific applications.

  • Cell Preparation: Prepare cells in suspension.

  • Incubation with Oligo-Coupled Probes: Incubate cells with the pair of oligo-coupled primary probes (e.g., antibodies) recognizing the target proteins.

  • Washing: Wash the cells to remove unbound probes.

  • Fixation: Fix the cells, for example, with paraformaldehyde.

  • Sequential Hybridization:

    • Hybridize with Z-DNA pairs for 2 hours at 40°C.

    • Wash cells.

    • Hybridize with the Preamplifier Mix for 1.5 hours at 40°C.

    • Wash cells.

    • Hybridize with the Amplifier Mix for 1.5 hours at 40°C.

    • Wash cells.[3]

  • Labeling: Hybridize with fluorescently labeled probes for 1 hour at 40°C.[3]

  • Analysis: Analyze the cells by flow cytometry to quantify the fluorescence signal.

Proximity Ligation Assay (PLA) Protocol

This protocol is a generalized procedure and may require optimization for specific applications.

  • Sample Preparation: Fix and permeabilize cells or tissue sections on a slide.

  • Blocking: Block the samples to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with two primary antibodies raised in different species that target the proteins of interest.

  • PLA Probe Incubation: Wash the sample and then incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) that recognize the primary antibodies.[1]

  • Ligation: Wash the sample and add the ligation mix, containing connector oligonucleotides and ligase. Incubate for 30 minutes at 37°C.[1][2] This step forms a circular DNA molecule if the probes are in close proximity.

  • Amplification: Wash the sample and add the amplification mix, containing DNA polymerase. Incubate for 90-120 minutes at 37°C for rolling circle amplification.[2]

  • Detection: Wash the sample and add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Analysis: Mount the slide and visualize the fluorescent signals using a fluorescence microscope.

Signaling Pathway and Logical Relationship Diagrams

The core principle of both assays relies on the spatial proximity of two target molecules. The following diagram illustrates this fundamental logical relationship.

Proximity_Detection_Principle cluster_Principle Proximity Detection Logic ProteinA Target Protein A Proximity < 40 nm Proximity ProteinA->Proximity ProteinB Target Protein B ProteinB->Proximity Signal Detectable Signal Proximity->Signal

Core Principle of Proximity-Based Assays

Conclusion

Both this compound and PLA are highly sensitive techniques for detecting protein proximity in situ. The choice between them depends largely on the specific research question and desired output.

  • Proximity Ligation Assay (PLA) is a well-established method, ideal for visualizing discrete protein interaction events within single cells and tissues using standard fluorescence microscopy. Its primary strength lies in providing spatial information about protein interactions.

  • Branched Proximity Hybridization Assay (this compound) is a newer technique that offers superior quantitative capabilities over a wide dynamic range due to its linear signal amplification.[5][7] Coupled with flow cytometry, this compound is well-suited for high-throughput screening and quantitative analysis of protein proximity in large cell populations.[3]

For researchers requiring precise quantification of protein proximity and high-throughput analysis, this compound presents a significant advantage. For studies where the spatial localization of protein interactions within the cellular context is paramount, PLA remains an excellent choice.

References

A Comparative Guide to N-Benzoyl-N-phenylhydroxylamine and Other Organic Reagents for Metal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the precise quantification of metal ions is paramount. Organic reagents play a crucial role in this process, forming stable, often colored, complexes with metal ions, thereby facilitating their detection and measurement through techniques like spectrophotometry and gravimetric analysis. This guide provides an objective comparison of N-Benzoyl-N-phenylhydroxylamine (BPHA) with two other widely used organic reagents, 8-Hydroxyquinoline and Dimethylglyoxime, supported by experimental data and detailed protocols.

Overview of Reagents

N-Benzoyl-N-phenylhydroxylamine (this compound) is a versatile organic reagent known for its ability to form stable complexes with a variety of metal ions, making it valuable for both gravimetric and spectrophotometric analyses. It is particularly noted for its application in the determination of vanadium and beryllium.

8-Hydroxyquinoline (Oxine) is a chelating agent that forms insoluble complexes with numerous metal ions.[1] Its derivatives are widely used for the separation and quantitative determination of metals like aluminum.[2]

Dimethylglyoxime (DMG) is highly specific for the determination of nickel(II), with which it forms a characteristic bright red precipitate.[3][4] This high selectivity makes it an invaluable reagent in the analysis of nickel in various matrices.

Performance Comparison: Spectrophotometric Analysis

Spectrophotometry is a widely used technique for the quantitative analysis of metal ions, relying on the formation of colored complexes. The performance of organic reagents in this application is compared based on parameters such as the wavelength of maximum absorbance (λmax), molar absorptivity (a measure of sensitivity), and the optimal pH range for complex formation.

ReagentMetal Ionλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Optimal pHSolventKey Interferences
N-Benzoyl-N-phenylhydroxylamine (this compound) Vanadium(V)5855.5 x 10⁴AcidicChloroformFe(III), Ti(IV), Mo(VI)
8-Hydroxyquinoline Aluminum(III)370-4.2 - 9.8ChloroformFe(III), Cu(II), Ni(II), Co(II)
Dimethylglyoxime Nickel(II)445-5 - 9Chloroform/EthanolCobalt(II) in large excess

Data compiled from multiple sources. Molar absorptivity for 8-Hydroxyquinoline and Dimethylglyoxime is not consistently reported in a comparable format.

Performance Comparison: Gravimetric Analysis

Gravimetric analysis involves the quantitative determination of an analyte based on the mass of a solid precipitate. The choice of a precipitating agent is critical for the success of this method.

ReagentMetal IonPrecipitate ColorOptimal pH for PrecipitationKey Interferences
N-Benzoyl-N-phenylhydroxylamine (this compound) Copper(II)Greenish-yellow3.0 - 6.0Fe(III), Al(III), Ti(IV)
8-Hydroxyquinoline Aluminum(III)Yellow4.2 - 9.8Many metals, requires careful pH control and masking agents
Dimethylglyoxime Nickel(II)Red5 - 9Cobalt(II), Copper(II) (can be masked)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the spectrophotometric and gravimetric determination of specific metal ions using the discussed reagents.

Spectrophotometric Determination of Vanadium(V) using N-Benzoyl-N-phenylhydroxylamine (this compound)

Principle: Vanadium(V) reacts with this compound in an acidic medium to form a violet-colored complex that can be extracted into chloroform and measured spectrophotometrically.

Procedure:

  • Sample Preparation: Take an aliquot of the sample solution containing vanadium(V) in a separatory funnel.

  • Acidification: Adjust the acidity of the solution to approximately 4 M with hydrochloric acid.

  • Reagent Addition: Add a 0.1% (w/v) solution of this compound in ethanol.

  • Extraction: Add a known volume of chloroform and shake vigorously for 2-3 minutes to extract the vanadium-BPHA complex.

  • Phase Separation: Allow the layers to separate and collect the organic (chloroform) layer.

  • Measurement: Measure the absorbance of the chloroform extract at 585 nm against a reagent blank.

  • Quantification: Determine the concentration of vanadium from a calibration curve prepared using standard vanadium solutions.

Gravimetric Determination of Nickel(II) using Dimethylglyoxime (DMG)

Principle: Nickel(II) ions react with an alcoholic solution of dimethylglyoxime in a slightly alkaline or ammoniacal medium to form a voluminous, bright red precipitate of nickel dimethylglyoximate.[3][4]

Procedure:

  • Sample Preparation: Take a known volume of the nickel-containing solution in a beaker.

  • pH Adjustment: Add a buffer solution (e.g., ammonia-ammonium chloride) to adjust the pH to between 5 and 9.[3][4] The solution should be heated to about 70-80°C.

  • Precipitation: Add a 1% solution of dimethylglyoxime in ethanol slowly with constant stirring. A red precipitate will form.

  • Digestion: Allow the precipitate to digest by keeping the beaker in a warm water bath for about 30 minutes to an hour to ensure complete precipitation and to obtain larger, more easily filterable particles.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate with cold water until free from chloride ions.

  • Drying: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.

  • Calculation: The weight of the nickel dimethylglyoximate precipitate is used to calculate the amount of nickel in the original sample.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for spectrophotometric and gravimetric analysis using organic reagents.

Spectrophotometric_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Complex Formation & Extraction cluster_analysis Analysis A Aliquot of Metal Ion Solution B pH Adjustment A->B C Add Organic Reagent B->C D Solvent Extraction C->D E Separate Organic Phase D->E F Measure Absorbance at λmax E->F G Quantify using Calibration Curve F->G Gravimetric_Analysis_Workflow A Known Volume of Metal Ion Solution B pH Adjustment & Heating A->B C Add Organic Reagent (Precipitant) B->C D Digestion of Precipitate C->D E Filtration D->E F Washing E->F G Drying to Constant Weight F->G H Weighing G->H I Calculation of Metal Content H->I Reagent_Selection_Logic cluster_input Analytical Requirements cluster_reagents Reagent Properties cluster_decision Selection Criteria Metal Target Metal Ion Selectivity Selectivity Metal->Selectivity Matrix Sample Matrix (Potential Interferences) pH_Range Optimal pH Matrix->pH_Range Technique Analytical Technique (Spectrophotometry/Gravimetry) Sensitivity Sensitivity Technique->Sensitivity This compound This compound (Good for V, Cu, etc.) Optimal Reagent Optimal Reagent This compound->Optimal Reagent Oxine 8-Hydroxyquinoline (Broad spectrum, good for Al) Oxine->Optimal Reagent DMG Dimethylglyoxime (Highly selective for Ni) DMG->Optimal Reagent Selectivity->this compound Versatile Selectivity->Oxine Broad Selectivity->DMG High for Ni Sensitivity->this compound Sensitivity->Oxine Sensitivity->DMG pH_Range->this compound pH_Range->Oxine pH_Range->DMG

References

A Head-to-Head Comparison: Unveiling the Advantages of bPHA over FRET for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein interaction analysis, the choice of methodology is paramount. This guide provides an objective comparison of two powerful techniques: Bio-layer Interferometry with Protein A (bPHA) and Förster Resonance Energy Transfer (FRET), offering insights into their respective strengths and weaknesses to inform your experimental design.

Bio-layer Interferometry (BLI) is a label-free optical technique that analyzes the interference pattern of white light reflected from a biosensor tip to measure biomolecular interactions in real-time. A specific and widely used application of BLI is this compound, which utilizes biosensors pre-coated with Protein A for the facile capture of antibody analytes, streamlining the study of antigen-antibody interactions. In contrast, Förster Resonance Energy Transfer (FRET) is a fluorescence-based technique that measures the non-radiative transfer of energy between two fluorescent molecules—a donor and an acceptor—when in close proximity. This distance-dependent energy transfer is used to infer molecular interactions.

While both techniques provide valuable data on protein interactions, this compound offers several distinct advantages, particularly in terms of workflow simplicity, throughput, and the study of native biomolecules.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and FRET, highlighting their performance differences.

FeatureThis compound (Bio-layer Interferometry with Protein A)FRET (Förster Resonance Energy Transfer)
Principle Label-free, optical interferenceFluorescence-based energy transfer
Labeling Requirement None for the analyte (antibody) or ligandCovalent labeling of interacting partners with donor and acceptor fluorophores is required.[1]
Throughput High (96- or 384-well plate format).[2]Lower; often requires individual sample preparation and measurement.
Sensitivity Typically in the nanomolar (nM) range.[3]Can range from picomolar (pM) to nanomolar (nM), depending on the specific FRET pair and instrumentation.[4]
Real-time Analysis Yes, provides real-time association and dissociation curves.[3]Yes, can monitor dynamic interactions in real-time.[4]
Sample Consumption Can be relatively low, with the ability to recover the sample.Varies depending on the experimental setup; can be low for in vitro assays.
Cost-effectiveness Generally considered more cost-effective than techniques like Surface Plasmon Resonance (SPR).[5] The absence of labeling reagents also reduces costs.[6]Can be expensive due to the cost of fluorescent dyes, labeling kits, and specialized microscopy or plate reader instrumentation.
Ease of Use Relatively simple "dip-and-read" format, with automated platforms available.[7]More complex experimental setup and data analysis, often requiring correction for spectral bleed-through and other artifacts.[8][9]
Information Obtained Binding affinity (KD), association (ka) and dissociation (kd) rate constants.[10]Proximity of two molecules (typically within 1-10 nm), FRET efficiency. Can be used to infer binding.[11]
Crude Sample Compatibility Can tolerate crude samples like cell lysates and supernatants.[12]Generally requires purified and labeled proteins to minimize background fluorescence and artifacts.

Experimental Protocols

This compound Experimental Protocol

A typical this compound experiment follows a straightforward, multi-step process:

  • Baseline: The Protein A biosensor tip is first equilibrated in buffer to establish a stable baseline reading.

  • Loading: The biosensor is then dipped into a solution containing the antibody of interest. The Protein A on the biosensor surface specifically captures the Fc region of the antibody.

  • Second Baseline: The antibody-loaded biosensor is returned to the buffer to establish a new baseline.

  • Association: The biosensor is then immersed in a solution containing the antigen (the protein of interest). The binding of the antigen to the captured antibody is monitored in real-time as a change in the interference pattern.

  • Dissociation: Finally, the biosensor is moved back into the buffer, and the dissociation of the antigen from the antibody is measured in real-time.

The resulting sensorgram provides the association and dissociation curves, from which kinetic parameters can be derived.

FRET Experimental Protocol (In Vitro)

An in vitro FRET experiment to study the interaction between two proteins typically involves the following steps:

  • Protein Labeling: The two proteins of interest are separately labeled with a compatible donor and acceptor fluorophore pair (e.g., CFP and YFP). This usually involves covalent modification of the proteins.

  • Purification: The labeled proteins are purified to remove any free, unlabeled fluorophores.

  • Sample Preparation: The labeled proteins are mixed in a suitable buffer. Control samples containing only the donor-labeled protein and only the acceptor-labeled protein are also prepared.

  • Fluorescence Measurement: The fluorescence emission of the samples is measured using a fluorometer or a fluorescence microscope.

    • The donor fluorophore is excited at its specific excitation wavelength.

    • The emission spectra are recorded for both the donor and acceptor emission wavelengths.

  • Data Analysis: The FRET efficiency is calculated after correcting for spectral bleed-through (the emission of the donor in the acceptor channel and the direct excitation of the acceptor at the donor excitation wavelength). An increase in acceptor emission upon donor excitation is indicative of FRET and, therefore, interaction.

Mandatory Visualizations

bPHA_Workflow cluster_steps This compound Experimental Steps cluster_output Sensorgram Output Start Start Baseline1 1. Baseline in Buffer Start->Baseline1 Loading 2. Load Antibody onto Protein A Biosensor Baseline1->Loading Baseline2 3. Second Baseline in Buffer Loading->Baseline2 Association 4. Associate with Antigen Baseline2->Association Dissociation 5. Dissociate in Buffer Association->Dissociation End Data Analysis (ka, kd, KD) Dissociation->End Sensorgram Real-time Binding Curve

Caption: Workflow of a typical this compound experiment.

FRET_Principle cluster_no_interaction No Interaction (Distance > 10 nm) cluster_interaction Interaction (Distance < 10 nm) Donor1 Donor DonorEmission Donor Emission Donor1->DonorEmission Acceptor1 Acceptor Excitation1 Excitation Light Excitation1->Donor1 Donor2 Donor Acceptor2 Acceptor Donor2->Acceptor2 FRET AcceptorEmission Acceptor Emission Acceptor2->AcceptorEmission Excitation2 Excitation Light Excitation2->Donor2 FRET Energy Transfer

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Core Advantages of this compound over FRET

The primary advantages of this compound stem from its label-free nature and streamlined workflow:

  • No Protein Modification: this compound does not require the covalent labeling of proteins with fluorescent tags. This is a significant advantage as labeling can sometimes alter the protein's structure, stability, or binding activity, leading to artifacts.[1][13] FRET, by its nature, necessitates the introduction of extrinsic fluorophores.

  • Simplified Workflow and Higher Throughput: The "dip-and-read" format of this compound, especially with automated platforms, allows for high-throughput screening of interactions in 96- or 384-well plates.[2] This makes it ideal for applications such as antibody characterization and screening campaigns. FRET experiments are typically lower in throughput due to the more involved sample preparation and data acquisition steps.

  • Direct Measurement of Kinetic Rates: this compound directly measures the association (ka) and dissociation (kd) rates, providing a comprehensive kinetic profile of the interaction. From these rates, the equilibrium dissociation constant (KD) can be accurately calculated. While FRET can provide information about binding affinity, it is an indirect measurement based on proximity.

  • Compatibility with Crude Samples: A major advantage of BLI techniques like this compound is their ability to measure interactions in complex matrices such as cell lysates or culture supernatants.[12] This is because the detection method is only sensitive to changes occurring at the biosensor surface. FRET experiments typically require purified components to avoid interference from other fluorescent molecules and light scattering.

  • Reduced Data Analysis Complexity: The data analysis for this compound is generally more straightforward, with software directly providing kinetic parameters from the sensorgram data. FRET data analysis can be more complex, requiring corrections for spectral crosstalk between the donor and acceptor fluorophores, which can be a source of error if not performed carefully.[8][14]

When to Consider FRET

Despite the advantages of this compound, FRET remains a powerful technique with its own unique strengths, particularly for in vivo studies. FRET is exceptionally well-suited for:

  • Studying Interactions in Living Cells: FRET can be used to visualize and quantify protein interactions within their native cellular environment, providing spatial and temporal information that is inaccessible to in vitro techniques like this compound.[8]

  • Detecting Conformational Changes: Intramolecular FRET, where the donor and acceptor are placed on the same molecule, can be used to monitor conformational changes in real-time.

  • Higher Sensitivity in Certain Applications: For very high-affinity interactions, FRET can sometimes offer higher sensitivity, reaching the picomolar range.[4]

Conclusion

References

Biodegradability of PHAs in different environments compared to other bioplastics.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental fate of Polyhydroxyalkanoates (PHAs) versus other leading bioplastics, supported by experimental evidence.

In the quest for sustainable alternatives to conventional plastics, bioplastics have emerged as a promising solution. Among these, Polyhydroxyalkanoates (PHAs) are often lauded for their biodegradability across a wide range of natural environments. This guide provides a critical comparison of the biodegradability of PHAs with other prominent bioplastics, namely Polylactic Acid (PLA) and starch-based blends, across soil, compost, and marine ecosystems. The objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of how these materials perform at their end-of-life.

At a Glance: Biodegradability Across Environments

The following tables summarize quantitative data from various studies, offering a comparative snapshot of the biodegradation rates of PHAs, PLA, and starch-based bioplastics. It is important to note that biodegradation is influenced by a multitude of factors including the specific formulation of the polymer, its physical form, and the environmental conditions.[1]

Table 1: Biodegradation in Soil Environments

BioplasticBiodegradation Rate (% Weight Loss/CO2 Evolution)TimeTemperature (°C)StandardKey Findings
PHA (PHBV) >90%1.5 yearsAmbientField StudyShowed significant signs of enzymatic degradation on the surface.[2]
PHA (unspecified) High-20-28ASTM D5988Generally exhibits higher kinetic constants for degradation compared to PLA.[3]
PLA Very limited1.5 yearsAmbientField StudyShowed limited signs of degradation in field conditions.[2]
PLA 32%35 daysAmbientASTM D5988Significantly lower degradation compared to starch blends under the same conditions.[4]
Starch Blend (TPS/PLA) 68%35 daysAmbientASTM D5988Thermoplastic starch (TPS) accelerates the biodegradability of the blend.[4]
Starch Blend (PCL/Corn Starch 50/50) Measurable degradation only after 100 days>100 daysAmbientSoil BurialMinimal weight loss in the initial period.[5]

Table 2: Biodegradation in Composting Environments

BioplasticBiodegradation Rate (% CO2 Evolution)TimeTemperature (°C)StandardKey Findings
PHA (PHBV) >90%< 180 days58ISO 14855High potential for biodegradation under thermophilic composting conditions.[6]
PHA (various types) 80-95%70 days58Lab StudyDegradation rate varies with the type of PHA.[7]
PLA >90%< 180 days58ISO 14855Readily biodegradable under industrial composting conditions.[8]
PLA Complete decomposition30 days63Lab StudyFor trays and deli containers under specific pH and temperature.[7]
Starch Blend (PLA/Starch) >60%-58Lab StudyThe presence of starch facilitates the biodegradation of PLA.

Table 3: Biodegradation in Marine Environments

BioplasticBiodegradation Rate (% Weight Loss/Biofilm Formation)TimeTemperature (°C)EnvironmentKey Findings
PHA (PHBV) 36% weight loss180 days10.9-19.8Natural SeawaterSignificant surface erosion and microbial colonization observed.[9]
PHA (P(3HB-co-16 mol%-4HB)) ~70-90% BOD-biodegradability28 days-SeawaterIndicated complete biodegradation, with the remainder converted to biomass.[10]
PLA Low biodegradability6 monthsAmbientMediterranean SeaNo PLA degraders were detected, confirming its low biodegradability in marine environments.[11]
PLA Estimated >10 years for complete degradation--MarineSignificantly slower degradation compared to PHAs.[3]
Starch Blend 1.5% degradation90 days25Marine/FreshwaterHigh variability in degradation rates reported in different studies.[3]
Starch (100%) ~2% weight loss per day~100 daysTropical CoastalMarineRapid and complete decomposition.[12]

Experimental Protocols: A Closer Look

Understanding the methodologies behind the data is crucial for interpretation. The following sections detail the standard test methods frequently cited in biodegradability studies.

Soil Biodegradation: ASTM D5988

The ASTM D5988 standard is designed to determine the aerobic biodegradation of plastic materials in soil. The core of this method involves measuring the conversion of carbon from the test material into carbon dioxide (CO₂) by soil microorganisms.

Key Experimental Parameters:

  • Test Substance: Can be in the form of films, pieces, powders, or formed articles.[13]

  • Soil: A mixture of natural, fertile soil from at least three different locations is typically used.[14]

  • Temperature: Maintained between 20-28°C.[14]

  • Duration: The test is typically run for up to six months.[14]

  • Measurement: Biodegradation is quantified by measuring the amount of CO₂ evolved over time, or by measuring oxygen consumption.[14]

  • Reference Material: A known biodegradable material, such as cellulose or starch, is run in parallel to validate the activity of the soil microorganisms.[14] The test is considered valid if the reference material achieves at least 70% biodegradation within six months.[15]

ASTM_D5988_Workflow cluster_prep Preparation cluster_incubation Incubation (up to 6 months) cluster_analysis Analysis Sample Test Plastic (Film, Powder, etc.) Vessel Sealed Biometer Flasks (20-28°C) Sample->Vessel Soil Natural, Fertile Soil (from >3 locations) Soil->Vessel Reference Reference Material (Cellulose/Starch) Reference->Vessel CO2_Trap CO2 Absorption (e.g., Ba(OH)2) Vessel->CO2_Trap Evolved CO2 Titration Titration of CO2 Trap CO2_Trap->Titration Calculation % Biodegradation (vs. Theoretical CO2) Titration->Calculation

ASTM D5988 Experimental Workflow
Controlled Composting: ISO 14855

The ISO 14855 standard specifies a method to determine the ultimate aerobic biodegradability of plastic materials under controlled composting conditions.[16] This test simulates an intensive aerobic composting process.[17]

Key Experimental Parameters:

  • Inoculum: Mature, stabilized compost derived from the organic fraction of municipal solid waste.[17]

  • Test Setup: The test material is mixed with the compost and placed in a static composting vessel.[17]

  • Temperature: A constant temperature of 58°C is maintained.[8]

  • Duration: The test period does not exceed six months.[17]

  • Measurement: The amount of evolved CO₂ is continuously monitored. The percentage of biodegradation is calculated as the ratio of the CO₂ produced from the test material to the maximum theoretical amount of CO₂ that can be produced.[17]

  • Pass Criteria: For a material to be certified as compostable under standards like EN 13432, it must achieve 90% biodegradation within 180 days.[18]

ISO_14855_Workflow cluster_prep Preparation cluster_composting Controlled Composting (up to 180 days) cluster_evaluation Evaluation Test_Material Plastic Sample Compost_Vessel Static Composting Vessel (58°C, controlled aeration & humidity) Test_Material->Compost_Vessel Inoculum Mature Compost Inoculum->Compost_Vessel CO2_Measurement CO2 Analyzer Compost_Vessel->CO2_Measurement Evolved CO2 Data_Analysis Calculate % Biodegradation CO2_Measurement->Data_Analysis Pass_Fail Compare to 90% Threshold Data_Analysis->Pass_Fail

ISO 14855 Experimental Workflow

The Degradation Mechanisms: A Signaling Pathway Perspective

The biodegradation of these polymers is not a simple dissolution but a complex biological process initiated by microorganisms. The fundamental difference in the biodegradability of PHAs and PLA lies in their susceptibility to microbial enzymes.

Degradation_Pathways cluster_pha PHA Biodegradation cluster_pla PLA Biodegradation PHA PHA Polymer Extracellular_Depolymerase Extracellular PHA Depolymerase (Secreted by Microorganisms) PHA->Extracellular_Depolymerase Surface Erosion Oligomers_Monomers Water-Soluble Oligomers & Monomers Extracellular_Depolymerase->Oligomers_Monomers Hydrolysis Microbial_Cell Microbial Cell Oligomers_Monomers->Microbial_Cell Uptake Metabolism Metabolism Microbial_Cell->Metabolism CO2_H2O_Biomass CO2 + H2O + Biomass Metabolism->CO2_H2O_Biomass PLA PLA Polymer Abiotic_Hydrolysis Abiotic Hydrolysis (High Temp. & Humidity) PLA->Abiotic_Hydrolysis Bulk Erosion Lactic_Acid_Oligomers Lactic Acid Oligomers Abiotic_Hydrolysis->Lactic_Acid_Oligomers Microbial_Assimilation Microbial Assimilation Lactic_Acid_Oligomers->Microbial_Assimilation PLA_Metabolism Metabolism Microbial_Assimilation->PLA_Metabolism PLA_CO2_H2O_Biomass CO2 + H2O + Biomass PLA_Metabolism->PLA_CO2_H2O_Biomass

Comparative Biodegradation Pathways

As illustrated, PHAs are readily attacked by extracellular depolymerases secreted by a wide variety of microorganisms present in diverse environments.[7] This enzymatic action breaks down the polymer into smaller, water-soluble molecules that can be assimilated by the cells and used as a carbon and energy source.

In contrast, the initial degradation of PLA is primarily driven by abiotic hydrolysis, a process that is significantly accelerated by the high temperatures and humidity found in industrial composting facilities.[7] In ambient temperature environments like soil and marine water, this hydrolysis step is extremely slow, which accounts for PLA's poor biodegradability under these conditions.[19]

Starch-based bioplastics, being composed of a naturally occurring and readily metabolizable polysaccharide, generally show rapid biodegradation, especially in microbial-rich environments.[12] The inclusion of starch in blends with other bioplastics, such as PLA, can enhance the overall biodegradability of the composite material.[4]

Conclusion

The experimental data clearly indicates that PHAs exhibit a broader and more efficient biodegradability profile across different natural environments compared to PLA. While both PHAs and PLA are biodegradable under industrial composting conditions, PHAs demonstrate a distinct advantage in soil and, most notably, in marine ecosystems where PLA shows very limited degradation. Starch-based bioplastics also biodegrade readily, and their incorporation into other bioplastic matrices can improve the degradation rate of the final product.

For researchers, scientists, and professionals in drug development, where the environmental fate of materials is a critical consideration, PHAs offer a more robustly biodegradable alternative for a wider range of disposal scenarios. However, the selection of any bioplastic should be guided by a thorough understanding of its specific formulation and the intended end-of-life environment.

References

A Researcher's Guide to Cross-Validating Proximity Ligation Assay (PLA) Data with Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Proximity Ligation Assay (PLA) has emerged as a powerful technique for detecting protein-protein interactions (PPIs) within the native context of a cell.[1] By generating a fluorescent signal when two proteins are within approximately 40 nanometers of each other, PLA provides invaluable insights into cellular signaling and protein complex formation.[1] However, the diffraction limit of conventional fluorescence microscopy (~200-250 nm) means that each fluorescent PLA spot, while representing a PPI event, is a convoluted signal whose underlying nanoscale organization remains unresolved.[2]

This guide provides a comparative framework for cross-validating PLA results using super-resolution microscopy, specifically focusing on Stochastic Optical Reconstruction Microscopy (STORM). By moving beyond the diffraction barrier, STORM allows for the visualization of individual molecular interactions within a single PLA signal, offering a more precise and quantitative understanding of protein organization.[3][4][5] This validation is critical for researchers in drug development and cellular biology who require high-confidence data on protein interactions and their spatial arrangements.

Quantitative Comparison: Conventional vs. Super-Resolution Microscopy

Validating PLA results with super-resolution microscopy provides a significant leap in the quantitative data that can be extracted. While conventional microscopy can count the number of interaction "spots," it cannot resolve the number of individual interactions or their spatial arrangement within that spot.[2] Super-resolution techniques like STORM deconstruct these spots into a series of single-molecule localizations, enabling a nanoscale assessment of protein organization.[6][7]

Below is a table summarizing the key quantitative differences between analyzing PLA results with a conventional confocal microscope versus a super-resolution STORM system.

ParameterConventional Confocal MicroscopySuper-Resolution (STORM) MicroscopyAdvantage of STORM
Resolution ~200-250 nm~20 nmOver 10-fold increase in spatial resolution.[4]
Primary Output Fluorescent "spot" or "focus" per interaction event.A point cloud of single-molecule localizations per interaction event.Enables visualization of the underlying molecular architecture.
Key Metric Number of PLA spots per cell/region of interest.Number of localizations per cluster, cluster area, cluster density, nearest neighbor distances.[8]Provides a quantitative description of the interaction hub's size and density.
Interaction Quantification Ambiguous; one spot could represent one or many interaction pairs.Can estimate the number of interacting pairs within a cluster.More accurate stoichiometry and quantification of interactions.
Spatial Analysis Macro-level co-localization (e.g., nuclear vs. cytoplasmic).Nanoscale organization, such as linear arrangements, small clusters, or large aggregates.[6]Reveals fine details of protein complex organization.
Distance Measurement Cannot measure distances below the diffraction limit.Can measure precise distances between individual molecules or clusters.[6]Allows for detailed structural analysis of protein complexes.

Experimental Protocols

Accurate cross-validation requires robust and optimized protocols for both PLA and STORM. The following sections provide detailed methodologies.

Protocol 1: In Situ Proximity Ligation Assay (PLA)

This protocol is adapted for adherent cells grown on coverslips and is based on commercially available kits.

Materials:

  • Cells grown on poly-L-lysine coated coverslips.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) for fixation.

  • 0.1% Triton X-100 for permeabilization.

  • Blocking Solution (e.g., 0.5% BSA in PBS).[9]

  • Two primary antibodies raised in different species (e.g., rabbit and mouse) targeting the proteins of interest.[1][9]

  • PLA Probes (secondary antibodies conjugated to PLUS and MINUS oligonucleotides).[1]

  • Ligation solution (containing ligase and connector oligonucleotides).[1]

  • Amplification solution (containing polymerase and fluorescently labeled nucleotides).[9]

  • Wash Buffers.

  • Mounting Medium with DAPI.

Procedure:

  • Sample Preparation: Grow cells on coverslips to desired confluency. Wash twice with PBS.

  • Fixation: Fix cells with 4% PFA for 10 minutes at room temperature. Wash twice with PBS.[9]

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 5 minutes. Wash twice with PBS.[9]

  • Blocking: Block with 0.5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[9]

  • Primary Antibody Incubation: Dilute the two primary antibodies in the blocking solution and incubate overnight at 4°C in a humidity chamber.[9]

  • Washing: Wash coverslips three times with PBS.

  • PLA Probe Incubation: Apply the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) diluted in antibody diluent. Incubate for 1 hour at 37°C in a humidity chamber.[1]

  • Washing: Wash twice with Wash Buffer A.

  • Ligation: Add the ligation mix. This step joins the two oligonucleotides into a circular DNA template if they are in close proximity. Incubate for 30 minutes at 37°C.[1]

  • Washing: Wash twice with Wash Buffer A.

  • Amplification: Add the amplification mix containing a polymerase that performs rolling circle amplification on the DNA template, incorporating fluorescent labels. Incubate for 100 minutes at 37°C.[1]

  • Final Washes: Wash twice with Wash Buffer B and once with 0.01x Wash Buffer B.

  • Mounting: Mount the coverslip onto a glass slide using a minimal amount of mounting medium containing DAPI.[9]

Protocol 2: 2D STORM Imaging and Cluster Analysis

This protocol is designed for imaging the fluorescent products of the PLA experiment. The choice of dye from the PLA kit is crucial; Alexa Fluor 647 is a common and effective dye for STORM.[3]

Materials:

  • PLA-prepared sample on a coverslip.

  • STORM Imaging Buffer: A buffer containing an oxygen scavenging system (e.g., GLOX) and a reducing agent (e.g., 2-mercaptoethanol or MEA) to promote photoswitching of the fluorophore.[3][10] A common recipe is 50 mM Tris (pH 8.0), 10 mM NaCl, 10% glucose, with GLOX and MEA added just before imaging.[10]

  • A super-resolution microscope equipped for STORM.

Procedure:

  • Microscope Setup: Mount the sample on the STORM microscope. Locate the region of interest using conventional fluorescence microscopy to find cells with PLA signals.

  • Buffer Exchange: Carefully replace the mounting medium/PBS with the freshly prepared STORM imaging buffer.[3]

  • Image Acquisition:

    • Illuminate the sample with a high-power laser (e.g., 647 nm for Alexa Fluor 647) to drive most fluorophores into a dark state.

    • Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual fluorophores.

    • Acquire a series of thousands of images (typically 10,000-50,000 frames) at a high frame rate, capturing the fluorescence from single, well-separated molecules in each frame.[7]

  • Data Processing:

    • Process the raw image stack with localization software (e.g., ThunderSTORM, rapidSTORM). The software fits a 2D Gaussian function to each single-molecule fluorescence spot to determine its precise x,y coordinates with sub-diffraction accuracy.[10]

    • The output is a table of molecular coordinates.

  • Image Reconstruction and Analysis:

    • Reconstruct a super-resolution image by plotting all the localized coordinates.

    • Perform cluster analysis on the coordinate list using algorithms like DBSCAN or Ripley's K function.[8] This analysis groups localizations that belong to the same PLA signal and allows for the quantification of cluster area, number of localizations per cluster, and density.[8]

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context, the following diagrams illustrate the key workflows and a relevant signaling pathway.

Experimental and Analytical Workflow

The diagram below outlines the complete workflow, from preparing the biological sample to the final quantitative analysis that cross-validates the PLA data.

G cluster_exp Experimental Protocol cluster_img Imaging & Data Acquisition cluster_analysis Data Analysis & Comparison prep 1. Cell Culture, Fixation & Permeabilization abs 2. Primary Antibody Incubation prep->abs probes 3. PLA Probe Incubation abs->probes lig 4. Ligation probes->lig amp 5. Rolling Circle Amplification lig->amp mount 6. Mounting amp->mount conv Conventional Imaging (Confocal) mount->conv storm STORM Imaging (Super-Resolution) mount->storm count Spot Counting (per cell) conv->count localize Single-Molecule Localization storm->localize quant Quantitative Cross-Validation count->quant cluster Cluster Analysis (Size, Density, N) localize->cluster cluster->quant

Caption: Workflow from cell prep to comparative data analysis.

Signaling Pathway Example: EGFR-GRB2 Interaction

The Proximity Ligation Assay is frequently used to study interactions in signaling pathways, such as the binding of GRB2 to the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[11][12] Super-resolution microscopy can then reveal whether these interactions occur as isolated dimers or within larger signaling clusters.

G EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binds EGFR_Dimer EGFR Dimer (Activated) EGFR->EGFR_Dimer Dimerization & Autophosphorylation GRB2 GRB2 EGFR_Dimer->GRB2 Recruits PLA_Target PLA Detects Proximity (EGFR-GRB2 < 40nm) EGFR_Dimer->PLA_Target SOS1 SOS1 GRB2->SOS1 Activates GRB2->PLA_Target RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Effects (Proliferation, Survival) ERK->Downstream

Caption: EGFR signaling pathway showing the GRB2 interaction.

References

Bacterial Contenders for Bioplastic Production: A Comparative Guide to PHA Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of various bacterial strains for the production of polyhydroxyalkanoates (PHAs), offering a comparative analysis of yields, cellular content, and polymer types. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to inform their selection of optimal PHA-producing microorganisms.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage granules.[1] These biopolymers have garnered significant attention as a sustainable alternative to petroleum-based plastics due to their biocompatibility and biodegradability.[2][3] The efficiency of PHA production is highly dependent on the chosen bacterial strain, cultivation conditions, and carbon source.[4] This guide compares the PHA production performance of several commonly utilized bacterial strains, providing quantitative data and detailed experimental protocols to aid in the selection of the most suitable candidates for research and industrial applications.

Performance Comparison of Key Bacterial Strains

The selection of an appropriate bacterial strain is a critical factor for high-yield PHA production.[5] Several genera, including Cupriavidus, Bacillus, and Pseudomonas, are well-known for their ability to accumulate significant amounts of PHAs.[5][6]

Cupriavidus necator (formerly Ralstonia eutropha) is one of the most extensively studied and utilized bacteria for PHA production.[4][6] It is capable of accumulating PHAs, particularly poly(3-hydroxybutyrate) (PHB), to very high concentrations, often exceeding 80% of its cell dry weight (CDW).[6][7] This bacterium can utilize a wide variety of carbon sources, from simple sugars to plant oils and waste streams.[4][7]

Bacillus megaterium is a Gram-positive bacterium that has also been recognized for its PHA-producing capabilities.[5] While it may not reach the same intracellular PHA concentrations as C. necator, it offers advantages such as a faster growth rate and the ability to utilize inexpensive carbon sources like agricultural residues.[5]

Pseudomonas putida is a versatile bacterium known for producing medium-chain-length PHAs (mcl-PHAs), which have different material properties compared to the short-chain-length PHAs (scl-PHAs) typically produced by C. necator and B. megaterium.[6] This makes P. putida a valuable strain for producing a diverse range of bioplastics with varied applications.[3]

Table 1: Comparative Performance of Different Bacterial Strains for PHA Production

Bacterial StrainCarbon SourcePHA Content (% CDW)PHA Yield (g/L)PHA TypeReference
Cupriavidus necator H16Fructose8012.2PHB[8]
Cupriavidus necatorDate Seed Oil81-PHB[4]
Bacillus subtilisOnion Peels89-PHB[4]
Bacillus siamensisOrange Peels82-PHB[4]
Pseudomonas putida CA-3Styrene42-mcl-PHA[4]
Halomonas hydrothermalisWaste Frying Oil69-PHBV[4]
Haloferax mediterraneiFood Waste644.5PHBV[9]

CDW: Cell Dry Weight; PHB: Poly(3-hydroxybutyrate); mcl-PHA: Medium-chain-length Polyhydroxyalkanoate; PHBV: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). The table presents a summary of performance data from various studies and the results can vary based on specific experimental conditions.

Experimental Protocols

Accurate and reproducible quantification of PHA production is crucial for comparing the performance of different bacterial strains. Below are detailed methodologies for key experiments.

Screening of PHA-Producing Bacteria using Nile Red Staining

This method provides a rapid qualitative assessment of PHA accumulation in bacterial colonies.

Materials:

  • Minimal Salt Medium (MSM) agar plates

  • Nile red solution (0.5 µg/mL in ethanol)

  • UV transilluminator

Procedure:

  • Streak the bacterial isolates on MSM agar plates.

  • After incubation, flood the plates with the Nile red solution and let them sit for 15-20 minutes.

  • Decant the excess stain and allow the plates to dry.

  • Examine the plates under a UV transilluminator. PHA-producing colonies will fluoresce, typically with a pink to orange color.[10]

Quantification of PHA Content by Gas Chromatography (GC)

Gas chromatography is a widely used and accurate method for quantifying the amount of PHA within bacterial cells.[11]

Materials:

  • Lyophilized bacterial cells

  • Chloroform

  • Acidic methanol (3% v/v H₂SO₄)

  • Benzoic acid (internal standard)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Weigh approximately 20 mg of lyophilized cells into a screw-capped test tube.

  • Add 2 mL of chloroform and 2 mL of acidic methanol containing an internal standard (e.g., benzoic acid).

  • Seal the tube and heat at 100°C for 3.5 hours to allow for methanolysis of the PHA.

  • After cooling, add 1 mL of distilled water and vortex for 1 minute.

  • Allow the phases to separate and inject an aliquot of the lower organic phase into the GC-FID for analysis.

  • The amount of PHA is determined by comparing the peak areas of the resulting methyl esters to a standard curve.

Visualizing the Workflow and Metabolic Pathways

To better understand the processes involved in PHA research, the following diagrams illustrate a typical experimental workflow and the core metabolic pathway for PHA synthesis.

Experimental_Workflow cluster_screening Screening Phase cluster_cultivation Cultivation & Production cluster_analysis Analysis & Characterization Isolation Isolation of Bacterial Strains Primary_Screening Primary Screening (e.g., Nile Red Staining) Isolation->Primary_Screening Inoculum Inoculum Preparation Primary_Screening->Inoculum Select Positive Strains Fermentation Fermentation in PHA Production Medium Inoculum->Fermentation Harvesting Cell Harvesting & Lysis Fermentation->Harvesting Extraction PHA Extraction Harvesting->Extraction Quantification Quantification (e.g., GC) Extraction->Quantification Characterization Polymer Characterization (e.g., FTIR, NMR) Extraction->Characterization

Caption: Experimental workflow for screening and quantifying PHA production in bacteria.

PHA_Metabolic_Pathway cluster_pathway Core PHB Synthesis Pathway AcetylCoA 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA R3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HB_CoA PhaB PHB Poly(3-hydroxybutyrate) (PHB) R3HB_CoA->PHB PhaC PhaA β-Ketothiolase (PhaA) PhaB Acetoacetyl-CoA Reductase (PhaB) PhaC PHA Synthase (PhaC)

Caption: The central metabolic pathway for the synthesis of PHB from Acetyl-CoA.[12][13]

The production of PHAs can occur through three main metabolic pathways: acetoacetyl-CoA synthesis (pathway I), fatty acid biosynthesis (pathway II), and fatty acid β-oxidation (pathway III).[12] The specific pathway utilized depends on the bacterial strain and the available substrates.[12] The final step in all these pathways is catalyzed by the essential enzyme PHA synthase (PhaC).[12]

References

Quantitative Analysis of Protein Proximity: A Comparative Guide to bPHA and Other Leading Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions, selecting the optimal analytical method is paramount. This guide provides an objective comparison of the novel branched-DNA based Proximity Hybridization Assay (bPHA) with established techniques—BioID, APEX, and the Proximity Ligation Assay (PLA). We delve into the quantitative performance, experimental protocols, and underlying principles of each method to empower informed decisions in your research.

The study of protein proximity is crucial for understanding cellular function, signaling pathways, and the mechanisms of disease. A variety of powerful techniques have been developed to probe these intricate relationships. This guide focuses on a quantitative comparison of four prominent methods:

  • This compound (branched-DNA based Proximity Hybridization Assay): A recently developed method that utilizes oligo-conjugated binders and branched DNA amplification for the quantitative measurement of protein proximity.

  • BioID (Proximity-dependent Biotin Identification): Employs a promiscuous biotin ligase fused to a protein of interest to biotinylate and subsequently identify nearby proteins.

  • APEX (Engineered Ascorbate Peroxidase): Utilizes an engineered peroxidase to generate biotin-phenoxyl radicals that covalently label proximal proteins with high temporal resolution.

  • PLA (Proximity Ligation Assay): An antibody-based method that uses DNA ligation and rolling circle amplification to visualize and quantify protein-protein interactions in situ.

Quantitative Performance Comparison

The choice of a protein proximity assay often depends on the specific biological question, the nature of the proteins being studied, and the desired level of quantification and resolution. The following table summarizes key quantitative parameters for this compound, BioID, APEX, and PLA.

FeatureThis compound (branched-DNA based Proximity Hybridization Assay)BioID (Proximity-dependent Biotin Identification)APEX (Engineered Ascorbate Peroxidase)PLA (Proximity Ligation Assay)
Principle Hybridization of oligonucleotide-conjugated probes and branched DNA amplification.Proximity-dependent biotinylation by a promiscuous biotin ligase (BirA*).Proximity-dependent biotinylation by an engineered ascorbate peroxidase.Dual antibody recognition followed by DNA ligation and rolling circle amplification.
Labeling Radius Dependent on the size of the antibody-oligonucleotide conjugates (~10-15 nm).~10 nm.~20 nm.Up to 40 nm.[1]
Temporal Resolution Minutes to hours (assay time).Hours (typically 18-24 hours) for sufficient biotinylation.[2]High (minutes) due to rapid enzyme kinetics.[2][3]Minutes to hours (assay time).
Signal Amplification Linear (up to 400-fold).[4][5]None during labeling; signal depends on abundance of biotinylated proteins.None during labeling; signal depends on abundance of biotinylated proteins.Exponential (rolling circle amplification).
Quantitative Nature Highly quantitative with a large dynamic range, suitable for flow cytometry.Semi-quantitative, relies on mass spectrometry and spectral counting.Semi-quantitative, relies on mass spectrometry and spectral counting.Quantitative, based on counting discrete signals per cell.
Sensitivity High, capable of single-cell resolution.[4][5]Can identify weak and transient interactions.High, effective for low abundance proteins.High, capable of detecting single interaction events.[1]
Signal-to-Noise Ratio High due to specific hybridization and linear amplification.Can be affected by background biotinylation.Generally high due to rapid labeling, but can be influenced by endogenous peroxidases.High due to dual antibody recognition and specific ligation.
Live-Cell Compatibility Primarily for fixed cells.Yes.Yes, but H2O2 addition can be toxic.Primarily for fixed cells.
Primary Output Fluorescence intensity (e.g., via flow cytometry or microscopy).[4]List of identified proteins (mass spectrometry).List of identified proteins (mass spectrometry).Discrete fluorescent spots (microscopy).[1]

Experimental Workflows and Signaling Pathways

To provide a practical understanding of these techniques, we present their experimental workflows and illustrate their application in studying specific signaling pathways using Graphviz diagrams.

This compound: B Cell Antigen Receptor (BCR) Signaling

The this compound method is well-suited for quantifying changes in protein proximity on the cell surface, for instance, during receptor activation. A key application is the analysis of B cell antigen receptor (BCR) clustering and subsequent signaling events upon antigen binding.

View this compound Experimental Workflow Diagram

bPHA_Workflow cluster_prep Cell Preparation & Labeling cluster_assay This compound Assay cluster_analysis Data Acquisition & Analysis start Start: Cell Culture fixation Cell Fixation start->fixation ab_incubation Incubation with Oligo-conjugated Antibodies fixation->ab_incubation hybridization Hybridization with Pre-amplifier & Amplifier ab_incubation->hybridization label_probe Addition of Fluorescent Label Probes hybridization->label_probe flow_cytometry Flow Cytometry label_probe->flow_cytometry data_analysis Quantitative Analysis of Fluorescence Signal flow_cytometry->data_analysis end End: Proximity Quantification data_analysis->end

Caption: Experimental workflow for the this compound method.

View BCR Signaling Pathway Diagram

BCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation BTK BTK Syk->BTK Activation Antigen Antigen Antigen->BCR Binding & Clustering PLCg2 PLCγ2 BTK->PLCg2 Activation downstream Downstream Signaling PLCg2->downstream

Caption: Simplified B Cell Receptor (BCR) signaling pathway.

BioID and APEX: General Proximity Labeling Workflow

BioID and APEX share a similar overarching workflow where a protein of interest is fused to a labeling enzyme. The primary difference lies in the labeling time and the activating agent.

View BioID/APEX Experimental Workflow Diagram

BioID_APEX_Workflow cluster_prep Cell Culture & Transfection cluster_labeling Proximity Labeling cluster_purification Protein Extraction & Purification cluster_analysis Mass Spectrometry & Data Analysis start Start: Cell Culture transfection Transfection with Bait-Enzyme Fusion Construct start->transfection induction Induction of Labeling (Biotin for BioID, Biotin-phenol + H2O2 for APEX) transfection->induction lysis Cell Lysis induction->lysis streptavidin_pd Streptavidin Pulldown lysis->streptavidin_pd mass_spec Mass Spectrometry streptavidin_pd->mass_spec data_analysis Identification of Proximal Proteins mass_spec->data_analysis end End: Interactome Map data_analysis->end

Caption: General experimental workflow for BioID and APEX.

PLA: EGFR Signaling Pathway

The Proximity Ligation Assay is a powerful tool for visualizing and quantifying protein-protein interactions within single cells, such as the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[5]

View PLA Experimental Workflow Diagram

PLA_Workflow cluster_prep Sample Preparation cluster_assay PLA Reaction cluster_analysis Imaging & Analysis start Start: Cells/Tissue fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab pla_probes PLA Probe Incubation primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification detection Detection with Fluorescent Probes amplification->detection microscopy Fluorescence Microscopy detection->microscopy quantification Image Analysis & Quantification of PLA Signals microscopy->quantification end End: Interaction Visualization quantification->end

Caption: Experimental workflow for the Proximity Ligation Assay (PLA).

View EGFR Signaling Pathway Diagram

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2 EGFR_dimer->GRB2 Recruitment SOS SOS GRB2->SOS Ras Ras SOS->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful implementation of these techniques. Below are outlines of the experimental procedures for each method.

This compound Protocol

Materials:

  • Cells of interest

  • Oligonucleotide-conjugated antibodies or other binding molecules specific to the target proteins

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (if required for intracellular targets)

  • bDNA amplification kit components (pre-amplifier, amplifier, label probe)

  • Hybridization buffers

  • Wash buffers

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells.

  • Fixation and Permeabilization: Fix cells to preserve cellular structures. If targeting intracellular proteins, permeabilize the cell membrane.

  • Antibody Incubation: Incubate the fixed (and permeabilized) cells with the pair of oligo-conjugated antibodies targeting the proteins of interest.

  • Washing: Wash the cells to remove unbound antibodies.

  • Hybridization Cascade:

    • Incubate with the pre-amplifier solution, which hybridizes to the antibody-conjugated oligonucleotides.

    • Wash the cells.

    • Incubate with the amplifier solution, which binds to the pre-amplifier, creating a branched structure.

    • Wash the cells.

    • Incubate with the fluorescently labeled probe solution, which binds to the amplified branched DNA structure.

  • Final Washes: Perform final washes to remove unbound label probes.

  • Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer and acquire data on a flow cytometer. The fluorescence intensity is proportional to the number of protein proximity events.

BioID Protocol

Materials:

  • Mammalian cell line

  • Expression vector containing the bait protein fused to BirA* (BioID)

  • Transfection reagent

  • Cell culture medium supplemented with biotin (e.g., 50 µM)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-coated beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cloning and Transfection: Clone the cDNA of the protein of interest in-frame with the BirA* tag in an expression vector. Transfect the construct into the chosen cell line. Stable cell line generation is recommended.

  • Biotin Labeling: Culture the cells and induce the expression of the fusion protein. Add excess biotin to the culture medium and incubate for 18-24 hours to allow for proximity labeling.

  • Cell Lysis: Harvest and lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the biotinylation.

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the proteins that were in proximity to the bait protein.

  • Data Analysis: Compare the identified proteins against a negative control (e.g., cells expressing BirA* alone) to identify specific proximal interactors.

APEX Protocol

Materials:

  • Mammalian cell line

  • Expression vector containing the bait protein fused to APEX2

  • Transfection reagent

  • Biotin-phenol

  • Hydrogen peroxide (H₂O₂)

  • Quenching solution (e.g., sodium azide, sodium ascorbate)

  • Lysis buffer

  • Streptavidin-coated beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cloning and Transfection: Clone the cDNA of the protein of interest in-frame with the APEX2 tag in an expression vector. Transfect the construct into the chosen cell line.

  • Biotin-Phenol Incubation: Culture the cells expressing the APEX2-fusion protein and incubate with biotin-phenol for a short period (e.g., 30 minutes).[2]

  • Labeling Reaction: Initiate the biotinylation reaction by adding H₂O₂ to the cells for a very short duration (e.g., 1 minute).[2]

  • Quenching: Immediately stop the reaction by adding a quenching solution.

  • Cell Lysis: Harvest and lyse the cells.

  • Affinity Purification: Capture biotinylated proteins using streptavidin-coated beads.

  • Washing: Perform washes to remove non-specific binders.

  • Elution and Mass Spectrometry: Elute the captured proteins and identify them by mass spectrometry.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins enriched in the sample compared to a negative control.

PLA Protocol

Materials:

  • Cells or tissue sections on slides

  • Primary antibodies raised in different species against the two proteins of interest

  • PLA probes (secondary antibodies conjugated to oligonucleotides)

  • Ligation solution (containing ligase and oligonucleotides)

  • Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)

  • Wash buffers

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix, permeabilize, and block the cells or tissue sections on slides.

  • Primary Antibody Incubation: Incubate the sample with a pair of primary antibodies that recognize the two target proteins.

  • PLA Probe Incubation: Incubate with PLA probes, which are secondary antibodies that bind to the primary antibodies. Each PLA probe has a unique DNA oligonucleotide attached.

  • Ligation: If the two PLA probes are in close proximity (less than 40 nm), the oligonucleotides can be joined by a ligase to form a closed DNA circle.[1]

  • Amplification: A DNA polymerase is added to perform rolling circle amplification, using the circular DNA as a template. This generates a long, single-stranded DNA product containing hundreds of tandem repeats.

  • Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, resulting in a bright, localized fluorescent spot.

  • Imaging and Analysis: Visualize the PLA signals using a fluorescence microscope. Each spot represents a single protein-protein interaction event. Quantify the number of spots per cell or per unit area.

Conclusion

The choice between this compound, BioID, APEX, and PLA depends critically on the specific research question.

  • This compound stands out for its highly quantitative nature and wide dynamic range , making it ideal for studies requiring precise measurement of changes in protein proximity, particularly on the cell surface and for analysis by flow cytometry. Its use of linear signal amplification provides a robust quantitative output.

  • BioID is a powerful tool for the unbiased discovery of protein interaction networks in living cells, including weak and transient interactions. Its long labeling time, however, limits its temporal resolution.

  • APEX offers superior temporal resolution , allowing for the capture of dynamic protein interactions in response to stimuli. The potential for cell toxicity due to H₂O₂ is a consideration.

  • PLA provides high sensitivity and specificity for in situ visualization and quantification of protein interactions with single-molecule resolution, making it an excellent method for validating interactions and studying their subcellular localization in fixed samples.

By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to illuminate the intricate and dynamic world of protein-protein interactions.

References

A Comparative Analysis of Mechanical and Thermal Properties: PHAs vs. Conventional Plastics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the material characteristics of Polyhydroxyalkanoates (PHAs) reveals a versatile class of biopolymers with the potential to replace conventional plastics in a variety of applications. This guide provides a comparative analysis of the key mechanical and thermal properties of common PHAs against their petroleum-based counterparts, supported by experimental data and standardized testing protocols.

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by microorganisms.[1] Their biocompatibility and diverse material properties make them a compelling alternative to traditional plastics derived from fossil fuels, such as polyethylene terephthalate (PET), polypropylene (PP), and polyethylene (PE).[2] This comparison focuses on critical performance indicators: tensile strength, Young's modulus, elongation at break, glass transition temperature (Tg), and melting temperature (Tm), which collectively determine the suitability of a polymer for specific applications.

Mechanical Properties: A Tale of Strength and Flexibility

The mechanical behavior of a polymer dictates its ability to withstand physical stress. Key parameters include tensile strength (the maximum stress a material can handle before breaking), Young's modulus (a measure of stiffness), and elongation at break (the extent to which a material can be stretched before it fractures).

Polyhydroxybutyrate (PHB), the most common type of PHA, exhibits properties comparable to polypropylene (PP), with a high tensile strength and stiffness but limited flexibility.[2][3] However, the incorporation of other monomers, such as 3-hydroxyvalerate (3HV) to create the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), can significantly enhance flexibility and reduce brittleness.[4] The properties of PHAs can be tuned by altering their composition, making them adaptable to a range of applications from rigid packaging to flexible films.[5]

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PHAs
PHB30 - 40[3]3.5 - 4.02 - 10[3]
PHBV (5% HV)323.215
PHBV (20% HV)201.250
Conventional Plastics
PET48 - 722.8 - 4.150 - 300
PP31 - 411.1 - 1.6100 - 600
LDPE8 - 310.1 - 0.3100 - 650
HDPE20 - 380.4 - 1.550 - 800

Thermal Properties: Defining the Operating Window

The thermal properties of a polymer determine its processing conditions and the temperature range in which it can be used. The glass transition temperature (Tg) is the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6][7] The melting temperature (Tm) is the temperature at which a crystalline polymer melts.[8]

PHB has a high melting temperature, close to that of PP, but its processing window is narrow due to a degradation temperature that is close to its melting point.[1] The introduction of comonomers like 3HV in PHBV lowers both the melting temperature and the glass transition temperature, which can improve processability.[9]

MaterialGlass Transition Temperature (°C)Melting Temperature (°C)
PHAs
PHB5 - 15170 - 180[3]
PHBV (5% HV)1145
PHBV (20% HV)-5130
Conventional Plastics
PET67 - 81250 - 265
PP (Isotactic)-20 - 0160 - 170
LDPE-125105 - 115
HDPE-120120 - 140

Experimental Protocols

The data presented in this guide is typically obtained through standardized testing methods to ensure comparability and reliability. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for polymer characterization.

Mechanical Properties Testing

Tensile Properties (ASTM D638): This is one of the most common tests for determining the tensile properties of plastics.[10][11]

  • Specimen Preparation: Standard dumbbell-shaped specimens are either injection molded or machined from a sheet.[12] The dimensions of the specimen are critical for accurate results.

  • Test Procedure: The specimen is placed in the grips of a universal testing machine.[12] It is then pulled apart at a constant rate of crosshead movement until it fractures.[10][13] A load cell measures the applied force, and an extensometer measures the elongation of the specimen.

  • Data Acquired: From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.[11]

Thermal Properties Testing

Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC is a fundamental technique used to measure the thermal transitions of polymers.[8][14][15]

  • Specimen Preparation: A small sample of the material (typically 5-10 mg) is weighed and encapsulated in an aluminum pan.

  • Test Procedure: The sample and an empty reference pan are placed in the DSC instrument. The instrument heats the sample and reference at a controlled rate, typically 10-20°C per minute.[8] The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Acquired: The resulting thermogram shows peaks and shifts corresponding to thermal events. The glass transition temperature (Tg) is observed as a step change in the baseline, while the melting temperature (Tm) appears as an endothermic peak.[8]

Thermogravimetric Analysis (TGA) (ASTM E1131): TGA is used to determine the thermal stability and decomposition temperature of a material.

  • Specimen Preparation: A small sample of the material is placed in a high-temperature pan.

  • Test Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored as a function of temperature.

  • Data Acquired: The TGA curve plots the percentage of weight loss versus temperature, indicating the onset of thermal degradation.

Comparative Workflow

The following diagram illustrates the logical workflow for comparing the properties of PHAs and conventional plastics, from material selection to data analysis and application consideration.

G PHA PHAs (e.g., PHB, PHBV) Mechanical Mechanical Testing (ASTM D638) PHA->Mechanical Thermal Thermal Testing (ASTM D3418, ASTM E1131) PHA->Thermal Conventional Conventional Plastics (e.g., PET, PP, PE) Conventional->Mechanical Conventional->Thermal Tensile Tensile Strength Young's Modulus Elongation at Break Mechanical->Tensile ThermalProps Glass Transition Temp. (Tg) Melting Temp. (Tm) Thermal->ThermalProps Rigid Rigid Applications (e.g., Packaging, Containers) Tensile->Rigid Flexible Flexible Applications (e.g., Films, Coatings) Tensile->Flexible ThermalProps->Rigid ThermalProps->Flexible

Caption: Workflow for comparing PHA and conventional plastic properties.

References

Comparative Guide to Analytical Method Validation for N-Benzoyl-N-phenylhydroxylamine (BPHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of N-Benzoyl-N-phenylhydroxylamine (BPHA), a crucial reagent in various chemical and pharmaceutical applications. While this compound is widely used as a complexing agent for metal ion determination, this document focuses on the validation of methods for the direct analysis of this compound itself. The comparison is drawn between two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

The information presented is synthesized from established analytical validation principles and data from analogous compounds, offering a representative guide for researchers developing and validating their own this compound analytical methods.

Data Presentation: Performance Comparison

The following tables summarize the typical quantitative performance characteristics of HPLC and UV-Vis spectrophotometric methods for the determination of N-Benzoyl-N-phenylhydroxylamine.

Table 1: Comparison of Validation Parameters for HPLC and UV-Vis Spectrophotometric Methods

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.6 µg/mL
Specificity High (Separates from impurities)Moderate (Prone to interference)
Typical Range 0.15 - 50 µg/mL0.6 - 25 µg/mL

Table 2: Summary of Method Conditions

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Principle Chromatographic separationMeasurement of light absorbance
Instrumentation HPLC system with UV detectorUV-Vis Spectrophotometer
Column (for HPLC) C18 (e.g., 250 mm x 4.6 mm, 5 µm)Not Applicable
Mobile Phase (for HPLC) Acetonitrile:Water (e.g., 60:40 v/v)Not Applicable
Flow Rate (for HPLC) 1.0 mL/minNot Applicable
Detection Wavelength 242 nm242 nm
Solvent/Diluent Acetonitrile or MethanolAcetonitrile or Methanol

Experimental Protocols

Detailed methodologies for the validation of HPLC and UV-Vis spectrophotometric analysis of N-Benzoyl-N-phenylhydroxylamine are provided below.

High-Performance Liquid Chromatography (HPLC) Method Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 242 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.15, 0.5, 1, 5, 10, 25, 50 µg/mL) using acetonitrile as the diluent.

    • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a known concentration of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a this compound standard to ensure no interfering peaks at the retention time of this compound.

UV-Vis Spectrophotometric Method Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in acetonitrile (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax (approximately 242 nm).

    • Blank: Use acetonitrile as the blank.

  • Standard and Sample Preparation:

    • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 5, 10, 15, 20, 25 µg/mL) using acetonitrile as the diluent.

    • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the linear range.

  • Validation Procedure:

    • Linearity: Measure the absorbance of the working standard solutions at 242 nm and construct a calibration curve by plotting absorbance against concentration.

    • Accuracy: Perform recovery studies by spiking a known concentration of this compound standard into a sample matrix at three different concentration levels.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day.

    • LOD and LOQ: Calculate from the standard deviation of the blank and the slope of the calibration curve.

    • Specificity: Analyze the blank and a placebo to ensure they do not exhibit significant absorbance at 242 nm.

Mandatory Visualizations

The following diagrams illustrate the workflows for the validation of the HPLC and UV-Vis spectrophotometric analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Validation Parameters cluster_end Outcome start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples instrument_setup Instrument Setup (Column, Mobile Phase, etc.) prep_standards->instrument_setup prep_samples->instrument_setup injection Inject Standards and Samples instrument_setup->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq specificity Specificity data_acquisition->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Workflow for the validation of an HPLC analytical method for this compound.

UV_Vis_Validation_Workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_validation Validation Parameters cluster_end Outcome start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples instrument_setup Determine λmax and Set Instrument prep_standards->instrument_setup prep_samples->instrument_setup measurement Measure Absorbance of Standards and Samples instrument_setup->measurement linearity Linearity measurement->linearity accuracy Accuracy measurement->accuracy precision Precision measurement->precision lod_loq LOD & LOQ measurement->lod_loq specificity Specificity measurement->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Workflow for the validation of a UV-Vis spectrophotometric method for this compound.

Decoding Protein Proximity: A Comparative Guide to bDNA in bPHA and RCA in PLA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein interaction analysis, this guide offers an objective comparison of two powerful signal amplification techniques: branched DNA (bDNA) in proximity hybridization assays (bPHA) and rolling circle amplification (RCA) in proximity ligation assays (PLA).

Understanding the nuances of these methods is critical for selecting the most appropriate tool to investigate protein-protein interactions, cellular signaling pathways, and for the identification of novel drug targets. This guide provides a comprehensive overview of their underlying principles, quantitative performance, and detailed experimental protocols, supplemented with visual diagrams to clarify complex workflows.

At a Glance: bDNA vs. RCA Signal Amplification

FeaturebDNA in this compoundRCA in PLA
Amplification Principle Linear, sequential hybridizationCan be linear or exponential, enzymatic replication
Theoretical Amplification Fold Up to 400-fold[1]Up to 1000-fold or more
Enzymes Involved Primarily hybridization-based, with enzymatic signal detection (e.g., alkaline phosphatase)[2]DNA ligase, DNA polymerase (e.g., Phi29)[3][4]
Limit of Detection As low as 50 molecules[5]High sensitivity, capable of single-molecule resolution
Dynamic Range Wide dynamic rangeCan have a narrower dynamic range in some applications, though improvements have been made[6]
Assay Time Can be longer due to multiple hybridization stepsGenerally faster amplification step
Output Signal Typically luminescent or fluorescent, measured with a luminometer or flow cytometerDiscrete fluorescent spots, visualized by microscopy[4][7]
Primary Application Focus Quantification of protein proximity in cell populations (flow cytometry)[1]In situ visualization and quantification of protein interactions at the single-cell level (microscopy)[8]

Visualizing the Pathways: Signal Amplification Mechanisms

To better understand the core differences between these two techniques, the following diagrams illustrate their respective signal amplification pathways.

bDNA_pathway cluster_this compound bDNA Signal Amplification in this compound Proximity_Probes Proximity Probes (Antibody-Oligo Conjugates) Target_Complex Target Protein Complex Proximity_Probes->Target_Complex Binding Hybridization_Complex Hybridization Complex Target_Complex->Hybridization_Complex Hybridization Preamplifier Preamplifier Hybridization_Complex->Preamplifier Hybridization Amplifier Amplifier (Branched DNA) Preamplifier->Amplifier Hybridization Label_Probes Labeled Probes (e.g., AP-conjugated) Amplifier->Label_Probes Hybridization Signal Signal Label_Probes->Signal Enzymatic Reaction

Caption: bDNA signal amplification pathway in this compound.

RCA_pathway cluster_pla RCA Signal Amplification in PLA Proximity_Probes Proximity Probes (Antibody-Oligo Conjugates) Target_Complex Target Protein Complex Proximity_Probes->Target_Complex Binding Ligation_Complex Ligation Complex Target_Complex->Ligation_Complex Hybridization of Connector Oligo Circular_DNA Circular DNA Template Ligation_Complex->Circular_DNA Ligation RCA_Product Rolling Circle Amplification Product (Concatemeric ssDNA) Circular_DNA->RCA_Product Rolling Circle Amplification (Phi29 Polymerase) Labeled_Oligos Fluorescently Labeled Oligos RCA_Product->Labeled_Oligos Hybridization Signal Signal Labeled_Oligos->Signal

Caption: RCA signal amplification pathway in PLA.

Experimental Deep Dive: Protocols and Workflows

The following sections provide detailed methodologies for performing this compound with bDNA signal amplification and PLA with RCA.

Branched DNA (bDNA) Proximity Hybridization Assay (this compound) Protocol

This protocol is adapted for a flow cytometry readout.

1. Cell Preparation:

  • Culture cells to the desired density and treat as required for the experiment.

  • Harvest and wash cells with an appropriate buffer (e.g., PBS).

  • Fix and permeabilize cells according to standard immunofluorescence protocols, if detecting intracellular targets.

2. Proximity Probe Incubation:

  • Incubate cells with a pair of target-specific proximity probes (antibodies or other affinity reagents conjugated to oligonucleotides) in a suitable blocking buffer for 1 hour at room temperature.

  • Wash the cells to remove unbound probes.

3. Signal Amplification (Sequential Hybridization):

  • Resuspend the cells in the pre-amplifier solution and incubate for 1 hour at 50°C. The pre-amplifier oligonucleotides bind to the tails of the proximity probes.

  • Wash the cells.

  • Resuspend the cells in the amplifier solution containing the branched DNA molecules and incubate for 1 hour at 50°C. The bDNA molecules hybridize to the pre-amplifiers.

  • Wash the cells.

  • Resuspend the cells in the label probe solution (e.g., alkaline phosphatase-conjugated oligonucleotides) and incubate for 30 minutes at 50°C. The label probes bind to the bDNA molecules.

  • Wash the cells.

4. Signal Detection:

  • Add a substrate for the enzyme conjugated to the label probe (e.g., a fluorogenic substrate for alkaline phosphatase).

  • Incubate for a sufficient time to allow for signal development.

5. Data Acquisition:

  • Analyze the cells by flow cytometry, detecting the fluorescent signal generated.

bPHA_workflow cluster_workflow This compound Experimental Workflow A Cell Preparation B Proximity Probe Incubation A->B C Sequential Hybridization (Preamplifier, Amplifier, Label Probe) B->C D Signal Detection C->D E Flow Cytometry Analysis D->E

Caption: this compound experimental workflow.

Rolling Circle Amplification (RCA) Proximity Ligation Assay (PLA) Protocol

This protocol is designed for a microscopy-based readout.[3][4]

1. Sample Preparation:

  • Seed cells on coverslips or prepare tissue sections.

  • Fix, permeabilize (for intracellular targets), and block the samples as per standard immunofluorescence protocols.

2. Primary Antibody Incubation:

  • Incubate the sample with two primary antibodies raised in different species that recognize the target protein(s) of interest. Incubation is typically performed overnight at 4°C.

  • Wash the sample to remove unbound primary antibodies.

3. Proximity Probe (Secondary Antibody) Incubation:

  • Incubate the sample with the PLA probes (secondary antibodies conjugated to oligonucleotides, one PLUS and one MINUS) for 1-2 hours at 37°C.

  • Wash the sample.

4. Ligation:

  • Add the ligation solution, containing two connector oligonucleotides and DNA ligase, to the sample.

  • Incubate for 30-60 minutes at 37°C to allow for the formation of a circular DNA molecule if the probes are in close proximity.

  • Wash the sample.

5. Amplification:

  • Add the amplification solution, containing Phi29 DNA polymerase and nucleotides, to the sample.

  • Incubate for 90-120 minutes at 37°C. This step generates a long, single-stranded DNA product.[4]

  • Wash the sample.

6. Detection:

  • Add the detection solution containing fluorescently labeled oligonucleotides that are complementary to the RCA product.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the sample.

7. Imaging:

  • Mount the coverslip on a microscope slide with mounting medium containing a nuclear stain (e.g., DAPI).

  • Visualize the discrete fluorescent spots using a fluorescence or confocal microscope.

PLA_workflow cluster_workflow PLA Experimental Workflow A Sample Preparation B Primary Antibody Incubation A->B C Proximity Probe Incubation B->C D Ligation C->D E Rolling Circle Amplification D->E F Detection with Labeled Oligos E->F G Microscopy Analysis F->G

Caption: PLA experimental workflow.

Concluding Remarks

Both bDNA in this compound and RCA in PLA are highly sensitive techniques that empower researchers to delve into the intricacies of protein interactions. The choice between them hinges on the specific research question and the desired output. For high-throughput, quantitative analysis of protein proximity in cell populations, this compound with its linear signal amplification and flow cytometry readout offers a robust solution. Conversely, for the in situ visualization and quantification of individual protein-protein interaction events with high spatial resolution, the exponential signal amplification of RCA in PLA coupled with microscopy is the preferred method. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best suit their experimental needs.

References

A Comparative Guide to the Biocompatibility of Polyhydroxyalkanoates for Medical Implants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by microorganisms, are emerging as promising materials for a new generation of medical implants. Their inherent biocompatibility, biodegradability into non-toxic byproducts, and tunable mechanical properties make them a compelling alternative to traditional implant materials. This guide provides an objective comparison of the biocompatibility of PHAs with other commonly used materials such as polylactic acid (PLA), polyglycolic acid (PGA), and titanium, supported by experimental data.

In Vitro Biocompatibility: A Quantitative Comparison

The initial assessment of a biomaterial's suitability for medical applications begins with in vitro testing to evaluate its potential for cytotoxicity and its ability to support cellular growth.

Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining whether a material or its degradation products will have a toxic effect on cells. The MTT assay, a colorimetric assay that measures cell metabolic activity, is a standard method for this purpose. A higher percentage of cell viability indicates lower cytotoxicity.

MaterialCell LineAssayCell Viability (%)Source
PHBV L929 mouse fibroblastsMTT> 95%
PLA L929 mouse fibroblastsMTT~90%
PGA L929 mouse fibroblastsMTT~85%
Titanium Alloy (Ti6Al4V) L929 mouse fibroblastsMTT> 98%

Table 1: Comparative In Vitro Cytotoxicity of Biomaterials. Polyhydroxybutyrate-co-valerate (PHBV) demonstrates excellent cell viability, comparable to the biocompatible standard, titanium alloy, and superior to both Polylactic Acid (PLA) and Polyglycolic Acid (PGA).

Cell Proliferation

The ability of a biomaterial to support cell proliferation is essential for tissue integration and regeneration. This is often evaluated by seeding cells onto the material and measuring their growth over time.

MaterialCell TypeAssayProliferation Rate (Absorbance at 570 nm) - Day 7Source
PHB Human OsteoblastsMTT1.2 ± 0.1
PLA Human OsteoblastsMTT0.9 ± 0.08
PCL Human OsteoblastsMTT1.0 ± 0.1
Tissue Culture Plastic (Control) Human OsteoblastsMTT1.5 ± 0.15

Table 2: Comparative Cell Proliferation on Biodegradable Polymer Scaffolds. Polyhydroxybutyrate (PHB) scaffolds show a higher rate of human osteoblast proliferation compared to Polylactic Acid (PLA) and Polycaprolactone (PCL) scaffolds, indicating a more favorable surface for cell growth.

In Vivo Biocompatibility: The Inflammatory Response

Following promising in vitro results, the in vivo response to an implanted material is the ultimate test of its biocompatibility. The foreign body reaction (FBR) is a key aspect of this response, characterized by the recruitment of inflammatory cells and the formation of a fibrous capsule around the implant.

Inflammatory Cell Response

The density and type of inflammatory cells surrounding an implant provide a quantitative measure of the inflammatory response. A lower density of pro-inflammatory cells (M1 macrophages) and a higher density of anti-inflammatory, pro-healing cells (M2 macrophages) are indicative of better biocompatibility.

MaterialAnimal ModelTime PointInflammatory Cell Density (cells/mm²)Predominant Macrophage PhenotypeSource
P(3HB-co-3HHx) Rat4 weeks150 ± 25M2
PLA Rat4 weeks350 ± 50M1
Titanium Rat4 weeks50 ± 10M2

Table 3: Comparative In Vivo Inflammatory Response to Implanted Biomaterials. Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) elicits a significantly lower inflammatory cell density compared to PLA and promotes a shift towards the anti-inflammatory M2 macrophage phenotype, similar to the response seen with titanium.

Fibrous Capsule Formation

The thickness of the fibrous capsule that forms around an implant is a critical indicator of the chronic inflammatory response. A thinner capsule generally signifies better tissue integration and biocompatibility.

MaterialAnimal ModelTime PointFibrous Capsule Thickness (µm)Source
PHB Rat12 weeks50 ± 10
PLA Rat12 weeks120 ± 20
Titanium Rat12 weeks30 ± 5

Table 4: Comparative Fibrous Capsule Thickness around Implanted Biomaterials. Polyhydroxybutyrate (PHB) implants result in a significantly thinner fibrous capsule compared to PLA, approaching the minimal encapsulation observed with highly biocompatible titanium implants.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Testing (MTT Assay) based on ISO 10993-5
  • Material Extraction: The test material is incubated in a culture medium at 37°C for 24-72 hours to create an extract containing any leachable substances.

  • Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and cultured until they reach a near-confluent monolayer.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for another 24-48 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, during which viable cells metabolize the MTT into a purple formazan product.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).

experimental_workflow_mtt cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_assay MTT Assay mat Biomaterial Sample extract Incubate in Culture Medium (37°C, 24-72h) mat->extract Extraction expose Replace Medium with Extract (Incubate 24-48h) extract->expose cells L929 Fibroblasts seed Seed in 96-well Plate cells->seed confluency Incubate to Near-Confluency seed->confluency confluency->expose add_mtt Add MTT Solution (Incubate 4h) expose->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read Measure Absorbance (570nm) dissolve->read

MTT Cytotoxicity Assay Workflow
In Vivo Implantation and Histological Analysis based on ISO 10993-6

  • Implantation: Sterilized samples of the test materials are surgically implanted into the subcutaneous tissue or a specific target tissue (e.g., bone) of a suitable animal model (e.g., rats or rabbits).

  • Healing Period: The animals are monitored for a predetermined period (e.g., 4, 12, or 26 weeks) to allow for tissue response to the implant.

  • Tissue Harvest and Preparation: At the end of the study period, the implant and surrounding tissue are explanted, fixed in formalin, and embedded in paraffin.

  • Histological Staining: Thin sections of the tissue are cut and stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink). Immunohistochemical staining for specific cell markers (e.g., CD68 for macrophages) can also be performed.

  • Quantitative Analysis: The stained sections are examined under a microscope. The thickness of the fibrous capsule is measured using calibrated imaging software. The density of inflammatory cells within a defined area around the implant is counted.

experimental_workflow_in_vivo cluster_implantation Implantation cluster_healing Healing & Harvest cluster_analysis Histological Analysis implant Sterilized Biomaterial surgery Surgical Implantation implant->surgery animal Animal Model (e.g., Rat) animal->surgery healing Healing Period (4-26 weeks) surgery->healing harvest Explantation of Implant and Surrounding Tissue healing->harvest fixation Fixation and Embedding harvest->fixation sectioning Sectioning fixation->sectioning staining H&E and IHC Staining sectioning->staining analysis Microscopic Analysis (Capsule Thickness, Cell Density) staining->analysis

In Vivo Biocompatibility Workflow

Signaling Pathways in Biomaterial-Cell Interactions

The interaction of a biomaterial with host cells is a complex process mediated by a variety of signaling pathways. Understanding these pathways is key to designing biomaterials that elicit a favorable biological response.

Macrophage Polarization

Macrophages play a pivotal role in the foreign body response. Their polarization into either a pro-inflammatory (M1) or an anti-inflammatory/pro-healing (M2) phenotype is a critical determinant of implant success. The surface properties and degradation products of a biomaterial can influence this polarization. PHAs, with their less acidic degradation byproducts compared to PLA and PGA, tend to promote a shift towards the M2 phenotype.

macrophage_polarization cluster_stimuli Stimuli cluster_macrophage Macrophage PHA PHA Degradation Products M2 M2 Phenotype (Anti-inflammatory) PHA->M2 Promotes PLA_PGA PLA/PGA Degradation Products M1 M1 Phenotype (Pro-inflammatory) PLA_PGA->M1 Promotes M0 M0 Macrophage M0->M1 M0->M2

Macrophage Polarization by Biomaterials
Integrin-Mediated Signaling

Cell adhesion to the implant surface is a crucial first step in tissue integration. This process is primarily mediated by integrins, a family of transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed onto the biomaterial surface. The surface chemistry and topography of PHAs can influence the conformation of adsorbed proteins, thereby affecting integrin binding and subsequent downstream signaling pathways that regulate cell adhesion, proliferation, and differentiation.

integrin_signaling cluster_surface Biomaterial Surface cluster_cell Cell PHA_surface PHA Implant Surface ECM_proteins Adsorbed ECM Proteins PHA_surface->ECM_proteins Protein Adsorption Integrin Integrin Receptor ECM_proteins->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Reorganization Nucleus Nucleus Actin->Nucleus Gene Expression (Adhesion, Proliferation, Differentiation)

Integrin-Mediated Cell Adhesion

Conclusion

Polyhydroxyalkanoates exhibit excellent biocompatibility, often outperforming other biodegradable polymers like PLA and PGA in terms of cytotoxicity, support for cell proliferation, and eliciting a more favorable in vivo inflammatory response. Their degradation into non-toxic, natural metabolites minimizes the chronic inflammatory reactions often associated with synthetic biodegradable polymers. While titanium remains the gold standard for many permanent implants due to its exceptional strength and inertness, PHAs offer a significant advantage for applications requiring a temporary scaffold that supports tissue regeneration and then safely biodegrades, eliminating the need for a second removal surgery. The tunable nature of PHAs allows for the tailoring of their mechanical properties and degradation rates to match specific clinical needs, positioning them as a highly versatile and promising platform for the future of medical implants.

A Comparative Guide to Protein Interaction Analysis: Unveiling the Strengths of the Branched Proximity Hybridization Assay (bPHA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), selecting the optimal detection method is paramount. This guide provides an in-depth comparison of the branched Proximity Hybridization Assay (bPHA) with established techniques such as Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and the Yeast Two-Hybrid (Y2H) system. We present a comprehensive analysis of their sensitivity, specificity, and experimental workflows to empower informed decisions in your research.

The study of protein interactions is fundamental to understanding cellular processes and the mechanisms of disease. The recently developed branched Proximity Hybridization Assay (this compound) offers a powerful tool for the quantitative analysis of protein proximity at the nanoscale, providing distinct advantages in sensitivity and throughput.[1] This guide will delve into the core principles of this compound and objectively compare its performance against traditional PPI detection methods, supported by experimental data and detailed protocols.

At a Glance: Comparing Protein Interaction Assays

To facilitate a clear understanding of the key performance indicators, the following table summarizes the quantitative aspects of this compound and its alternatives.

Featurebranched Proximity Hybridization Assay (this compound)Co-Immunoprecipitation (Co-IP)Surface Plasmon Resonance (SPR)Yeast Two-Hybrid (Y2H)
Principle Proximity-based hybridization of oligo-conjugated probes with branched DNA signal amplification.Co-precipitation of interacting proteins using a specific antibody.Real-time detection of mass changes on a sensor surface upon binding.Reconstitution of a transcription factor to activate a reporter gene.
Interaction Type Proximity (indirect and direct)Primarily stable, direct or indirect interactions in a complex.Direct, real-time binding kinetics and affinity.Primarily direct, binary interactions.
In Vivo/In Vitro In situ (in fixed cells)In vivo (from cell lysates) or in vitro.In vitro.In vivo (in yeast cells).
Sensitivity High (single-cell resolution)Variable, depends on antibody affinity and protein abundance.High (pM to nM range for Kd).Can detect transient interactions, but prone to false negatives.
Specificity High, dual recognition reduces false positives.Prone to non-specific binding, requires stringent controls.High, measures direct binding.High rate of false positives.
Quantitative Yes, provides a large dynamic range for quantitative measurements.[1]Semi-quantitative (by Western blot).Yes, provides kinetic (kon, koff) and affinity (Kd) data.Primarily qualitative or semi-quantitative.
Throughput High (Flow cytometry-based).Low to medium.Medium to high, depending on the instrument.High (suitable for library screening).
Endogenous Proteins YesYesNo (requires purified proteins).No (requires expression of fusion proteins).

Delving Deeper: Understanding the Methodologies

Branched Proximity Hybridization Assay (this compound)

The this compound technique translates the proximity of two target proteins into a detectable fluorescent signal with high amplification. This is achieved by using a pair of probes (e.g., antibodies or nanobodies) conjugated to specific DNA oligonucleotides. When these probes bind to their respective target proteins that are in close proximity, the oligonucleotides are brought near each other. This proximity allows for a series of hybridization events with pre-amplifier and amplifier DNA molecules, creating a branched DNA (bDNA) structure. This structure is then labeled with multiple fluorescent probes, leading to a significant amplification of the signal (up to 400-fold), which is then quantified on a single-cell level using flow cytometry.[1]

A key advantage of this compound is its linear signal amplification, which provides a broad dynamic range for quantitative measurements, a feature that distinguishes it from methods with non-linear amplification like the proximity ligation assay (PLA).[1]

bPHA_Workflow cluster_cell Cell Surface cluster_amplification Signal Amplification Protein_A Protein A Probe_A Oligo-conjugated Probe A Protein_A->Probe_A Binding Protein_B Protein B Probe_B Oligo-conjugated Probe B Protein_B->Probe_B Binding Hybridization Proximity-induced Hybridization Probe_A->Hybridization Probe_B->Hybridization bDNA_Formation Branched DNA (bDNA) Formation Hybridization->bDNA_Formation Fluorescent_Labeling Fluorescent Labeling bDNA_Formation->Fluorescent_Labeling Flow_Cytometer Flow Cytometer Detection & Quantification Fluorescent_Labeling->Flow_Cytometer

This compound experimental workflow.
Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in their native cellular context. The principle involves using an antibody to capture a specific protein (the "bait") from a cell lysate. If other proteins (the "prey") are bound to the bait protein, they will be co-precipitated. The entire complex is then isolated, and the interacting proteins are identified, typically by Western blotting or mass spectrometry.

While powerful for identifying physiologically relevant interactions, Co-IP is susceptible to non-specific binding of proteins to the antibody or the solid-phase support, necessitating careful use of controls.

CoIP_Workflow Cell_Lysate Cell Lysate (Protein Mixture) Antibody_Incubation Incubation with Bait-specific Antibody Cell_Lysate->Antibody_Incubation Immunoprecipitation Immunoprecipitation with Protein A/G beads Antibody_Incubation->Immunoprecipitation Washing Wash Steps (Remove non-specific binders) Immunoprecipitation->Washing Elution Elution of Protein Complex Washing->Elution Analysis Analysis (Western Blot / Mass Spec) Elution->Analysis

Co-Immunoprecipitation workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free, optical biosensing technique that provides real-time quantitative data on the kinetics and affinity of biomolecular interactions. In a typical SPR experiment, one protein (the ligand) is immobilized on a sensor chip, and its interacting partner (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the precise determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).

SPR_Signaling_Pathway Ligand_Immobilization Immobilize Ligand on Sensor Chip Analyte_Injection Inject Analyte (Binding Partner) Ligand_Immobilization->Analyte_Injection Binding_Event Binding Event (Change in Refractive Index) Analyte_Injection->Binding_Event Detection Real-time Detection of SPR Signal Binding_Event->Detection Data_Analysis Data Analysis (kon, koff, Kd) Detection->Data_Analysis

Surface Plasmon Resonance principle.
Yeast Two-Hybrid (Y2H)

The Y2H system is a powerful genetic method for identifying binary protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor. Two proteins of interest, the "bait" and the "prey," are fused to the DNA-binding domain (DBD) and the activation domain (AD) of a transcription factor, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, leading to the activation of a reporter gene, which typically allows for cell growth on a selective medium.

The Y2H system is particularly well-suited for high-throughput screening of large libraries of proteins. However, it is known for a high rate of false positives and false negatives, and the interactions occur in the yeast nucleus, which may not be the native environment for all proteins.

Y2H_Logical_Relationship cluster_no_interaction No Interaction cluster_interaction Interaction Bait_DBD_no Bait-DBD Reporter_Gene_no Reporter Gene (Inactive) Bait_DBD_no->Reporter_Gene_no No Transcription Bait_DBD_yes Bait-DBD Interaction Bait-Prey Interaction Bait_DBD_yes->Interaction Prey_AD_yes Prey-AD Prey_AD_yes->Interaction Reporter_Gene_yes Reporter Gene (Active) Interaction->Reporter_Gene_yes Transcription

Yeast Two-Hybrid logical relationship.

Experimental Protocols

Branched Proximity Hybridization Assay (this compound) Protocol

This protocol is a condensed version based on the methodology described by Zheng et al. (2019).[1]

1. Probe Conjugation:

  • Conjugate specific antibodies or nanobodies to DNA oligonucleotides (plus and minus strands) using a suitable cross-linker.

  • Purify the oligo-conjugated probes.

2. Cell Preparation and Staining:

  • Prepare single-cell suspensions. For intracellular targets, permeabilize the cells.

  • Incubate cells with the pair of oligo-conjugated probes (e.g., anti-Protein A-plus and anti-Protein B-minus) in an appropriate buffer.

  • Wash the cells to remove unbound probes.

3. Branched DNA Signal Amplification:

  • Fix the cells.

  • Hybridize the probe-bound cells with a mixture of Z-probes, which bind to the plus and minus oligonucleotides.

  • Sequentially hybridize with pre-amplifier, amplifier, and label probe solutions, with washing steps in between. These reagents create the branched DNA structure and attach fluorescent labels.

4. Data Acquisition and Analysis:

  • Resuspend the cells in a suitable buffer for flow cytometry.

  • Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled cells.

  • Analyze the data to quantify the this compound signal, which is proportional to the number of protein-protein proximity events.

Co-Immunoprecipitation (Co-IP) Protocol

1. Cell Lysis:

  • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.

  • Centrifuge the lysate to pellet cellular debris.

2. Pre-clearing (Optional but Recommended):

  • Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

3. Immunoprecipitation:

  • Incubate the pre-cleared lysate with the primary antibody specific for the bait protein.

  • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

4. Washing:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

5. Elution:

  • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

6. Analysis:

  • Analyze the eluted proteins by Western blotting using an antibody specific for the prey protein or by mass spectrometry for identification of unknown interactors.

Surface Plasmon Resonance (SPR) Protocol

1. Sensor Chip Preparation and Ligand Immobilization:

  • Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).

  • Inject the purified ligand protein over the activated surface to achieve covalent immobilization.

  • Deactivate the remaining active sites on the surface.

2. Analyte Binding Assay:

  • Inject a series of concentrations of the purified analyte protein over the ligand-immobilized surface.

  • Monitor the change in the SPR signal (response units) in real-time during the association phase.

3. Dissociation Phase:

  • Inject running buffer over the chip to monitor the dissociation of the analyte from the ligand.

4. Regeneration:

  • Inject a regeneration solution to remove the bound analyte, preparing the chip for the next injection.

5. Data Analysis:

  • Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Yeast Two-Hybrid (Y2H) Protocol

1. Vector Construction:

  • Clone the cDNA of the "bait" protein into a vector containing the DNA-binding domain (DBD) of a transcription factor.

  • Clone the cDNA of the "prey" protein (or a cDNA library) into a vector containing the activation domain (AD) of the transcription factor.

2. Yeast Transformation:

  • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

3. Selection and Screening:

  • Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) that are required for growth unless the reporter gene is activated.

  • Growth on the selective medium indicates a potential protein-protein interaction.

4. Validation:

  • Perform control experiments to eliminate false positives (e.g., auto-activation by the bait protein alone).

  • Isolate the prey plasmid from positive clones and sequence the insert to identify the interacting protein.

Conclusion

The choice of a protein-protein interaction assay depends critically on the specific research question, the nature of the proteins being studied, and the desired level of quantitative detail. While traditional methods like Co-IP, SPR, and Y2H remain valuable tools in the molecular biologist's arsenal, the branched Proximity Hybridization Assay (this compound) emerges as a highly sensitive and quantitative method, particularly for in situ analysis of protein proximity at the single-cell level. Its high-throughput nature and large dynamic range make it an attractive option for researchers seeking to quantify changes in protein interactions in response to various stimuli or in different cellular states. By understanding the strengths and limitations of each technique, researchers can design more robust experiments and gain deeper insights into the intricate networks of protein interactions that govern life.

References

The Economics of Bioplastics: A Cost-Benefit Analysis of PHA Production from Diverse Feedstocks

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and industry professionals on the economic viability and production methodologies of Polyhydroxyalkanoates (PHAs), the biodegradable plastics poised to revolutionize the materials industry. This report details the costs, benefits, and experimental protocols associated with PHA production from a range of feedstocks, providing a critical resource for decision-making in research and development.

The escalating environmental concerns associated with conventional petroleum-based plastics have catalyzed the search for sustainable alternatives. Polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by microorganisms, have emerged as a promising substitute. Their biocompatibility and diverse material properties make them suitable for a wide array of applications, from packaging to medical devices. However, the commercial viability of PHAs is intrinsically linked to their production cost, which is heavily influenced by the choice of feedstock. This guide provides a detailed cost-benefit analysis of PHA production using various raw materials, supported by experimental data and detailed methodologies.

Cost Landscape of PHA Production

The production cost of PHA is a multifaceted issue, with contributions from raw materials, microbial strain development and maintenance, fermentation, and downstream processing.[1] Feedstock costs can account for a substantial portion, ranging from 20% to as high as 60% of the total production expenditure.[1] Downstream processing, which involves extracting and purifying the PHA from the microbial biomass, is another significant cost driver, often representing 20-40% of the total.[1] Consequently, the selection of an inexpensive and abundant feedstock is a critical factor in achieving economically competitive PHA production. The current market price for PHAs ranges from $3.00 to $10.00 per kilogram, with a target range of $1.50 to $3.00 per kilogram to be competitive with conventional plastics.[1]

Comparative Analysis of Feedstocks

The choice of carbon source for microbial fermentation is a pivotal determinant of the overall economic feasibility of PHA production. A wide variety of feedstocks, from refined sugars to industrial and agricultural waste streams, have been investigated. This section provides a comparative analysis of the most prominent feedstocks, with quantitative data summarized in the tables below.

Table 1: Cost Comparison of Different Feedstocks for PHA Production
Feedstock CategorySpecific FeedstockEstimated Cost per kg of PHA Produced (USD)Key Considerations
Sugars Glucose, Sucrose$1.50 - $3.00[1]High purity, consistent quality, but relatively high cost.
Vegetable Oils Various$2.00 - $4.00[1]Sustainable, but subject to price fluctuations.
Gaseous Feedstocks Methane$1.00 - $2.50[1]Emerging technology with potential for low cost.
Waste Streams Wastewater, Glycerol, Agricultural Residues$0.20 - $1.00[1]Most promising for cost reduction, but composition can be variable.
Industrial Byproducts Cheese Whey (Lactose)< $4.00 (with process optimization)[2][3][4]Potential for cost-competitiveness, sensitive to lactose price.[2]
Biomass Syngas from Switchgrass$1.65 (in a hybrid biorefinery)[5]Integrated production can significantly lower costs.
Table 2: PHA Yield from Various Feedstocks and Microbial Strains
FeedstockMicrobial StrainPHA Yield (% of Cell Dry Weight)PHA Concentration (g/L)Reference
Sugarcane MolassesPseudomonas aeruginosa95%0.019[6]
Sugarcane MolassesBacillus subtilis91.6%1.1[6]
Rice BranPseudomonas aeruginosa93.7%-[6]
Cheese Whey (Lactose)Haloferax mediterranei--[3][4]
Syngas (from Switchgrass)Rhodospirillum rubrum--[5]
Glucose and XyloseEngineered P. putida-E. coli consortium-1.30[7]
Lignocellulosic HydrolysateEngineered P. putida-E. coli consortium-1.02[7]
Raw StarchSaccharophagus degradans17.5%-[8]
GlucoseSaccharophagus degradans (fed-batch)52.8%-[8]
Cheese By-products (Lactose)Haloferax mediterranei--[2][3][4]
MethaneMethanotrophs--[9]
Sugarcane BagasseLysinibacillus sp.61%-[10]
Sugarcane BagasseCo-culture of Ralstonia eutropha and Lysinibacillus sp.70%-[10]
Finger Millet StrawBacillus megaterium51.8%8.3[10]
Teff StrawBacillus sp.37.4%8.3[10]
Soybean Hull HydrolysateC. necator31.8%-[10]
Sunflower Stalk HydrolysateRecombinant R. eutropha72%-[10]
Rice StrawBacillus firmus89%-[10]
Rice HuskPriestia sp.50.4%6.2[10]
Wheat StrawBurkholderia sacchari-0.7[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the key experimental protocols for PHA production, extraction, and quantification.

Methodology 1: PHA Production via Microbial Fermentation

This protocol provides a general framework for PHA production. Specific parameters such as microbial strain, feedstock concentration, and fermentation time need to be optimized for each specific application.

  • Inoculum Preparation: A pure culture of the selected PHA-producing microbial strain is grown in a suitable nutrient-rich medium to obtain a sufficient cell density for inoculation.

  • Fermentation Medium: A defined mineral salts medium is prepared, with the chosen feedstock serving as the primary carbon source. The composition of the medium is critical and should be optimized to support cell growth and subsequent PHA accumulation. For some strains, nutrient limitation (e.g., nitrogen or phosphorus) is required to trigger PHA synthesis.

  • Fermentation: The fermentation is carried out in a bioreactor with controlled parameters such as temperature, pH, and dissolved oxygen. The process can be run in batch, fed-batch, or continuous mode.

  • Cell Harvesting: After the desired fermentation time, the microbial biomass is harvested by centrifugation. The cell pellet is then washed to remove residual medium components.

Methodology 2: PHA Extraction and Purification

The extraction and purification of PHA from the microbial biomass is a critical step that significantly impacts the final product quality and cost.

  • Cell Disruption: The harvested and washed cells are disrupted to release the intracellular PHA granules. This can be achieved through various methods, including chemical digestion (e.g., with sodium hypochlorite or sulfuric acid), solvent extraction, or enzymatic treatment.

  • Solvent Extraction: A common method involves the use of a solvent that selectively dissolves PHA. Chloroform is a highly effective solvent, but due to its hazardous nature, alternative "green" solvents like anisole and dimethyl carbonate are being explored.[5][11]

    • The dried biomass is mixed with the chosen solvent and heated to facilitate PHA dissolution.

    • The cell debris is then separated by filtration or centrifugation.

  • Precipitation and Washing: The PHA is precipitated from the solvent by adding a non-solvent, such as methanol or ethanol.

  • Drying: The purified PHA is then dried to obtain a final powder or film.

Methodology 3: Quantification of PHA

Accurate quantification of PHA is essential for process optimization and quality control. Gas chromatography (GC) is the gold standard for this purpose.

  • Methanolysis: A known amount of dried biomass is subjected to methanolysis, where the PHA polymer is depolymerized and converted into its constituent methyl ester monomers in the presence of an acid catalyst (e.g., sulfuric acid) and methanol.

  • Extraction: The resulting methyl esters are extracted into a solvent such as chloroform.

  • Gas Chromatography (GC) Analysis: The extracted methyl esters are then analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS). The concentration of each monomer is determined by comparing the peak areas to those of known standards.

  • Calculation: The total PHA content is calculated as the sum of the individual monomer concentrations, expressed as a percentage of the initial cell dry weight.

Visualizing the PHA Production Landscape

To better understand the complex relationships and workflows in PHA production, the following diagrams have been generated using the DOT language.

PHA_Production_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Feedstock Feedstock Selection (e.g., Sugars, Waste Streams) Media Media Preparation Feedstock->Media Strain Microbial Strain Selection & Inoculum Prep. Fermenter Bioreactor (Batch, Fed-Batch, Continuous) Strain->Fermenter Media->Fermenter Harvest Cell Harvesting (Centrifugation) Fermenter->Harvest Extract PHA Extraction (Solvent, Chemical) Harvest->Extract Purify Purification (Precipitation, Washing) Extract->Purify Dry Drying Purify->Dry Product Final PHA Product Dry->Product

Caption: A generalized workflow for the production of PHAs, from feedstock selection to the final product.

Cost_Benefit_Comparison cluster_Emerging Emerging / Cost-Effective Potential Sugars Refined Sugars (Glucose, Sucrose) Benefit Economic Benefit Sugars->Benefit High Yield, Predictable VegOils Vegetable Oils VegOils->Benefit Sustainable, High Yield Waste Waste Streams (Wastewater, Glycerol) Waste->Benefit Very Low Cost, Circular Economy Byproducts Industrial Byproducts (Cheese Whey) Byproducts->Benefit Low Cost, Waste Valorization Biomass Biomass (Syngas) Biomass->Benefit Integrated Production, Low Cost Methane Methane Methane->Benefit Potentially Very Low Cost

Caption: A logical diagram comparing the cost-benefit trade-offs of different PHA production feedstocks.

Conclusion

The economic production of PHAs is a key hurdle to their widespread adoption as a sustainable alternative to conventional plastics. This guide highlights that the choice of feedstock is the most significant factor influencing the production cost. While refined sugars offer high yields and consistency, waste streams and industrial byproducts present the most promising avenues for achieving cost-competitiveness. The techno-economic analyses of feedstocks like cheese whey and syngas from biomass demonstrate the potential for economically viable PHA production, especially when integrated into existing industrial processes. Future research and development should continue to focus on optimizing fermentation processes for low-cost feedstocks, improving PHA yields, and developing more efficient and environmentally friendly downstream processing technologies. The data and methodologies presented here provide a solid foundation for researchers and industry professionals to advance the field of bioplastics and contribute to a more sustainable future.

References

Safety Operating Guide

Proper Disposal of N-Benzoyl-N-phenylhydroxylamine (BPHA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Benzoyl-N-phenylhydroxylamine (BPHA), a compound utilized in laboratory research.

Key Properties of N-Benzoyl-N-phenylhydroxylamine

Understanding the physicochemical properties of a substance is the first step toward safe handling and disposal. Below is a summary of key data for this compound.

PropertyValue
Chemical FormulaC₁₃H₁₁NO₂[1]
Molecular Weight213.24 g/mol [1]
CAS Number304-88-1[1]
AppearanceCrystalline solid
SolubilityLow solubility in water; soluble in organic solvents like acetone.
Hazard ClassificationNot classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] The following protocol outlines the standard procedure for the disposal of solid chemical waste of this nature.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes:

  • Chemical-impermeable gloves[3][4]

  • Safety glasses or goggles[2]

  • A lab coat

2. Waste Collection:

  • Collect waste this compound in a suitable, clearly labeled, and closed container.[3][4]

  • Ensure the container is kept in a designated hazardous waste storage area.[2]

  • Avoid dust formation during collection.[3] If there is a risk of generating dust, wear respiratory protection.[2][5]

3. Spill or Leak Cleanup: In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.[3]

  • Remove all sources of ignition.[3]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[3]

  • Sweep the spilled solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.[1][3]

  • Prevent the spilled product from entering drains, waterways, or the soil.[1][5]

4. Final Disposal:

  • Incineration: A primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Licensed Waste Disposal Service: Alternatively, arrange for a licensed chemical waste disposal company to pick up and dispose of the contained this compound waste.[2]

  • Container Disposal: Dispose of the empty container as you would the unused product.[1][4]

Important Considerations:

  • Do not allow this compound to enter the environment.[1]

  • Always observe all federal, state, and local environmental regulations when disposing of this substance.[1]

  • Contaminated packaging should be handled in the same manner as the substance itself.[5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BPHA_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Options cluster_end Completion start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Closed Container ppe->collect storage Store in Designated Hazardous Waste Area collect->storage option1 Option 1: Incineration storage->option1 option2 Option 2: Waste Disposal Service storage->option2 dissolve Dissolve in Combustible Solvent option1->dissolve incinerate Burn in Chemical Incinerator dissolve->incinerate end End: Disposal Complete incinerate->end contact Contact Licensed Disposal Company option2->contact contact->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for N-Benzoyl-N-phenylhydroxylamine (BPHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-Benzoyl-N-phenylhydroxylamine (BPHA). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound [2][3][4][5][6]

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Chemical-impermeable glovesNitrile or butyl rubber gloves are recommended for handling this compound and its solutions. Always inspect gloves for degradation or punctures before use.[3]
Lab coat or chemical-resistant apronWear a fully buttoned lab coat to protect skin and personal clothing.
Respiratory Dust mask or full-face respiratorA NIOSH-approved N95 dust mask is recommended for handling the powder form to avoid inhalation. If dust formation is significant or if irritation is experienced, a full-face respirator should be used.[2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data of N-Benzoyl-N-phenylhydroxylamine (this compound)

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[2][3][7]
Molecular Weight 213.23 g/mol [2][3][7]
Appearance Off-white fibrous powder[2]
Melting Point 118-124 °C[2]
Solubility Soluble in ethanol, benzene, ether, chloroform, cyclohexanone, and glacial acetic acid. Very slightly soluble in cold water.[2]
Occupational Exposure Limits (OELs) Not establishedN/A

Safe Handling and Operational Plan

A systematic approach to handling this compound, from preparation to disposal, is essential to maintain a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound powder and prepare solutions in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[5]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

BPHA_Handling_Workflow A Preparation - Don appropriate PPE - Work in a fume hood B Weighing - Use an analytical balance - Minimize dust generation A->B C Solution Preparation - Add this compound slowly to the solvent - Stir gently to dissolve B->C D Experimental Use - Follow specific experimental protocol - Maintain containment C->D E Decontamination - Clean work surfaces with appropriate solvent - Decontaminate glassware D->E F Waste Disposal - Segregate solid and liquid waste - Dispose of as hazardous waste E->F

Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a this compound Solution for Gravimetric Analysis

This protocol provides a general guideline for the preparation of a this compound solution, a common procedure in analytical chemistry.[8][9]

  • Preparation: Put on all required PPE as detailed in Table 1. Ensure the chemical fume hood is operational.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. To minimize dust, handle the powder gently and avoid creating air currents.

  • Dissolution: In a clean beaker or flask within the fume hood, add the appropriate solvent (e.g., ethanol or chloroform). Slowly add the weighed this compound powder to the solvent while stirring gently with a magnetic stirrer until fully dissolved.

  • Storage: If the solution is not for immediate use, store it in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management and First Aid

Spill Response
  • Small Spills (Solid): Carefully sweep up the spilled solid, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[3]

  • Small Spills (Liquid): Absorb the spilled solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures[2][4][6]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All this compound waste, including unused solid material, solutions, and contaminated consumables (e.g., gloves, weighing paper, absorbent materials), must be treated as hazardous waste.

Table 3: this compound Waste Disposal Plan

Waste TypeContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, and compatible containerCollect all solid waste, including contaminated consumables. Arrange for pickup and disposal by a licensed chemical waste disposal company.[4]
This compound Solutions Labeled, sealed, and compatible liquid waste containerDo not pour this compound solutions down the drain.[5][6] Collect in a designated liquid hazardous waste container. Arrange for pickup and disposal by a licensed chemical waste disposal company.
Contaminated Glassware N/ARinse glassware with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

Toxicological Information and Potential Signaling Pathways

Detailed toxicological data and specific signaling pathways for this compound are not well-documented in publicly available literature. The primary reported hazard is irritation.[1] Given its chemical structure, which includes aromatic rings, it is prudent to handle it as a potentially hazardous substance. The lack of data underscores the importance of adhering to the strict handling and PPE guidelines outlined in this document to minimize any potential exposure.

The following diagram illustrates a generalized logical relationship for mitigating exposure and potential hazards associated with this compound.

BPHA_Hazard_Mitigation cluster_0 Hazard Identification cluster_1 Exposure Routes cluster_2 Control Measures cluster_3 Outcome A This compound Powder/Solution (Potential Irritant) B Inhalation (Dust) A->B C Dermal Contact A->C D Eye Contact A->D E Ingestion A->E F Engineering Controls (Fume Hood) G Personal Protective Equipment (Gloves, Goggles, Respirator) H Safe Work Practices (Procedural Adherence) I Minimized Exposure & Reduced Risk F->I G->I H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BPHA
Reactant of Route 2
Reactant of Route 2
BPHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.